3-Amino-3-(4-chlorophenyl)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400947. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-(4-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGDBHAMTMMNTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30322303 | |
| Record name | 3-Amino-3-(4-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19947-39-8 | |
| Record name | 19947-39-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400947 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Amino-3-(4-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-3-(4-chlorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-3-(4-chlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Amino-3-(4-chlorophenyl)propanoic acid, a pivotal synthetic intermediate in contemporary drug discovery and development. This document elucidates the compound's fundamental chemical and physical properties, outlines established synthetic methodologies, and explores its significant applications, particularly in the synthesis of analogues of the neurotransmitter γ-aminobutyric acid (GABA), such as Baclofen. By integrating theoretical principles with practical applications, this guide serves as an essential resource for researchers and professionals engaged in medicinal chemistry, neuropharmacology, and pharmaceutical sciences.
Introduction: The Strategic Importance of a Versatile Building Block
This compound, a non-proteinogenic β-amino acid, has garnered considerable attention within the scientific community for its role as a versatile scaffold in the synthesis of pharmacologically active molecules. Its structural uniqueness, characterized by a chlorine-substituted phenyl ring, imparts specific steric and electronic properties that are instrumental in modulating the biological activity of derivative compounds. This guide will delve into the technical intricacies of this compound, providing a robust foundation for its effective utilization in research and development endeavors.
Core Compound Identification and Properties
A precise understanding of the fundamental characteristics of a compound is paramount for its successful application. This section details the essential identifiers and physicochemical properties of this compound.
Chemical Identity
The unambiguous identification of a chemical entity is the cornerstone of scientific rigor.
| Identifier | Value | Source |
| CAS Number | 19947-39-8 | [1][2][3] |
| Molecular Formula | C9H10ClNO2 | [2][3][4] |
| Molecular Weight | 199.63 g/mol | [1][2] |
| IUPAC Name | This compound | [5] |
| Synonyms | 3-amino-3-(4-chlorophenyl)propionic acid, 3-p-chlorophenyl-dl-beta-alanine | [2][6] |
| InChI Key | BXGDBHAMTMMNTO-UHFFFAOYSA-N | [1][2] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various experimental settings.
| Property | Value | Source |
| Appearance | White to off-white solid/powder | [6][7][8] |
| Melting Point | 223 °C (decomposes) | [1][6] |
| Solubility | Slightly soluble in water | [9] |
| Storage Conditions | Room temperature, sealed in a dry environment | [3][6][10] |
Synthesis and Methodologies
The synthesis of this compound is a critical aspect of its accessibility for research and development. This section explores a common synthetic route.
Retrosynthetic Analysis and Key Reactions
A prevalent synthetic strategy involves the condensation of p-chlorobenzaldehyde with a suitable nitrogen source and a malonic acid derivative, followed by subsequent chemical transformations.
Caption: A simplified retrosynthetic pathway for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a multi-step synthesis, providing a practical framework for laboratory preparation.
Step 1: Aldol Condensation to form 4-Chloro-β-nitrostyrene
-
To a solution of p-chlorobenzaldehyde in a suitable solvent (e.g., acetic acid), add nitromethane and a weak base catalyst (e.g., ammonium acetate).[11]
-
Reflux the mixture for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration.
-
Purify the 4-chloro-β-nitrostyrene by recrystallization.
Step 2: Michael Addition of Diethyl Malonate
-
In a reaction vessel, combine the synthesized 4-chloro-β-nitrostyrene and diethyl malonate.
-
Add a base catalyst (e.g., sodium ethoxide) to facilitate the Michael addition.
-
Stir the reaction at room temperature until the starting materials are consumed, as indicated by TLC.
-
Work up the reaction mixture to isolate the diethyl 2-(1-(4-chlorophenyl)-2-nitroethyl)malonate intermediate.
Step 3: Reduction and Decarboxylation to Yield the Final Product
-
The nitro group of the intermediate is reduced to an amine. This can be achieved using various reducing agents, such as tin powder in the presence of hydrochloric acid or catalytic hydrogenation.[9][11]
-
Following the reduction, the malonic ester is hydrolyzed and decarboxylated by heating with a strong acid (e.g., hydrochloric acid).[11]
-
Neutralize the reaction mixture to precipitate the crude this compound.
-
Purify the final product by recrystallization from a suitable solvent system (e.g., water).
Applications in Drug Discovery and Development
The utility of this compound is most prominently demonstrated in the field of medicinal chemistry, where it serves as a crucial precursor for the synthesis of various bioactive compounds.
Precursor to Baclofen and its Analogues
This compound is structurally related to Baclofen, a gamma-aminobutyric acid (GABA) agonist used as a skeletal muscle relaxant.[9][11][12][13] The synthesis of Baclofen and its analogues often utilizes this compound or similar synthetic strategies.[12][14] The chlorine substitution on the phenyl ring is a key feature that contributes to the lipophilicity and biological activity of these molecules.
Caption: Role as a precursor in the synthesis of Baclofen and its analogues.
Role in Neurological Disorder Research
Given its relationship to GABA analogues, this compound and its derivatives are valuable tools in neuroscience research. They are utilized in studies focusing on neurotransmitter systems and the development of novel therapeutic agents for neurological disorders.[4][8] The chiral versions of this compound, (R)- and (S)-3-Amino-3-(4-chlorophenyl)propanoic acid, are particularly important for investigating stereospecific interactions with biological targets.[4][8]
Analytical Characterization
The identity and purity of this compound are confirmed using a suite of analytical techniques.
| Analytical Technique | Expected Results |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The 1H and 13C NMR spectra will show characteristic peaks corresponding to the aromatic and aliphatic protons and carbons of the molecule. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the amine (N-H), carboxylic acid (O-H and C=O), and aromatic (C-H and C=C) functional groups. |
| Mass Spectrometry (MS) | The mass spectrum will display a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine. |
| High-Performance Liquid Chromatography (HPLC) | HPLC analysis is used to determine the purity of the compound, with the product appearing as a single major peak under appropriate chromatographic conditions. |
Conclusion
This compound is a compound of significant interest and utility in the chemical and pharmaceutical sciences. Its well-defined properties, established synthetic routes, and crucial role as a building block for bioactive molecules, particularly in the realm of neuroscience, underscore its importance. This technical guide has provided a comprehensive overview, from fundamental identification to practical application, to aid researchers and drug development professionals in harnessing the full potential of this versatile chemical entity.
References
- MilliporeSigma. This compound. [Link]
- PubMed.
- PubChem. (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid. [Link]
- Wiley-VCH. Organocatalytic Approach to Enantiomerically Pure β-Amino Acids. [Link]
- Attia, M. I., Herdeis, C., & Bräuner-Osborne, H. (2013). Synthesis and pharmacological characterization of certain baclofen analogues. Digest Journal of Nanomaterials and Biostructures, 8(1), 139-149.
- NINGBO INNO PHARMCHEM CO.,LTD. Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. [Link]
- ChemBK. 3-AMINO-3-(4-CHLOROPHENYL)PROPIONIC ACID - Physico-chemical Properties. [Link]
- Brieflands.
- Rasayan J. Chem. Green and Efficient Synthesis of Baclofen. [Link]
- Google Patents.
- ChemAD. 3-AMINO-3-(4-CHLOROPHENYL)PROPIONIC ACID. [Link]
Sources
- 1. 3-氨基-3-(4-氯苯基)-丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Amino-3-(4-chlorophenyl)propionic Acid 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 684223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-AMINO-3-(4-CHLOROPHENYL)PROPIONIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 3-Amino-3-(4-chlorophenyl)propionic Acid | 19947-39-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. chemimpex.com [chemimpex.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. chembk.com [chembk.com]
- 11. brieflands.com [brieflands.com]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. Green and Efficient Synthesis of Baclofen [ajchem-b.com]
- 14. Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3-Amino-3-(4-chlorophenyl)propanoic Acid
Executive Summary
3-Amino-3-(4-chlorophenyl)propanoic acid is a non-proteinogenic β-amino acid that has emerged as a pivotal building block in medicinal chemistry and pharmaceutical research. Its structure, which incorporates a 4-chlorophenyl ring, imparts unique steric and electronic properties that are leveraged in the design of novel therapeutic agents. This guide provides an in-depth analysis of its physicochemical properties, a validated synthesis protocol, a standard analytical workflow for its characterization, and a discussion of its primary applications in drug discovery and chemical biology. The content is tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile synthetic intermediate.
Physicochemical Properties and Chemical Identifiers
The fundamental characteristics of a compound are critical for its application in synthesis and material science. This compound is typically supplied as a stable, off-white solid, facilitating its handling and storage under standard laboratory conditions.[1][2] The key properties and identifiers are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 199.63 g/mol | [3][4][5] |
| Molecular Formula | C₉H₁₀ClNO₂ | [4][6][7] |
| Appearance | Off-white solid / powder | [1][2] |
| Melting Point | 223 °C (decomposes) | [2][3][5][8] |
| CAS Number | 19947-39-8 (racemic) | [3][4][6] |
| CAS Number | 131690-60-3 ((S)-enantiomer) | [1][7] |
| SMILES String | NC(CC(O)=O)c1ccc(Cl)cc1 | [3][6] |
| InChI Key | BXGDBHAMTMMNTO-UHFFFAOYSA-N | [3][6] |
| Storage Conditions | Room temperature, dry, sealed container | [2][4][8] |
Synthesis Protocol: One-Pot Reaction from 4-Chlorobenzaldehyde
The synthesis of β-amino acids can be achieved through various methods. A common and efficient approach for preparing the racemic form of this compound involves a one-pot reaction using readily available commercial starting materials: 4-chlorobenzaldehyde, malonic acid, and ammonium acetate in an alcohol solvent.[9][10] This method is advantageous due to its operational simplicity and respectable yields.
Rationale and Mechanistic Insight
This reaction is a variation of the Knoevenagel condensation followed by a Michael addition and subsequent decarboxylation. Initially, 4-chlorobenzaldehyde reacts with malonic acid. The ammonium acetate serves as both a catalyst and the nitrogen source for the amino group. The process is driven to completion by heating under reflux, resulting in the formation of the target β-amino acid. The choice of ethanol as a solvent is based on its ability to dissolve the reactants and facilitate the reaction at a suitable temperature.
Step-by-Step Experimental Protocol
-
Reaction Setup : To a round-bottom flask equipped with a reflux condenser, add 4-chlorobenzaldehyde, malonic acid, and ammonium acetate in appropriate molar ratios. A published example uses a suspension of malonic acid (530 g), 4-chlorobenzaldehyde (666 g), and ammonium acetate (590 g) in 1500 mL of ethanol.[10]
-
Reflux : Place the flask in a heating mantle and bring the ethanol mixture to a gentle reflux.
-
Reaction Monitoring : Allow the reaction to proceed under reflux for approximately 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.
-
Solvent Removal : After the reaction is complete, remove the ethanol using a rotary evaporator to yield the crude product.
-
Workup and Purification : The crude solid is often purified by recrystallization. The specific solvent system for recrystallization may vary but often involves an aqueous or alcohol-based system to isolate the product as a colorless or off-white solid. A reported synthesis following a similar procedure isolated the crude product as a colorless solid with a 65% yield.[9]
-
Drying : Dry the purified product under a vacuum to remove any residual solvent.
Synthesis Workflow Diagram
Caption: One-pot synthesis workflow for the target compound.
Analytical Workflow for Quality Control
To ensure the identity, purity, and structural integrity of the synthesized compound, a multi-technique analytical approach is mandatory. This self-validating system confirms that the material meets the required specifications for downstream applications.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
-
Objective : To determine the percentage purity of the compound and detect any residual starting materials or byproducts.
-
Methodology :
-
Column : A reverse-phase C18 column is typically used.
-
Mobile Phase : A gradient of water (often with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.
-
Detection : UV detection at a wavelength where the chlorophenyl group absorbs, typically around 220-254 nm.
-
Analysis : The purity is calculated based on the area percentage of the main product peak relative to the total peak area. Commercial suppliers often guarantee purity of ≥97% or ≥98% by HPLC.[1][3][11]
-
Molecular Weight Confirmation via Mass Spectrometry (MS)
-
Objective : To confirm the molecular weight of the compound.
-
Methodology :
-
Ionization : Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Analysis : In positive ion mode, the expected [M+H]⁺ ion would be observed at m/z 199.63 + 1.01 = 200.64. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible in the mass spectrum, providing definitive evidence of its presence.
-
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective : To confirm the precise chemical structure and arrangement of atoms.
-
Methodology :
-
¹H NMR : The proton NMR spectrum will show characteristic signals for the aromatic protons on the chlorophenyl ring, the methine proton (CH) adjacent to the amino group, and the diastereotopic methylene protons (CH₂) of the propanoic acid backbone.
-
¹³C NMR : The carbon NMR spectrum will confirm the number of unique carbon environments, including the aromatic carbons, the carbonyl carbon of the carboxylic acid, and the two aliphatic carbons.
-
Core Applications in Research and Development
The utility of this compound stems from its unique structure, making it a valuable intermediate in several research areas.
-
Peptide Synthesis and Medicinal Chemistry : The enantiomerically pure forms, particularly (S)-3-amino-3-(4-chlorophenyl)propanoic acid, are crucial chiral building blocks.[1] The Fmoc-protected version is widely used in solid-phase peptide synthesis to create novel peptides with enhanced pharmacological properties.[11] The chlorophenyl group can improve binding affinity to biological targets and increase metabolic stability.
-
Drug Discovery for Neurological Disorders : This compound serves as a key intermediate in the synthesis of molecules targeting the central nervous system.[1][8] Its structural similarity to neurotransmitters allows it to be used as a scaffold for developing potential treatments for neurological and psychiatric conditions.[1][11][12]
-
Development of Agrochemicals : Dipeptide compounds derived from this amino acid have been patented for their potent fungicidal activity, highlighting its application beyond pharmaceuticals in the agricultural sector.[10]
-
Cancer Research : Derivatives of related amino propanoic acids have been investigated for their anticancer properties.[13][14] The synthetic versatility of the core structure allows for the creation of libraries of compounds for screening against cancer cell lines.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety.
-
Hazard Identification : The compound is classified as an irritant.[2] It may cause skin irritation, serious eye irritation, and respiratory irritation.[15]
-
Personal Protective Equipment (PPE) : Standard PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat, is required.[3][16] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16]
-
Storage : The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, consistent with standard practices for chemical reagents.[16][17] It is stable under normal storage conditions.[17]
Conclusion
This compound is more than a simple chemical reagent; it is a versatile and enabling tool for innovation in the life sciences. Its well-defined physicochemical properties, straightforward synthesis, and diverse applications in peptide chemistry, drug discovery, and agrochemicals underscore its importance. For researchers and developers, a thorough understanding of this compound's characteristics and handling is the first step toward unlocking its full potential in creating next-generation bioactive molecules.
References
- (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid. (n.d.). PubChem.
- Supporting Information - Wiley-VCH. (2005). Wiley Online Library.
- 3-AMINO-3-(4-CHLOROPHENYL)PROPIONIC ACID. (n.d.). ChemBK.
- United States Patent 6,448,228. (2002). Google Patents.
- Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound. (n.d.). MySkinRecipes.
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). National Institutes of Health (NIH).
- 3-Amino-3-(4-hydroxyphenyl)propanoic acid. (n.d.). PubChem.
- 3-AMINO-3-(4-CHLOROPHENYL)PROPIONIC ACID. (n.d.). Chemdad Co.
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). MDPI.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-AMINO-3-(4-CHLOROPHENYL)PROPIONIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 3-氨基-3-(4-氯苯基)-丙酸 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. chembk.com [chembk.com]
- 6. 3-Amino-3-(4-chlorophenyl)propionic Acid 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 684223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. chemimpex.com [chemimpex.com]
- 12. nbinno.com [nbinno.com]
- 13. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 3-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 440311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 3-Amino-3-(4-chlorophenyl)propanoic Acid: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 3-Amino-3-(4-chlorophenyl)propanoic acid, a pivotal building block in medicinal chemistry and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the compound's synthesis, structural elucidation, and its significant role as a precursor to pharmacologically active molecules, particularly as a modulator of the GABA-B receptor.
Introduction: A Structurally Significant β-Amino Acid
This compound is a non-proteinogenic β-amino acid that has garnered considerable attention in the field of neuroscience and medicinal chemistry. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), combined with the lipophilic 4-chlorophenyl substituent, allows it to cross the blood-brain barrier more readily than GABA itself. This characteristic makes it a valuable scaffold for the development of centrally acting therapeutic agents.
The compound is a close structural analog of Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), a well-established muscle relaxant and antispastic agent that acts as a selective agonist for the GABA-B receptor.[1] Consequently, this compound serves as a key intermediate in the synthesis of Baclofen analogs and other novel GABA-B receptor modulators.[1] Its chirality is of paramount importance, as the biological activity of many of its derivatives is stereospecific.[2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | [3] |
| Molecular Weight | 199.63 g/mol | [3] |
| CAS Number | 19947-39-8 (racemic) | [3] |
| 131690-61-4 ((R)-enantiomer) | [4] | |
| 131690-60-3 ((S)-enantiomer) | [5] | |
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | 223 °C (decomposes) | [3] |
| pKa | (Predicted) ~4 (carboxylic acid), ~9.5 (amino group) | |
| Solubility | Favorable solubility and stability for research applications | [5] |
Spectroscopic Characterization
The structural integrity of this compound is confirmed through various spectroscopic techniques. Below is a detailed analysis of its expected spectral data.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton at the chiral center, and the methylene protons.
-
Aromatic Protons (C₆H₄): Two doublets in the range of δ 7.2-7.4 ppm, characteristic of a para-substituted benzene ring.
-
Methine Proton (CH-NH₂): A multiplet around δ 4.3-4.5 ppm, coupled to the adjacent methylene protons.
-
Methylene Protons (CH₂-COOH): Two diastereotopic protons appearing as a multiplet or two doublets of doublets around δ 2.6-2.8 ppm.
-
Amine and Carboxylic Acid Protons (NH₂ and COOH): Broad singlets that may be exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in their unique chemical environments.
-
Carbonyl Carbon (C=O): A signal in the range of δ 173-176 ppm.
-
Aromatic Carbons (C₆H₄): Four signals between δ 128-145 ppm, with the carbon bearing the chlorine atom appearing at a higher chemical shift.
-
Methine Carbon (CH-NH₂): A signal around δ 50-55 ppm.
-
Methylene Carbon (CH₂-COOH): A signal around δ 40-45 ppm.
-
The FTIR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[6]
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, indicative of hydrogen bonding.
-
N-H Stretch (Amine): A moderate absorption around 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Absorptions just above and below 3000 cm⁻¹, respectively.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
N-H Bend (Amine): A band in the region of 1580-1650 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks around 1490-1600 cm⁻¹.
-
C-Cl Stretch: A strong absorption in the fingerprint region, typically around 1090 cm⁻¹.
The mass spectrum of this compound will show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).[7] The fragmentation pattern will likely involve the loss of the carboxylic acid group, the amino group, and cleavage of the bond between the chiral center and the phenyl ring.
Synthesis Methodologies
The synthesis of this compound can be achieved through both racemic and asymmetric routes. The choice of method depends on the desired stereochemistry of the final product.
Racemic Synthesis
A common and straightforward method for the preparation of the racemic mixture involves a one-pot reaction of 4-chlorobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent like ethanol.[8]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-chlorobenzaldehyde (1.0 eq), malonic acid (1.05 eq), and ammonium acetate (1.3 eq).
-
Solvent Addition: Add absolute ethanol as the solvent.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Filter the white precipitate and wash with cold ethanol to remove unreacted starting materials and by-products. The crude product can be further purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield the pure racemic this compound.
Caption: Workflow for the racemic synthesis.
Asymmetric Synthesis
The synthesis of enantiomerically pure (R)- or (S)-3-Amino-3-(4-chlorophenyl)propanoic acid is crucial for the development of stereospecific drugs. Asymmetric synthesis can be achieved using chiral auxiliaries, chiral catalysts, or enzymatic resolution.
One effective approach involves the use of a chiral auxiliary, such as one derived from (S)-serine, to direct the stereoselective addition of a Grignard reagent to a protected aziridine-2-methanol intermediate. This methodology allows for the synthesis of the desired enantiomer with high purity.
-
Chiral Precursor Synthesis: Prepare a suitable N- and O-protected (R)-aziridin-2-methanol from a chiral pool starting material like (S)-serine.
-
Grignard Reaction: React the chiral aziridine with (4-chlorophenyl)magnesium bromide. The bulky protecting groups on the aziridine will direct the nucleophilic attack of the Grignard reagent to achieve high diastereoselectivity.
-
Deprotection and Oxidation: Subsequent deprotection of the nitrogen and oxygen functionalities, followed by oxidation of the primary alcohol to a carboxylic acid, will yield the target (R)-3-Amino-3-(4-chlorophenyl)propanoic acid.
Enzymatic resolution of the racemic mixture or its ester derivative is another viable method for obtaining the individual enantiomers.[9]
Applications in Drug Discovery and Development
The primary application of this compound lies in its use as a versatile building block for the synthesis of pharmacologically active compounds.
Precursor to GABA-B Receptor Modulators
As a key structural component of Baclofen, this amino acid is frequently used in the synthesis of novel Baclofen analogs with potentially improved pharmacokinetic or pharmacodynamic profiles.[1] Research in this area aims to develop new drugs for spasticity, pain, and addiction with fewer side effects than existing treatments.[10]
The structure-activity relationship (SAR) studies of GABA-B receptor modulators often involve modifications at the amino, carboxylic acid, or the phenyl ring of the this compound scaffold. The chlorine atom at the para position of the phenyl ring is particularly important for potent GABA-B receptor agonism.
Caption: Role as a GABA-B receptor modulator.
Chiral Building Block in Peptide Synthesis
The enantiomerically pure forms of this compound, particularly the (S)-enantiomer, are valuable in peptide synthesis.[11] Often, the amino group is protected with a fluorenylmethoxycarbonyl (Fmoc) group to facilitate its incorporation into peptide chains using solid-phase peptide synthesis (SPPS). The inclusion of this unnatural β-amino acid can induce specific secondary structures in peptides and enhance their metabolic stability and cell permeability.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those involved in drug discovery and medicinal chemistry. Its structural features, which allow for modulation of the GABA-B receptor, make it a valuable precursor for the development of new therapeutics for neurological disorders. The availability of robust synthetic methods for both its racemic and enantiomerically pure forms, coupled with a clear understanding of its spectroscopic properties, empowers researchers to utilize this versatile building block in the design and creation of next-generation pharmaceuticals.
References
- Berkessel, A., Cleemann, F., & Mukherjee, S. (n.d.). Organocatalytic Approach to Enantiomerically Pure β-Amino Acids. Wiley-VCH.
- SpectraBase. (n.d.). 3-Amino-3-(4-chlorophenyl)propionic acid.
- Froestl, W., et al. (1995). Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid. Journal of Medicinal Chemistry, 38(17), 3313-3331.
- Lakner, F. J., et al. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses.
- Patel, S., et al. (2018). Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. International Journal of Pharmaceutical Sciences and Research, 9(10), 4281-4286.
- Nagy, G., et al. (2021). Novel-Type GABAB PAMs: Structure–Activity Relationship in Light of the Protein Structure. ACS Medicinal Chemistry Letters, 12(7), 1146–1152.
- Hruby, V. J., & Qian, X. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 251-300). Academic Press.
- Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(13), 2053-2058.
- Fernandes, P. R., et al. (2022). Green and Efficient Synthesis of Baclofen. Advanced Journal of Chemistry-Section B, 4(2), 158-163.
- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley.
- Abbenante, G., & Hughes, R. (2005). Potential GABAB receptor antagonists .9. The synthesis of this compound, 2-amino-2-(4-chlorophenyl)ethylphosphonic acid and 2-amino-2-(4-chlorophenyl)ethanesulfonic acid. Bioorganic & Medicinal Chemistry Letters, 15(2), 335-338.
- Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate.
- Zhdankin, V. V. (2018). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 23(11), 2848.
- PubChem. (n.d.). (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid.
- Tehrani, M. H. H., Farnia, M., & Nazer, M. S. (2003). Synthesis of Baclofen; an Alternative Approach. Iranian Journal of Pharmaceutical Research, (1), 1-3.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid.
- Sridhar, G., et al. (2014). Novel Synthesis of Baclofen. International Journal of ChemTech Research, 6(5), 2913-2916.
- Google Patents. (n.d.). WO2021017645A1 - Racemic preparation method for chiral β-amino acid and derivative thereof.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid.
- Fisher Scientific. (n.d.). 3-Amino-3-(4-chlorophenyl)propionic Acid 97.0+%, TCI America™.
- SpectraBase. (n.d.). Propanoic acid, 3-[[[(3-chlorophenyl)amino]carbonyl]amino]-.
- Wermuth, C. G., et al. (1987). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Journal of Medicinal Chemistry, 30(2), 239-249.
- Appendino, G., et al. (2014). Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins. Fitoterapia, 97, 144-151.
- Frølund, B., & Clausen, R. P. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 25(13), 3043.
- Beilstein Journal of Organic Chemistry. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry, 20, 2349–2377.
- YSU Journals. (2011). ASYMMETRIC SYNTHESIS OF (R)-2-AMINO-3-(4-CYANO-1-MORPHO-LINO-5,6,7,8-TETRAHIDROISOQUINOLINE-3-YLTHIO)PROPIONIC ACID. YSU Journals.
- Pharmaffiliates. (n.d.). 3-(4-Amino-3-(4-chlorophenyl)butanamido)-2-(4-chlorophenyl)propanoic Acid.
Sources
- 1. Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 3-Amino-3-(4-chlorophenyl)propionic acid 97 19947-39-8 [sigmaaldrich.com]
- 4. (R)-3-AMINO-3-(4-CHLORO-PHENYL)-PROPIONIC ACID(131690-61-4) 1H NMR [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. spectrabase.com [spectrabase.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. researchgate.net [researchgate.net]
- 10. The GABAB Receptor—Structure, Ligand Binding and Drug Development [mdpi.com]
- 11. chemimpex.com [chemimpex.com]
Foreword: The Strategic Importance of Chiral β-Amino Acids
An In-depth Technical Guide to the Synthesis of 3-Amino-3-(4-chlorophenyl)propanoic Acid
In the landscape of modern drug discovery and development, the architectural precision of a molecule is paramount. Non-proteinogenic amino acids, particularly β-amino acids, have emerged as invaluable synthons, prized for their ability to impart unique conformational constraints and metabolic stability to peptide-based therapeutics and small molecules. This compound, a chiral β-amino acid, stands as a key structural motif and intermediate. Its phenyl ring, substituted with a chloro group, offers a site for modulating lipophilicity and electronic interactions, making it a valuable building block for neurologically active compounds and other bioactive molecules[1][2].
Crucially, the biological activity of such molecules is almost invariably linked to a single enantiomer. For instance, in closely related structures, the (R)-enantiomer often possesses the desired pharmacological effect while the (S)-enantiomer may be inactive or even contribute to off-target effects[3][4]. Consequently, access to enantiomerically pure forms of this compound is not merely an academic exercise but a critical requirement for the development of safe and effective pharmaceuticals. This guide provides a detailed exploration of the primary synthetic pathways to this molecule, moving from classical racemic methods to modern, highly selective biocatalytic strategies.
Part 1: The Classical Approach: Racemic Synthesis via Rodionov Condensation
The most direct and historically significant route to racemic this compound is a one-pot multicomponent reaction, a variant of the Rodionov reaction. This method is valued for its operational simplicity and use of readily available, inexpensive starting materials.
Causality and Mechanistic Insight
The reaction proceeds via a domino sequence. It begins with a Knoevenagel condensation between 4-chlorobenzaldehyde and malonic acid, catalyzed by ammonia (from ammonium acetate), to form an unsaturated intermediate. This is immediately followed by a conjugate (Michael) addition of ammonia to the α,β-unsaturated dicarboxylic acid. The final step involves decarboxylation upon heating in the ethanolic solution, yielding the target β-amino acid. The choice of ammonium acetate is key, as it conveniently serves as both the catalyst and the nitrogen source. Ethanol is an effective solvent that facilitates the dissolution of the reactants and the precipitation of the product upon cooling.
Visualizing the Pathway: Rodionov Condensation
Caption: Figure 2: Kinetic resolution using an (S)-selective ω-TA.
This generalized protocol is based on methodologies described for resolving aromatic β-amino acids.[5]
-
Biocatalyst Preparation: Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.5) containing the ω-transaminase (as a lyophilized powder or whole-cell preparation), pyridoxal 5'-phosphate (PLP) cofactor (e.g., 1 mM), and an amino acceptor (e.g., sodium pyruvate, 1.2 equivalents).
-
Substrate Addition: Dissolve racemic this compound (e.g., 50 mM) in the buffered solution.
-
Reaction: Incubate the mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.
-
Monitoring: Monitor the reaction progress by chiral HPLC to track the conversion and the enantiomeric excess (ee) of the remaining amino acid. The reaction is typically complete when the conversion reaches ~50%.
-
Work-up: Terminate the reaction by adding acid (e.g., HCl) to denature the enzyme. Centrifuge to remove the cell mass/precipitated protein.
-
Isolation: Adjust the pH of the supernatant to the isoelectric point of the amino acid to precipitate the product. Alternatively, use ion-exchange chromatography for purification. Collect the (R)-β-amino acid product.
| Parameter | Value | Rationale |
| Biocatalyst | (S)-selective ω-Transaminase | Chiral selectivity is the basis of the resolution. |
| Cofactor | Pyridoxal 5'-Phosphate (PLP) | Essential for transaminase catalytic activity. |
| Amino Acceptor | Pyruvate | Drives the deamination of the (S)-enantiomer. |
| Theoretical Yield | 50% | One enantiomer is consumed as the substrate. |
| Enantiomeric Excess | >99% for (R)-enantiomer | High selectivity of the enzyme. |
Strategy B: Enantioselective Hydrolysis via a Nitrile Hydratase/Amidase System
An alternative biocatalytic route involves the stereoselective hydrolysis of a prochiral or racemic nitrile precursor. This approach leverages the powerful enzymatic machinery found in microorganisms like Rhodococcus species, which possess a nitrile hydratase (NHase) and an amidase in a single whole-cell system.[6][7][8]
The synthesis begins with the chemical preparation of racemic 3-amino-3-(4-chlorophenyl)propanenitrile, typically via a Strecker-type reaction. This nitrile is then subjected to the whole-cell biocatalyst. The enzymatic cascade proceeds in two steps:
-
Nitrile Hydration: The nitrile hydratase (a metalloenzyme) hydrates the nitrile group (-C≡N) to an amide (-CONH₂). [7]2. Amide Hydrolysis: The amidase hydrolyzes the amide to a carboxylic acid (-COOH).
Enantioselectivity can be achieved if either the NHase or the amidase acts preferentially on one enantiomer of the substrate.[6] For example, if the amidase is (R)-selective, it will preferentially hydrolyze the (R)-amide to the (R)-acid, leaving the (S)-amide largely unreacted. This allows for the separation of the desired acid from the unreacted amide. The efficiency and selectivity of this process are highly substrate-dependent, but it offers a direct route to the chiral acid from a nitrile precursor.[6]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
(S)-3-Amino-3-(4-chlorophenyl)propanoic acid properties
An In-Depth Technical Guide to (S)-3-Amino-3-(4-chlorophenyl)propanoic acid
Introduction
(S)-3-Amino-3-(4-chlorophenyl)propanoic acid is a non-proteinogenic β-amino acid derivative that has emerged as a crucial chiral building block in modern medicinal chemistry and pharmaceutical development. Its unique structure, featuring a stereocenter and a halogenated aromatic ring, provides a versatile scaffold for synthesizing complex bioactive molecules and therapeutic agents. Unlike its α-amino acid counterparts, the β-amino structure allows for the creation of peptidomimetics and other compounds with altered conformational properties, often leading to enhanced metabolic stability and novel biological activities. This guide offers a comprehensive technical overview of its properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.
Compound Identification and Chemical Structure
Correctly identifying a chemical entity is the foundation of reproducible science. (S)-3-Amino-3-(4-chlorophenyl)propanoic acid is known by several synonyms, and its key identifiers are cataloged for precise reference in research and procurement.
| Identifier | Value | Source |
| IUPAC Name | (3S)-3-amino-3-(4-chlorophenyl)propanoic acid | [1] |
| CAS Number | 131690-60-3 | [1][2] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1][2] |
| Synonyms | L-β-Phe(4-Cl)-OH, (S)-4-Chloro-β-phenylalanine | [2] |
| PubChem CID | 684223 | [1] |
| MDL Number | MFCD03840457 | [2] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in experimental settings, from reaction conditions to formulation. This molecule is noted for its favorable stability and solubility, making it a practical choice for synthetic applications.[2]
| Property | Value | Source |
| Molecular Weight | 199.64 g/mol | [2] |
| Appearance | Off-white solid | [2] |
| Purity | Typically ≥ 98% (HPLC, Chiral Purity) | [2] |
| Melting Point | 223 °C (decomposes) (lit.) | |
| Storage Conditions | Store at 0-8 °C for long-term stability | [2] |
Synthesis and Stereochemical Control
While numerous proprietary methods exist for the asymmetric synthesis of the (S)-enantiomer, a common and well-documented approach in the literature is the synthesis of the racemic mixture, which can then be resolved. The foundational synthesis involves a one-pot reaction of an aromatic aldehyde, malonic acid, and a source of ammonia.
Experimental Protocol: Racemic Synthesis
This protocol describes a common method for preparing racemic 3-amino-3-(4-chlorophenyl)propanoic acid.[3][4] The causality behind this choice of reactants lies in its efficiency: it combines a Knoevenagel condensation, a Michael addition of ammonia, and decarboxylation in a single refluxing step.
Materials:
-
4-Chlorobenzaldehyde
-
Malonic Acid
-
Ammonium Acetate
-
Ethanol (Absolute)
Procedure:
-
Combine 4-chlorobenzaldehyde (1.0 eq), malonic acid (~1.0 eq), and ammonium acetate (~1.3 eq) in a round-bottom flask.
-
Add sufficient absolute ethanol to form a stirrable suspension (e.g., ~1.5-2.0 L per mole of aldehyde).
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the suspension to reflux with vigorous stirring. The reaction mixture will typically become clear before a precipitate forms.
-
Maintain reflux for approximately 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to maximize precipitation.
-
Filter the white precipitate and wash the collected solid with cold ethanol to remove unreacted starting materials and byproducts.
-
Dry the product under reduced pressure to yield the crude racemic amino acid.[3][4]
Self-Validation: The identity and purity of the resulting product should be confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The melting point can also serve as an initial purity check.
Achieving Stereoselectivity
For drug development, enantiomeric purity is critical. The pure (S)-enantiomer is typically obtained via two primary routes:
-
Chiral Resolution: The synthesized racemic mixture is separated into its constituent enantiomers using a chiral resolving agent or through chiral chromatography.
-
Asymmetric Synthesis: A stereoselective synthesis is employed from the outset, using chiral catalysts or auxiliaries to direct the formation of the desired (S)-enantiomer.
Key Applications in Research and Development
The utility of (S)-3-Amino-3-(4-chlorophenyl)propanoic acid stems from its identity as a chiral building block, enabling the construction of molecules with precise three-dimensional architectures.
Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[2] The presence of the 4-chlorophenyl group can significantly influence a drug candidate's properties by enhancing interactions with biological targets, improving pharmacokinetic profiles, or increasing metabolic stability.[2][5] Its application allows for the creation of novel compounds with potentially higher efficacy and specificity.[2]
Peptide Synthesis
In the field of biopharmaceuticals, it is used to create peptide-based compounds with specific stereochemistry, which is essential for achieving the desired biological activity.[2] For use in Solid-Phase Peptide Synthesis (SPPS), its amino group must be protected, most commonly with a fluorenylmethoxycarbonyl (Fmoc) group. The resulting derivative, Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid (CAS: 479064-91-0), is a versatile reagent for incorporating this non-natural amino acid into a growing peptide chain.[6] This modification is instrumental in developing novel therapeutic peptides in areas like oncology and neurology.[6]
Neuropharmacology and Biochemical Research
Researchers utilize this compound and its derivatives to synthesize molecular probes for studying neurotransmitter systems.[2][6] These tools help elucidate the mechanisms of action for drugs that modulate synaptic transmission.[2] Furthermore, it is employed in biochemical assays to assess the activity of specific enzymes and receptors, providing valuable insights into metabolic pathways and identifying potential therapeutic targets.[2]
Safety and Handling
As with any laboratory chemical, proper handling is paramount to ensure safety. While a specific Safety Data Sheet (SDS) should always be consulted, general safety information for this class of compounds is available.
-
Hazards: The Boc-protected derivative is known to cause skin and serious eye irritation and may cause respiratory irritation.[7][8] It is prudent to handle the unprotected amino acid with similar precautions.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.[8]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, as recommended at 0-8 °C.[2][8]
Trustworthiness and Self-Validation: The information provided here is for guidance. You are required to obtain and review the material-specific SDS from your supplier before handling this compound. The SDS will provide comprehensive and legally mandated safety, handling, and disposal information.
Conclusion
(S)-3-Amino-3-(4-chlorophenyl)propanoic acid is a high-value chemical tool for the modern life scientist. Its utility as a chiral intermediate for pharmaceuticals, a building block for advanced peptidomimetics, and a probe for biochemical research underscores its importance. By understanding its properties, synthesis, and applications, researchers can effectively leverage this compound to drive innovation in drug discovery and development.
References
- (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid.
- Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- (S)-3-Amino-3-(4-chlorophenyl)propanoic acid.
- Supporting Information for Racemic β-Amino Acids. Wiley-VCH. [Link]
- 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing. [Link]
- United States Patent 6,448,228.
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
Sources
- 1. (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 684223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
(R)-3-Amino-3-(4-chlorophenyl)propanoic acid synthesis
An In-Depth Technical Guide to the Synthesis of (R)-3-Amino-3-(4-chlorophenyl)propanoic Acid
Introduction
(R)-3-Amino-3-(4-chlorophenyl)propanoic acid is a chiral non-proteinogenic β-amino acid of significant interest in medicinal chemistry and pharmaceutical development. Its primary importance lies in its role as a key chiral building block for the synthesis of various bioactive molecules.[1] Most notably, it is a direct precursor to (R)-Baclofen, a selective GABA-B receptor agonist used as a muscle relaxant and antispastic agent, where the biological activity resides almost exclusively in the (R)-enantiomer.[2][3]
The synthesis of this compound presents a central challenge common in pharmaceutical manufacturing: the precise control of stereochemistry. Achieving high enantiomeric purity is critical, as the undesired (S)-enantiomer may be inactive or contribute to off-target effects. This guide provides a detailed exploration of the core strategies employed for the enantioselective synthesis of (R)-3-Amino-3-(4-chlorophenyl)propanoic acid, tailored for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, practical methodologies, and comparative advantages of the leading synthetic routes.
Core Synthetic Strategies: A Comparative Overview
The enantioselective synthesis of the target molecule can be broadly categorized into two principal approaches:
-
Asymmetric Synthesis: This strategy involves the creation of the chiral center during the reaction sequence, using a chiral catalyst, auxiliary, or reagent to direct the formation of the desired (R)-enantiomer preferentially. This approach is often more elegant and atom-economical.
-
Chiral Resolution: In this approach, a racemic mixture of 3-amino-3-(4-chlorophenyl)propanoic acid is first synthesized. Subsequently, the two enantiomers are separated. This can be achieved through classical diastereomeric salt formation or, more efficiently, through biocatalytic kinetic resolution.
This guide will focus on three dominant and industrially relevant methodologies: Catalytic Asymmetric Hydrogenation, Enzymatic Kinetic Resolution, and Classical Diastereomeric Salt Formation.
Strategy 1: Catalytic Asymmetric Hydrogenation
This is a powerful method for establishing the stereocenter with high fidelity. The core principle involves the hydrogenation of a prochiral β-(acylamino)acrylate precursor using a chiral transition metal catalyst, typically based on Rhodium or Ruthenium.[4][5][6] The chiral ligand coordinated to the metal center orchestrates the delivery of hydrogen to one face of the double bond, leading to a high excess of one enantiomer.
Mechanistic Rationale
The success of this method hinges on the selection of the chiral phosphine ligand. Ligands such as TangPhos and Me-DuPhos have demonstrated high efficacy, creating a well-defined chiral environment around the rhodium center that forces the substrate to coordinate in a specific orientation, thus ensuring highly enantioselective hydrogenation.[5][7]
Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Experimental Protocol: Rh-TangPhos Catalyzed Hydrogenation
This protocol is a representative example for the synthesis of the N-acetylated methyl ester of the target compound.
Step 1: Synthesis of Precursor (Methyl (Z)-3-(acetylamino)-3-(4-chlorophenyl)acrylate)
-
To a solution of 4-chlorobenzaldehyde and N-acetylglycine in acetic anhydride, add sodium acetate.
-
Heat the mixture under reflux to drive the Erlenmeyer-Plöchl reaction, forming the azlactone intermediate.
-
After cooling, add methanol to the reaction mixture to open the azlactone ring, yielding the desired β-(acylamino)acrylate precursor. Purify by recrystallization.
Step 2: Asymmetric Hydrogenation
-
In a high-pressure autoclave, degas a solution of the precursor (1 equivalent) in a suitable solvent like toluene or methanol.[5]
-
In a separate vessel, prepare the catalyst by mixing [Rh(COD)₂]BF₄ (0.01 equivalents) and TangPhos (0.011 equivalents) under an inert atmosphere (Argon or Nitrogen).
-
Add the catalyst solution to the autoclave.
-
Pressurize the vessel with hydrogen gas (typically 40-100 psi) and stir vigorously at room temperature for 12-24 hours.[5]
-
Monitor the reaction by TLC or HPLC. Upon completion, carefully vent the hydrogen and concentrate the solution under reduced pressure.
Step 3: Hydrolysis
-
Hydrolyze the resulting N-acetyl methyl ester using aqueous HCl under reflux to remove both the acetyl and methyl protecting groups.
-
Adjust the pH to the isoelectric point to precipitate the final product, (R)-3-Amino-3-(4-chlorophenyl)propanoic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Data Summary
| Catalyst System | Substrate | H₂ Pressure (psi) | Solvent | ee (%) | Reference |
| Rh-TangPhos | N-Aryl β-enamino ester | 100 | Toluene | >96 | [7] |
| Rh-Me-DuPhos | (E)-β-(Acylamino)acrylate | 40 | Toluene | >99 | [5] |
| Rh-BICP | (E/Z)-β-(Acylamino)acrylate | 40 | Toluene | >95 | [5] |
Strategy 2: Biocatalytic Kinetic Resolution
Biocatalysis offers a highly selective and environmentally benign alternative for producing enantiopure compounds.[8] For β-amino acids, ω-transaminases (ω-TAs) are particularly effective enzymes.[9] A kinetic resolution process starts with a racemic mixture of the amino acid. The enzyme selectively deaminates one enantiomer (typically the S-enantiomer) to the corresponding β-keto acid, leaving the desired (R)-enantiomer untouched and therefore enriched.[10][11]
Mechanistic Rationale
ω-Transaminases are PLP (pyridoxal-5'-phosphate)-dependent enzymes.[9] The (S)-enantiomer of the substrate fits into the chiral active site of an (S)-selective ω-TA and undergoes transamination with an amino acceptor (e.g., pyruvate), while the (R)-enantiomer is a poor fit and reacts very slowly or not at all. The reaction is driven to completion by removing the co-product (alanine) or using a large excess of the amino acceptor. For a successful resolution, the reaction is stopped at or near 50% conversion, at which point the remaining substrate will be almost exclusively the (R)-enantiomer with a theoretical maximum yield of 50%.
Caption: Workflow for enzymatic kinetic resolution of a racemic β-amino acid.
Experimental Protocol: ω-Transaminase Resolution
Step 1: Synthesis of Racemic this compound
-
A mixture of 4-chlorobenzaldehyde (1 equivalent), malonic acid (1 equivalent), and ammonium acetate (1.3 equivalents) in ethanol is heated under reflux for 6-8 hours.[12]
-
Upon cooling, the racemic β-amino acid precipitates as a white solid.
-
The solid is collected by filtration, washed with cold ethanol, and dried. This crude product is often of sufficient purity for the subsequent enzymatic step.[12]
Step 2: Enzymatic Kinetic Resolution
-
Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).
-
Dissolve the racemic amino acid substrate, sodium pyruvate (1-2 equivalents) as the amino acceptor, and a catalytic amount of pyridoxal-5'-phosphate (PLP) cofactor.
-
Initiate the reaction by adding the ω-transaminase (commercially available or as a cell-free extract).
-
Maintain the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation.
-
Monitor the conversion by HPLC. When the conversion reaches ~50%, stop the reaction by adding acid (e.g., HCl) to denature the enzyme.
-
Filter off the denatured protein. Adjust the pH of the filtrate to isolate the product. The β-keto acid co-product is often unstable and decarboxylates, simplifying purification.
-
The desired (R)-amino acid can be isolated by adjusting the pH to its isoelectric point, causing it to precipitate, followed by filtration and drying.
Data Summary
| Enzyme Source | Substrate | Conversion (%) | Product ee (%) | Reference |
| Thermobaculum terrenum (TATT) | Various rac-β-amino acids | ~50 | >99 | [13] |
| Novel ω-TA | Racemic aromatic β-amino acids | ~50 | >99 | [10] |
Strategy 3: Chiral Resolution by Diastereomeric Salt Formation
This classical method remains a viable, albeit sometimes laborious, route for obtaining enantiomerically pure materials. It relies on the reaction of the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, most importantly solubility, which allows for their separation by fractional crystallization.[2]
Procedural Logic
-
Salt Formation: The racemic amino acid is treated with one enantiomer of a chiral acid or base (the resolving agent) in a suitable solvent. For an acidic target molecule like this, a chiral base such as (S)-α-phenylethylamine is commonly used.[2]
-
Crystallization: The solution is allowed to cool or partially evaporate, causing the less soluble diastereomeric salt to crystallize out. This step often requires significant optimization of solvent, temperature, and concentration.
-
Isolation: The crystallized salt is isolated by filtration. The enantiomeric purity of the salt can be enhanced by further recrystallizations.
-
Liberation: The desired (R)-amino acid is liberated from the purified diastereomeric salt by treatment with a strong acid or base to break the ionic bond, followed by extraction or precipitation to isolate the final product.
Caption: Logical workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocol: Resolution with (S)-α-Phenylethylamine
-
Synthesize the racemic this compound as described previously.
-
Dissolve the racemate in a hot solvent, such as methanol or ethanol.
-
Add an equimolar amount of (S)-α-phenylethylamine.[2]
-
Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4°C) to maximize crystallization.
-
Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.
-
To liberate the free amino acid, dissolve the salt in water and acidify with dilute HCl.
-
The resolving agent will remain in the aqueous phase as its hydrochloride salt, while the desired (R)-amino acid can be precipitated by adjusting the pH to ~7.
-
Filter, wash, and dry the final product. Check the enantiomeric purity using chiral HPLC.
Purification and Final Characterization
Regardless of the synthetic route, the final product requires rigorous purification and characterization.
-
Purification: Recrystallization from a water/ethanol mixture is a common final purification step.
-
Characterization: The identity and purity of the compound are confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Enantiomeric Purity: The most critical analysis is the determination of enantiomeric excess (ee). This is almost universally performed using Chiral High-Performance Liquid Chromatography (Chiral HPLC) with a suitable chiral stationary phase.[14]
Conclusion
The synthesis of (R)-3-Amino-3-(4-chlorophenyl)propanoic acid is a well-studied problem with several robust solutions available to the modern chemist.
-
Catalytic Asymmetric Hydrogenation represents a highly efficient and elegant approach, capable of delivering excellent enantioselectivity and high yields, making it attractive for large-scale production, provided the initial investment in catalysts and high-pressure equipment is feasible.
-
Biocatalytic Kinetic Resolution stands out as a green, highly selective, and operationally simple method that functions under mild aqueous conditions. While the theoretical yield is capped at 50%, the high enantiopurity of the product and the environmental benefits make it a very strong contender.
-
Classical Diastereomeric Resolution is a time-tested method that requires less specialized equipment but can be resource-intensive due to the often-empirical optimization required for the crystallization step.
The choice of synthetic strategy ultimately depends on the specific requirements of the project, including scale, cost considerations, available infrastructure, and the desired level of enantiopurity. Each of the detailed methods provides a reliable pathway to this crucial pharmaceutical intermediate.
References
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
- Satyanarayana, G., et al. (2022). Exemplifying Natural (R)-β-Transamination Potential of Fold Type-IV Transaminase for Kinetic Resolution of rac-β-Amino Acids Synthesized from Aldehydes. ACS Sustainable Chemistry & Engineering. ([Link])
- Tang, W., et al. (2005). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Organic Letters, 7(23), 5343-5. ([Link])
- Singh, S., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry. ([Link])
- Musacchio, A. J., et al. (2018). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society. ([Link])
- Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907-6910. ([Link])
- Peña, D., et al. (2004). Enantioselective synthesis of beta2-amino acids using rhodium-catalyzed hydrogenation. The Journal of Organic Chemistry, 69(5), 1554-9. ([Link])
- Singh, S., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review.
- Juaristi, E., et al. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Tetrahedron: Asymmetry, 10(16), 2941-2989. ([Link])
- Rudat, J., et al. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology, 93(5), 1-13. ([Link])
- Qiu, L., et al. (2007). Proposed mechanism for Rh-catalyzed asymmetric hydrogenation.
- Reddy, K. S., & Kumar, V. (2017). Asymmetric Synthetic Strategies of (R)-(–)-Baclofen: An Antispastic Drug.
- Shin, J.-S., & Kim, B.-G. (2002). Kinetic resolution of aromatic β-amino acids by ω-transaminase.
- Reddy, G. P., et al. (2022). Asymmetric synthesis of (R)-baclofen and (3S,4S)-tetflupyrolimet via “on water” organocatalytic addition reactions: a tip on catalyst screening. Organic & Biomolecular Chemistry. ([Link])
- Rudat, J., et al. (2012). Schematic reaction scheme of the synthesis of β-amino acids catalyzed by transaminases.
- Gurjar, M. K., & Devi, N. R. (2002). Asymmetric synthesis of (R)-(-)
- Patil, M., & Yun, H. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Molecules, 23(11), 2869. ([Link])
- Reddy, G. P., et al. (2022). Asymmetric synthesis of (R)-baclofen and (3S,4S)-tetflupyrolimet via "on water" organocatalytic addition reactions: a tip on catalyst screening.
- Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry. ([Link])
- Unknown Author. This compound synthesis. Wiley-VCH. ([Link])
- Silvi, M., & Melchiorre, P. (2017). Synthesis of (R)‐baclofen (2 mmol scale) and of (R)‐rolipram precursor.
- Lakner, F. J., et al. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. ([Link])
- El-Adl, K., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances. ([Link])
- Witczuk, B., et al. (1980). 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity. Polish Journal of Pharmacology and Pharmacy, 32(2), 187-96. ([Link])
- Caira, M. R., et al. (1996). Resolution of optical isomers of 4-amino-p-chlorobutyric acid lactam by co-crystallization.
- Chiral Technologies.
- Synthink. (R)-3-Amino-3-(3-chlorophenyl)propionic Acid: Your Key to Advanced Chemical Synthesis. ([Link])
- Huffman, M. A., & Fryszkowska, A. (2018). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 23(12), 3073. ([Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Asymmetric synthesis of (R)-baclofen and (3S,4S)-tetflupyrolimet via “on water” organocatalytic addition reactions: a tip on catalyst screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic resolution of aromatic β-amino acids by ω-transaminase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. hplc.eu [hplc.eu]
An In-Depth Technical Guide to 3-Amino-3-(4-chlorophenyl)propanoic Acid: Synthesis, Properties, and Pharmaceutical Applications
Introduction
3-Amino-3-(4-chlorophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural motif, featuring a chiral center and a halogenated aromatic ring, makes it a valuable building block for the synthesis of a variety of biologically active molecules. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis of both racemic and enantiomerically pure forms, and its critical role as a precursor to important pharmaceuticals, most notably Baclofen.
IUPAC Nomenclature and Structural Elucidation
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound .
-
Propanoic acid: The parent structure is a three-carbon carboxylic acid.
-
3-amino: An amino group (-NH₂) is attached to the third carbon (C3) of the propanoic acid chain.
-
3-(4-chlorophenyl): A 4-chlorophenyl group (a benzene ring substituted with a chlorine atom at the para position) is also attached to the third carbon.
The carbon atom at the 3-position is a chiral center, meaning this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-amino-3-(4-chlorophenyl)propanoic acid and (S)-3-amino-3-(4-chlorophenyl)propanoic acid. These enantiomers can exhibit distinct pharmacological activities.
Synonyms:
-
β-Amino-p-chlorohydrocinnamic acid
-
3-(4-Chlorophenyl)-β-alanine[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀ClNO₂ | [2][3] |
| Molecular Weight | 199.63 g/mol | [2][3] |
| Appearance | White to off-white solid/powder | [2][3] |
| Melting Point | 223 °C (decomposes) | [4] |
| CAS Number (Racemate) | 19947-39-8 | [4] |
| CAS Number (R-enantiomer) | 131690-61-4 | [5] |
| CAS Number (S-enantiomer) | 131690-60-3 | [2] |
| pKa (estimated) | ~3.5-4.5 (carboxylic acid), ~9.0-10.0 (amino group) | [6][7] |
| Solubility | Slightly soluble in water, soluble in dilute aqueous acids and bases. | [8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The structural integrity of this compound can be confirmed by NMR spectroscopy. The following are predicted chemical shifts (δ) in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).
-
¹H NMR (400 MHz, D₂O):
-
δ 7.4-7.5 (d, 2H, Ar-H)
-
δ 7.3-7.4 (d, 2H, Ar-H)
-
δ 4.5-4.6 (t, 1H, CH-NH₂)
-
δ 2.8-2.9 (d, 2H, CH₂)
-
-
¹³C NMR (100 MHz, D₂O):
-
δ 175-176 (C=O)
-
δ 138-139 (Ar-C)
-
δ 133-134 (Ar-C-Cl)
-
δ 129-130 (Ar-CH)
-
δ 128-129 (Ar-CH)
-
δ 52-53 (CH-NH₂)
-
δ 40-41 (CH₂)
-
Synthesis of this compound
The synthesis of this β-amino acid can be achieved through several routes. The most common laboratory-scale preparation involves the Rodionov reaction, which is a one-pot condensation of an aldehyde, malonic acid, and ammonia (or an ammonia source like ammonium acetate).
Racemic Synthesis via the Rodionov Reaction
This method provides the racemic mixture of the product. The overall reaction is depicted below:
Figure 1: General scheme for the Rodionov synthesis.
Experimental Protocol: [9]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-chlorobenzaldehyde (14.06 g, 0.1 mol), malonic acid (12.5 g, 0.12 mol), and ammonium acetate (15.4 g, 0.2 mol).
-
Solvent Addition: Add 100 mL of absolute ethanol to the flask.
-
Reaction: Heat the mixture to reflux with constant stirring for 6-8 hours. A white precipitate of the product will form as the reaction progresses.
-
Isolation: Cool the reaction mixture to room temperature and then further in an ice bath for 1 hour to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol (2 x 30 mL) to remove unreacted starting materials and by-products.
-
Drying: Dry the product under vacuum to yield racemic this compound as a white solid. The typical yield is around 60-70%.
Enantioselective Synthesis: Enzymatic Resolution
For applications in stereospecific drug synthesis, obtaining the individual enantiomers is crucial. One of the most efficient methods for this is the enzymatic resolution of a racemic precursor, such as the corresponding ester.
Figure 2: Workflow for enzymatic resolution.
Experimental Protocol (Representative): [10]
-
Esterification: First, the racemic amino acid is converted to its corresponding ethyl ester using standard methods (e.g., refluxing in ethanol with a catalytic amount of sulfuric acid).
-
Enzymatic Acylation: Dissolve the racemic ethyl ester in an appropriate organic solvent (e.g., tert-butyl methyl ether). Add an acylating agent (e.g., ethyl acetate) and an immobilized lipase, such as Candida antarctica lipase B (CALB).
-
Selective Reaction: The enzyme will selectively acylate one of the enantiomers (e.g., the R-enantiomer) to form the N-acetyl derivative, leaving the other enantiomer (S-enantiomer) largely unreacted.
-
Separation: After the reaction, the enzyme is filtered off. The mixture of the N-acetylated ester and the unreacted amino ester can be separated by column chromatography.
-
Hydrolysis: The separated esters are then hydrolyzed under acidic or basic conditions to yield the respective enantiomerically pure (R)- and (S)-3-amino-3-(4-chlorophenyl)propanoic acids.
Applications in Pharmaceutical Synthesis
The primary utility of this compound lies in its role as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Synthesis of Baclofen
Baclofen, a muscle relaxant and antispasmodic agent, is a γ-amino acid derivative. The racemic form of this compound is a direct precursor to racemic Baclofen. The transformation involves the reduction of the carboxylic acid group to a primary alcohol, followed by conversion to the corresponding aminobutanoic acid. However, a more direct route involves the reduction of a related nitrile precursor.
A common synthetic pathway to Baclofen involves the reduction of 3-(4-chlorophenyl)-3-cyanopropanoic acid, which can be synthesized from 4-chlorobenzyl cyanide.[11] The final step in this pathway is a catalytic hydrogenation that reduces the nitrile group to a primary amine and the carboxylic acid to a primary alcohol, which is then re-oxidized to the carboxylic acid of Baclofen.
A more direct conceptual transformation from this compound to 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen) would involve a selective reduction of the carboxylic acid to the corresponding alcohol, followed by conversion of the alcohol to a nitrile and subsequent hydrolysis. However, more efficient industrial syntheses of Baclofen often start from different precursors.[12]
It is the (R)-enantiomer of Baclofen, known as arbaclofen, that is responsible for the therapeutic effects. Therefore, the enantioselective synthesis of (R)-3-amino-3-(4-chlorophenyl)propanoic acid is of particular importance as it can be a stepping stone to producing enantiomerically pure arbaclofen.
Sources
- 1. researchgate.net [researchgate.net]
- 2. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. mdpi.com [mdpi.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Amino Acid Physical Properties | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. rsc.org [rsc.org]
- 11. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Solubility of 3-Amino-3-(4-chlorophenyl)propanoic Acid
This guide provides a comprehensive technical overview of the solubility of 3-Amino-3-(4-chlorophenyl)propanoic acid, a critical physicochemical property for its application in research and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the factors governing its solubility, methodologies for its determination, and the implications for its biopharmaceutical performance.
Introduction: The Significance of Solubility in Drug Development
This compound is a β-amino acid derivative with significant potential as a building block in the synthesis of bioactive molecules and pharmaceuticals.[1] Its utility is fundamentally linked to its solubility, a parameter that dictates its behavior in various experimental and physiological environments. Understanding and quantifying the solubility of this compound is paramount for:
-
Reaction Kinetics and Synthesis Optimization: Ensuring the compound is sufficiently dissolved in reaction media is crucial for achieving optimal reaction rates and yields.
-
Formulation Development: For therapeutic applications, solubility in aqueous and organic media is a key determinant of the feasibility of different dosage forms.[2][3]
-
Biopharmaceutical Performance: The aqueous solubility of a drug substance directly influences its dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for absorption and, consequently, its oral bioavailability.[4][]
This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing a robust framework for its assessment and modulation.
Physicochemical Properties Influencing Solubility
The solubility of this compound is governed by its unique molecular structure, which features both polar and non-polar moieties.
| Property | Value/Information | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | [6] |
| Molecular Weight | 199.63 g/mol | [6] |
| Melting Point | 223 °C (decomposes) | [7] |
| Calculated XLogP3 | -0.8 | [6] |
| Appearance | White to off-white solid/powder | [1] |
The presence of a carboxylic acid and an amino group makes this compound an amphoteric molecule, capable of acting as both an acid and a base. This is the primary determinant of its pH-dependent solubility. The 4-chlorophenyl group, on the other hand, is lipophilic and contributes to its solubility in organic solvents. The calculated XLogP3 of -0.8 suggests a degree of hydrophilicity, indicating that it is likely to have some aqueous solubility.[6]
The Critical Role of pKa and pH
The solubility of amino acids in aqueous media is lowest at their isoelectric point (pI) and increases as the pH moves away from the pI.[8] This is because at the pI, the molecule exists predominantly as a neutral zwitterion, which has strong intermolecular electrostatic interactions, leading to a more stable crystal lattice and lower solubility. At pH values above or below the pI, the molecule acquires a net negative or positive charge, respectively, which enhances its interaction with polar water molecules and increases its solubility.
The relationship between pH, pKa, and the ratio of the protonated and deprotonated forms of the ionizable groups can be described by the Henderson-Hasselbalch equation :[9][10]
pH = pKa + log ([A⁻]/[HA])
Where:
-
pH is the pH of the solution.
-
pKa is the acid dissociation constant of the ionizable group.
-
[A⁻] is the molar concentration of the deprotonated form.
-
[HA] is the molar concentration of the protonated form.
A visual representation of how pH influences the ionization state of this compound is provided in the following diagram:
Caption: pH-dependent ionization states of this compound.
Experimental Determination of Solubility
Given the lack of published quantitative solubility data, experimental determination is necessary. The two primary types of solubility assays relevant to drug development are thermodynamic and kinetic solubility.[11][12]
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is the most reliable measure. The Shake-Flask Method is the gold-standard for determining thermodynamic solubility.[13][14]
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH values, or organic solvents) in a sealed, inert container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A shaker or rotator should be used to ensure thorough mixing.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its specificity and sensitivity. A calibration curve with known concentrations of the compound should be prepared.
-
UV-Vis Spectrophotometry: This method can be used if the compound has a suitable chromophore and there are no interfering substances. A calibration curve is also required.
-
-
Data Reporting: Express the solubility in units such as mg/mL, µg/mL, or molarity (mol/L).
The experimental workflow for thermodynamic solubility determination can be visualized as follows:
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Kinetic Solubility: High-Throughput Screening
Kinetic solubility assays are often used in early drug discovery for rapid screening of a large number of compounds.[15][16] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated organic stock solution (typically DMSO).
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.
-
Precipitation Induction: Add the aqueous buffer (e.g., PBS pH 7.4) to the wells to achieve the desired final compound concentrations.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Precipitate Detection: Measure the amount of precipitate formed using methods such as:
-
Nephelometry: Measures light scattering caused by insoluble particles.
-
Turbidimetry: Measures the reduction in light transmission due to turbidity.
-
Direct UV/Vis Measurement after Filtration: The solution is filtered, and the concentration of the dissolved compound in the filtrate is measured.
-
-
Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.
Predicted Solubility Profile and Considerations
While specific experimental data is pending, a qualitative solubility profile can be predicted based on the compound's structure and the properties of similar molecules.
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous (pH-dependent) | ||
| Acidic (pH < 2) | Moderate to High | The amino group is protonated (-NH₃⁺), and the carboxylic acid is protonated (-COOH), resulting in a net positive charge. |
| Near Neutral (pH 6-8) | Low | The molecule exists primarily as a zwitterion, leading to strong intermolecular interactions and reduced solubility. |
| Alkaline (pH > 10) | Moderate to High | The carboxylic acid is deprotonated (-COO⁻), and the amino group is neutral (-NH₂), resulting in a net negative charge. |
| Polar Protic Solvents | ||
| Methanol, Ethanol | Likely Soluble | These solvents can engage in hydrogen bonding with the amino and carboxylic acid groups. |
| Polar Aprotic Solvents | ||
| DMSO, DMF | Likely Soluble | These solvents are good at solvating both polar and non-polar parts of the molecule. |
| Non-polar Solvents | ||
| Hexane, Toluene | Likely Insoluble | The overall polarity of the molecule due to the amino and carboxylic acid groups will limit its solubility in non-polar environments. |
Impact on Bioavailability and Drug Development
For orally administered drugs, poor aqueous solubility is a major hurdle to achieving adequate bioavailability.[2][17] The dissolution of the drug in the gastrointestinal fluids is often the rate-limiting step for its absorption.
The Biopharmaceutical Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[18] While the BCS class of this compound has not been formally determined, its zwitterionic nature at physiological pH suggests that its solubility could be a limiting factor for absorption. If its permeability is high, it would likely be a BCS Class II compound (low solubility, high permeability).
For such compounds, strategies to enhance solubility and dissolution rate are critical. These can include:
-
Salt Formation: Forming a salt of the amino or carboxylic acid group can significantly improve aqueous solubility.
-
Particle Size Reduction (Micronization): Decreasing the particle size increases the surface area available for dissolution.
-
Use of Solubilizing Excipients: Surfactants, co-solvents, and complexing agents can be used in formulations to enhance solubility.[]
-
Amorphous Solid Dispersions: Converting the crystalline form to a higher-energy amorphous state can improve solubility and dissolution.
The relationship between solubility, dissolution, and bioavailability is a cornerstone of pharmaceutical development.
Caption: The interplay between solubility, dissolution, absorption, and bioavailability.
Conclusion
The solubility of this compound is a multifaceted property that is critical to its successful application in both chemical synthesis and pharmaceutical development. Its amphoteric nature dictates a strong pH-dependence on its aqueous solubility, with minimum solubility expected at its isoelectric point. While quantitative data is not widely available, this guide provides the theoretical framework and detailed experimental protocols for its determination. For drug development professionals, a thorough understanding and characterization of the solubility and dissolution behavior of this compound are essential first steps in designing formulations with optimal biopharmaceutical performance.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Gowthamarajan, K., & Singh, S. K. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-32.
- Patsnap Synapse. (2025, May 29). How does solubility affect oral bioavailability?
- PubMed. (n.d.). In vitro solubility assays in drug discovery.
- Pearson. (2022, May 4). Amino Acids and Henderson-Hasselbalch.
- Rohrs, B. R. (2001). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies, 8(3), 1-5.
- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
- PharmaCompass.com. (n.d.). Solubility | Dissolution | Bioavailability Enhancement CDMO.
- Ribeiro, J. V., et al. (2024). PypKa server: online pKa predictions and biomolecular structure preparation with precomputed data from PDB and AlphaFold DB. Nucleic Acids Research, 52(W1), W254-W260.
- Kozlowski, L. P. (2021). IPC 2.0: isoelectric point and pKa prediction for proteins and peptides using deep learning. Nucleic Acids Research, 49(W1), W289-W293.
- ScienceDirect. (2025, July 31). Solubility and bioavailability: Significance and symbolism.
- Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 15-21.
- Rohrs, B. R. (2001). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies, 8(3), 1-5.
- PCBIS. (n.d.). Thermodynamic solubility.
- Chemistry LibreTexts. (2024, March 23). 26.3: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points.
- ResearchGate. (2024, November 11). KaMLs for Predicting Protein pKa Values and Ionization States: Are Trees All You Need?
- PubMed. (2002, April 2). Dissolution Testing of a Poorly Soluble Compound Using the Flow-Through Cell Dissolution Apparatus.
- Fiveable. (n.d.). Amino Acids and the Henderson–Hasselbalch Equation: Isoelectric Points.
- ResearchGate. (2019, November 13). Is there a way to predict the pKa of a particular residue in a given protein structure and environment?
- Wikipedia. (n.d.). Protein pKa calculations.
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5481-5483.
- Ingenta Connect. (2016, September 1). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing.
- Chemistry LibreTexts. (2024, July 30). 26.3: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points.
- Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Creative Bioarray. (n.d.). Aqueous Solubility Assays.
- ResearchGate. (2025, August 6). Dissolution Method Development for Poorly Soluble Compounds.
- ResearchGate. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
- YouTube. (2018, February 11). The Henderson Hasselbach Equation and Amino Acid pH Evolution.
- PubMed. (2014, October 15). Use of amino acids as counterions improves the solubility of the BCS II model drug, indomethacin.
- ResearchGate. (2025, August 6). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin.
- PubChem. (n.d.). (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid.
Sources
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Solubility and bioavailability: Significance and symbolism [wisdomlib.org]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. How does solubility affect oral bioavailability? [synapse.patsnap.com]
- 6. (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 684223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Amino-3-(4-chlorophenyl)propionic acid 97 19947-39-8 [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Amino Acids and Henderson-Hasselbalch Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. fiveable.me [fiveable.me]
- 11. enamine.net [enamine.net]
- 12. Aqueous Solubility Assay - Enamine [enamine.net]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solubility | Dissolution | Bioavailability Enhancement CDMO [pharmacompass.com]
- 18. Use of amino acids as counterions improves the solubility of the BCS II model drug, indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Melting Point of 3-Amino-3-(4-chlorophenyl)propanoic Acid
Introduction
3-Amino-3-(4-chlorophenyl)propanoic acid (CAS No: 19947-39-8) is a non-proteinogenic β-amino acid. Its structural motif, featuring a chiral center and a halogenated aromatic ring, makes it a valuable building block in medicinal chemistry and drug development. As a critical physicochemical parameter, the melting point serves as a primary indicator of identity and purity. An inaccurate or misinterpreted melting point can have significant downstream implications, affecting everything from reaction monitoring to final product specifications in a regulatory environment.
This technical guide provides an in-depth analysis of the melting point of this compound. Moving beyond a simple statement of value, this document explores the underlying factors that influence this property, details rigorous methodologies for its accurate determination, and offers field-proven insights for researchers, scientists, and drug development professionals. We will dissect the nuances of thermal behavior, including the critical aspect of decomposition, to equip the reader with the expertise necessary for confident and precise characterization.
Physicochemical Properties and Identification
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. The key identifiers for this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | IUPAC |
| CAS Number | 19947-39-8 | Chemical Abstracts Service |
| Molecular Formula | C₉H₁₀ClNO₂ | |
| Molecular Weight | 199.63 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | [1][2] |
The most frequently cited melting point for the racemic form of this compound is in the range of 220-223 °C, with the crucial qualifier that it decomposes upon melting[1][2].
The Thermal Behavior of Racemic this compound
The term "melting point" can be misleading for this compound. A more accurate description is a "melting range with decomposition." This distinction is not merely semantic; it reflects a specific and observable thermal event.
Understanding Decomposition: Unlike a simple, reversible phase transition from solid to liquid, decomposition involves the irreversible breakdown of the molecule into other chemical species. For this compound, this is visually observed as a darkening of the sample from white to brown or black as it approaches its melting temperature. This behavior is characteristic of many amino acids, which can undergo complex reactions like decarboxylation or intramolecular cyclization at elevated temperatures.
The reported values from various commercial and literature sources converge on a narrow range.
| Melting Point (°C) | Notes | Source(s) |
| 223 °C | (dec.) (lit.) | [2] |
| 220 °C | - | [1] |
| 220 °C | (dec.) |
The notation "(dec.)" explicitly indicates that decomposition occurs at this temperature[2]. This consistency across suppliers provides a reliable baseline for the racemic material.
Critical Factors Influencing Melting Point
The value obtained from a melting point experiment is not an immutable constant. It is profoundly influenced by several factors, and understanding these is key to accurate interpretation.
Chemical Purity
Causality: Impurities disrupt the crystal lattice of a solid, lowering the energy required to break it down. This results in two observable effects: a depression of the melting point and a broadening of the melting range. For this specific compound, potential impurities could include starting materials from its synthesis, such as p-chlorobenzaldehyde, or side-products[3]. For instance, the related compound 3-(4-chlorophenyl)propanoic acid, which lacks the amino group, has a much lower melting point of 127-131 °C[4][5]. Even trace amounts of such precursors could significantly impact the observed thermal behavior.
Stereochemistry
The CAS number 19947-39-8 refers to the racemic mixture (a 1:1 mixture of the R and S enantiomers). Pure enantiomers, such as (S)-3-Amino-3-(4-chlorophenyl)propanoic acid (CAS: 131690-60-3), will have different crystal lattice arrangements and, consequently, different melting points than the racemate[6][7]. Depending on how the enantiomers crystallize, the racemic mixture can behave as a "racemic compound" (a true, distinct crystalline species with a sharp melting point) or a "conglomerate" (a simple mechanical mixture of two crystal types, often with eutectic melting behavior). Given the sharp, albeit decomposing, melting point reported, it is likely that the racemate crystallizes as a racemic compound.
Experimental Parameters
Heating Rate: The most critical experimental variable is the heating rate. Decomposition is a kinetically controlled process. A rapid heating rate can provide insufficient time for the decomposition reaction to occur at a lower temperature, resulting in an artificially elevated and often broader melting range. For reproducible results, a slow heating rate (e.g., 1-2 °C/minute) is essential, particularly when approaching the expected melting point.
Methodologies for Accurate Determination
A self-validating protocol is one that includes inherent checks and controls. For melting point determination, this involves instrument calibration and rigorous adherence to standardized procedures.
Gold Standard: Differential Scanning Calorimetry (DSC)
Expertise & Rationale: DSC is the preferred method in industrial and drug development settings. It measures the difference in heat flow between the sample and a reference as a function of temperature. This provides far more information than visual observation, including the onset of melting, the peak maximum of the thermal event (endotherm), and the enthalpy of fusion (ΔHfus). For a substance that decomposes, the DSC thermogram will show an endothermic event characteristic of melting, which may be immediately followed or overlapped by exothermic or complex endothermic events corresponding to decomposition.
Detailed DSC Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards, such as Indium (m.p. 156.6 °C). This ensures the trustworthiness of the data.
-
Sample Preparation: Accurately weigh 2-5 mg of the dried sample into an aluminum DSC pan.
-
Pan Selection: Use a vented or pinhole-crimped lid. A hermetically sealed pan is generally avoided for samples that decompose, as the evolution of gaseous byproducts can cause the pan to rupture.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp at a controlled rate of 10 °C/min to approximately 250 °C. A slower ramp rate (e.g., 2-5 °C/min) can be used for higher resolution of thermal events.
-
-
-
Data Analysis: Record the onset temperature and the peak temperature of the primary endotherm. The onset temperature is generally considered to be the closest representation of the true melting point. Note any subsequent exothermic peaks or irregularities in the baseline, which are indicative of decomposition.
Standard Method: Capillary Melting Point Apparatus
Experience & Rationale: The capillary method is a widely used, accessible technique for routine verification. While less quantitative than DSC, it provides a reliable visual assessment when performed correctly.
Detailed Capillary Melting Point Protocol:
-
Instrument Calibration: Verify the thermometer's accuracy using certified melting point standards that bracket the expected range of the sample.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack the sample into a capillary tube to a height of 2-3 mm by tapping the tube gently on a hard surface. Proper packing is crucial for uniform heat transfer.
-
Heating:
-
Place the capillary tube in the heating block.
-
Set a rapid heating rate to approach the expected melting point (e.g., to ~200 °C).
-
Decrease the heating rate to 1-2 °C/minute at least 15-20 °C below the expected melting point.
-
-
Observation & Reporting:
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Record the temperature at which the entire sample becomes liquid (completion of melting).
-
Report the result as a range.
-
Crucially, note any visual changes such as discoloration, shrinking, or gas evolution, and report them alongside the melting range (e.g., "221-223 °C with decomposition").
-
Integrated Characterization Workflow
A robust characterization of the melting point should be integrated with purity analysis. The following workflow represents an industry-standard best practice.
Caption: Workflow for the rigorous determination of the melting point.
Conclusion
The melting point of racemic this compound is consistently reported in the range of 220-223 °C . Critically, this thermal event is accompanied by decomposition . This value serves as a primary characteristic for identity verification but must be interpreted with a clear understanding of the factors that influence it, namely sample purity, stereoisomeric form, and the analytical method employed.
For routine identification, a properly executed capillary melting point determination is sufficient. However, for definitive characterization, such as that required for drug development, regulatory filings, or publication, Differential Scanning Calorimetry (DSC) is the authoritative method. By following the rigorous, self-validating protocols outlined in this guide, researchers can ensure the generation of accurate, reliable, and trustworthy data for this important chemical entity.
References
- Title: (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS 886061-26-3 Source: Home Sunshine Pharma URL:[Link]
- Title: Supporting Information: Organocatalytic Approach to Enantiomerically Pure β-Amino Acids Source: Wiley-VCH URL:[Link]
- Title: Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia Source: Indian Journal of Chemistry, Sec B URL:[Link]
- Title: Baclofen Impurities: Facile Synthesis and Novel Environmentally Benign Chromatographic Method for their Simultaneous Determination in Baclofen Source: ResearchG
- Title: Baclofen major impurities according to BP Source: ResearchG
- Title: (S)-3-Amino-3-(4-chlorophenyl)propanoic acid Source: PubChem URL:[Link]
- Title: 3-AMINO-3-(4-CHLOROPHENYL)PROPIONIC ACID Source: Chemdad Co. URL:[Link]
Sources
- 1. 3-Amino-3-(4-chlorophenyl)propionic Acid 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. 3-AMINO-3-(4-CHLOROPHENYL)PROPIONIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. 3-(4-Chlorophenyl)propanoic acid | 2019-34-3 [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. (S)-3-Amino-3-(4-chlorophenyl)propanoic acid-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 7. (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 684223 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of 3-Amino-3-(4-chlorophenyl)propanoic Acid
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the biological activity of 3-Amino-3-(4-chlorophenyl)propanoic acid, a synthetic β-amino acid derivative. Structurally a lower homologue of the well-characterized GABA analog baclofen, this compound exhibits distinct pharmacological properties. This document synthesizes the current understanding of its primary molecular target, its role as a synthetic building block for novel bioactive molecules, and the established methodologies for its pharmacological characterization. We will delve into its interaction with the GABAergic system, specifically its antagonist activity at the GABAB receptor, and explore its application in the synthesis of peptides and other derivatives with potential therapeutic applications. The guide is intended to provide researchers and drug development professionals with a foundational understanding of this compound's biological significance and to offer practical, detailed protocols for its further investigation.
Introduction and Chemical Identity
This compound is a non-proteinogenic β-amino acid. The presence of a chlorine atom on the phenyl ring and the positioning of the amino group on the β-carbon distinguish it from naturally occurring amino acids and contribute to its specific biological activity. Its structure is closely related to several neuroactive compounds, most notably baclofen [β-(4-chlorophenyl)-γ-aminobutyric acid], a potent GABAB receptor agonist.[1] This structural relationship has driven the investigation of this compound within the context of GABAergic neurotransmission.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C9H10ClNO2
-
Molecular Weight: 199.63 g/mol
-
CAS Number: 19947-39-8
The chiral center at the β-carbon means the compound exists as (S) and (R) enantiomers, which may possess different biological activities and are utilized in stereospecific synthesis.
Core Biological Activity: GABAB Receptor Antagonism
The primary characterized biological activity of this compound is its role as a weak, specific antagonist at the γ-aminobutyric acid type B (GABAB) receptor.[2][3] GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects in the central nervous system (CNS).[4] They are heterodimers of GABAB1 and GABAB2 subunits and their activation leads to the inhibition of adenylyl cyclase and modulation of K+ and Ca2+ channels.[4]
Unlike its close analogue baclofen, which is a potent agonist at these receptors, this compound competitively blocks the action of GABA and other GABAB agonists.
Quantitative Pharmacology
The antagonist activity of this compound has been quantified using functional assays. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, is a key measure of competitive antagonist potency.
| Compound | Receptor Target | Activity | pA₂ Value |
| This compound | GABAB | Antagonist | 3.5[2][3] |
| 2-Amino-2-(4-chlorophenyl)ethanesulfonic acid | GABAB | Antagonist | 4.0[2][3] |
| 2-Amino-2-(4-chlorophenyl)ethylphosphonic acid | GABAB | Antagonist | 3.8[2][3] |
Table 1: Comparative antagonist potencies of this compound and its analogues at the GABAB receptor.
As indicated in Table 1, while demonstrating specific antagonism, the propanoic acid derivative is a relatively weak antagonist. Its sulfonic and phosphonic acid analogues exhibit moderately stronger antagonist activity at the GABAB receptor.[2][3]
Mechanism of Action at the GABAB Receptor
As a competitive antagonist, this compound is hypothesized to bind to the orthosteric site on the GABAB1 subunit, the same site where the endogenous ligand GABA and agonists like baclofen bind. By occupying this site without inducing the conformational change required for receptor activation, it prevents the binding of agonists and subsequent downstream signaling.
Figure 1: Mechanism of GABAB receptor antagonism.
Application in Chemical Synthesis
Beyond its direct biological activity, this compound, particularly the (S)-enantiomer, serves as a valuable chiral building block in medicinal chemistry.[5] Its structural features, including the β-amino acid backbone and the substituted phenyl ring, make it a useful component for creating novel peptides and small molecules with tailored biological activities.
Synthesis of Bioactive Peptides
The incorporation of non-natural amino acids like (S)-3-Amino-3-(4-chlorophenyl)propanoic acid into peptide sequences is a strategy to enhance pharmacological properties.[6] β-amino acids can confer resistance to enzymatic degradation by peptidases, potentially improving the pharmacokinetic profile of peptide-based drugs.[7] The 4-chlorophenyl group can influence binding interactions with biological targets, potentially increasing potency and selectivity.[5]
Peptides containing this amino acid are being explored for applications in neurology and oncology, aiming to modulate targets such as neurotransmitter receptors or signaling pathways involved in cancer.[5]
Figure 2: General workflow for solid-phase peptide synthesis.
Development of Other Bioactive Derivatives
The 3-amino-3-arylpropanoic acid scaffold is being investigated for a range of other biological activities. For instance, derivatives of similar structures are being explored for their potential as anticancer and antioxidant agents.[8] This suggests that the core structure of this compound can be chemically modified to target a variety of biological pathways beyond the GABAergic system.
Experimental Protocols for Pharmacological Characterization
To facilitate further research, this section provides detailed, standard methodologies for assessing the biological activity of this compound and similar compounds.
Protocol: GABAB Receptor Radioligand Binding Assay
This protocol determines the affinity of a test compound for the GABAB receptor by measuring its ability to displace a known radiolabeled antagonist.
Objective: To determine the inhibitory constant (Ki) of this compound at the GABAB receptor.
Materials:
-
Rat brain cortex tissue
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4
-
Radioligand: [³H]-CGP54626 (a high-affinity GABAB antagonist)
-
Non-specific binding control: Baclofen (100 µM)
-
Test compound: this compound (serial dilutions)
-
Scintillation cocktail and vials
-
Glass fiber filters (GF/B)
-
Filtration apparatus
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain cortices in ice-cold binding buffer.
-
Centrifuge at 48,000 x g for 10 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step three more times to remove endogenous GABA.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In test tubes, combine:
-
100 µL of radioligand ([³H]-CGP54626) to a final concentration of 2-5 nM.
-
100 µL of test compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻³ M).
-
100 µL of binding buffer or non-specific binding control.
-
700 µL of membrane preparation.
-
-
Incubate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold binding buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Electrophysiological Assay for GABAB Antagonism
This protocol uses brain slice electrophysiology to provide a functional measure of GABAB receptor antagonism.
Objective: To determine the pA₂ value of this compound by measuring its ability to antagonize baclofen-induced hyperpolarization of neurons.
Materials:
-
Rat hippocampal or cortical brain slices (300-400 µm thick).
-
Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂/5% CO₂.
-
Baclofen (GABAB agonist).
-
This compound (test antagonist).
-
Whole-cell patch-clamp electrophysiology setup.
Procedure:
-
Slice Preparation: Prepare acute brain slices from a rat and maintain them in aCSF.
-
Electrophysiological Recording:
-
Obtain stable whole-cell patch-clamp recordings from pyramidal neurons.
-
Record the baseline membrane potential.
-
-
Agonist Application:
-
Perfuse the slice with increasing concentrations of baclofen to establish a dose-response curve for hyperpolarization.
-
-
Antagonist Application:
-
Wash out the baclofen.
-
Perfuse the slice with a fixed concentration of this compound for at least 10 minutes.
-
In the continued presence of the antagonist, re-establish the baclofen dose-response curve.
-
Repeat step 4 with different concentrations of the antagonist.
-
-
Data Analysis:
-
Measure the magnitude of the rightward shift in the baclofen dose-response curve caused by each concentration of the antagonist.
-
Construct a Schild plot by plotting the log(dose ratio - 1) against the log molar concentration of the antagonist.
-
The x-intercept of the Schild plot provides the pA₂ value.
-
Summary and Future Directions
This compound is a pharmacologically interesting molecule primarily defined by its weak but specific antagonist activity at GABAB receptors. While its direct therapeutic potential may be limited by its low potency, its true value may lie in its utility as a chemical scaffold. The (S)-enantiomer is a key building block for the synthesis of novel peptides and other derivatives, offering a means to introduce conformational constraints, improve metabolic stability, and modulate biological activity.
Future research should focus on several key areas:
-
Comprehensive Pharmacological Profiling: A broader screening against a panel of CNS receptors is needed to definitively confirm its selectivity for the GABAB receptor.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure could lead to the development of more potent and selective GABAB receptor antagonists.
-
Evaluation of Synthesized Peptides: There is a need for detailed biological evaluation of specific peptides synthesized using this amino acid to understand how its incorporation influences their therapeutic potential.
-
In Vivo Studies: Investigations into the pharmacokinetics, pharmacodynamics, and behavioral effects of this compound and its derivatives are essential to translate in vitro findings into potential therapeutic applications.
This guide provides a solid foundation for researchers entering this field, summarizing the known biological activities and providing robust methodologies for further exploration.
References
- [2] Abbenante, G., Hughes, R., & Prager, R. H. (1997). Potential GABAB receptor antagonists. IX The Synthesis of this compound, 2-Amino-2-(4-chlorophenyl)ethylphosphonic Acid and 2-Amino-2-(4-chlorophenyl)ethanesulfonic Acid. Australian Journal of Chemistry, 50(6), 523-528. [Link]
- [3] Prager, R. H., Abbenante, G., & Hughes, R. (1997). Potential GABAB receptor antagonists. 9. The synthesis of this compound, 2-amino-2-(4-chlorophenyl)ethylphosphonic acid and 2-amino-2-(4-chlorophenyl)ethanesulfonic acid. UQ eSpace. [Link]
- [4] Pin, J. P., & Bettler, B. (2016). GABAB receptor chemistry and pharmacology. In The GABA Receptors (pp. 29-53). Humana Press, Cham.
- [1] PubChem. (n.d.). Baclofen. National Center for Biotechnology Information.
- [7] Seebach, D., Abele, S., Schreiber, J. V., Martinoni, B., Nussbaum, A. K., Schild, H. G., ... & Gademann, K. (1998). Biological and pharmacokinetic studies with β-peptides. Chimia, 52(12), 734-739.
- [8] Sidoryk, K., Świtalska, M., Wietrzyk, J., Jaromin, A., Piętka-Ottlik, M., Cmoch, P., ... & Kaczmarek, Ł. (2021). Identification of 3-((4-hydroxyphenyl) amino) propanoic acid derivatives as anticancer candidates with promising antioxidant properties. Molecules, 26(16), 4945.
- [6] Lee, M. F., & Poh, C. L. (2023). How to Improve the Pharmacokinetic Properties of Peptides?.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. What are GABAB receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Amino-3-(4-chlorophenyl)propanoic acid derivatives
An In-depth Technical Guide to 3-Amino-3-(4-chlorophenyl)propanoic Acid Derivatives: Synthesis, Pharmacology, and Therapeutic Potential
Authored by a Senior Application Scientist
Foreword: The Architectural Significance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that can interact with multiple biological targets, offering a fertile ground for drug discovery. This compound and its derivatives represent such a scaffold. As a constrained β-amino acid analog of γ-aminobutyric acid (GABA), this core structure is the foundation for compounds that modulate critical neurotransmitter systems.[1][2] Its most notable derivative is Baclofen, a cornerstone therapy for muscle spasticity.[3][4] However, the utility of this scaffold extends far beyond a single application, serving as a versatile building block for novel therapeutics targeting a range of neurological and other disorders.[5][6][7]
This guide provides an in-depth exploration of this compound class, moving from the fundamental principles of its synthesis to the intricate details of its pharmacological action and its expanding role in modern drug development. It is designed for researchers and scientists who seek not only to understand the 'what' but to master the 'why'—the causal logic behind experimental design, the nuances of its biological interactions, and the strategic considerations for developing next-generation therapeutics.
Synthesis and Stereochemical Considerations: Crafting the Core Moiety
The synthesis of this compound is a foundational process in accessing its derivatives. The choice of synthetic route is dictated by the desired scale, purity, and, most critically, stereochemistry. Biological activity is often confined to a single enantiomer; for instance, the (R)-enantiomer of many GABA derivatives is significantly more active than the (S)-enantiomer.[1][8] Therefore, asymmetric synthesis or chiral resolution is not merely an academic exercise but a prerequisite for developing effective therapeutics.
Common Synthetic Pathways
A prevalent and scalable method for producing the racemic mixture involves a variation of the Mannich reaction, condensing 4-chlorobenzaldehyde with malonic acid and an ammonia source, such as ammonium acetate.[9] This approach is robust and utilizes readily available starting materials.
Alternatively, asymmetric Michael additions using chiral catalysts can provide direct access to enantiomerically enriched products, representing a more elegant and efficient strategy for producing the desired stereoisomer.[1][10]
Diagram 1: General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and subsequent derivatization of the core scaffold.
Caption: Generalized workflow for synthesis, chiral resolution, and derivatization.
Experimental Protocol: Synthesis of racemic this compound
This protocol is a representative method adapted from established literature.[9][11] It serves as a self-validating system where the successful isolation of the product confirms the reaction's efficacy.
Objective: To synthesize the racemic core scaffold via a one-pot condensation reaction.
Materials:
-
4-Chlorobenzaldehyde
-
Malonic Acid
-
Ammonium Acetate
-
Ethanol (absolute)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Standard reflux apparatus, magnetic stirrer, filtration equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-chlorobenzaldehyde (1.0 eq), malonic acid (1.05 eq), and ammonium acetate (1.2 eq).
-
Solvation: Add absolute ethanol as the solvent to the flask. The volume should be sufficient to create a stirrable slurry.
-
Reflux: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.
-
Causality Insight: Refluxing in ethanol provides the necessary thermal energy to drive the condensation and subsequent reactions while serving as a suitable solvent for the reactants. Ammonium acetate acts as both the ammonia source and a catalyst.
-
-
Work-up & Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is treated with water, and the pH is adjusted to ~12 with NaOH to dissolve the product.
-
Purification: The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove unreacted aldehyde. The pH of the aqueous layer is then carefully adjusted to the isoelectric point (approx. pH 7) with HCl to precipitate the product.
-
Final Product: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum. The crude product is a colorless solid.[11]
-
Validation: The product's identity and purity should be confirmed via NMR, Mass Spectrometry, and HPLC analysis.
Physicochemical Properties & Analytical Characterization
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compounds. A combination of spectroscopic and chromatographic techniques is employed.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | [5][12] |
| Molecular Weight | 199.63 g/mol | [12] |
| Appearance | Off-white to white solid/powder | [5][13] |
| Melting Point | ~223 °C (decomposes) | [13][14] |
| CAS Number (racemic) | 19947-39-8 | [15] |
| CAS Number ((S)-enantiomer) | 131690-60-3 | [5][12] |
Standard Characterization Workflow
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure. Specific chemical shifts and coupling constants for the protons on the propanoic acid backbone and the aromatic ring provide definitive structural proof.[11]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation patterns consistent with the expected structure.[16]
-
High-Performance Liquid Chromatography (HPLC): Indispensable for assessing purity. Reverse-phase HPLC (RP-HPLC) with a C18 column is standard.[17] Crucially, chiral HPLC is required to determine the enantiomeric excess (ee) of asymmetrically synthesized products or to verify the success of a chiral resolution.[5][18]
Experimental Protocol: Chiral HPLC Analysis
Objective: To determine the enantiomeric ratio of a sample of this compound.
Instrumentation & Materials:
-
HPLC system with UV detector
-
Chiral column (e.g., Chiralcel OD-H or equivalent)
-
Mobile Phase: Hexane/Isopropanol/Trifluoroacetic acid (TFA) mixture (e.g., 90:10:0.1 v/v/v)
-
Sample dissolved in mobile phase
Procedure:
-
System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a known concentration of the dissolved sample.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Analysis: The two enantiomers will have distinct retention times. The ratio of the peak areas corresponds to the enantiomeric ratio.
-
Trustworthiness Insight: The protocol is self-validating. A racemic sample should show two peaks of equal area. An enantiomerically pure sample should show a single dominant peak. The separation factor between the peaks confirms the method's resolving power.
-
Pharmacology: The GABA-B Receptor Agonist Mechanism
The primary therapeutic relevance of this compound derivatives stems from their activity as agonists of the GABA-B receptor.[2][3][19] GABA is the main inhibitory neurotransmitter in the central nervous system, and its effects are mediated by ionotropic GABA-A receptors and metabotropic GABA-B receptors.[20] Derivatives of this scaffold, like Baclofen, mimic the action of GABA specifically at the GABA-B receptor.[21][22]
The GABA-B Receptor Signaling Cascade
GABA-B receptors are G-protein-coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[22] Their activation does not open an ion channel directly but initiates an intracellular signaling cascade.
-
Presynaptic Inhibition: Activation of presynaptic GABA-B receptors inhibits voltage-gated Ca²⁺ channels.[4][21] This reduction in calcium influx prevents the fusion of synaptic vesicles with the membrane, thereby decreasing the release of excitatory neurotransmitters like glutamate.[4][19]
-
Postsynaptic Inhibition: On the postsynaptic membrane, receptor activation opens G-protein-coupled inwardly-rectifying K⁺ (GIRK) channels.[21][23] The subsequent efflux of K⁺ ions leads to hyperpolarization of the neuron, making it less likely to fire an action potential.[19][21]
Both mechanisms contribute to a reduction in overall neuronal excitability, which is the basis for the muscle relaxant and antispasmodic effects.[3][4]
Diagram 2: GABA-B Receptor Signaling Pathway
This diagram illustrates the dual mechanisms of pre- and postsynaptic inhibition mediated by a GABA-B agonist.
Caption: Mechanism of GABA-B receptor agonism at pre- and postsynaptic terminals.
Therapeutic Applications and Future Directions
While the primary FDA-approved use for this class of compounds is the management of spasticity in conditions like multiple sclerosis and spinal cord injuries, the underlying mechanism of neuronal inhibition lends itself to broader applications.[3][22]
Established and Investigational Uses
| Application Area | Rationale & Key Findings | Representative Compounds |
| Spasticity | Gold standard treatment. Reduces muscle tone and spasms by inhibiting spinal reflexes.[3][19] | Baclofen |
| Anxiety Disorders | Reduces neuronal hyperexcitability associated with anxiety.[23] Phenibut, a related analog, is used for its anxiolytic effects.[24][25] | Baclofen (off-label), Phenibut |
| Addiction Medicine | Investigated for reducing cravings in alcohol use disorder by modulating the mesolimbic dopamine pathway.[2] | Baclofen |
| Oncology | Certain derivatives have shown antiproliferative activity against cancer cell lines, suggesting mechanisms beyond GABAergic signaling.[26][27][28] | Novel propanoic acid derivatives |
| Antimicrobial Agents | Novel synthetic derivatives have demonstrated activity against multidrug-resistant bacterial and fungal pathogens.[29] | N-(4-hydroxyphenyl)-β-alanine derivatives |
Future Research and Development
The future of this scaffold lies in designing derivatives with improved pharmacokinetic profiles and greater receptor subtype selectivity. Key areas of exploration include:
-
Prodrug Strategies: To improve bioavailability and central nervous system penetration.
-
Allosteric Modulators: Developing compounds that modulate GABA-B receptor activity rather than directly activating it, potentially offering a finer degree of control and fewer side effects.[30]
-
Targeted Conjugates: Linking the scaffold to other bioactive molecules to create agents with dual mechanisms of action, for instance, in oncology.[27]
By leveraging the foundational knowledge of this privileged scaffold, researchers are well-positioned to develop innovative and highly effective therapies for a host of challenging medical conditions.
References
- Dr.Oracle. (2025, March 19). What is the mode of action of baclofen?[Link]
- Liu, H., Yuan, J., Tian, Q., Ji, N., & He, W. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. [Link]
- Ghavanini, A. A., & Charalel, J. (2024). Baclofen. In StatPearls.
- Pharmacy Freak. (2025, November 15). Mechanism of Action of Baclofen. [Link]
- Patsnap Synapse. (2024, July 17).
- Wikipedia. (n.d.). Baclofen.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 7). Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. [Link]
- Wiley-VCH. (n.d.). 3.
- The Open Medicinal Chemistry Journal. (2023, May 17). One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. [Link]
- Google Patents. (n.d.). EA026591B1 - Method for obtaining phenibut production semi-products.
- ResearchGate. (n.d.). Synthesis of the inhibitory neurotransmitter Phenibut. [Link]
- El Rayes, S. M., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances. [Link]
- ResearchGate. (n.d.).
- Eiland, L. S., & Ben-Joseph, R. (2025). GABA Receptor. In StatPearls.
- Google Patents. (1999, November 29).
- National Center for Biotechnology Information. (2018). Agonists of the γ-Aminobutyric Acid Type B (GABAB) Receptor Derived from β-Hydroxy and β-Amino Difluoromethyl Ketones. ACS Medicinal Chemistry Letters. [Link]
- National Center for Biotechnology Information. (2025). GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases. Signal Transduction and Targeted Therapy. [Link]
- National Center for Biotechnology Information. (2025). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Chemical Biology. [Link]
- National Center for Biotechnology Information. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences. [Link]
- PubChem. (n.d.). (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid.
- Scholars Research Library. (2016). Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. Der Pharmacia Lettre, 8(11), 124-127. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Chiral Amino Acids in Pharmaceutical Research. [Link]
- Der Pharma Chemica. (2016). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica, 8(13), 10-15. [Link]
- ACS Publications. (n.d.). Computational Evolution of Threonine-Rich β-Hairpin Peptides Mimicking Specificity and Affinity of Antibodies. ACS Central Science. [Link]
- ResearchGate. (2016). Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. [Link]
- MySkinRecipes. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules. [Link]
- MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences. [Link]
Sources
- 1. scirp.org [scirp.org]
- 2. Baclofen - Wikipedia [en.wikipedia.org]
- 3. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. researchgate.net [researchgate.net]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 684223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. This compound [myskinrecipes.com]
- 15. vibrantpharma.com [vibrantpharma.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. What is the mechanism of Baclofen? [synapse.patsnap.com]
- 22. researchgate.net [researchgate.net]
- 23. GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phenibut: Clinical uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 25. EA026591B1 - Method for obtaining phenibut production semi-products - Google Patents [patents.google.com]
- 26. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]
- 27. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Agonists of the γ-Aminobutyric Acid Type B (GABAB) Receptor Derived from β-Hydroxy and β-Amino Difluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of action of 3-Amino-3-(4-chlorophenyl)propanoic acid
An In-Depth Technical Guide to the Mechanism of Action of 3-Amino-3-(4-chlorophenyl)propanoic acid
Introduction: A Structural Analogue of GABA
This compound is a potent and specific ligand for the γ-aminobutyric acid (GABA) type B receptor. It is a structural analogue of the principal inhibitory neurotransmitter in the central nervous system, GABA. This compound is the core chemical structure of Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), a clinically significant muscle relaxant and antispasmodic agent.[1][2] While the precise mechanism was not fully known at the time of its discovery, extensive research has elucidated that its therapeutic effects are mediated through its action as a direct agonist on the GABA-B receptor.[3][4] This guide provides a detailed examination of the molecular interactions, signaling pathways, and physiological consequences of this action.
The Primary Molecular Target: The GABA-B Receptor
The primary target for this compound is the GABA-B receptor, a metabotropic G-protein coupled receptor (GPCR).[5][6] Unlike the ionotropic GABA-A receptors which are ligand-gated chloride channels, GABA-B receptors mediate a slower, more prolonged inhibitory signal.[6][7]
Receptor Structure and Function: GABA-B receptors are unique among GPCRs as they function as obligate heterodimers, composed of two distinct subunits:
-
GABA-B1 (GB1): This subunit contains the binding site for GABA and agonists like this compound.
-
GABA-B2 (GB2): This subunit is essential for trafficking the receptor to the cell surface and for coupling to the intracellular G-protein machinery. It does not bind GABA but allosterically activates upon agonist binding to GB1.
These receptors are widely distributed throughout the central nervous system, located on both presynaptic and postsynaptic membranes, where they exert distinct inhibitory controls.[3]
Core Mechanism: G-Protein-Mediated Signal Transduction
The binding of this compound to the GABA-B1 subunit initiates a conformational change in the receptor heterodimer, which in turn activates associated inhibitory G-proteins (Gi/o).[7] This activation, characterized by the exchange of GDP for GTP on the Gα subunit, leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of separate downstream effector proteins, culminating in a net reduction of neuronal excitability.[8]
This cascade can be broken down into three primary effector pathways:
-
Inhibition of Adenylate Cyclase: The dissociated Gαi/o subunit directly inhibits the enzyme adenylate cyclase.[8] This action reduces the intracellular synthesis of the second messenger cyclic AMP (cAMP) from ATP. Lower cAMP levels lead to decreased activity of cAMP-dependent Protein Kinase A (PKA), which in turn reduces the phosphorylation of various downstream targets, including proteins involved in neurotransmitter release.[8]
-
Activation of Potassium Channels: The Gβγ subunit directly binds to and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels on the postsynaptic membrane.[3][8] This activation increases the efflux of potassium ions (K+) from the neuron, causing hyperpolarization of the cell membrane. This hyperpolarized state moves the neuron's membrane potential further from the threshold required to fire an action potential, resulting in potent postsynaptic inhibition.[8]
-
Inhibition of Calcium Channels: On presynaptic terminals, the Gβγ subunit directly inhibits voltage-gated calcium channels (VGCCs), particularly N-type and P/Q-type channels.[8][9] Calcium ion (Ca2+) influx is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. By retarding this influx, the compound effectively reduces the release of excitatory neurotransmitters, such as glutamate and aspartate, into the synaptic cleft.[9][10] This action constitutes the primary mechanism of presynaptic inhibition.
Physiological and Therapeutic Consequences
The combined pre- and postsynaptic inhibition mediated by this compound leads to a significant dampening of neuronal excitability at the spinal cord level.[1] This inhibits both monosynaptic and polysynaptic reflexes, which are often hyperexcitable in conditions of spasticity.[4] The reduction in excitatory neurotransmitter release and the hyperpolarization of motor neurons culminate in the clinically observed effects of muscle relaxation, and a decrease in the frequency and severity of muscle spasms.[11]
| Parameter | Compound | Value | Source |
| EC50 | Lesogaberan (AZD3355) | 8.6 nM | [12] |
| Ki (rat GABA-B) | Lesogaberan (AZD3355) | 5.1 nM | [12] |
| Ki (rat GABA-A) | Lesogaberan (AZD3355) | 1.4 µM | [12] |
| Table 1: Pharmacological data for Lesogaberan, a structurally related GABA-B agonist, demonstrating high potency and selectivity for the GABA-B receptor over the GABA-A receptor. |
Experimental Protocols for Mechanism Elucidation
The mechanism of action described above has been confirmed through a variety of standard and advanced pharmacological assays. Below are outlines of key experimental workflows.
Protocol 1: Radioligand Competition Binding Assay
This assay is used to determine the affinity (expressed as the inhibition constant, Ki) of a test compound for its receptor by measuring its ability to compete with a known radiolabeled ligand.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a buffered solution to isolate cell membranes rich in GABA-B receptors. Centrifuge and wash the membranes to remove endogenous ligands.
-
Assay Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled GABA-B antagonist (e.g., [³H]-CGP 54626) and varying concentrations of the test compound (this compound).
-
Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing unbound ligand to pass through.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through channels in the cell membrane, providing functional evidence of receptor activation.
Methodology:
-
Cell Preparation: Culture neurons or a cell line expressing recombinant GABA-B receptors on coverslips.
-
Patching: Under a microscope, carefully guide a glass micropipette (filled with a conductive salt solution) onto the surface of a single cell to form a high-resistance seal (a "gigaseal").
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, allowing electrical access to the entire cell interior.
-
Voltage Clamp: "Clamp" the cell's membrane potential at a fixed value (e.g., -70 mV) using a specialized amplifier.
-
Compound Application: Perfuse the cell with a solution containing this compound.
-
Data Recording: Record the electrical current required to maintain the clamped voltage. Activation of GIRK channels by the compound will cause an outward K+ current, which is recorded by the amplifier.
-
Analysis: Measure the amplitude and kinetics of the induced current to quantify the functional effect of the compound on the ion channels.
Conclusion
The is a well-defined process centered on its role as a selective agonist for the GABA-B receptor. Through the activation of Gi/o proteins, it orchestrates a tripartite inhibitory response: reducing cAMP production, activating postsynaptic K+ channels to cause hyperpolarization, and inhibiting presynaptic Ca2+ channels to decrease excitatory neurotransmitter release. This elegant and efficient mechanism effectively reduces neuronal excitability, providing the neurochemical basis for its powerful muscle relaxant and antispasmodic properties.
References
- Patsnap Synapse. (2024).
- Ghaffari, P., & Das, J. M. (2024). Baclofen. In StatPearls.
- Dr. Oracle. (2025). What is the mode of action of baclofen?Link
- Davidoff, R. A. (1985). Antispasticity drugs: mechanisms of action. Annals of Neurology, 17(2), 107-116. Link
- Medscape. Lioresal, Gablofen (baclofen) dosing, indications, interactions, adverse effects, and more. Link
- AstraZeneca. (2025). Lesogaberan (AZD3355).
- MedchemExpress. Lesogaberan (AZD-3355) | GABAB Receptor Agonist. Link
- Wikipedia. Lesogaberan. Link
- Chem-Impex. (S-3-Amino-3-(4-chlorophenyl)propionic acid. Link
- PubChem. Baclofen.
- Gadaleta, R. M., et al. (2021). Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis. Scientific Reports, 11(1), 20835. Link
- Lacy, B. E., & Crowell, M. D. (2010). Lesogaberan: GABAB receptor agonist treatment of gastroesophageal reflux disease.
- Chem-Impex. Fmoc-(S-3-amino-3-(4-chlorophenyl)propionic acid. Link
- Chem-Impex. (R-3-Amino-3-(4-chlorophenyl)propionic acid. Link
- Ningbo Inno Pharmchem Co.,Ltd. (2025). Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. Link
- MedlinePlus. (2019). Baclofen. Link
- Addiction Resource. (2019). Baclofen Mechanism of Action: How Does Lioresal Work?Link
- Wikipedia. GABA receptor agonist. Link
- Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Link
- MedchemExpress. GABA Receptor | Agonists Antagonists. Link
Sources
- 1. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Baclofen | C10H12ClNO2 | CID 2284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Lioresal, Gablofen (baclofen) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]
- 5. GABA receptor agonist - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Baclofen? [synapse.patsnap.com]
- 9. Antispasticity drugs: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Baclofen Mechanism Of Action: Explaining How Lioresal Works [addictionresource.com]
- 11. Baclofen: MedlinePlus Drug Information [medlineplus.gov]
- 12. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Guide to 3-Amino-3-(4-chlorophenyl)propanoic Acid: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 3-Amino-3-(4-chlorophenyl)propanoic acid, a versatile building block with significant applications in pharmaceutical research and development. From its synthesis and chemical properties to its biological activity and therapeutic potential, this document serves as a critical resource for professionals in medicinal chemistry, neuropharmacology, and drug discovery.
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound is a non-proteinogenic β-amino acid derivative that has garnered considerable interest in the scientific community. Its unique structural features, including a chiral center and a 4-chlorophenyl moiety, make it a valuable synthon for the preparation of a wide range of biologically active molecules.[1][2] This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, due to its ability to modulate neurotransmitter activity.[1][2]
The presence of the 4-chlorophenyl group is of particular significance as it can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, often enhancing their binding affinity to biological targets.[3] This guide will delve into the synthetic routes for obtaining this compound, its role as a modulator of the GABAergic system, and its broader applications in drug development.
Synthesis and Characterization: Establishing a Foundation for Discovery
The synthesis of this compound can be achieved through various chemical routes. A common and effective method involves a multi-step process starting from readily available precursors.
General Synthetic Protocol
A widely employed synthetic approach involves the following key steps, starting from p-chlorobenzaldehyde:
Step 1: Knoevenagel Condensation
-
p-Chlorobenzaldehyde is reacted with a suitable active methylene compound, such as malonic acid, in the presence of a base like piperidine to yield 4-chlorocinnamic acid.
Step 2: Michael Addition of Ammonia
-
Ammonia is added across the double bond of 4-chlorocinnamic acid in a Michael addition reaction to introduce the amino group at the β-position.
Step 3: Hydrolysis
-
Subsequent hydrolysis of the resulting intermediate yields the final product, this compound.
A patent describes a similar one-pot synthesis where a suspension of malonic acid, 4-chlorobenzaldehyde, and ammonium acetate in ethanol is refluxed to produce the desired product.[4] Another documented procedure follows a similar path starting from p-chlorobenzaldehyde to yield the racemic product.[5]
Below is a generalized workflow for the synthesis:
Caption: Generalized synthetic workflow for this compound.
Chiral Resolution
For many pharmaceutical applications, the individual enantiomers of this compound are required. The resolution of the racemic mixture can be accomplished using classical methods, such as fractional crystallization with a chiral resolving agent, or through enzymatic resolution, which offers a more efficient and stereoselective approach. The ability to obtain enantiomerically pure forms is crucial as the biological activity often resides in a single enantiomer.[2]
Characterization
The structural confirmation and purity assessment of this compound are typically performed using a combination of analytical techniques.
| Analytical Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | Characteristic chemical shifts and coupling patterns for the aromatic, methine, and methylene protons and carbons. |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | A molecular ion peak corresponding to the calculated molecular weight of C₉H₁₀ClNO₂ (199.63 g/mol ).[6] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the amino (N-H), carboxylic acid (O-H and C=O), and chloro-aromatic (C-Cl) groups. |
| Melting Point | Assessment of purity. | A sharp melting point range indicates high purity. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric purity. | Separation of the R and S enantiomers, allowing for the quantification of enantiomeric excess. |
Biological Activity and Mechanism of Action: A Focus on the GABAergic System
The primary biological significance of this compound lies in its interaction with the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system (CNS).[7] GABA exerts its effects through two main classes of receptors: GABA-A and GABA-B.[8]
Interaction with GABA-B Receptors
This compound is structurally related to the well-known GABA-B receptor agonist, baclofen (4-amino-3-(4-chlorophenyl)butanoic acid).[9][10] Research has shown that this compound can act as a weak, specific antagonist of the GABA-B receptor.[11]
GABA-B receptors are G protein-coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the brain.[12][13] Their activation leads to the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[12]
The antagonistic activity of this compound at the GABA-B receptor suggests its potential in conditions where this receptor is overactive. A study comparing it with its phosphonic and sulfonic acid analogs found it to be a weak but specific antagonist with a pA₂ value of 3.5.[11]
The following diagram illustrates the canonical GABA-B receptor signaling pathway and the putative antagonistic action of this compound.
Caption: Simplified GABA-B receptor signaling and the antagonistic role of this compound.
Broader Neurological Implications
Beyond its direct interaction with GABA-B receptors, this compound and its derivatives are utilized in research to probe neurotransmitter systems and understand the mechanisms of action of drugs that modulate synaptic transmission.[2] Its utility as a building block allows for the synthesis of novel compounds with potentially enhanced potency and selectivity for various neurological targets.[3]
Applications in Drug Development: From Building Block to Bioactive Molecule
The versatility of this compound makes it a valuable component in the drug discovery and development pipeline.
Peptide Synthesis
The Fmoc-protected version of this compound is widely used in solid-phase peptide synthesis.[14] Incorporating this unnatural amino acid into peptide chains allows for the creation of peptidomimetics with improved stability and altered pharmacological profiles. This is particularly relevant in the development of novel therapeutics in fields such as oncology and neurology.[14]
Development of Novel Therapeutic Agents
As a key intermediate, this compound has been instrumental in the synthesis of a variety of bioactive molecules. Its derivatives have been investigated for a range of therapeutic applications. For instance, dipeptide compounds based on 3-amino-3-arylpropanoic acids have been explored for their fungicidal activity in agricultural applications.[4] Furthermore, derivatives of related 3-aminopropanoic acids have been synthesized and evaluated for their anticancer and antioxidant properties.[15][16]
Research Tool in Neuropharmacology
In a research context, this compound serves as a valuable tool for studying the structure-activity relationships of GABA-B receptor ligands. By systematically modifying its structure, researchers can gain insights into the key molecular determinants for receptor binding and activation, which can guide the design of more potent and selective modulators.
Conclusion and Future Directions
This compound is a compound of significant interest to the pharmaceutical and life sciences industries. Its utility as a synthetic building block, coupled with its intrinsic biological activity as a GABA-B receptor antagonist, provides a strong foundation for its continued use in drug discovery and development. Future research efforts are likely to focus on the development of more efficient and stereoselective synthetic methods, as well as the exploration of its derivatives for a broader range of therapeutic targets. The insights gained from studying this and related molecules will undoubtedly contribute to the advancement of novel treatments for neurological and other disorders.
References
- (R-3-Amino-3-(4-chlorophenyl)propionic acid - Chem-Impex. URL
- Fmoc-(S-3-amino-3-(4-chlorophenyl)propionic acid - Chem-Impex. URL
- (S-3-Amino-3-(4-chlorophenyl)propionic acid - Chem-Impex. URL
- 3 - Wiley-VCH. URL
- Potential GABA B Receptor Antagonists. IX The Synthesis of this compound, 2-Amino-2-(4-chlorophenyl)ethylphosphonic Acid and 2-Amino-2-(4-chlorophenyl)ethanesulfonic Acid | Australian Journal of Chemistry - CSIRO Publishing. URL
- 3-(4-Amino-3-(4-chlorophenyl)butanamido)-2-(4-chlorophenyl)propanoic Acid. URL
- Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. URL
- (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid - PubChem. URL
- (12)
- Baclofen | C10H12ClNO2 | CID 2284 - PubChem - NIH. URL
- (±)-Baclofen | CAS 1134-47-0 | SCBT - Santa Cruz Biotechnology. URL
- (S)-Baclofen | C10H12ClNO2 | CID 44600 - PubChem - NIH. URL
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI. URL
- 3-(4-Chlorophenyl)propanoic acid | 2019-34-3 - ChemicalBook. URL
- Baclofen | 1134-47-0 | Tokyo Chemical Industry Co., Ltd.(APAC). URL
- 3-Amino-2-(4-chlorophenyl)propanoic acid | CPHI Online. URL
- 3-Amino-3-(4-chlorophenyl)propionic acid 97 19947-39-8 - Sigma-Aldrich. URL
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - MDPI. URL
- 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - RSC Publishing. URL
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC - NIH. URL
- 3-amino-3-(3-chlorophenyl)propanoic acid - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP - PharmaCompass.com. URL
- Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC - PubMed Central. URL
- GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf. URL
- GABA receptor - Wikipedia. URL
- The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC. URL
- 3-Amino-3-(3-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 2764178 - PubChem. URL
- 3-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 440311 - PubChem. URL
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. 3-Amino-3-(4-chlorophenyl)propionic acid 97 19947-39-8 [sigmaaldrich.com]
- 7. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABA receptor - Wikipedia [en.wikipedia.org]
- 9. Baclofen | C10H12ClNO2 | CID 2284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. connectsci.au [connectsci.au]
- 12. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Navigating the Unseen: A Technical Guide to the Safe Handling of 3-Amino-3-(4-chlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Proactive Stance on Laboratory Safety
In the landscape of pharmaceutical research and development, novel molecules are the currency of innovation. 3-Amino-3-(4-chlorophenyl)propanoic acid, a structural analog of the neurotransmitter GABA and a known GABAB receptor antagonist, represents a compound of significant interest. Its potential to modulate critical neurological pathways underscores the necessity for a comprehensive understanding of its safe handling and potential hazards. This guide moves beyond rudimentary safety data sheets to provide a deeper, scientifically-grounded framework for managing this compound in a research environment. Our philosophy is one of proactive risk mitigation, rooted in the understanding that true scientific integrity is inseparable from a culture of safety. We will explore not just what to do, but why we do it, empowering researchers to make informed decisions that protect themselves, their colleagues, and the integrity of their work.
Section 1: Compound Identity and Physicochemical Landscape
A thorough understanding of a compound's physical and chemical properties is the bedrock of its safe handling. These characteristics dictate its behavior under various conditions and inform appropriate storage and handling protocols.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 19947-39-8 | |
| Molecular Formula | C₉H₁₀ClNO₂ | |
| Molecular Weight | 199.63 g/mol | |
| Appearance | White to off-white solid/powder | , |
| Melting Point | 220-223 °C (with decomposition) | , |
| Solubility | Insoluble in water. | |
| Storage Temperature | Room Temperature |
Expert Insight: The high melting point with decomposition is a critical parameter. It suggests that while the compound is thermally stable at ambient temperatures, it is susceptible to degradation at elevated temperatures. This informs the need to avoid excessive heat during storage and handling, and to be aware of the potential for the generation of hazardous decomposition products in the event of a fire. The insolubility in water has implications for both spill cleanup and potential environmental fate, necessitating non-aqueous cleaning methods and specialized disposal.
Section 2: The Biological Hazard Profile: A Glimpse into Neuroactivity
The primary concern with this compound stems from its biological activity. As a GABA analog, it has the potential to interact with the central nervous system.
Mechanism of Action: GABAB Receptor Antagonism
Research has identified this compound as a weak but specific antagonist of the GABAB receptor.[1][2] The GABAergic system is the primary inhibitory network in the central nervous system, and its modulation can lead to a range of physiological effects. While the potency of this compound is reported as low, its activity as a GABAB receptor antagonist warrants a cautious approach. Antagonism of GABAB receptors can lead to excitatory effects, and in high doses or with prolonged exposure, could theoretically pose a risk of neurological disturbances.[3][4][5]
Causality in Experimental Choices: The neuroactive nature of this compound dictates that all handling procedures should be designed to minimize the possibility of accidental exposure. The potential for subtle, or in the case of a large exposure, acute neurological effects, is the driving force behind the stringent personal protective equipment (PPE) and containment recommendations that follow.
Toxicological Data Gaps and the Precautionary Principle
Section 3: Risk Assessment and Hazard Control
A formal risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This process involves identifying hazards, evaluating the risks of exposure, and implementing control measures.
Caption: A workflow illustrating the hierarchy of controls for managing the risks associated with this compound.
Section 4: Standard Operating Procedures for Safe Handling
Adherence to well-defined Standard Operating Procedures (SOPs) is critical for minimizing the risk of exposure.
Personal Protective Equipment (PPE)
Given the potential for skin and eye irritation, as well as the unknown systemic effects of this neuroactive compound, a robust PPE protocol is mandatory.
-
Gloves: Nitrile gloves are the minimum requirement. They should be inspected for tears or punctures before use and changed frequently, especially if contamination is suspected.
-
Eye Protection: Safety glasses with side shields are essential. In situations where splashing is a significant risk, chemical splash goggles should be worn.
-
Lab Coat: A full-length lab coat should be worn and kept fastened to protect skin and clothing.
-
Respiratory Protection: When handling the powdered form of the compound, especially when weighing or transferring, it is crucial to work in a certified chemical fume hood to prevent inhalation of airborne particles.
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions should be performed in a properly functioning chemical fume hood. This is the primary defense against inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
Administrative Controls
-
Designated Work Area: A specific area of the laboratory should be designated for handling this compound. This area should be clearly marked and kept clean.
-
Training: All personnel who will be handling the compound must receive training on its potential hazards and the specific SOPs for its safe use.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or apply cosmetics in the laboratory.
Storage and Stability
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from strong oxidizing agents, as these could potentially initiate a hazardous reaction. Given its decomposition at high temperatures, storage away from heat sources is crucial.
Section 5: Emergency Protocols: Preparedness and Response
Even with the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is essential.
Spill Response
-
Small Spills (Solid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert laboratory personnel and the institutional safety officer.
-
Prevent entry to the contaminated area.
-
Allow trained emergency responders to handle the cleanup.
-
Exposure Response
Caption: A flowchart outlining the immediate first aid procedures for different routes of exposure to this compound.
Expert Insight: In any case of exposure, it is crucial to provide the Safety Data Sheet (SDS) to the responding medical professionals. The information on its potential neuroactivity as a GABAB receptor antagonist should be highlighted, as this may inform their treatment strategy.
Section 6: Waste Disposal
As a halogenated organic compound, this compound requires special disposal procedures.[1][6][7] It must not be disposed of down the drain or in regular waste.
-
Waste Collection: All waste containing this compound, including contaminated consumables (gloves, paper towels, etc.), should be collected in a designated, labeled hazardous waste container.
-
Segregation: This waste stream should be segregated as "halogenated organic waste."[6][7]
-
Disposal: The disposal of this waste must be handled by a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.
Conclusion: A Commitment to a Culture of Safety
The responsible use of this compound in a research setting is a matter of both scientific and ethical imperative. While this guide provides a comprehensive framework for its safe handling, it is not a substitute for a robust institutional safety culture. Continuous training, open communication, and a proactive approach to risk assessment are the cornerstones of a safe and productive research environment. By understanding the "why" behind the safety protocols, researchers can not only protect themselves but also ensure the integrity and success of their scientific endeavors.
References
- Safe Handling & Disposal of Organic Substances. HSC Chemistry - Science Ready. [Link]
- Abbenante, G., Hughes, R., & Prager, R. H. (1997). Potential GABAB Receptor Antagonists. IX The Synthesis of this compound, 2-Amino-2-(4-chlorophenyl)ethylphosphonic Acid and 2-Amino-2-(4-chlorophenyl)ethanesulfonic Acid.Australian Journal of Chemistry, 50(6), 523-528. [Link]
- Hazardous Waste Segreg
- Potential GABAB receptor antagonists. 9. The synthesis of this compound, 2-amino-2-(4-chlorophenyl)ethylphosphonic acid and 2-amino-2-(4-chlorophenyl)ethanesulfonic acid. UQ eSpace. [Link]
- Treatment of γ-Hydroxybutyrate (GHB) Overdose with the GABAB Antagonist SGS742.ASPET Journals. [Link]
- Treatment of γ-Hydroxybutyrate Overdose with the GABAB Antagonist SGS742.PMC - NIH. [Link]
- GABA receptor antagonist.Wikipedia. [Link]
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
- Halogenated Solvents.
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. Treatment of γ-Hydroxybutyrate (GHB) Overdose with the GABAB Antagonist SGS742 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of γ-Hydroxybutyrate Overdose with the GABAB Antagonist SGS742 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. scienceready.com.au [scienceready.com.au]
- 7. bucknell.edu [bucknell.edu]
Methodological & Application
Application Notes and Protocols: 3-Amino-3-(4-chlorophenyl)propanoic Acid in Peptide Synthesis
Introduction: A Strategic Building Block for Advanced Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and low toxicity. However, their utility is often hampered by metabolic instability and a lack of defined secondary structure in solution. The strategic incorporation of non-canonical amino acids is a cornerstone of next-generation peptide design, aimed at overcoming these intrinsic limitations.
This guide focuses on 3-amino-3-(4-chlorophenyl)propanoic acid , a β-amino acid derivative that offers a dual-pronged approach to enhancing peptide drug candidates. As a β-amino acid, it introduces an additional carbon into the peptide backbone, fundamentally altering the peptide's conformational landscape and rendering it resistant to degradation by endogenous proteases.[1][2] The presence of the 4-chlorophenyl moiety provides a unique chemical handle to modulate biological activity, influencing electronic properties and binding interactions with target receptors.[3]
These application notes provide a comprehensive technical overview and field-proven protocols for the synthesis of the Fmoc-protected building block and its efficient incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). The content is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful tool to create more stable, potent, and effective peptide-based therapeutics.
Part 1: Synthesis of the Key Building Block: Fmoc-(S)-3-amino-3-(4-chlorophenyl)propanoic Acid
The successful incorporation of our target amino acid into a peptide via Fmoc-based SPPS first requires its preparation in an enantiomerically pure, N-terminally protected form. The following section outlines a robust, multi-step synthesis protocol, beginning with the generation of the racemic β-amino acid, followed by resolution and Fmoc protection.
Synthesis Workflow
The overall synthetic pathway is a well-established route for β-aryl-β-amino acids, proceeding from readily available starting materials.
Sources
Application Note: HPLC Analysis of 3-Amino-3-(4-chlorophenyl)propanoic acid
Abstract
This application note presents a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Amino-3-(4-chlorophenyl)propanoic acid. This compound is a key intermediate and a potential impurity in the synthesis of various pharmaceutical compounds, including Baclofen.[1][2][3] The method utilizes a reversed-phase C18 column with UV detection, providing a simple, accurate, and reproducible approach for quality control, stability studies, and impurity profiling in research and drug development settings.
Introduction
This compound is a substituted β-amino acid. Its accurate quantification is critical for ensuring the purity and safety of active pharmaceutical ingredients (APIs) where it may be present as a starting material, intermediate, or degradation product. Due to its structural similarity to Baclofen, a muscle relaxant, established analytical techniques for Baclofen often serve as a strong foundation for developing methods for its related compounds.[4] This guide provides a comprehensive protocol, explains the scientific rationale behind the method parameters, and offers a framework for method validation.
The primary challenge in analyzing this compound lies in its polar nature and relatively weak UV chromophore. The developed method addresses this by using an acidic mobile phase modifier to ensure consistent protonation of the amino group and improve retention on a non-polar stationary phase.
Chromatographic Principle
The method is based on reversed-phase chromatography (RPC), where the stationary phase is non-polar (C18) and the mobile phase is polar. The analyte, this compound, possesses both polar (amino and carboxylic acid groups) and non-polar (chlorophenyl group) characteristics. Retention is primarily driven by the hydrophobic interaction between the chlorophenyl moiety and the C18 alkyl chains of the stationary phase.
To achieve optimal peak shape and retention, Trifluoroacetic acid (TFA) is incorporated into the mobile phase. TFA serves two key functions:
-
Ion Suppression: It maintains a low pH (typically 2-3), which suppresses the ionization of the carboxylic acid group and ensures the primary amine is protonated, leading to a single, consistent analyte form.
-
Ion Pairing: TFA can act as an ion-pairing agent, forming a neutral complex with the protonated amine, which further enhances its retention on the C18 column.
Detection is performed using a UV-Vis detector, leveraging the absorbance of the chlorophenyl ring.
Materials and Methods
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Reagents and Chemicals
-
This compound reference standard (>97% purity).
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or purified to 18.2 MΩ·cm
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol, HPLC grade (for cleaning)
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | Inertsil ODS-3V or equivalent C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | 0.1% TFA in Water : Acetonitrile (65:35 v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Column: A standard C18 column provides sufficient hydrophobicity for retaining the analyte.[4]
-
Mobile Phase: The 65:35 aqueous-to-organic ratio is optimized to provide a suitable retention time (typically 4-6 minutes) for efficient analysis. 0.1% TFA is a common and effective additive for improving peak shape for amine-containing compounds.[4]
-
Flow Rate: 0.8 mL/min offers a good balance between analysis time and system pressure.
-
Temperature: 30°C ensures consistent retention times and reduces viscosity, leading to better efficiency.
-
Detection Wavelength: 220 nm is selected as it provides a good response for the phenyl chromophore while minimizing interference from the mobile phase.[3]
Preparation of Solutions
Mobile Phase (1 L):
-
Measure 650 mL of HPLC-grade water into a 1 L media bottle.
-
Carefully add 1.0 mL of TFA to the water.
-
Add 350 mL of Acetonitrile.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
Diluent:
-
Use the mobile phase as the diluent to ensure peak shape integrity and avoid solvent mismatch effects.
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Make up to the mark with diluent and mix well.
Working Standard Solution (10 µg/mL):
-
Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly.
Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain approximately 10 mg of the analyte.
-
Transfer to a 100 mL volumetric flask and prepare in the same manner as the Standard Stock Solution.
-
Perform a further 1:10 dilution (as for the Working Standard) if necessary to bring the concentration within the method's linear range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Analytical Procedure and Workflow
The following diagram outlines the complete analytical workflow from sample preparation to final data processing.
Caption: HPLC analytical workflow for this compound.
Step-by-Step Protocol:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Make five replicate injections of the Working Standard Solution (10 µg/mL).
-
The system is deemed suitable for analysis if the criteria in the table below are met. This step is critical for ensuring the trustworthiness of the results generated.
-
-
Analysis:
-
Inject the Working Standard Solution.
-
Inject the prepared sample solution(s).
-
Inject the Working Standard Solution again after a series of sample injections (e.g., every 6-10 samples) to monitor system performance.
-
-
Data Processing:
-
Integrate the peak corresponding to this compound in all chromatograms.
-
Calculate the amount of the analyte in the sample using the peak area response from the standard and sample injections.
-
Results and Discussion
System Suitability
The System Suitability Test (SST) is a mandatory part of the analytical procedure, performed to ensure the chromatographic system is adequate for the intended analysis, as recommended by international guidelines such as ICH Q2(R1).
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates the precision and repeatability of the injector and detector. |
Typical Chromatogram and Method Performance
Under the specified conditions, the analyte should elute as a sharp, symmetrical peak with a retention time of approximately 5.2 minutes. The method should demonstrate good linearity over a concentration range of 1-50 µg/mL with a correlation coefficient (r²) > 0.999.
Chiral Considerations
It is important to note that this compound contains a chiral center. The method described here is an achiral method and will not separate the R and S enantiomers; they will co-elute as a single peak. If the separation of enantiomers is required, a specialized chiral stationary phase (CSP) or a chiral derivatizing agent would be necessary.[5][6][7] Polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective for the direct separation of underivatized amino acids.[8]
Conclusion
The HPLC method detailed in this application note is a simple, robust, and reliable technique for the quantitative determination of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes it easily transferable to most analytical laboratories. This method is well-suited for routine quality control analysis in pharmaceutical development and manufacturing.
References
- da Silva, M. N., da Silva, J. V. B., da Fonsêca, N. F., Oshiro Junior, J. A., & Medeiros, A. C. D. (2023). An Overview of Analytical Methods for the Identification and Quantification of Baclofen. Current Pharmaceutical Analysis, 19(5), 353-370.
- ResearchGate. (2023). An Overview of Analytical Methods for the Identification and Quantification of Baclofen.
- PubChem. (2024). (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid. National Center for Biotechnology Information.
- International Journal of Research in Pharmacy and Science. (2021). Analytical Method Development and Validation for Baclofen and its Stages by High Performance Liquid Chromatography.
- Gabr, R., et al. (2020). Enantioselective Separation of S(+)- and R(-)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC-APCI-MS. Molecules, 25(1), 250.
- Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
- Phenomenex. Chiral HPLC Separations Guidebook.
- Chiral Technologies. (n.d.). Amino Acid Database - HPLC.
Sources
- 1. An Overview of Analytical Methods for the Identification and Quantification of Baclofen [ouci.dntb.gov.ua]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. ijsr.net [ijsr.net]
- 5. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Chiral Separation of 3-Amino-3-(4-chlorophenyl)propanoic Acid Enantiomers: Application Notes and Protocols
Introduction
3-Amino-3-(4-chlorophenyl)propanoic acid is a chiral β-amino acid of significant interest in the pharmaceutical industry. As a key structural motif and a close analog of pharmacologically active compounds like Baclofen, the stereochemical configuration of this molecule is paramount. The individual enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[1] Consequently, the ability to separate, identify, and quantify the enantiomers of this compound is critical for drug development, quality control, and regulatory compliance.
This comprehensive guide provides detailed protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC). We will explore both direct and indirect separation strategies, offering researchers and drug development professionals a robust toolkit for achieving baseline resolution. The protocols are designed to be self-validating, with explanations for the experimental choices grounded in established chromatographic principles.
Part 1: Direct Enantioseparation by Chiral HPLC
Direct chiral separation on a Chiral Stationary Phase (CSP) is often the most efficient method for resolving enantiomers. The principle lies in the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different interaction energies, leading to different retention times.[2] For a polar, amphipathic molecule like this compound, Pirkle-type and zwitterionic CSPs are particularly effective.
Method 1: Pirkle-Type CSP – (R,R) Whelk-O1
Causality and Rationale: The (R,R) Whelk-O1 is a versatile "brush-type" CSP known for its broad enantioselectivity.[3] It operates on a π-acceptor/π-donor mechanism. The dinitrobenzoyl group on the CSP acts as a π-acceptor, capable of interacting with the π-electron-rich chlorophenyl ring of the analyte. Additional interactions, such as hydrogen bonding and dipole-dipole interactions involving the amino and carboxylic acid groups, contribute to chiral recognition. This method is adapted from a validated protocol for the structurally similar β-amino-β-(4-bromophenyl) propionic acid, suggesting a high probability of success.
Experimental Protocol:
-
Column: (R,R) Whelk-O1, 5 µm, 250 x 4.6 mm
-
Mobile Phase: A mixture of n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropylamine.
-
Initial Condition: n-hexane:ethanol:TFA:isopropylamine (95:5:0.1:0.025 v/v/v/v).
-
Rationale: This is a normal-phase system. Ethanol acts as the polar modifier, influencing retention. TFA and isopropylamine are additives used to sharpen peak shape and improve resolution by interacting with the basic amino and acidic carboxyl groups of the analyte, respectively.
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C (Ambient)
-
Detection: UV at 225 nm. The chlorophenyl group provides UV absorbance.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic standard or sample in ethanol to a concentration of 1.0 mg/mL. To improve solubility and peak shape, adding a trace amount of TFA (matching the mobile phase concentration) to the diluent can be beneficial.
Data Presentation: Expected Chromatographic Parameters
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | ~18 min |
| Retention Time (Enantiomer 2) | ~23 min |
| Resolution (Rs) | > 2.0 |
| Selectivity Factor (α) | > 1.2 |
Workflow for Direct Separation on (R,R) Whelk-O1
Caption: Workflow for direct chiral HPLC separation.
Method 2: Zwitterionic CSP – CHIRALPAK® ZWIX(-)
Causality and Rationale: Zwitterionic CSPs are specifically designed for the separation of underivatized amino acids.[1][4] The stationary phase contains both positive (cationic) and negative (anionic) charges. Chiral recognition is achieved through a "double ion-pairing" mechanism, where the zwitterionic analyte interacts with both charged sites on the CSP. The CHIRALPAK® ZWIX(-) column, which uses a quinidine-derived selector, is highly effective for a broad range of amino acids and allows for direct analysis without derivatization.
Experimental Protocol:
-
Column: CHIRALPAK® ZWIX(-), 3 µm, 150 x 4.0 mm[5]
-
Mobile Phase: A mixture of methanol (MeOH) and acetonitrile (MeCN) with acidic and basic additives.
-
Composition: MeOH/MeCN (50/50 v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid (AcOH).
-
Rationale: MeOH is essential for solvation on ZWIX phases.[6] The acid (AcOH) and base (TEA) control the ionization states of both the analyte and the CSP, which is crucial for the ion-exchange mechanism.
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C (Ambient)
-
Detection: UV at 225 nm or Mass Spectrometry (MS) due to the mobile phase's compatibility.
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
Data Presentation: Expected Chromatographic Parameters
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | ~8 min |
| Retention Time (Enantiomer 2) | ~11 min |
| Resolution (Rs) | > 1.5 |
| Selectivity Factor (α) | > 1.3 |
Part 2: Indirect Enantioseparation via Derivatization
Principle: The indirect approach involves reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., C18).[7] This method is particularly useful when direct methods are unsuccessful or when enhanced detection sensitivity is required.
Method 3: Derivatization with (S)-(+)-Naproxen Chloride
Causality and Rationale: (S)-(+)-Naproxen chloride is a commonly used CDA for primary and secondary amines. It reacts with the amino group of this compound to form stable diastereomeric amides. The naproxen moiety is a strong chromophore and fluorophore, significantly enhancing detection sensitivity, which is advantageous for trace analysis.[8][9]
Experimental Protocol:
Step 1: Derivatization Procedure
-
To 1 mg of this compound in a vial, add 1 mL of a 10 mg/mL solution of (S)-(+)-Naproxen Chloride in anhydrous acetone.
-
Add 100 µL of triethylamine (TEA) to act as a base and catalyze the reaction.
-
Seal the vial and heat at 60°C for 30 minutes. Microwave-assisted derivatization can also be employed to shorten reaction times.[7]
-
After cooling, evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the HPLC mobile phase for analysis.
Step 2: HPLC Analysis of Diastereomers
-
Column: Standard C18 column (e.g., 5 µm, 150 x 4.6 mm)
-
Mobile Phase: A gradient of acetonitrile (ACN) and a buffer.
-
Buffer (A): 20 mM Triethylammonium phosphate (TEAP), pH 3.5
-
Organic (B): Acetonitrile (ACN)
-
Gradient: 30% B to 65% B over 35 minutes.
-
Rationale: A reversed-phase C18 column separates the diastereomers based on their differing hydrophobicities. The TEAP buffer controls the pH and improves peak shape.
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: UV at 231 nm (Naproxen chromophore).[8]
-
Injection Volume: 20 µL
Data Presentation: Expected Chromatographic Parameters
| Parameter | Expected Value |
| Retention Time (Diastereomer 1) | ~25 min |
| Retention Time (Diastereomer 2) | ~28 min |
| Resolution (Rs) | > 2.5 |
Workflow for Indirect Separation via Derivatization
Caption: Workflow for indirect chiral HPLC separation.
Conclusion
The successful chiral separation of this compound is achievable through multiple robust HPLC methodologies. Direct separation on Pirkle-type ((R,R) Whelk-O1) or zwitterionic (CHIRALPAK® ZWIX(-)) stationary phases offers a streamlined approach without the need for sample derivatization. For applications requiring higher sensitivity or as an alternative separation strategy, the indirect method involving derivatization with (S)-(+)-Naproxen Chloride provides excellent resolution on standard achiral columns. The choice of method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. The protocols provided herein serve as a comprehensive starting point for method development and validation in a research or quality control setting.
References
- MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
- Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
- National Institutes of Health (NIH). (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research.
- Oxford Academic. (n.d.). Rapid Gas Chromatographic Separation of Amino Acid Enantiomers with a Novel Chiral Stationary Phase.
- PubMed. (2013). Indirect enantioseparation of proteinogenic amino acids using naproxen-based chiral derivatizing reagent and HPLC.
- Regis Technologies. (n.d.). WHELK-O®1.
- ResearchGate. (n.d.). Indirect enantioseparation of proteinogenic amino acids using naproxen-based chiral derivatizing reagent and HPLC | Request PDF.
- Semantic Scholar. (n.d.). Indirect enantioseparation of proteinogenic amino acids using naproxen-based chiral derivatizing reagent and HPLC.
- American Pharmaceutical Review. (n.d.). CHIRALPAK ZWIX - Immobilized Zwitterionic CSPs from Chiral Technologies, Inc.
- Chiral Technologies. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine.
- HPLC. (n.d.). LC COLUMNS Regis Chiral Phases.
- Daicel Chiral Technologies. (n.d.). chiralpak® zwix(+).
- ResearchGate. (n.d.). The use of the Whelk-O-1 column in the reversed phase for the... | Download Scientific Diagram.
- SpectraBase. (n.d.). 3-Amino-3-(4-chlorophenyl)propionic acid.
- PubChem. (n.d.). (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid.
- Analytics-Shop. (n.d.). 52514 - HPLC column CHIRALPAK ZWIX(-), 150 x 4 mm, 3 µm | Analytics.
- PubMed. (2021). Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility-Mass Spectrometry.
- Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-).
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. eijppr.com [eijppr.com]
- 3. WHELK-O®1 - Regis Technologies [registech.com]
- 4. chiraltech.com [chiraltech.com]
- 5. 52514 - HPLC column CHIRALPAK ZWIX(-), 150 x 4 mm, 3 µm | Analytics-Shop [analytics-shop.com]
- 6. chiraltech.com [chiraltech.com]
- 7. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indirect enantioseparation of proteinogenic amino acids using naproxen-based chiral derivatizing reagent and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
1H NMR spectrum of 3-Amino-3-(4-chlorophenyl)propanoic acid
An In-Depth Guide to the ¹H NMR Spectroscopic Analysis of 3-Amino-3-(4-chlorophenyl)propanoic acid
Introduction: The Role of ¹H NMR in Structural Elucidation
This compound is a substituted β-alanine derivative. As with many small organic molecules designed for pharmaceutical and chemical research, unambiguous structural confirmation is a critical step in its synthesis and quality control. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical technique for this purpose, offering detailed information about the molecule's atomic framework by probing the chemical environment of its hydrogen nuclei.
This application note provides a comprehensive guide to acquiring and interpreting the ¹H NMR spectrum of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific reasoning behind the experimental choices and data interpretation.
Molecular Structure and Proton Environments
To accurately interpret the ¹H NMR spectrum, one must first understand the distinct proton environments within the molecule. The structure of this compound contains several non-equivalent protons whose unique electronic surroundings give rise to distinct signals.
The key proton environments are:
-
The two diastereotopic protons on the carbon adjacent to the carboxyl group (C2). These are labeled Ha and Hb.
-
The single proton on the carbon bearing the amino and chlorophenyl groups (C3), known as the methine proton (Hc).
-
The four aromatic protons on the 4-chlorophenyl ring. Due to symmetry, these appear as two sets of equivalent protons, labeled Hd and He.
-
The exchangeable protons of the amino (-NH₂) and carboxylic acid (-COOH) groups.
Caption: Molecular structure of this compound with non-equivalent proton environments labeled.
Predicted ¹H NMR Spectral Data and Interpretation
The chemical environment of each proton dictates its chemical shift (δ), signal multiplicity (splitting pattern), and coupling constant (J). The electron-withdrawing nature of the chlorophenyl ring and the carboxylic acid group significantly influences the downfield shifts of adjacent protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
| Ha, Hb | ~2.7 - 3.0 | Doublet of doublets (dd) | Jab ≈ 16 (geminal), Jac ≈ 6-8, Jbc ≈ 8-10 (vicinal) | 2H | These diastereotopic protons are adjacent to the electron-withdrawing COOH group. They split each other (geminal coupling) and are both split by Hc (vicinal coupling), resulting in a complex multiplet, often appearing as two distinct dd signals. |
| Hc | ~4.4 - 4.6 | Triplet (t) or Multiplet (m) | Jca, cb ≈ 8 (vicinal) | 1H | This methine proton is significantly deshielded by both the adjacent amino group and the aromatic ring. It is split by the two Ha/Hb protons, appearing as a triplet or multiplet. |
| Hd | ~7.3 - 7.4 | Doublet (d) | Jde ≈ 8-9 (ortho) | 2H | These aromatic protons are ortho to the carbon attached to the aliphatic chain. They are split by the He protons. |
| He | ~7.4 - 7.5 | Doublet (d) | Jed ≈ 8-9 (ortho) | 2H | These aromatic protons are ortho to the chlorine atom and are typically slightly more deshielded than the Hd protons. They are split by the Hd protons. |
| -NH₂ | Variable, broad | Singlet (s, broad) | None | 2H | The chemical shift is highly dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange. |
| -COOH | > 10, very broad | Singlet (s, broad) | None | 1H | The acidic proton is highly deshielded and its signal is typically very broad due to rapid chemical exchange with trace amounts of water in the solvent.[1][2][3] |
Experimental Protocol for ¹H NMR Spectrum Acquisition
This protocol outlines a robust methodology for preparing a high-quality NMR sample of the title compound for analysis.
I. Materials and Reagents
-
Analyte: this compound (5-10 mg)
-
NMR Tubes: 5 mm high-precision NMR tubes
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O).
-
Causality: DMSO-d₆ is an excellent choice as it is a polar aprotic solvent capable of dissolving the polar amino acid structure while also clearly showing the exchangeable -NH₂ and -COOH protons.[4] D₂O can also be used and has the advantage of exchanging with the -NH₂ and -COOH protons, causing their signals to disappear, which is a key technique for peak assignment.[5]
-
-
Internal Standard (Optional): Tetramethylsilane (TMS) for organic solvents or 3-(Trimethylsilyl)propanoic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O.
-
Glassware: Small vial, Pasteur pipette.
II. Sample Preparation Workflow
Caption: Step-by-step workflow for NMR sample preparation.
Detailed Steps:
-
Weighing: Accurately weigh 5-10 mg of this compound into a small, clean vial. For quantitative NMR (qNMR), the mass must be recorded precisely.[10][11]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[12] Mix gently by vortexing or swirling until the solid is completely dissolved. A homogenous solution is critical for acquiring high-resolution spectra.[13]
-
Standard Addition (Optional): If using an internal standard, add a small amount (e.g., from a solvent stock containing TMS).
-
Transfer: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. Avoid introducing solid particles, which can degrade spectral quality.[13]
-
Analysis: Cap the tube, wipe it clean, and insert it into the NMR spectrometer for analysis.
III. Spectrometer Parameters (Typical for a 400 MHz Instrument)
| Parameter | Recommended Value | Purpose |
| Spectrometer Frequency | 400 MHz | Defines the field strength and spectral dispersion. |
| Pulse Program | zg30 | Standard 30-degree pulse for quantitative excitation. |
| Number of Scans (NS) | 16 - 64 | Signal averaging to improve signal-to-noise ratio. |
| Relaxation Delay (D1) | 1.0 - 5.0 s | Allows protons to return to equilibrium between pulses. |
| Acquisition Time (AQ) | 3 - 4 s | Duration of data collection, determines digital resolution. |
| Spectral Width (SW) | ~20 ppm | Ensures all proton signals are captured. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Trustworthiness: Self-Validating the Spectrum
A trustworthy analysis incorporates self-validation checks:
-
D₂O Exchange: To definitively identify the -NH₂ and -COOH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will diminish or disappear, confirming their assignment.[2]
-
Integration Check: The relative integrals of the non-exchangeable proton signals should match the predicted proton count (2H : 1H : 2H : 2H).
-
Coupling Constant Consistency: The coupling constant J between two coupled protons must be identical. For example, the Jde value measured from the Hd doublet must match the Jed value from the He doublet.
Conclusion
¹H NMR spectroscopy provides an unambiguous structural fingerprint of this compound. The characteristic signals—a complex multiplet for the -CH₂- group, a downfield triplet for the -CH- proton, and two doublets in the aromatic region—are all consistent with the proposed structure. By following the detailed protocol and applying the principles of spectral interpretation outlined in this guide, researchers can confidently verify the identity, purity, and structural integrity of this compound, ensuring data reliability for downstream applications in research and development.
References
- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
- Simson Pharma. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
- Alfa Chemistry. (n.d.). Deuterated Solvents for NMR.
- Scribd. (n.d.). Tetramethylsilane in NMR Calibration.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Deuterated Compounds for NMR.
- Wikipedia. (n.d.). Tetramethylsilane.
- Save My Exams. (2025, February 12). Tetramethylsilane (TMS) & Deuterated Solvents.
- Chemistry Explained. (2025, November 19). Why TMS Is the Standard in NMR Spectroscopy.
- American Chemical Society. (2021, March 29). Tetramethylsilane.
- SpectraBase. (n.d.). 3-Amino-3-(4-chlorophenyl)propionic acid.
- Benchchem. (n.d.). Application Note: Characterization of Propanoic acid, 3-(trichlorogermyl)- using 1H NMR Spectroscopy.
- National Institutes of Health. (n.d.). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification.
- Wiley-VCH. (n.d.). Supporting Information for [Title of Paper].
- ResearchGate. (2017, March 21). Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectroscopy with Internal Standard Method.
- NMR-Bio. (2025, May 23). NMR sample preparation guidelines.
- ChemicalBook. (n.d.). (r)-3-amino-3-(4-chloro-phenyl)-propionic acid.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Iowa State University. (n.d.). NMR Sample Preparation.
- bioRxiv. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid.
- Reddit. (2020, April 16). 1H NMR spectrum.
- Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Nagwa Classes. (2019, July 2). Question Video: ¹H NMR Spectrum of Propanoic Acid.
- PubChem. (n.d.). (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid.
Sources
- 1. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. reddit.com [reddit.com]
- 3. nagwa.com [nagwa.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. scribd.com [scribd.com]
- 7. Tetramethylsilane - Wikipedia [en.wikipedia.org]
- 8. acs.org [acs.org]
- 9. savemyexams.com [savemyexams.com]
- 10. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. organomation.com [organomation.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Application Note: Mass Spectrometry of 3-Amino-3-(4-chlorophenyl)propanoic acid
A Technical Guide for Quantitative Bioanalysis in Drug Development
Abstract
This guide provides a comprehensive, technically detailed protocol for the quantitative analysis of 3-Amino-3-(4-chlorophenyl)propanoic acid in a biological matrix using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document outlines the fundamental principles, experimental choices, and step-by-step procedures to establish a robust and reliable bioanalytical method.
Introduction and Scientific Context
This compound is a small molecule of significant interest in medicinal chemistry and pharmaceutical development.[1] As a derivative of β-alanine and a structural analog of gamma-aminobutyric acid (GABA), it belongs to a class of compounds with potential neuromodulatory activity.[2][3] Its structural similarity to drugs like Baclofen, which is used to treat spasticity, underscores the need for precise analytical methods to support preclinical and clinical research, including pharmacokinetic (PK) studies and metabolite identification.[3][4]
The primary challenge in bioanalysis is the accurate quantification of a target analyte within a complex biological matrix, such as plasma.[5] Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose, offering unparalleled sensitivity and specificity. This application note details a complete workflow, from sample preparation to data analysis, grounded in established bioanalytical principles.
Analyte Properties & Mass Spectrometry Strategy
A successful LC-MS/MS method begins with a thorough understanding of the analyte's physicochemical properties.
-
Chemical Structure: this compound
-
Molecular Formula: C₉H₁₀ClNO₂[6]
-
Monoisotopic Mass: 199.04 g/mol [6]
The presence of a primary amine (-NH₂) and a carboxylic acid (-COOH) makes the molecule amphoteric. The basic amino group is readily protonated, making the molecule highly suitable for positive mode Electrospray Ionization (ESI).[7][8][9] ESI is a soft ionization technique that generates intact protonated molecules ([M+H]⁺), which is ideal for quantitative analysis.[10]
Predicted Precursor Ion ([M+H]⁺): m/z 200.0
Collision-Induced Dissociation (CID) Strategy
For quantification using tandem mass spectrometry, the precursor ion is fragmented in the collision cell to produce characteristic product ions.[11] This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity. The predicted fragmentation pathway for the [M+H]⁺ ion of this compound involves the cleavage of its most labile bonds.
Key predicted fragmentation pathways include:
-
Loss of Ammonia (NH₃): A common fragmentation for protonated primary amines.
-
Loss of Water (H₂O): From the carboxylic acid group.
-
Cleavage of the Propanoic Acid Side Chain: Leading to the formation of the stable chlorophenyl-containing fragment.
Caption: Predicted fragmentation of the protonated precursor ion.
Detailed Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of interfering proteins from plasma samples before analysis.[12][13] Acetonitrile is a common choice as it efficiently denatures proteins while keeping small molecule analytes in solution.[13][14]
Protocol:
-
Aliquot 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep the analyte protonated and stable.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 250 µL of the clear supernatant to a clean autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography (LC) Method
Reversed-phase chromatography is ideal for separating small polar molecules like the target analyte from endogenous matrix components. A C18 column is a robust choice. The mobile phase composition is critical for achieving good peak shape and retention.
| Parameter | Setting | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system | Provides the necessary resolution and reproducibility. |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) | Standard for small molecule analysis, offering good retention. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive ESI mode and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
| Gradient | 5% B to 95% B over 5 min, hold for 1 min, return to 5% B | A standard gradient to elute the analyte and wash the column. |
Tandem Mass Spectrometry (MS/MS) Method
The analysis is performed on a triple quadrupole mass spectrometer, which is the gold standard for quantitative bioanalysis due to its sensitivity and specificity in MRM mode.
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic amine group is readily protonated.[7] |
| MRM Transition 1 | 200.0 → 183.0 (Quantifier) | Corresponds to [M+H]⁺ → [M+H - NH₃]⁺. Typically the most intense and stable fragment. |
| MRM Transition 2 | 200.0 → 126.0 (Qualifier) | Corresponds to the chlorophenyl-containing fragment. Used for identity confirmation. |
| Collision Gas | Argon | An inert gas that provides efficient collision-induced dissociation. |
| Dwell Time | 100 ms | Sufficient time to acquire an adequate number of data points across the chromatographic peak. |
| Ion Source Temp. | 500 °C | Optimizes desolvation of the ESI droplets. |
| Capillary Voltage | 3.5 kV | Creates the electrospray plume. |
Integrated Workflow and Data Integrity
The entire analytical process must be systematic to ensure data quality and reproducibility. The workflow diagram below illustrates the logical sequence from sample receipt to final result.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iscientific.org [iscientific.org]
- 5. biocompare.com [biocompare.com]
- 6. (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 684223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What Is the Principle of Determining Amino Acids by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Principles of Electrospray Ionization [researchrepository.ucd.ie]
- 9. Principles of electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 11. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 12. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. organomation.com [organomation.com]
Application Notes & Protocols: Characterization of 3-Amino-3-(4-chlorophenyl)propanoic acid as a GABA Analogue
Abstract
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system, making it a critical target for therapeutic intervention in a host of neurological and psychiatric disorders. GABA analogues are indispensable tools for dissecting the function of GABA receptors and for developing novel drugs. This guide focuses on 3-Amino-3-(4-chlorophenyl)propanoic acid, a structural analogue of GABA and a lower homologue of the potent GABA_B receptor agonist, baclofen.[1][2] Unlike baclofen, this compound has been identified as a weak GABA_B receptor antagonist, presenting a unique opportunity for its use as a research tool to probe GABA_B receptor function.[2][3] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly characterize the pharmacological profile of this compound. We present detailed, self-validating protocols for in vitro receptor binding and functional assays, alongside strategic guidance for designing in vivo behavioral studies, enabling a complete assessment from molecular interaction to systemic effects.
Part 1: Compound Profile & Synthesis Overview
Chemical & Physical Properties
This compound is a derivative of propanoic acid featuring an amino group and a 4-chlorophenyl substituent.[4] Its structure is key to its interaction with GABA receptors. The (S)-enantiomer is often utilized in research to ensure stereochemical specificity.[5]
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | [4] |
| Molecular Weight | 199.63 g/mol | [4] |
| CAS Number | 19947-39-8 (racemic) | |
| CAS Number | 131690-60-3 ((S)-enantiomer) | [4] |
| Appearance | Off-white to white solid | [5] |
| Melting Point | ~223 °C (decomposes) | |
| IUPAC Name | This compound | [4] |
Synthesis Rationale
The synthesis of racemic this compound can be achieved through a reaction involving 4-chlorobenzaldehyde, malonic acid, and ammonium acetate in ethanol.[6][7] This straightforward approach makes the compound accessible for research purposes. Chiral separation or asymmetric synthesis is required to isolate specific enantiomers, such as the (S)-form, which is crucial for studying stereoselective interactions with biological targets.[5]
Caption: Structural comparison of GABA, Baclofen, and the target compound.
The GABA_B Receptor Signaling Pathway
GABA_B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow, prolonged inhibitory signals. [8]Understanding this pathway is essential for interpreting functional assay data. Upon activation by an agonist, the receptor promotes the dissociation of the G-protein into Gα (Gαi/o) and Gβγ subunits. These subunits then modulate downstream effectors. As an antagonist, this compound is expected to bind to the receptor but not trigger this cascade, thereby blocking the effects of agonists.
Caption: Simplified GABA_B receptor signaling cascade.
Part 3: In Vitro Characterization Protocols
The foundational step in characterizing any novel ligand is to quantify its interaction with the target receptor in vitro. The following protocols are designed to determine the binding affinity and functional activity of this compound at GABA receptors.
Protocol 1: Competitive Radioligand Binding Assay for GABA_B Receptors
Principle: This assay quantifies the affinity of the test compound for the GABA_B receptor by measuring its ability to compete with a radiolabeled ligand of known affinity. The resulting data are used to calculate the inhibitory constant (K_i), a measure of the compound's binding affinity. [9] Causality: We use brain tissue membranes as they are a rich source of native GABA receptors. [10]The multiple wash steps are critical to remove endogenous GABA, which would otherwise compete with the radioligand and confound the results. [9] Materials:
-
Rat whole brain tissue (or cerebellum, enriched in GABA_B receptors)
-
Radioligand: [³H]GABA or a specific GABA_B antagonist radioligand
-
Unlabeled Competitor (for non-specific binding): Baclofen or GABA (100 µM)
-
Test Compound: this compound
-
Assay Buffer: e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4
-
Scintillation fluid and vials
-
Glass fiber filters and filtration manifold
-
Homogenizer and centrifuges
Methodology:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 min at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the high-speed centrifugation. This wash step is crucial for removing endogenous ligands. [9] 5. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes for total binding, non-specific binding, and competitor curves.
-
Total Binding: Add assay buffer, radioligand (at a concentration near its K_d), and membrane preparation.
-
Non-specific Binding (NSB): Add assay buffer, radioligand, a saturating concentration of unlabeled competitor (e.g., 100 µM Baclofen), and membrane preparation. This determines the amount of radioligand that binds to non-receptor components.
-
Competition Curve: Add assay buffer, radioligand, membrane preparation, and varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
Incubate all tubes for a defined period (e.g., 30-60 min) at a specified temperature (e.g., 4°C or room temperature).
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis (Self-Validation):
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the K_i value using the Cheng-Prusoff equation : K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
A successful experiment is validated by low NSB (typically <20% of total binding) and a complete competition curve for the test compound.
-
Protocol 2: [³⁵S]GTPγS Functional Assay
Principle: This assay measures the functional consequence of ligand binding to a G_i/o-coupled receptor. Agonists promote the binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to the Gα subunit. Antagonists block this agonist-stimulated binding. This assay will definitively determine if the test compound is a neutral antagonist (no effect on its own, but blocks agonist activity) or an inverse agonist (decreases basal [³⁵S]GTPγS binding).
Methodology:
-
Assay Setup:
-
Use the same membrane preparation as in the binding assay.
-
Prepare tubes containing assay buffer (including GDP to keep G-proteins in their inactive state), [³⁵S]GTPγS, and the membrane preparation.
-
Basal Binding: No additional compounds.
-
Agonist-Stimulated Binding: Add a known GABA_B agonist (e.g., Baclofen at its EC₅₀ or higher). This serves as the positive control and the 100% stimulation reference.
-
Antagonist Test: Add the agonist plus varying concentrations of this compound.
-
Inverse Agonist Test: Add varying concentrations of the test compound alone to see if it reduces basal binding.
-
-
Procedure & Analysis:
-
Incubate the reactions (e.g., 60 min at 30°C).
-
Terminate by rapid filtration, similar to the binding assay.
-
Quantify the filter-bound radioactivity.
-
Data Interpretation: Plot the % stimulation over basal against the log concentration of the compound. A neutral antagonist will shift the agonist's dose-response curve to the right without affecting the maximum response. An inverse agonist will show a dose-dependent decrease below basal binding.
-
Protocol 3: Electrophysiological Analysis (Conceptual Framework)
Principle: Electrophysiology provides real-time functional data on ion channel modulation. For GABA_B receptors, this typically involves measuring the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and neuronal inhibition. [11][12] Causality: This technique directly measures the physiological outcome of receptor activation (or blockade) at the cellular level, offering higher temporal resolution and mechanistic insight than biochemical assays.
Workflow:
-
System Preparation: Use a cell line (e.g., HEK293) expressing recombinant GABA_B receptors and GIRK channels, or use primary neurons in brain slices.
-
Recording: Obtain a whole-cell patch-clamp recording from a target cell.
-
Agonist Application: Apply a known GABA_B agonist (e.g., Baclofen) to the cell. A robust outward K⁺ current (or membrane hyperpolarization) should be observed. This validates that the cell is responsive.
-
Antagonist Application:
-
Wash out the agonist.
-
Pre-incubate the cell with this compound for several minutes.
-
Re-apply the agonist in the continued presence of the test compound.
-
-
Result Interpretation: If the test compound is an antagonist, the agonist-induced outward current will be significantly reduced or completely blocked.
Caption: Conceptual workflow for an electrophysiology experiment.
Part 4: In Vivo Experimental Design
After establishing an in vitro profile, the next logical step is to assess the compound's effects in a living system. These protocols are designed to test for behavioral effects relevant to GABAergic modulation.
Core Principle for In Vivo Studies: It is critical to first establish a dose-response relationship for any potential side effects, particularly motor impairment, before assessing more complex behaviors like anxiety. [13]Many GABAergic compounds can be sedative, which would confound the interpretation of other tests. [13]
Protocol 4: Assessment of Motor Coordination (Rotarod Test)
Principle: This test assesses motor coordination and balance by measuring the latency of a mouse or rat to fall from a rotating rod. It is a standard assay for detecting drug-induced motor deficits.
Methodology:
-
Habituation: On the day before testing, train the animals on the rotarod at a constant, low speed (e.g., 4 RPM) for several trials to acclimate them to the apparatus.
-
Baseline Testing: On the test day, record the baseline latency to fall for each animal using an accelerating protocol (e.g., 4 to 40 RPM over 5 minutes). Conduct 2-3 trials and average the results.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Post-Dosing Test: At a time point corresponding to the peak expected brain exposure of the drug, re-test the animals on the rotarod using the same accelerating protocol.
-
Data Analysis: Compare the post-dosing latency to fall with the baseline latency for each animal. A significant decrease in latency in the drug-treated group compared to the vehicle group indicates motor impairment. This information is crucial for selecting non-impairing doses for subsequent behavioral tests.
Protocol 5: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Principle: The EPM is a widely used model to screen for anxiolytic (anxiety-reducing) or anxiogenic (anxiety-promoting) effects of drugs. [14]The test relies on the conflict between an animal's tendency to explore a novel environment and its aversion to open, elevated spaces.
Causality: Anxiolytic compounds, like many benzodiazepines that act on GABA_A receptors, typically increase the proportion of time spent and the number of entries into the open arms. [15]The effect of GABA_B ligands can be more complex, with both agonists and antagonists showing effects depending on the model and context. [13][14] Methodology:
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Administer a non-motor-impairing dose of the test compound or vehicle.
-
After the appropriate absorption time, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the session using a video camera for later analysis.
-
-
Data Analysis:
-
Score the following parameters:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
-
Calculate the percentage of open arm entries ((Open Entries / Total Entries) * 100) and the percentage of time spent in the open arms ((Time in Open / Total Time) * 100).
-
A significant increase in these percentages suggests an anxiolytic-like effect, while a decrease suggests an anxiogenic-like effect.
-
Self-Validation: Total arm entries should also be analyzed. A significant change in total entries may indicate hyperactivity or hypoactivity, which must be considered when interpreting the anxiety-related measures.
-
Caption: Workflow for an in vivo behavioral pharmacology study.
Part 5: Summary of Expected Outcomes
This comprehensive characterization will generate a pharmacological profile of this compound. Based on existing literature, the expected results would build a cohesive picture of its activity as a weak but specific GABA_B antagonist.
| Assay | Expected Outcome for this compound | Interpretation |
| GABA_B Receptor Binding | K_i in the micromolar (µM) range. [3] | Demonstrates direct, moderate-to-low affinity binding to the GABA_B receptor. |
| [³⁵S]GTPγS Functional Assay | No change in basal binding; rightward shift of the baclofen dose-response curve. | Confirms the compound is a neutral antagonist, blocking agonist function without intrinsic activity. |
| Electrophysiology | Blocks or reduces baclofen-induced outward K⁺ currents. | Provides cellular evidence of functional antagonism. |
| Rotarod Test | No motor impairment at lower doses; potential impairment at very high doses. | Defines the therapeutic window for behavioral testing. |
| Elevated Plus Maze | Variable; may show no effect or potentially anxiogenic-like effects by blocking tonic GABA_B signaling. | Elucidates the compound's impact on a complex behavioral phenotype. |
By systematically applying these protocols, researchers can validate the utility of this compound as a tool compound. Its profile as a weak GABA_B antagonist makes it suitable for experiments requiring reversible and moderate blockade of GABA_B receptors, complementing the use of more potent agonists like baclofen and other antagonists.
References
- File, S. E. (2001). Behavioral effects of GABA agonists in relation to anxiety and benzodiazepine action. Journal of Clinical Psychiatry. URL: https://pubmed.ncbi.nlm.nih.gov/11465299/
- PDSP. (n.d.). GABA_A Receptor Binding Assay Protocol. University of North Carolina Chapel Hill. URL: https://pdsp.unc.edu/pdspweb/pdspfiles/GABA.html
- BenchChem. (n.d.). Application Notes and Protocols for GABAA Receptor Binding Assay with Ro19-4603. BenchChem. URL: https://www.benchchem.
- Filip, M., et al. (2007). Various GABA-mimetic drugs differently affect cocaine-evoked hyperlocomotion and sensitization. Pharmacological Reports. URL: https://pubmed.ncbi.nlm.nih.gov/17600539/
- Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2805753/
- PubChem. (n.d.). (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/684223
- Protais, P., et al. (1983). An in Vivo Method for Testing GABAergic Compounds. Psychopharmacology. URL: https://pubmed.ncbi.nlm.nih.gov/6135898/
- Polissidis, A., et al. (2023). Effects of GABAergic Agents on Multiple Sclerosis. A Narrative Review of In-vivo Models. CNS & Neurological Disorders - Drug Targets. URL: https://pubmed.ncbi.nlm.nih.gov/36190226/
- Sigma-Aldrich. (n.d.). 3-Amino-3-(4-chlorophenyl)propionic acid 97%. MilliporeSigma. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/331398
- Sławińska, U., & Pilc, A. (2002). Effects of GABAB receptor ligands in rodent tests of anxiety-like behavior. Polish Journal of Pharmacology. URL: https://pubmed.ncbi.nlm.nih.gov/12098792/
- Wiley-VCH. (n.d.). Synthesis of 3-Amino-3-arylpropanoic acids. Wiley Online Library. URL: https://application.wiley-vch.de/contents/jc_2135/2012/c201200220_s.pdf
- Abbenante, G., et al. (1997). Potential GABAB Receptor Antagonists. IX The Synthesis of this compound... Australian Journal of Chemistry. URL: https://www.publish.csiro.au/CH/CH9970523
- Martínez-Pascual, B., et al. (2016). Novel-Substituted Heterocyclic GABA Analogues. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273898/
- Abbenante, G., et al. (1997). Potential GABAB receptor antagonists. 9. The synthesis of this compound... UQ eSpace. URL: https://espace.library.uq.edu.au/view/UQ:344799
- ChemBK. (n.d.). 3-AMINO-3-(4-CHLOROPHENYL)PROPIONIC ACID. ChemBK. URL: https://www.chembk.com/en/chem/3-AMINO-3-(4-CHLOROPHENYL)PROPIONIC%20ACID
- Chem-Impex. (n.d.). (S)-3-Amino-3-(4-chlorophenyl)propionic acid. Chem-Impex International. URL: https://www.chemi.us/product/s-3-amino-3-4-chlorophenyl-propionic-acid-05886
- Chem-Impex. (n.d.). Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid. Chem-Impex International. URL: https://www.chemi.us/product/fmoc-s-3-amino-3-4-chlorophenyl-propionic-acid-25164
- Smith, M. A., et al. (2013). Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice. Psychopharmacology. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3703876/
- Abdou, A. M., et al. (2024). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. Journal of Clinical Medicine. URL: https://www.mdpi.com/2077-0383/13/9/2707
- Roth, T. (2008). In Vivo Evidence of the Specificity of Effects of GABAA Receptor Modulating Medications. SLEEP. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2279748/
- BenchChem. (n.d.). Characterizing GABA Receptors: A Comparative Guide to Ligand Binding Assays. BenchChem. URL: https://www.benchchem.
- Google Patents. (1999). United States Patent 5,994,582. Google Patents. URL: https://patents.google.
- ResearchGate. (2001). Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. ResearchGate. URL: https://www.researchgate.net/publication/11721516_Synthesis_of_Novel_g-Aminobutyric_Acid_GABA_Uptake_Inhibitors_51_Preparation_and_Structure-Activity_Studies_of_Tricyclic_Analogues_of_Known_GABA_Uptake_Inhibitors
- Sallard, E., et al. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8257536/
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. URL: https://www.inno-pharmchem.com/news/bioactive-compound-synthesis-the-role-of-s-3-amino-3-4-chlorophenyl-propionic-acid-1180862.html
- ResearchGate. (2019). Data from electrophysiological studies of GABA(A) receptor agonists. ResearchGate. URL: https://www.researchgate.net/figure/Data-from-electrophysiological-studies-of-GABA-A-receptor-agonists_tbl1_333838272
- Chem-Impex. (n.d.). (R)-3-Amino-3-(4-chlorophenyl)propionic acid. Chem-Impex International. URL: https://www.chemi.us/product/r-3-amino-3-4-chlorophenyl-propionic-acid-05885
- Siegel, G. J., et al. (Eds.). (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. URL: https://www.ncbi.nlm.nih.gov/books/NBK28090/
- ResearchGate. (n.d.). Biochemistry and binding assay. ResearchGate. URL: https://www.researchgate.net/figure/Biochemistry-and-binding-assay-a-FSEC-of-GABA-A-receptor-with-and-without-Fab-bound_fig1_333887018
- Baur, R., et al. (2001). Activation and modulation of concatemeric GABA-A receptors expressed in human embryonic kidney cells. British Journal of Pharmacology. URL: https://pubmed.ncbi.nlm.nih.gov/11724734/
- Mitchell, P. R., & Martin, I. L. (1978). In vitro studies on GABA release. British Journal of Pharmacology. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2043232/
- ChemicalBook. (n.d.). 3-(4-Chlorophenyl)propanoic acid. ChemicalBook. URL: https://www.chemicalbook.
- Cruz, D. L., et al. (2008). GABAergic Afferents Activate Both GABAA and GABAB Receptors in Mouse Substantia Nigra Dopaminergic Neurons In Vivo. Journal of Neuroscience. URL: https://www.jneurosci.org/content/28/41/10234
- Wikipedia. (n.d.). GABA analogue. Wikipedia. URL: https://en.wikipedia.org/wiki/GABA_analogue
- Wiglenda, T., et al. (2022). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. International Journal of Molecular Sciences. URL: https://www.mdpi.com/1422-0067/23/19/11786
- Sallard, E., et al. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences. URL: https://pubmed.ncbi.nlm.nih.gov/34061215/
- Ippolito, J. E., & Piwnica-Worms, D. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLOS ONE. URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0088667
- Whiting, P. J. (2003). GABA-A receptor subtypes in the brain: a paradigm for CNS drug discovery? Drug Discovery Today. URL: https://www.cell.com/drug-discovery-today/pdf/S1359-6446(03)02892-0.pdf
- Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11207227/
- CPHI Online. (n.d.). 3-Amino-2-(4-chlorophenyl)propanoic acid. CPHI Online. URL: https://www.cphi-online.com/3-amino-2-4-chlorophenyl-propanoic-acid-prod1079366.html
- Nagy, B., et al. (2023). Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester: Mild Oxidants for Reactions in Hydrophobic Microenvironments and Bactericidal Activity. International Journal of Molecular Sciences. URL: https://www.mdpi.com/1422-0067/24/13/10543
Sources
- 1. GABA analogue - Wikipedia [en.wikipedia.org]
- 2. connectsci.au [connectsci.au]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 684223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
- 11. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of GABAB receptor ligands in rodent tests of anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Behavioral effects of GABA agonists in relation to anxiety and benzodiazepine action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Amino-3-(4-chlorophenyl)propanoic acid as a Constrained Amino Acid
Introduction: The Strategic Value of Conformational Constraint in Peptide Drug Design
The pursuit of novel therapeutics often involves modulating complex biological pathways, particularly those mediated by protein-protein interactions (PPIs). While peptides are ideal candidates for this due to their high specificity and potency, their therapeutic development is frequently hampered by inherent limitations such as low metabolic stability and high conformational flexibility.[1] The introduction of unnatural amino acids (UAAs) has emerged as a critical strategy to overcome these challenges, enhancing the "drug-like" properties of peptide candidates.[2][3]
Among UAAs, β-amino acids and other conformationally constrained residues are of particular interest.[4] By restricting the rotational freedom of the peptide backbone, these building blocks pre-organize the peptide into a bioactive conformation, which can lead to increased binding affinity, enhanced target selectivity, and, crucially, improved resistance to proteolytic degradation.[5][6][7]
This guide focuses on 3-Amino-3-(4-chlorophenyl)propanoic acid , a β-amino acid that serves as a powerful tool in medicinal chemistry. Its structure, featuring a phenyl ring at the β-carbon, imposes significant steric constraints, while the 4-chloro substituent offers a site for modulating electronic properties and lipophilicity. This document provides a comprehensive overview of its properties, synthesis, and application in the design of next-generation peptidomimetics.
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is essential for its effective application in synthesis and drug design. The compound is a white to off-white solid, and its key characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | [8][9][10] |
| Molecular Weight | 199.63 g/mol | [9] |
| CAS Number (Racemic) | 19947-39-8 | |
| CAS Number ((S)-enantiomer) | 131690-60-3 | [9][10] |
| CAS Number ((R)-enantiomer) | 131690-61-4 | [8] |
| Appearance | White to off-white solid/powder | [8][10] |
| Melting Point | ~223 °C (decomposes) | |
| Purity (Typical) | ≥97% | |
| Storage Conditions | 0-8°C, Sealed in dry environment | [8][10][11] |
Synthesis of Racemic this compound
The synthesis of this β-amino acid can be achieved through various methods. A common and straightforward approach is a variation of the Mannich reaction, which utilizes readily available starting materials.[12]
Rationale of the Synthetic Protocol
This one-pot, three-component reaction involves the condensation of an aldehyde (4-chlorobenzaldehyde), an enolizable compound (malonic acid), and an ammonia source (ammonium acetate). The 4-chlorobenzaldehyde provides the key aryl side chain. Malonic acid serves as the carbon backbone precursor, and ammonium acetate acts as both the amine source and a catalyst. Ethanol is a suitable solvent that facilitates the dissolution of the reactants and the subsequent crystallization of the product upon cooling.
Visualized Synthetic Workflow
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-chlorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq).[12]
-
Solvent Addition: Add absolute ethanol to the flask to achieve a starting material concentration of approximately 1.0 M.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) with continuous stirring. Maintain reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: Upon completion, remove the heat source and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath for 1-2 hours to maximize precipitation.
-
Isolation: Collect the resulting white precipitate by vacuum filtration.
-
Washing: Wash the crude product on the filter with cold ethanol, followed by a small amount of cold deionized water to remove unreacted starting materials and salts.
-
Drying: Dry the purified product under vacuum at 40-50°C to a constant weight. The final product is typically an off-white solid.[13]
Application in Peptide and Peptidomimetic Design
The primary application of this compound is as a building block in peptide synthesis to create analogues with superior therapeutic properties.[10][14] Its Fmoc-protected version, Fmoc-(S)-3-amino-3-(4-chlorophenyl)propanoic acid , is the key reagent for incorporation via Solid-Phase Peptide Synthesis (SPPS).[15]
Impact on Peptide Structure and Function
The incorporation of this constrained β-amino acid fundamentally alters the peptide backbone, leading to several advantageous outcomes:
-
Proteolytic Stability: The β-amino acid linkage is not a natural substrate for many common proteases, significantly increasing the peptide's half-life in biological systems.[5][7]
-
Conformational Rigidity: The bulky 4-chlorophenyl group restricts bond rotation, forcing the peptide chain to adopt well-defined secondary structures, such as helices or turns. This pre-organization can enhance binding to a target receptor by reducing the entropic penalty of binding.[6][14]
-
Modulation of Activity: The defined spatial orientation of adjacent amino acid side chains can lead to improved potency and selectivity for the biological target.[8]
Visualizing Conformational Constraintdot
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. chemimpex.com [chemimpex.com]
- 9. (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 684223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. chembk.com [chembk.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemimpex.com [chemimpex.com]
Application Note: High-Performance Analytical Methods for the Quantification of 3-Amino-3-(4-chlorophenyl)propanoic Acid
Abstract
This document provides a detailed guide to the analytical quantification of 3-Amino-3-(4-chlorophenyl)propanoic acid, a compound widely known in its racemic form as Baclofen.[1][2] As a gamma-aminobutyric acid (GABA) type B receptor agonist, its precise measurement is critical in pharmaceutical quality control and clinical research.[3][4] This application note details three robust analytical methods: 1) Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for achiral purity and assay determination; 2) Chiral HPLC-UV for enantioselective separation and purity assessment; and 3) Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in biological matrices. Each section explains the underlying scientific principles, offers detailed step-by-step protocols, and provides expert insights into methodological choices, ensuring scientific integrity and reproducibility.
Introduction: The Analytical Imperative for this compound
This compound is a chiral molecule, with its pharmacological activity primarily attributed to the (R)-enantiomer.[1][5] Consequently, analytical methods must not only determine the total concentration of the active pharmaceutical ingredient (API) but also differentiate between its enantiomers.[5] Accurate quantification is essential for ensuring the safety, efficacy, and quality of the drug product, from bulk substance analysis to its metabolic fate in the human body. This guide is designed for researchers, analytical scientists, and drug development professionals, providing validated methodologies to address diverse analytical challenges.
Method 1: Achiral Quantification by Reversed-Phase HPLC-UV
Principle and Application
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone method for assessing the purity and potency of this compound in bulk form and pharmaceutical formulations. The method utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase to separate the analyte from its synthesis-related impurities and degradation products. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard using a UV detector.
Expert Rationale
The choice of a C18 column is based on its proven robustness and versatility for separating moderately polar compounds like amino acids. The inclusion of an acid modifier, such as Trifluoroacetic Acid (TFA), in the mobile phase is critical.[2] TFA acts as an ion-pairing agent, masking residual silanol groups on the silica-based stationary phase and protonating the analyte's carboxylic acid group. This minimizes peak tailing and ensures a sharp, symmetrical peak shape, which is essential for accurate integration and quantification. UV detection at a low wavelength, such as 220 nm, is selected to capture the phenyl ring's absorbance, providing excellent sensitivity.[4]
Experimental Protocol
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Inertsil ODS-3V C18 Column (150 x 4.6 mm, 5 µm), or equivalent.[2]
-
Reference Standard: this compound, USP grade.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm), Trifluoroacetic Acid (TFA).
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Mobile Phase | A: 0.1% TFA in Water; B: Acetonitrile |
| Gradient | Isocratic: 65:35 (v/v) A:B |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C[6] |
| Detection Wavelength | 220 nm[4] |
| Injection Volume | 10 µL |
| Run Time | ~15 minutes |
Procedure:
-
Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation (Bulk Drug): Prepare a sample solution at a target concentration of 50 µg/mL using the same procedure as the standard stock solution.
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standards to generate a calibration curve, followed by the sample solutions.
Workflow and Validation
Caption: Workflow for achiral HPLC-UV analysis.
Method Validation (per ICH Q2(R1) Guidelines):
| Parameter | Typical Acceptance Criteria | Example Result |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | 0.9999[4] |
| Range | 5 – 100 µg/mL | Met |
| Accuracy (% Recovery) | 98.0 – 102.0% | 99.27%[4] |
| Precision (% RSD) | ≤ 2.0% | < 2.0%[4] |
| LOD | Signal-to-Noise ≥ 3 | 150 ng/mL[2] |
| LOQ | Signal-to-Noise ≥ 10 | 500 ng/mL[2] |
Method 2: Enantioselective Quantification by Chiral HPLC-UV
Principle and Application
Enantiomers possess identical physical properties in an achiral environment but interact differently with a chiral stationary phase (CSP). This method employs a CSP to resolve the racemic this compound into its (R)- and (S)-enantiomers. This separation is paramount for determining the enantiomeric purity of the bulk drug and for stereoselective pharmacokinetic studies.
Expert Rationale
The selection of the CSP is the most critical factor. Polysaccharide-based columns (e.g., derivatized amylose or cellulose) are highly effective for separating a broad range of chiral compounds, including amino acids.[4] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These complexes have different binding energies, leading to different retention times. Normal phase chromatography (e.g., using hexane and ethanol) often provides better selectivity for this class of compounds compared to reversed-phase mode.[7]
Experimental Protocol
Instrumentation and Materials:
-
HPLC system as described in Method 1.
-
Chiral Column: (R,R) Whelk-O1 (250 x 4.6 mm, 5 µm) or equivalent Pirkle-type column.[7]
-
Reference Standard: Racemic this compound and individual (R)- and (S)-enantiomer standards, if available.
-
Reagents: n-Hexane (HPLC grade), Ethanol (200 proof, HPLC grade), TFA.
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Mobile Phase | n-Hexane:Ethanol:TFA (95:5:0.1, v/v/v)[7] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 225 nm[7] |
| Injection Volume | 10 µL |
Procedure:
-
System Suitability Solution (1 mg/mL): Accurately weigh 10 mg of the racemic reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with Ethanol.
-
Sample Preparation: Prepare the sample at the same concentration as the system suitability solution.
-
Analysis: Equilibrate the column. Inject the system suitability solution and confirm the resolution between the two enantiomer peaks is >2.5.[7] The elution order must be confirmed by injecting individual enantiomer standards. Inject the sample solution.
-
Calculation of Enantiomeric Purity:
-
% (S)-enantiomer = [Area(S) / (Area(S) + Area(R))] x 100
-
% Enantiomeric Excess (ee) = |% (S)-enantiomer - % (R)-enantiomer|
-
Enantiomeric Separation Diagram
Caption: Separation of enantiomers on a chiral column.
Method 3: Quantification in Biological Matrices by LC-MS/MS
Principle and Application
For quantifying low concentrations of this compound in complex biological matrices like plasma or cerebrospinal fluid (CSF), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1][8] The method combines the separating power of LC with the unparalleled sensitivity and selectivity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for quantification down to the pg/mL level.[9]
Expert Rationale
The main challenge in bioanalysis is removing endogenous matrix components (salts, proteins, phospholipids) that can interfere with analyte ionization, a phenomenon known as the "matrix effect".[10][11] A robust sample preparation technique, such as Solid-Phase Extraction (SPE), is crucial for a clean extract.[1] The use of a stable isotope-labeled internal standard (SIL-IS), such as baclofen-d4, is highly recommended.[1] The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing it to accurately correct for variations in extraction recovery and ionization efficiency, thereby ensuring a highly accurate and precise method. Positive mode Electrospray Ionization (ESI) is effective as it readily protonates the primary amine group on the molecule.
Experimental Protocol
Instrumentation and Materials:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 Column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Internal Standard (IS): Baclofen-d4.[1]
-
Reagents: Formic Acid, Acetonitrile, Methanol, Water (all LC-MS grade), SPE cartridges.
Sample Preparation (SPE):
-
Spike: To 100 µL of plasma sample, add 10 µL of IS working solution (e.g., 100 ng/mL).
-
Pre-treat: Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition SPE: Condition a mixed-mode SPE cartridge with 1 mL Methanol followed by 1 mL Water.
-
Load: Load the pre-treated sample onto the cartridge.
-
Wash: Wash with 1 mL of 0.1% formic acid in water, followed by 1 mL of Methanol.
-
Elute: Elute the analyte and IS with 1 mL of 5% formic acid in Methanol.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
LC-MS/MS Conditions:
| Parameter | Setting |
|---|---|
| LC Column | C18 (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transitions | Analyte: To be determined empirically (e.g., m/z 200.0 -> 151.0) IS (Baclofen-d4): To be determined empirically (e.g., m/z 204.0 -> 155.0) |
| Key MS Parameters | Collision Energy, Dwell Time, etc. (instrument-specific) |
Bioanalytical Workflow
Caption: High-level workflow for LC-MS/MS bioanalysis.
Assessing Matrix Effects: The matrix effect must be evaluated during validation by comparing the peak response of an analyte spiked into a post-extraction blank matrix sample to the response of the analyte in a neat solution.[10] The ratio, known as the matrix factor, should be consistent across different lots of the biological matrix.
Summary of Methods
| Feature | RP-HPLC-UV (Achiral) | Chiral HPLC-UV | LC-MS/MS (Bioanalysis) |
| Primary Application | Purity, Assay (Formulations) | Enantiomeric Purity | Pharmacokinetics, Bioequivalence |
| Selectivity | Moderate (for impurities) | High (for enantiomers) | Very High (Mass-based) |
| Sensitivity (Typical LOQ) | ~500 ng/mL[2] | ~1 µg/mL | < 1 ng/mL[1] |
| Key Advantage | Robust, widely available | Resolves enantiomers | Ultra-sensitive, matrix tolerant |
| Key Consideration | Does not separate enantiomers | Requires specific chiral column | Requires IS, matrix effect evaluation |
Conclusion
The quantification of this compound requires a tailored analytical approach based on the specific research or quality control question. For routine quality control of bulk drug and formulations, RP-HPLC-UV offers a robust and reliable solution. When stereochemistry is critical, a validated chiral HPLC method is indispensable. For demanding bioanalytical applications requiring the highest sensitivity and selectivity, an LC-MS/MS method with an appropriate internal standard is the definitive choice. The protocols and insights provided herein serve as a comprehensive resource for establishing accurate, precise, and validated analytical methods.
References
- An Overview of Analytical Methods for the Identification and Quantification of Baclofen. (2023). Current Pharmaceutical Analysis, 19(5), 353-370.
- Silva, M. N., et al. (2023). An Overview of Analytical Methods for the Identification and Quantification of Baclofen. Current Pharmaceutical Analysis.
- Le, T. M., et al. (2020). and R(-)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC-APCI-MS. Children's Mercy Kansas City.
- Analytical Method Development and Validation for Baclofen and its Stages by High Performance Liquid Chromatography. (n.d.). ResearchGate.
- Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Georgieva, M. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
- Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. (2008). Journal of Chromatography B, 877(23), 2195-2207.
- A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. (n.d.). Waters Corporation.
- Quantitative bioanalysis by LC-MS for the development of biological drugs. (n.d.). Bioanalysis Zone.
- Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024). Bioanalysis.
- resolving analytical method inconsistencies for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. (n.d.). Benchchem.
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2012). Journal of Environmental and Public Health.
- Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. TSI Journals.
Sources
- 1. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]
- 2. ijsr.net [ijsr.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. tsijournals.com [tsijournals.com]
- 8. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3-Amino-3-(4-chlorophenyl)propanoic Acid as a Versatile Scaffold for Novel Therapeutics
Abstract
3-Amino-3-(4-chlorophenyl)propanoic acid is a non-proteinogenic β-amino acid that has emerged as a privileged scaffold in modern medicinal chemistry. Its structural resemblance to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), combined with the physicochemical properties imparted by the 4-chlorophenyl moiety, makes it a critical starting material for the synthesis of novel compounds targeting the central nervous system (CNS).[1][2] This document provides an in-depth guide for researchers, detailing the strategic importance of this building block, validated protocols for its derivatization, and its application in the development of potent GABA-B receptor agonists.
Introduction: Strategic Importance of the Scaffold
This compound is structurally analogous to pharmacologically significant molecules like Baclofen and Phenibut, which are well-established GABA-B receptor agonists used for treating muscle spasticity and anxiety, respectively.[1][3] The key features that make this scaffold valuable are:
-
Chiral Center: The C3 carbon is a chiral center, allowing for the synthesis of stereospecific compounds. The (R)-enantiomer is known to be significantly more active at the GABA-B receptor.[4]
-
Bioisosteric Moiety: The 4-chlorophenyl group serves as a bioisostere for the native GABA structure, enhancing membrane permeability and modulating receptor binding affinity.[2][4]
-
Dual Reactive Sites: The presence of a primary amine and a carboxylic acid allows for orthogonal chemical modifications, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[5]
This guide will focus on two primary synthetic modifications: N-acylation of the amino group and amidation of the carboxylic acid group, providing detailed, field-tested protocols.
Physicochemical Properties
A thorough understanding of the starting material's properties is crucial for successful synthesis and purification.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | PubChem[6] |
| Molecular Weight | 199.63 g/mol | Sigma-Aldrich |
| Appearance | White to off-white solid | --- |
| Melting Point | 223 °C (decomposes) | Sigma-Aldrich |
| Chirality | Exists as (R) and (S) enantiomers | Chem-Impex[2] |
| IUPAC Name | This compound | PubChem[6] |
Core Synthetic Derivatization Strategies
The versatility of the scaffold is best demonstrated through its derivatization. The following diagram illustrates the primary modification pathways.
Caption: Key derivatization pathways for the core scaffold.
Protocol 1: N-Acylation with Acyl Halides
This protocol details the formation of an amide bond at the primary amine, a common strategy to explore the SAR of the pharmacophore.
Objective: To synthesize N-acetyl-3-amino-3-(4-chlorophenyl)propanoic acid.
Materials:
-
(S)-3-Amino-3-(4-chlorophenyl)propanoic acid (1.0 eq)
-
Acetyl Chloride (1.2 eq)
-
Triethylamine (TEA) or Pyridine (2.5 eq)[7]
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
1M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware, magnetic stirrer, ice bath
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (S)-3-Amino-3-(4-chlorophenyl)propanoic acid (1.0 eq) in anhydrous DCM.
-
Scientist's Note: Anhydrous conditions are critical as acyl halides are highly reactive towards water, which would quench the reagent and reduce yield.[7]
-
-
Cooling: Cool the solution to 0 °C using an ice bath. This is an exothermic reaction, and cooling helps to control the reaction rate and minimize side-product formation.
-
Base Addition: Slowly add triethylamine (2.5 eq) to the stirred solution.
-
Scientist's Note: A base is required to neutralize the HCl byproduct generated during the reaction. Without it, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]
-
-
Acylating Agent Addition: Add acetyl chloride (1.2 eq) dropwise to the reaction mixture over 10-15 minutes. Ensure the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up - Quenching: Quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize any remaining acid.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Work-up - Washing: Wash the combined organic layer sequentially with 1M HCl (to remove excess base) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the final N-acetylated compound.
Expected Outcome: A white solid with a typical yield of 80-95%. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Carboxylic Acid Amidation via EDC/HOBt Coupling
This protocol describes the formation of an amide bond at the carboxylic acid terminus, enabling the extension of the molecule and the introduction of new functional groups.
Objective: To synthesize an amide derivative by coupling the scaffold with benzylamine.
Materials:
-
(S)-3-Amino-3-(4-chlorophenyl)propanoic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (0.1-0.2 eq)
-
4-Dimethylaminopyridine (DMAP) (1.0 eq)[8]
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of (S)-3-Amino-3-(4-chlorophenyl)propanoic acid (1.0 eq) and benzylamine (1.1 eq) in anhydrous MeCN, add EDC·HCl (1.2 eq), HOBt (0.1 eq), and DMAP (1.0 eq).[8]
-
Reaction Progression: Stir the resulting mixture at room temperature (23 °C).
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
Work-up - Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Work-up - Extraction: Dilute the residue with saturated NaHCO₃ solution and extract three times with EtOAc.
-
Scientist's Note: The basic wash removes unreacted starting acid and acidic byproducts like HOBt.
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude compound by column chromatography over silica gel (e.g., using a hexane/EtOAc gradient) to afford the pure amide product.
Representative Coupling Parameters:
| Coupling Reagent | Base (eq) | Solvent | Typical Time | Typical Yield | Reference |
| EDC/HOBt/DMAP | DMAP (1.0) | MeCN | 4-12 h | 70-85% | [8] |
| HATU | DIPEA (2.0) | DMF | 2-6 h | 80-95% | [9] |
| DCC/DMAP | DMAP (1.0) | DCM | 6-18 h | 65-80% | [9] |
Application Showcase: Targeting GABA-B Receptors
Derivatives of this compound are potent modulators of the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission.[1][10] Activation of this receptor is a key therapeutic strategy for conditions involving neuronal hyperexcitability.
Mechanism of Action: As an agonist, a Baclofen-like molecule binds to the GABA-B receptor. This receptor is a heterodimer (GABA-B1 and GABA-B2 subunits) coupled to inhibitory G-proteins (Gi/Go).[11] Binding initiates a signaling cascade that:
-
Inhibits Adenylyl Cyclase: Decreasing intracellular cyclic AMP (cAMP) levels.[10]
-
Modulates Ion Channels:
-
Activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to K⁺ efflux and membrane hyperpolarization.
-
Inhibits voltage-gated calcium channels (VGCCs), reducing Ca²⁺ influx and subsequent neurotransmitter release from presynaptic terminals.[12]
-
The net effect is a reduction in neuronal excitability, producing muscle relaxant, anxiolytic, and anticonvulsant effects.[10]
Caption: Simplified GABA-B receptor signaling pathway.
Conclusion
This compound is a high-value, versatile building block for the synthesis of novel therapeutic agents, particularly those targeting the GABAergic system. The dual functionality of its amino and carboxylic acid groups allows for extensive chemical exploration through straightforward and robust synthetic protocols, such as N-acylation and amide coupling. By leveraging the strategies and protocols outlined in this guide, researchers can efficiently generate diverse libraries of compounds for drug discovery programs aimed at treating a range of neurological disorders.
References
- Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. Organic Letters.
- A Novel Method for the Synthesis of Racemic Pregabalin, Baclofen and 3-Phenibut Involving Lossen Rearrangement. ResearchGate.
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Der Pharma Chemica.
- (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid. PubChem.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Synthesis of 3-(Benzamido)-3-arylpropanoic acid allyl esters. Wiley-VCH.
- Amide coupling Protocol for Amino PEG. AxisPharm.
- Amide Synthesis. Fisher Scientific.
- Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
- GABA receptor agonist. Wikipedia.
- Agonists of the γ-Aminobutyric Acid Type B (GABAB) Receptor Derived from β-Hydroxy and β-Amino Difluoromethyl Ketones. PubMed Central.
- GABA Receptor Physiology and Pharmacology. NCBI Bookshelf.
- GABAB receptor. Wikipedia.
Sources
- 1. Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Agonists of the γ-Aminobutyric Acid Type B (GABAB) Receptor Derived from β-Hydroxy and β-Amino Difluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 19947-39-8 [smolecule.com]
- 6. (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 684223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. growingscience.com [growingscience.com]
- 10. GABA receptor agonist - Wikipedia [en.wikipedia.org]
- 11. GABAB receptor - Wikipedia [en.wikipedia.org]
- 12. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis with 3-Amino-3-(4-chlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of β-Amino Acids in Peptidomimetic Design
The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced stability, modulated biological activity, and novel functionalities.[1] Among these, β-amino acids are of particular interest as they can induce unique secondary structures in peptides and are generally more resistant to enzymatic degradation compared to their α-amino acid counterparts. 3-Amino-3-(4-chlorophenyl)propanoic acid is a versatile building block used in the synthesis of bioactive peptides and peptidomimetics.[2] Its unique structure, featuring a 4-chlorophenyl group, can influence the electronic properties and binding interactions of the resulting molecule, making it a valuable component in the design of novel therapeutics, particularly in oncology and neurology.[2][3]
This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-(S)-3-amino-3-(4-chlorophenyl)propanoic acid into peptide sequences using standard solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.
Core Principles and Challenges
The solid-phase synthesis of peptides involves the sequential addition of N-terminally protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4] Each cycle consists of two primary steps: the removal of the temporary N-terminal protecting group (deprotection) and the formation of a peptide bond with the incoming amino acid (coupling).[4]
The introduction of this compound, a β-amino acid, can present specific challenges:
-
Steric Hindrance: The substitution at the β-carbon can create steric hindrance, potentially leading to slower and less efficient coupling reactions compared to α-amino acids. This may necessitate the use of more potent coupling reagents, longer reaction times, or double coupling strategies to ensure complete reaction.[5]
-
Aggregation: Peptides containing hydrophobic residues, such as the 4-chlorophenyl group, may be prone to aggregation on the solid support, which can hinder subsequent deprotection and coupling steps.[3][6] Careful selection of solvents and synthesis conditions can help mitigate this issue.
Experimental Workflow Overview
The following diagram outlines the general workflow for the solid-phase synthesis of a peptide containing this compound.
Caption: General workflow for solid-phase peptide synthesis.
Detailed Protocols
Materials and Reagents
-
Resin: Wang resin or 2-Chlorotrityl chloride resin are suitable choices. For C-terminal amides, a Rink Amide resin should be used.
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-(S)-3-amino-3-(4-chlorophenyl)propanoic acid.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diethyl ether (cold).
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
DIPEA (N,N-Diisopropylethylamine)
-
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.
-
Other: Kaiser test kit, Nitrogen gas for agitation and drying.
Protocol 1: Resin Preparation and First Amino Acid Loading
This protocol is for loading the first amino acid onto a 2-Chlorotrityl chloride resin.
-
Resin Swelling: Place the 2-Chlorotrityl chloride resin (1.0 g, ~1.0-1.6 mmol/g loading) in a reaction vessel. Swell the resin in DCM (10-15 mL/g) for at least 30 minutes with gentle agitation.
-
Amino Acid Solution Preparation: In a separate flask, dissolve the first Fmoc-amino acid (1.5-2.0 equivalents relative to resin loading) and DIPEA (4.0 equivalents) in dry DCM (10 mL/g resin).
-
Loading Reaction: Drain the DCM from the swollen resin. Add the amino acid/DIPEA solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Capping: To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5, v/v/v) and agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Loading Determination (Optional but Recommended): The loading of the first amino acid can be determined spectrophotometrically by cleaving the Fmoc group from a small, known weight of resin with a 20% piperidine in DMF solution and measuring the absorbance of the fulvene-piperidine adduct at ~301 nm.
Protocol 2: Coupling of Fmoc-3-Amino-3-(4-chlorophenyl)propanoic Acid
Due to the potential for steric hindrance, a powerful coupling reagent such as HBTU is recommended. A standard DIC/HOBt coupling can also be effective, potentially requiring longer coupling times.
Method A: HBTU/HOBt Coupling
-
Fmoc Deprotection: Swell the peptide-resin in DMF. Drain the solvent and add a solution of 20% piperidine in DMF. Agitate for 5-10 minutes. Drain and repeat with fresh piperidine solution for another 15-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-3-Amino-3-(4-chlorophenyl)propanoic acid (3.0 eq.), HBTU (2.9 eq.), and HOBt (3.0 eq.) in a minimal amount of DMF. Add DIPEA (6.0 eq.) to the mixture. Allow to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature.
-
Monitoring: After 1-2 hours, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another 1-2 hours or perform a second coupling (double coupling).
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (3x) and DCM (3x).
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-3-Amino-3-(4-chlorophenyl)propanoic acid | 3.0 |
| HBTU | 2.9 |
| HOBt | 3.0 |
| DIPEA | 6.0 |
Method B: DIC/HOBt Coupling
-
Fmoc Deprotection and Washing: Follow steps 1 and 2 from Method A.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-3-Amino-3-(4-chlorophenyl)propanoic acid (3.0 eq.) and HOBt (3.0 eq.) in DMF.
-
Coupling Reaction: Add the amino acid/HOBt solution to the resin, followed by DIC (3.0 eq.). Agitate at room temperature.
-
Monitoring and Washing: Follow steps 5 and 6 from Method A. Note that coupling times may need to be extended to 2-4 hours.
Protocol 3: Final Cleavage and Peptide Precipitation
This protocol uses a standard TFA-based cleavage cocktail suitable for most peptides that do not contain particularly sensitive residues like cysteine or methionine.
-
Final Deprotection and Washing: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 2, Step 1. Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin completely under vacuum.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS). Prepare approximately 10 mL of cocktail per gram of resin.[7]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin in a reaction vessel. Agitate at room temperature for 2-3 hours.
-
Peptide Collection: Filter the resin and collect the filtrate (which contains the cleaved peptide) into a clean flask. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Peptide Precipitation: Add the combined TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether with gentle stirring. A white precipitate of the crude peptide should form.
-
Isolation: Allow the peptide to precipitate fully at -20°C for at least 30 minutes. Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and dissolved protecting groups.
-
Drying: Dry the crude peptide pellet under vacuum.
Peptide Characterization
After synthesis and purification, it is crucial to characterize the peptide to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of the crude peptide and for purifying the target peptide. A gradient of water and acetonitrile, both containing 0.1% TFA, is typically used.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of all amino acids, including the this compound residue.
Conclusion
The solid-phase synthesis of peptides incorporating this compound is a feasible and valuable technique for creating novel peptidomimetics. While the β-amino acid structure presents challenges such as steric hindrance, these can be effectively overcome by employing robust coupling reagents like HBTU, optimizing reaction times, and carefully monitoring the reaction progress. The protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize these modified peptides, paving the way for further exploration in drug discovery and development.
References
- Design and synthesis of beta-peptides with biological activity. (n.d.). PubMed.
- Solid-supported synthesis of a peptide beta-turn mimetic. (2000). Organic Letters, 2(17), 2615-7. [Link]
- Streamlined Analysis of Synthetic Peptides with Non-Standard Amino Acid Chemistry. (n.d.). Biocompare.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec.
- HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. (2015). Organic & Biomolecular Chemistry, 13(10), 2943-2951. [Link]
- Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. (2007). Current Pharmaceutical Design, 13(24), 2477-91. [Link]
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). GenScript.
- Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating. (2010). The Journal of Organic Chemistry, 75(6), 2115-2120. [Link]
- Three Decades of Amyloid Beta Synthesis: Challenges and Advances. (2020). Frontiers in Chemistry, 8, 79. [Link]
- Synthetic Peptide Characterization and Impurity Profiling. (n.d.). Waters.
- Synthesis of Peptides on Solid Supports. (n.d.). Thieme Chemistry.
- Characterization of Synthetic Peptides by Mass Spectrometry. (2015). R Discovery.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
- HBTU mediated 1-Hydroxybenzotriazole (HOBt) Conjugate Addition: Synthesis and Stereochemical Analysis of beta-benzotriazole N-oxide Substituted gamma-Amino acids and Hybrid peptides. (2015). ResearchGate.
- General lack of structural characterization of chemically synthesized long peptides. (2020). Protein Science, 29(11), 2203-2213. [Link]
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2013). ResearchGate.
- Product Focus: Amino acids for Fmoc SPPS Novabiochem®. (n.d.). Merck Millipore.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2021). The Journal of Organic Chemistry, 86(24), 17913-17927. [Link]
- Solid Phase Synthesis-- What are the major problems in the lab? (2018). Reddit.
- Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? (2019). Scientific Reports, 9(1), 13911. [Link]
- N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose. (2023). Molecules, 28(2), 653. [Link]
- Novabiochem® Coupling reagents. (n.d.). Merck Millipore.
- Cleavage Cocktails; Reagent B. (n.d.). Aapptec.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
- SPPS Tips For Success Handout. (n.d.). Mesa Labs.
- Methods and protocols of modern solid phase peptide synthesis. (2014). International Journal of Peptide Research and Therapeutics, 20(3), 363-380. [Link]
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2022). RSC Medicinal Chemistry, 13(10), 1159-1181. [Link]
- Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. (1984). International Journal of Peptide and Protein Research, 24(5), 453-9. [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Notes and Protocols: Characterization of 3-Amino-3-(4-chlorophenyl)propanoic Acid Derivatives
Abstract
This document provides a comprehensive guide for the characterization of 3-Amino-3-(4-chlorophenyl)propanoic acid and its derivatives. These β-amino acid derivatives are of significant interest in medicinal chemistry and drug development due to their potential as scaffolds for various therapeutic agents.[1][2][][4] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the experimental choices to ensure robust and reliable characterization.
Introduction: The Significance of this compound Derivatives
This compound is a non-proteinogenic β-amino acid that serves as a versatile building block in the synthesis of bioactive molecules.[2][5] The incorporation of this moiety into peptide chains can impart unique conformational properties and increased resistance to proteolytic degradation compared to their α-amino acid counterparts.[6] The presence of the 4-chlorophenyl group can influence the compound's lipophilicity and binding interactions with biological targets, making it a valuable component in the design of novel therapeutics.[1] Derivatives of this compound have been investigated for a range of pharmacological activities, including their potential as anticancer agents.[7] A thorough characterization of these derivatives is essential for establishing structure-activity relationships (SAR) and ensuring the quality required for preclinical and clinical development.
Synthesis and Purification: A Generalized Approach
A common and effective method for the synthesis of this compound is the Rodionov reaction.[8][9][10] This one-pot synthesis involves the condensation of 4-chlorobenzaldehyde, malonic acid, and ammonium acetate in an alcoholic solvent.[8][10][11]
Experimental Workflow: Synthesis via Rodionov Reaction
Caption: A streamlined workflow for the synthesis and purification of this compound.
Protocol 2.1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 4-chlorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (1.5 eq) in ethanol.
-
Reflux: Heat the mixture to reflux with stirring for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture to room temperature, which should induce the precipitation of a white solid. Collect the crude product by vacuum filtration and wash with cold ethanol.[11]
-
Purification: Further purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a colorless solid.[11]
Structural Characterization: A Multi-Technique Approach
The unambiguous determination of the structure and purity of the synthesized derivatives requires a combination of spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
Rationale: ¹H NMR provides detailed information on the proton environment, including chemical shifts, signal integrations (proton ratios), and coupling patterns that reveal proton connectivity. ¹³C NMR provides information on the carbon framework of the molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[12]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
Expected Spectral Features:
| Proton/Carbon Type | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) | Key Characteristics |
| Aromatic (C₆H₄) | ~7.3-7.5 | ~128-142 | Aromatic protons typically appear as a set of doublets. |
| Methine (CH-N) | ~4.2-4.4 | ~50-55 | The proton signal will be split by the adjacent methylene protons. |
| Methylene (CH₂) | ~2.6-2.8 | ~40-45 | The two protons are diastereotopic and may appear as a complex multiplet. |
| Carboxyl (COOH) | >10 (often broad) | ~172-175 | The acidic proton signal may be broad and can be exchanged with D₂O. |
| Amino (NH₂) | Variable (often broad) | - | The chemical shift is dependent on solvent, concentration, and pH. |
Note: Specific chemical shifts can vary depending on the solvent and the specific derivative.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of the synthesized compounds.
Rationale: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the molecular formula. The presence of a chlorine atom gives a characteristic isotopic pattern.[13][14][15]
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Analysis: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.
Expected Result: The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the molecular ion peak will be observed.[13][14][15][16]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the final compound and for separating different derivatives.
Rationale: Most amino acids are not chromophoric, necessitating derivatization to make them detectable by UV-Vis or fluorescence detectors.[17][18] Reversed-phase HPLC is a popular and versatile method for the analysis of amino acid derivatives.[19]
-
Derivatization (if necessary): If the derivative lacks a strong chromophore, pre-column derivatization with a reagent like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) can be performed.[20]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm for the aromatic ring or the specific wavelength for the derivatizing agent).
-
-
Analysis: The purity of the compound is determined by the relative area of its corresponding peak in the chromatogram.
Biological Activity Screening
The choice of biological assays depends on the intended therapeutic application. Given their structural features, these compounds are often screened for their potential as enzyme inhibitors or receptor modulators.[]
Experimental Workflow: Biological Activity Screening
Caption: A typical workflow for the biological evaluation of new chemical entities.
Safety and Handling
While specific toxicological data for novel derivatives will be limited, it is crucial to handle all chemicals with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.[21]
-
Ventilation: Handle the compounds in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[21][22][23]
-
Storage: Store the compounds in tightly sealed containers in a cool, dry place away from incompatible materials.[23]
-
Disposal: Dispose of chemical waste in accordance with institutional and local regulations.
References
- Lestari, W., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442.
- Chemistry LibreTexts. (2020). 16.
- SpectraBase. (n.d.). 3-Amino-3-(4-chlorophenyl)propionic acid.
- Foo, K. Y., et al. (2009). Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives, Butylthiocarbamyl, and Benzylthiocarbamyl Derivatives Compared to the Phenylthiocarbamyl Derivative and Ion Exchange Chromatography.
- BenchChem. (n.d.).
- Wiley-VCH. (2005).
- Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies, Inc.
- Creative Proteomics. (n.d.).
- Chemguide. (n.d.). mass spectra - the M+2 peak.
- Chemistry LibreTexts. (2023).
- Loba Chemie. (2022).
- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid.
- Google Patents. (1999).
- Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube.
- ChemicalBook. (n.d.). (r)-3-amino-3-(4-chloro-phenyl)-propionic acid.
- PubMed. (2007). Synthesis, Characterization, and Folding Behavior of Beta-Amino Acid Derived Polyisocyanides.
- ResearchGate. (2008). Competitive Formation of ??
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Sigma-Aldrich. (2024).
- Chem-supply.net. (n.d.). Safety First: Handling Propionic Acid (CAS 79-09-4)
- Chem-Impex. (n.d.). Fmoc-(S-3-amino-3-(4-chlorophenyl)propionic acid.
- Penta chemicals. (2025).
- BOC Sciences. (n.d.). β−Amino Acids.
- CDH Fine Chemical. (n.d.).
- MDPI. (2021).
- MDPI. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
- Journal of the American Chemical Society. (1948).
- Chem-Impex. (n.d.). (S-3-Amino-3-(4-chlorophenyl)propionic acid.
- Lebedev, A. V., et al. (2005). Competitive Formation of b-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. Russian Journal of General Chemistry, 75(7), 1113-1124.
- PubChem. (n.d.). (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid.
- ChemicalBook. (n.d.). 3-(4-Chlorophenyl)propanoic acid | 2019-34-3.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237).
- CPHI Online. (n.d.). 3-Amino-2-(4-chlorophenyl)propanoic acid.
- Waingeh, V., Ngassa, F., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5, 122-131.
- ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds.
- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid.
- Sigma-Aldrich. (n.d.). Beta amino acids.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 4. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 5. chemimpex.com [chemimpex.com]
- 6. scirp.org [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. pleiades.online [pleiades.online]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. myfoodresearch.com [myfoodresearch.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives, Butylthiocarbamyl, and Benzylthiocarbamyl Derivatives Compared to the Phenylthiocarbamyl Derivative and Ion Exchange Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 20. agilent.com [agilent.com]
- 21. nbinno.com [nbinno.com]
- 22. lobachemie.com [lobachemie.com]
- 23. pentachemicals.eu [pentachemicals.eu]
Application Notes and Protocols for In Vivo Studies Using 3-Amino-3-(4-chlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for conducting in vivo studies with 3-Amino-3-(4-chlorophenyl)propanoic acid, a structural analog of the potent GABA-B receptor agonist, baclofen.[1][2][3] Given its close chemical relationship to baclofen, this document outlines experimental protocols adapted from established methodologies for GABA-B receptor agonists to investigate the potential therapeutic effects of this compound in rodent models. The protocols detailed herein are designed to assess its anxiolytic, antidepressant, analgesic, and muscle relaxant properties. This guide emphasizes scientific integrity, providing the rationale behind experimental choices and ensuring that the described protocols are self-validating. All methodologies are supported by authoritative references to ensure reproducible and reliable results in a preclinical setting.
Introduction: Understanding this compound
This compound is a compound of significant interest in neuropharmacology due to its structural similarity to baclofen, a well-established GABA-B receptor agonist used clinically as a muscle relaxant and antispastic agent.[1][2] The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system (CNS), and modulation of GABA-B receptors has been a key strategy for the development of therapeutics for a range of neurological and psychiatric disorders, including anxiety, depression, pain, and addiction.[4]
As a structural analog of baclofen, this compound is hypothesized to exert its effects through the activation of GABA-B receptors. This guide provides a framework for the in vivo characterization of this compound, enabling researchers to elucidate its pharmacological profile and therapeutic potential.
Mechanism of Action: The GABA-B Receptor Pathway
GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory signals in the brain. Their activation leads to a cascade of downstream events, including the inhibition of adenylyl cyclase and the modulation of ion channels, ultimately reducing neuronal excitability.
Caption: Proposed mechanism of this compound via GABA-B receptor activation.
Preclinical In Vivo Study Design: Core Principles
The successful in vivo evaluation of this compound hinges on a well-designed study protocol. The following sections detail critical considerations for animal model selection, dosing, and administration.
Animal Models
The choice of animal model is paramount and should be guided by the therapeutic indication being investigated. For neurological and psychiatric disorders, rodent models are well-established and widely used.
| Therapeutic Area | Recommended Rodent Model | Rationale |
| Anxiety | Swiss Webster or C57BL/6 Mice | Commonly used in behavioral pharmacology for anxiety studies. |
| Depression | Sprague-Dawley or Wistar Rats | Frequently used in the forced swim test and other depression models. |
| Neuropathic Pain | Sprague-Dawley Rats | Suitable for models of nerve injury-induced pain. |
| Muscle Relaxation | ICR Mice | Often used for assessing motor coordination and muscle relaxant effects. |
Dosing and Administration
Due to the limited publicly available data on the in vivo potency of this compound, a dose-response study is a critical first step.
Vehicle Selection: Based on its chemical structure, this compound is predicted to be soluble in aqueous solutions. A common vehicle for administration is sterile 0.9% saline. If solubility is an issue, a small percentage of a solubilizing agent such as Tween 80 or DMSO can be used, with appropriate vehicle controls included in the study design.
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents for initial screening.[5] Oral gavage (p.o.) can also be used to assess oral bioavailability.[5]
Dose-Finding Study: A preliminary dose-finding study is essential to determine the optimal dose range. A suggested starting range, extrapolated from studies on baclofen analogs, would be 1, 3, 10, and 30 mg/kg.[6]
Caption: Workflow for determining the optimal in vivo dose of the test compound.
In Vivo Experimental Protocols
The following are detailed, step-by-step protocols for assessing the potential therapeutic effects of this compound.
Assessment of Anxiolytic Activity: The Elevated Plus Maze (EPM)
The EPM is a widely validated model for assessing anxiety-like behavior in rodents.[2][7][8][9] The test is based on the natural aversion of rodents to open and elevated spaces.
Protocol:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes prior to the experiment.[2]
-
Dosing: Administer this compound or vehicle via the chosen route (e.g., i.p.) 30 minutes before testing. A positive control, such as diazepam (1-2 mg/kg, i.p.), should be included.
-
Procedure:
-
Data Analysis:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (to assess for general locomotor effects).
-
Anxiolytic activity is indicated by a significant increase in the time spent and entries into the open arms compared to the vehicle-treated group.
-
Evaluation of Antidepressant-like Effects: The Forced Swim Test (FST)
The FST is a common behavioral test used to screen for antidepressant-like activity.[10][11][12][13][14][15] The test is based on the principle that an animal will cease struggling and adopt an immobile posture when placed in an inescapable container of water.
Protocol:
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[14]
-
Acclimation: Acclimate animals to the testing room for at least 60 minutes.
-
Dosing: Administer the test compound or vehicle 60 minutes before the test. A positive control, such as imipramine (15-30 mg/kg, i.p.), should be included.
-
Procedure:
-
Place the animal gently into the water-filled cylinder.
-
The test duration is typically 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test.[15]
-
-
Data Analysis:
-
A significant decrease in the duration of immobility in the compound-treated group compared to the vehicle group suggests an antidepressant-like effect.
-
Assessment of Analgesic Properties: Hot Plate Test
The hot plate test is a classic model for evaluating central analgesic activity.
Protocol:
-
Apparatus: A hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.
-
Acclimation: Acclimate animals to the testing room and handle them for several days prior to the experiment.
-
Baseline Measurement: Determine the baseline latency for each animal to react to the heat (e.g., licking a paw or jumping) before drug administration. A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.
-
Dosing: Administer the test compound or vehicle. A positive control, such as morphine (5-10 mg/kg, s.c.), should be used.
-
Procedure:
-
At predetermined time points after dosing (e.g., 30, 60, 90, and 120 minutes), place the animal on the hot plate and record the reaction latency.
-
-
Data Analysis:
-
A significant increase in the reaction latency in the compound-treated group compared to the vehicle group indicates an analgesic effect.
-
Evaluation of Muscle Relaxant Activity: Rota-Rod Test
The rota-rod test is used to assess motor coordination and can indicate muscle relaxant effects.[16]
Protocol:
-
Apparatus: A rotating rod apparatus.
-
Training: Train the animals on the rota-rod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days until a stable baseline performance is achieved.
-
Dosing: Administer the test compound or vehicle. A positive control, such as diazepam (5 mg/kg, i.p.), should be included.
-
Procedure:
-
At various time points after dosing, place the animals on the rotating rod and record the latency to fall.
-
-
Data Analysis:
-
A significant decrease in the latency to fall from the rotating rod in the compound-treated group compared to the vehicle group suggests a muscle relaxant effect or motor impairment.
-
Pharmacokinetic and Toxicological Considerations
A preliminary assessment of the pharmacokinetic and toxicological profile of this compound is crucial for its development as a therapeutic agent.
Pharmacokinetic Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Methodology:
-
Administer a single dose of the compound to a cohort of animals.
-
Collect blood samples at multiple time points post-administration.
-
Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[17][18][19]
-
Acute Toxicity Study
-
Objective: To determine the median lethal dose (LD50) and identify signs of toxicity.
-
Methodology:
-
Administer escalating doses of the compound to different groups of animals.
-
Observe the animals for a set period (e.g., 14 days) for any signs of toxicity, including changes in behavior, appearance, and body weight.
-
Record mortality in each dose group.
-
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the initial in vivo characterization of this compound. By systematically evaluating its effects in well-established rodent models of anxiety, depression, pain, and muscle relaxation, researchers can gain valuable insights into its therapeutic potential. Adherence to the principles of scientific integrity, including appropriate controls, dose-response evaluations, and careful data analysis, is essential for generating reliable and translatable preclinical data. Further studies, including chronic dosing and more sophisticated behavioral paradigms, will be necessary to fully elucidate the pharmacological profile of this promising compound.
References
- GABAergic influences on plus-maze behaviour in mice. (n.d.). PubMed. [Link]
- The effect of agonists at the GABA-benzodiazepine receptor complex on the duration of immobility of mice in the forced swimming test. (n.d.). PubMed. [Link]
- The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. (n.d.). PMC. [Link]
- In vivo microdialysis study of GABA(A) and GABA(B)
- Elevated plus maze protocol. (2023, January 12). protocols.io. [Link]
- Tonic GABA-ergic modulation of striatal dopamine release studied by in vivo microdialysis in the freely moving r
- GABAergic modulation of striatal cholinergic interneurons: an in vivo microdialysis study. (n.d.). PubMed. [Link]
- The effect of GABAmimetics on the duration of immobility in the forced swim test in albino mice. (2014, February 18). PMC. [Link]
- Elevated plus maze protocol. (2023, January 13). protocols.io. [Link]
- GABA(B) receptor-mediated selective peripheral analgesia by the non-proteinogenic amino acid, isovaline. (2012, June 28). PubMed. [Link]
- In Vivo Comparative Study of Different Dosage Forms of Baclofen. (2017, December 15). Asian Journal of Pharmaceutics. [Link]
- A study to evaluate the skeletal muscle relaxant property of Pregabalin and Gabapentin in albino rats. (n.d.). International Journal of Basic & Clinical Pharmacology. [Link]
- Bioequivalence Studies of Two Formulations of Baclofen Tablet in Healthy Volunteers. (n.d.). Brieflands. [Link]
- Pharmacokinetics and Toxicity of High-Dose Baclofen in ICU P
- In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (n.d.). PMC. [Link]
- Baclofen therapeutics, toxicity, and withdrawal: A narr
- Pharmacodynamic and pharmacokinetic properties of baclofen. (n.d.).
- Clinical Pharmacology Biopharmaceutics Review(s). (2003, September 2). CPY Document - FDA. [Link]
- Forced Swim Test v.3. (n.d.). University of Notre Dame. [Link]
- An in Vivo Method for Testing GABAergic Compounds. (n.d.). PubMed. [Link]
- Baclofen Toxicity. (2023, March 20).
- A synergistic approach to evaluate the anti-nociceptive activity of a GABA agonist with opioids in albino mice. (2025, August 7).
- View of In Vivo Comparative Study of Different Dosage Forms of Baclofen. (n.d.). Asian Journal of Pharmaceutics. [Link]
- (PDF) In vivo comparative study of different dosage forms of baclofen. (2018, January 27).
- In Vivo Microdialysis. (n.d.). Hope Center for Neurological Disorders. [Link]
- GABA(B)-agonistic activity of certain baclofen homologues. (2013, August 22). PubMed. [Link]
- Application of in vitro data in physiologically-based kinetic models for quantitative in vitro-in vivo extrapolation: A case-study for baclofen. (n.d.). PubMed. [Link]
- Coping with the Forced Swim Stressor: Towards Understanding an Adaptive Mechanism. (n.d.). PMC. [Link]
- Forced Swimming-Induced Depressive-like Behavior and Anxiety Are Reduced by Chlorpheniramine via Suppression of Oxidative and Inflammatory Mediators and Activating the Nrf2-BDNF Signaling P
- Activation of the γ-Aminobutyric Acid Type B (GABAB)
- The analgesic effect of the GABA-agonist THIP in patients with chronic pain of malignant origin. A phase-1-2 study. (n.d.). PMC. [Link]
- The analgesic effect of the GABA-agonist THIP in patients with chronic pain of malignant origin. A phase-1-2 study. (n.d.). PubMed. [Link]
- Factors influencing behavior in the forced swim test. (n.d.). PMC. [Link]
- (n.d.). Wiley-VCH. [Link]
- AN ANIMAL MODEL OF A BEHAVIORAL INTERVENTION FOR DEPRESSION. (n.d.). PMC. [Link]
- Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (n.d.). PMC. [Link]
- Experimental animal models for the simulation of depression and anxiety. (n.d.). PubMed Central. [Link]
- Engagement of the GABA to KCC2 Signaling Pathway Contributes to the Analgesic Effects of A3AR Agonists in Neuropathic Pain. (2015, April 15). PMC. [Link]
- Antidepressant and anti-anxiety like effects of 4i (N-(3-chloro-2-methylphenyl) quinoxalin-2-carboxamide), a novel 5-HT3 receptor antagonist in acute and chronic neurobehavioral rodent models. (2014, July 15). PubMed. [Link]
- The enteric metabolite, propionic acid, impairs social behavior and increases anxiety in a rodent ASD model: Examining sex differences and the influence of the estrous cycle. (2023, August 26). PubMed. [Link]
- The Recent Progress in Animal Models of Depression. (n.d.). PMC. [Link]
- 3-amino-2-(4-chlorophenyl)propanoic Acid. (n.d.). PubChem. [Link]
Sources
- 1. In Vivo Comparative Study of Different Dosage Forms of Baclofen | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. GABA(B)-agonistic activity of certain baclofen homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAergic influences on plus-maze behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated plus maze protocol [protocols.io]
- 9. protocols.io [protocols.io]
- 10. The effect of agonists at the GABA-benzodiazepine receptor complex on the duration of immobility of mice in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of GABAmimetics on the duration of immobility in the forced swim test in albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. Coping with the Forced Swim Stressor: Towards Understanding an Adaptive Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijbcp.com [ijbcp.com]
- 17. brieflands.com [brieflands.com]
- 18. Pharmacokinetics and toxicity of high-dose baclofen in ICU patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Baclofen therapeutics, toxicity, and withdrawal: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-3-(4-chlorophenyl)propanoic acid
Welcome to the technical support center for the synthesis of 3-Amino-3-(4-chlorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important β-amino acid. As a key building block in the development of various bioactive molecules and pharmaceuticals, optimizing its synthesis for yield and purity is paramount.[1][2] This document provides in-depth troubleshooting, frequently asked questions, and validated protocols to enhance your experimental success.
Troubleshooting Guide: Improving Synthesis Yield and Purity
Low yields and impurities are common hurdles in organic synthesis. The following table addresses specific issues you might encounter during the preparation of this compound, particularly via the common one-pot reaction of 4-chlorobenzaldehyde, malonic acid, and ammonium acetate.[3][4]
| Problem | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| Low or No Product Yield | 1. Impure 4-chlorobenzaldehyde: The aldehyde starting material may have oxidized to 4-chlorobenzoic acid. | Solution: Verify the purity of 4-chlorobenzaldehyde via melting point or spectroscopy before use. If necessary, purify by recrystallization. Rationale: Aldehyde oxidation is a common degradation pathway. The presence of the corresponding carboxylic acid will not participate in the initial condensation step, thus reducing the theoretical maximum yield. |
| 2. Suboptimal Reaction Temperature: Insufficient heat may lead to a slow or incomplete reaction. | Solution: Ensure the reaction mixture is maintained at a steady reflux. For ethanol, this is approximately 78°C. Rationale: The reaction involves multiple steps, including condensation and decarboxylation, which are significantly accelerated at higher temperatures. A consistent reflux ensures the reaction proceeds to completion within a reasonable timeframe.[3] | |
| 3. Incorrect Stoichiometry: An improper molar ratio of reactants can limit the formation of the desired product. | Solution: Use a slight excess of malonic acid and a larger excess of ammonium acetate relative to the aldehyde. A typical ratio is 1:1.05:1.3 (aldehyde:malonic acid:ammonium acetate).[3] Rationale: Ammonium acetate serves as both the ammonia source and a catalyst. An excess ensures the equilibrium favors the imine formation and subsequent Michael addition. | |
| Formation of Significant Impurities | 1. Presence of 4-chlorocinnamic acid derivatives: Incomplete amination can lead to the formation of unsaturated acid byproducts. | Solution: Ensure a sufficient excess of ammonium acetate and adequate reflux time (e.g., 8 hours).[3] Rationale: The reaction proceeds through a Knoevenagel condensation to form an unsaturated intermediate. A high concentration of ammonia (from ammonium acetate) is required to drive the subsequent Michael addition, outcompeting other potential side reactions. |
| 2. Unreacted Malonic Acid or Aldehyde: Incomplete reaction or inefficient purification. | Solution: During workup, cool the reaction mixture thoroughly to ensure complete precipitation of the amino acid. Wash the crude product with cold ethanol to remove unreacted starting materials. Rationale: this compound has limited solubility in cold ethanol, whereas the starting materials are more soluble, allowing for effective purification by washing. | |
| Difficulty in Product Isolation | 1. Product remains dissolved in the solvent: The concentration of the product may not have reached its saturation point. | Solution: After reflux, allow the mixture to cool slowly to room temperature and then place it in an ice bath for at least one hour to maximize precipitation. If precipitation is still poor, reduce the solvent volume by rotary evaporation. Rationale: The solubility of the product is temperature-dependent. Slow cooling promotes the formation of larger, purer crystals, while reducing solvent volume increases the concentration to exceed the solubility limit. |
| 2. Formation of an oil instead of a solid: This can be caused by residual impurities that inhibit crystallization. | Solution: Attempt to induce crystallization by scratching the inside of the flask with a glass rod. If an oil persists, perform a recrystallization from a suitable solvent system, such as an ethanol/water mixture. Rationale: Scratching provides a rough surface that can initiate nucleation. Recrystallization is a powerful purification technique that removes impurities that may be interfering with the formation of a stable crystal lattice. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues during the synthesis.
Caption: A systematic workflow for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible method for synthesizing racemic this compound?
The most frequently cited method is a one-pot reaction involving 4-chlorobenzaldehyde, malonic acid, and ammonium acetate in a solvent like ethanol.[3][4] This approach is advantageous due to the availability of the starting materials and the straightforward procedure, which typically involves heating the mixture under reflux, followed by cooling to precipitate the product. Yields for this type of reaction are reported in the range of 48-65%.[3]
Q2: What is the mechanism and the role of each component in the one-pot synthesis?
This reaction is a variation of the Strecker synthesis of β-amino acids. The mechanism involves three key stages:
-
Knoevenagel Condensation: 4-chlorobenzaldehyde reacts with the enolate of malonic acid (formed in situ) to yield an α,β-unsaturated dicarboxylic acid intermediate.
-
Michael Addition: Ammonia, supplied by the decomposition of ammonium acetate, acts as a nucleophile and adds to the β-position of the unsaturated intermediate.
-
Decarboxylation: Upon heating, the resulting intermediate readily loses one of its carboxyl groups as carbon dioxide to form the final product.
Ammonium acetate is crucial as it provides the necessary ammonia for the amino group and also acts as a catalyst for the initial condensation step.
Simplified Reaction Pathway
Caption: The key stages in the one-pot synthesis.
Q3: My application requires a specific enantiomer. How can the racemic product be resolved?
Since the common synthesis route produces a racemic mixture, a chiral resolution step is necessary to isolate a single enantiomer.[5] A classical and effective method is diastereomeric salt formation . This involves:
-
Reacting the racemic amino acid with a chiral resolving agent (e.g., a chiral acid or base like tartaric acid or brucine).
-
This reaction forms two diastereomeric salts, which have different physical properties (such as solubility).
-
The diastereomers are then separated by fractional crystallization.
-
Finally, the desired enantiomer is recovered from the separated salt by treatment with an acid or base to remove the resolving agent.
Alternative modern approaches include chiral chromatography, which uses a chiral stationary phase to separate the enantiomers.[6][7][8]
Q4: Are there alternative synthetic routes to improve yield or achieve enantioselectivity directly?
Yes, several other strategies exist for synthesizing β-amino acids, some of which offer better control over stereochemistry:
-
Asymmetric Mannich-type Reactions: These reactions involve the addition of an enolate to a chiral imine or the use of a chiral catalyst to induce enantioselectivity.[9][10][11] This is a powerful method for directly accessing enantioenriched β-amino acids.
-
Biocatalytic Methods: Enzymes, such as those from the genus Rhodococcus, can catalyze the synthesis of amino acids with high enantioselectivity.[12] These methods are advantageous for their mild reaction conditions and environmental friendliness, though they may require specialized equipment and expertise.
-
Homologation of α-Amino Acids: This involves extending the carbon chain of a readily available α-amino acid, such as 4-chlorophenylalanine, to produce the corresponding β-amino acid.[13]
The choice of method depends on the required scale, desired stereochemical purity, and available laboratory resources.
Validated Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of racemic this compound.[3][4]
Materials:
-
4-Chlorobenzaldehyde
-
Malonic Acid
-
Ammonium Acetate
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (for pH adjustment if needed)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chlorobenzaldehyde (e.g., 40.0 mmol, 1.0 eq), malonic acid (e.g., 42.0 mmol, 1.05 eq), and ammonium acetate (e.g., 52.0 mmol, 1.3 eq).
-
Add ethanol (e.g., 75 mL) to the flask.
-
Heat the mixture to reflux with vigorous stirring. Maintain a steady reflux for 8 hours. The mixture may become a thick slurry.
-
After the reflux period, remove the heat source and allow the mixture to cool slowly to room temperature.
-
Further cool the flask in an ice-water bath for at least 1 hour to maximize the precipitation of the product.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.
-
Dry the product under reduced pressure or in a desiccator to a constant weight. The crude product is often of sufficient purity for many applications, but it can be further purified by recrystallization from an ethanol/water mixture if necessary. A reported yield for a similar procedure is 65%.[3] The expected melting point is around 223 °C (with decomposition).
References
- Unprotected β‐amino acid synthesis via (Mukaiyama) Mannich‐type reactions. Vertex AI Search. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlpUibPIlH8sNQeZpP2L026hURZp-Pevfx3j_2zaqZPt5-d_r3ooGZNSPAsNnwjCrz05Rn0HJzQafNsBNymggj3EtlVgEHKgCNitGBwnlO5hS0Mb4ZyqkfznHJYcPQMI9BnPBWgdjl-Tvj7pCP7TGEPTEXyHUcQ18m74UNmZESiSWWlvKlDYwdvUfxWgIBGmdak6GhvLiHYbrahl9tCuGFk5xLXm6REkufAHZ4R6WQQDLYJBSp
- NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Chemistry Department. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQpq-Qyuv0Slpcu48OvidY935k4Fm6AwmoFAMfuHeh-zzN8uV-GINjQhaC6ERYOopmSzaqPrCLAz2uvmd-yoJ0zCVdAFyLOHKpWtGag2LhpgB1omSde0NyBuhI0pUOwezvRdJJ2f9wDReTpPEIzUk9Ys75d1mTJxJZ-H0vXkf2gPdyWzxyOVPYTCTXuORR2xlvTvyxbRkkLxuL7xO2
- Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids. National Institutes of Health. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVh6ePSSVPMjg4rYSW2383EJYjQlyWflnsxG_w6D77h0YRaXyq547d3U7MLLfcOBbUmqPoZuBGuFAkIZVFJMzLHvaDfnBUd5knb9oNMuPEa32CTBs8pQUxXCK6poEgLsCrAQOCDmM9SV4jMFCC
- METHODS FOR THE PREPARATION OF β-AMINO ACIDS. Google Patents. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZFGMQGLnuTVxnk08XmSk4_g_xaxbWRDD0JJksjrYtwM2RqiIHeZlJeQmHsQNNCAYRfDtwQL4_3XIYlCGJbKsz1t0uumdSVgYUKFKojnK2TMDXEUAZSX2C5Nx1zY6cOYlfF8w6tr_-akKuN176Sw==
- Beta-amino acids and methods and intermediates for making same. Google Patents. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRZ2FWqr6555_9wcJEGt7e3Skf3jhHtcYfsRybQsOU-Xo6kaEFauNVh0vyvZTGPNcpXYmrM8jB5mlEQ9xp4I2nqLIh2DCNW9cl3DdItABOf4ywjjyt7ARnvVDlXiOKO6EMPiASXCVE_YUtL8yHTNQ=
- Efficient Synthesis of β2-Amino Acid by Homologation of α-Amino Acids Involving the Reformatsky Reaction and Mannich-Type Imminium Electrophile. The Journal of Organic Chemistry. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOawnCy5pBQtiV8Txv6IX8KUtmnNJP-AjRQW5zjxLujynUuxzu7Q6DeNaEpGeaeZjW5ueOyaiFkfn34uC82QaX_eFq3niCjCINqa8eBpDWpn1vJkLlFv93UgqpyfSmlI9yKMjeag==
- A new method for the synthesis of β-amino acids. University of Vienna. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfTWhKVpG-pOL_c3rIF7NLRH4sBoIXbPLBaVe-BVhtza8g8Ky_EuLrL6DrcFmug45QMZKb9cXV9JeTl7f3Zfz01s4zIZ6dFh9PCGbyuGI7J5Dl0gbOTft5AWaf7TwrDRs2G42p-SQ0W2FfejR7Da52DTYsr4-G97SWZCl1Oh78Whbkh00wd_oVmjlfsMwfVYFVds-5li1ed7S_MNPnSp-6LXvQ2VFvcRjqubNynpvYHh7Dzfl2F31o
- β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET8-PnCD_1qmYy5CNj120lxqK25eVTWvMcxWI1rcA8FiKFgTi2bk4vXLGpFTNalsOVer-3OVOgqjd-a4Q-X8pZZ17vCQkQ5QJu4OwOxxc0wvbkdy0xpZAwZS4ktlrINdUHIIv3A08BDEFAgBQ9YthTBUi7K7XMFdWlhw6pf7zHAvsjjh3N-moKbw==
- β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP78LXgeFKKA4IHhTQ466d-ZnA6fVqb82PTRLZwuNb-uCw1TkGGLpkRNytKfrY1ugN6NTeXDJp4dxMb-FPuVx4M_LjMyrMyesObhSqslFo7K5KNBrc2fAx5ueee5HVkDHKS77c44tbM3cVVZvpS7kMiOk-Qgibdj_-6fJ8VAe_90vu1p--kgpg
- Supporting Information for: Penicillin G Acylase from E. coli in the chemo-enzymatic dynamic kinetic resolution of β-amino acids. Wiley-VCH. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVVUctiJsfNB_o37HtS6-7smhqhGpZiOeTxeb6v1HHPDejmadivaB11I1eoEjtMkPLSzUipFUmVakdKBtmPkbvYeXx6ftGSEOrvsupieZWU_chkF1VQRlXx8Ohife49nwA8FCtakeK0oh9ynOTvsS8oxLWRbfM
- DIPEPTIDE COMPOUNDS HAVING A FUNGICIDAL ACTIVITY. Google Patents. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeErrg7OM_9fpPMOFiwYsCnTQfdzX392gO2-keLdviLl55NpWAgcXdc0S5k838qKlaC4sKwBX9vlYcxgfzsEccolTcmor1xmJ1yEiLGEly7PqtxPRYX0Wg7NF46jFlipjxb-m44V7pBf1bTG-KUPkAp5_QMFcmX8nStMWa5YZlpJI_kn7rIhc6DBhzbQ==
- 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity. PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlMbOrrVMwiqq0xv9dOCq3FEDdHgI8jvSwyYdYksfvL7L-OejaZzwzX3HfukywCRyPiaC1yqOhTSJh_61jdfCJvYUjSfSqvkENEsENbiV_xgkM7SqJy_nPSyrQo5mK-YyTWho=
- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhZGFzeI-fzUIs1NjlYlagksCy78mGcJV-KtUiTxlSvmmbN0s8-Cp5CTw0WeORegdytMLWE4z5YLmbNIjYJFlaz99_-gE1BHA8xg0kL8jkOfmf3Q1VQv5gtlyUJUifE8st-ZS7mthb6g==
- 3-Amino-2-(4-chlorophenyl)propanoic acid. CPHI Online. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQZxMQkCOUnYTAdW36DQTnFfOHFNL-xWTD1IMUuo6ahD9zVjZ7jXiFa2m_rWMK3rrCxj52LmvSGW8LeiTCZlaH7CSOtiYhnlOjvG50YYGt4HNiE27r1G6GrwwL1xSmrLl0_HfrYo0sx2zzO7KEKZ4zJ-pbnFbR4ZU4z8ZoJItv78NRHDOCig==
- 3-Amino-3-(4-chlorophenyl)propionic acid 97. Sigma-Aldrich. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh722gLii0aXSmxfImESYg9gslZafTKcDp9DF3Ge1bqKK6H6kUHWk4VhnKNhAIZFRRF4374-U4q2hKhr_s_4xl42LMeUnp4leRToByPFWLHPXmX4ar-D7ovg_98vUSgCK8P0Ua4UTN_m3GO2qiqI2NGveplg==
- 3-(4-Chlorophenyl)propanoic acid. ChemicalBook. Available at: https://vertexaisearch.cloud.google.
- Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. National Institutes of Health. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7iI2L-Q8YWMNaiVR4oa16GcCpXPXDhePQa-LH2mrJDQ7Nf_j01r4T7Y2jEWt7zLPxEaqAsyCGCt_aldVCX8xwGzkj2zVyQsBJZ67wJeWW_jlGDTuW2n-_YxpQ9tfwRg6Etgq03YRKoKjxI1Y=
- Low yield in Z-3-Amino-propenal synthesis troubleshooting. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4sljVFpaezlm8I2pwJuZg76Vl4Li5_APFNZsMtBCCcnmLgj924RM66yWJ36RJocATlJohe5jrUeE5mcQpd62ZEndugY0qJHSyHrKDVwJiOCp9r3R6r7Hlbkwz1Iuqf_EhlXUtwgvJU0rEwEN6O3UtrsmTzrS23M3eNlOMH8UHRXe1P_N3WOfu6sCACQet2RTaghAo80I=
- 3-Amino-3-(4-chlorophenyl)propionic Acid. TCI Chemicals. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDulQg1C04DG6ubZe8PndNPo3gspev5vKh5UMvugg43EsevaWGwfGoYjhuBwyw3UULRMYyqJv1nLEF7SX1wy38_3fGEtbF8kNHoVFHtZBcUoCiUrmwebV8yp1hYF5KTabNC2508Q==
- Chiral Technologies Amino Acid Database. HPLC. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWEWMXegfdgdi4vYZH7zQd5YU4BTvEYuEQgyg0j1xdIXOXBrQiS8yVqP449vjlm3wfPLJEKtL15PolvB_e_R5jazS-L0FDnABHU2M1dNBXxnlgo_Z99m_-Eg3xbhcIBECzNYrZ9Fhhfu-AlNVMc0CNg2c=
- (R)-3-Amino-3-(3-chlorophenyl)propionic Acid: Your Key to Advanced Chemical Synthesis. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC1gDOzM78jAPorwyg5IXi9OkEDM-4EW4b1xQtfUVUwpu6ZNN6rwNfwxfVpGjH7kwJXtPjHqEn5DkbMwHyVt7RJY_YZOPsllLIpeJjzdKcAkTFR0atpbbi7mMG6HGFx2avXYsDsYyx4KfwZzx5JIY8Hk2B7bXBwQn-bi69doIPKKoU0oz1v-55-thZXg6SJOri3NHT5fnzcTpwNYzV_NOanfEY8YLoLB4LiQkkJEpPFohb-epyjQ==
- (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid. PubChem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG956t_KwYP4cwo8_feF3dhtSFrVDBBoOdvYEjY6o6THTlRx3heAWhK-UbTzvTW1oRczVZqh4oxMmEYvwv2oh_O22yf20jnc_nVHfFCuZiDM5iPXPblCVfeyPXKnRZJhIaI8AHWSVOF8RIE_-olZ2bOnWBBm3I0KFXdcypfwfcBBSyoyA_Oq7VRiTP6DtTpcy5r
- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhlMSiyi1mNhL3dKSf4iEsghYYewLtHDak5EfdCkstIlY72aBNWGpGtW2VYGYZ4nfkawy8lXIo09_iZuq6go5JYMAF6bf4hH_A0xQ9HF3SZt2hIIKBUPbc077Gde9PLCDBzA==
- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH30t2pATmYKT0FW5o0lMHEGfm5V6jPceXR2v9zPj5lPLeVuTNAcHpTqiZXSQ7awgrTvfixvtBCocT97jdyl39Hl3KwRUDUKkz154BiCzUp91SOuX509OFe7x1z4MzY6KeqtAI-
- Fmoc-(S-3-amino-3-(4-chlorophenyl)propionic acid. Chem-Impex. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtXziapvA_EM3B3bSGdrDk0nhOiAhW5qZ3llHhWhoHgJJfeglXW4Z-RC06CN4hzbgId2haAaEfbZ4cshvN52zLF77Um20L-SR2WwNnFf0Y2duPfmiZiT7Cmyheo5zLIJTo9sw=
- wondering if anyone can help with the synthesis of the unnatural amino acid (s)-2-amino-3-(3,4-dichlorophenyl)-2-methylpropanoic acid. has to start with a reagent with 7 carbons or less in its largest component. thanks! Reddit. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_qSerzYb63UQiH8ICe2K74LLdX7Vi2EZQT-mjapAQz2Pe7u5tNXO0lFh426v4cxndFJTFwGAcWWP8EUg7xh_txjO50_p--Ujo-nQ5YQFg6AQxnVf0shMc4_bSAOucv-1pAgnNfI2v6wpEVUfDVQiDrUjgyYf1OkV1k5ll1rSgBW9-bkUjaK0YG-3vFa14PNF6aWoqZnR7F-zn4tHkKRkvd8If9TA=
- Strategies for chiral separation: from racemate to enantiomer. National Institutes of Health. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1fvWbaAzTwqhQqe5WNGQb5hyTEKoWBNwTfydD2SoB3a_UfswN296MhvUK9-MaCoXHNa3Eb4ZwN6uxXWD7oUE90MCesiIBWafEVSoCE-UCw9z3aZ1xuSsz5A3N6iNwFBqkoytipaoHr-2HMnUp
- (R-3-Amino-3-(4-chlorophenyl)propionic acid. Chem-Impex. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb4Lqh-H3dec1p2aoNgMyuw32sl1b9F4RR9_11GQcpfIxCvivyuAoDMdcV5GgxiPn1vrVHkmmmdZ0X7joG8T7ob6ZQmRzWRbl2kdWde5Cq-KG6ryfDV2oLqFHFcjldalb1T9s=
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. mdpi.com [mdpi.com]
- 8. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 12. Rhodococcus as a Versatile Biocatalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-Amino-3-(4-chlorophenyl)propanoic Acid
Welcome to the dedicated support resource for the synthesis of 3-Amino-3-(4-chlorophenyl)propanoic acid. This molecule, a critical precursor for the pharmaceutical agent Baclofen, presents unique synthetic challenges. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide you, our fellow researchers and drug development professionals, with the field-proven insights necessary to navigate common experimental hurdles, minimize side reactions, and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My overall yield is consistently low when using a Mannich-type reaction with malonic acid. What are the most likely side reactions?
Answer: Low yields in the one-pot Mannich reaction of 4-chlorobenzaldehyde, malonic acid, and ammonium acetate are a frequent issue. While this route is attractive for its atom economy, it is susceptible to several competing reactions that consume starting materials and complicate purification.
The primary culprit is often the Knoevenagel condensation between 4-chlorobenzaldehyde and malonic acid. This reaction competes directly with the desired Mannich pathway and leads to the formation of 4-chlorobenzylidene malonic acid. This intermediate can then undergo decarboxylation to form 4-chlorocinnamic acid, a common and often difficult-to-remove impurity.
Key Side Reactions in Mannich Synthesis:
| Side Product | Formation Mechanism | Impact on Main Reaction |
| 4-Chlorocinnamic Acid | Knoevenagel condensation of 4-chlorobenzaldehyde and malonic acid, followed by decarboxylation. | Consumes starting materials, reducing the overall yield of the desired β-amino acid. |
| Bis-adducts / Dicarboxylic Impurities | Reaction of the initial imine with a second equivalent of malonic acid before hydrolysis and decarboxylation can occur. | Leads to complex mixtures that are challenging to purify and results in a lower yield of the target mono-acid. |
| Self-condensation of Aldehyde | Aldol-type self-condensation of 4-chlorobenzaldehyde under basic conditions. | Reduces the available aldehyde for the primary reaction pathway. |
Troubleshooting & Optimization Strategy:
-
Control of Stoichiometry and Addition Order: A common strategy to favor the Mannich reaction is to use a slight excess of the amine source (ammonium acetate) and to control the addition of reagents. Pre-forming the imine or adding the aldehyde slowly to the mixture of malonic acid and ammonia can sometimes suppress the Knoevenagel pathway.
-
Solvent and Temperature Optimization: The reaction is often run in solvents like ethanol or acetic acid. Carefully controlling the temperature is critical; excessive heat can favor the decarboxylation of the Knoevenagel adduct to the cinnamic acid derivative. Running the reaction at the lowest effective temperature is advisable.
-
pH Control: The pH of the reaction medium is a delicate balance. It must be sufficiently basic to facilitate deprotonation of malonic acid but not so basic as to strongly promote the self-condensation of the aldehyde. Ammonium acetate often serves as a buffer in this regard.
Workflow Diagram: Competing Pathways
Caption: Competing Mannich and Knoevenagel pathways.
Question 2: I am attempting a synthesis via a rhodanine intermediate, but the final hydrolysis step is giving me a complex mixture. What is going wrong?
Answer: The rhodanine-based synthesis is a robust method but the final hydrolysis and reduction step is where problems often arise. This pathway involves the Knoevenagel condensation of 4-chlorobenzaldehyde with rhodanine, followed by hydrolysis of the resulting benzylidenerhodanine and subsequent reduction.
The key challenge lies in the harsh conditions typically required for hydrolyzing the stable rhodanine ring. Strong bases (like NaOH) at high temperatures are often employed, which can lead to several unwanted side reactions.
Potential Side Reactions During Hydrolysis:
-
Retro-Knoevenagel Reaction: The harsh basic conditions can reverse the initial condensation, cleaving the molecule back to 4-chlorobenzaldehyde and the rhodanine starting material.
-
Decarboxylation: The intermediate thiocarbamic acid formed upon ring opening is prone to decarboxylation, especially at elevated temperatures, which can lead to the formation of undesired byproducts instead of the target α,β-unsaturated acid.
-
Racemization: If you are working with a stereoselective variant, the harsh basic conditions can easily lead to racemization of the final product, compromising enantiomeric purity.
-
Thiol-related Impurities: Cleavage of the rhodanine ring releases a sulfur-containing fragment. This can lead to the formation of various sulfur-based impurities that can be difficult to separate from the final product.
Troubleshooting & Optimization Strategy:
-
Milder Hydrolysis Conditions: Explore alternative, milder hydrolysis protocols. Some methods use weaker bases or enzymatic hydrolysis to selectively open the ring without causing extensive degradation.
-
Stepwise Reduction and Hydrolysis: Instead of a one-pot hydrolysis/reduction, consider a stepwise approach. First, hydrolyze the benzylidenerhodanine to the corresponding α-mercapto-4-chlorocinnamic acid derivative. Purify this intermediate before proceeding to the reduction step (e.g., using sodium amalgam or catalytic hydrogenation), which can provide a cleaner product.
-
Careful pH and Temperature Monitoring: During the hydrolysis, maintain strict control over temperature and pH. Use a pH meter and add base portion-wise to avoid localized areas of high concentration that can accelerate side reactions.
Workflow: Rhodanine Synthesis and Hydrolysis Pitfalls
Caption: Key hydrolysis step and potential side reactions.
Experimental Protocols
Protocol 1: Optimized Mannich Reaction for this compound
This protocol is designed to minimize the formation of 4-chlorocinnamic acid by controlling reaction conditions.
Materials:
-
4-Chlorobenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve malonic acid (1.1 equivalents) and ammonium acetate (1.2 equivalents) in absolute ethanol.
-
Heat the mixture to a gentle reflux (approx. 78°C) with vigorous stirring until all solids are dissolved.
-
In a separate beaker, dissolve 4-chlorobenzaldehyde (1.0 equivalent) in a minimal amount of warm ethanol.
-
Add the aldehyde solution dropwise to the refluxing malonic acid/ammonium acetate mixture over a period of 30-45 minutes.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the aldehyde spot.
-
After completion, allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 1 hour to precipitate the crude product.
-
Filter the solid product, wash with cold ethanol, and then with diethyl ether.
-
Purification: Recrystallize the crude solid from a water/ethanol mixture. The pH can be adjusted to the isoelectric point of the amino acid (typically around pH 6-7) to maximize precipitation and leave more soluble impurities (like the cinnamic acid) in the mother liquor.
References
- The mechanism of the Dakin-West reaction.Journal of the American Chemical Society. [Link]
- A Facile One-Pot Synthesis of 3-Aryl-3-aminopropanoic Acids.
- Rhodanine as a Privileged Scaffold in Drug Discovery.Current Medicinal Chemistry. [Link]
Technical Support Center: Purification of 3-Amino-3-(4-chlorophenyl)propanoic acid
Welcome to the technical support center for the purification of 3-Amino-3-(4-chlorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this compound from a crude mixture. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and achieve high purity.
I. Understanding the Molecule and Common Impurities
This compound is a β-amino acid, a structural analog of the neurotransmitter GABA. Its purification is often a critical step in various synthetic routes, including the synthesis of Baclofen, a muscle relaxant.[1][2][3] The crude product can contain a variety of impurities depending on the synthetic pathway.
Common Impurities May Include:
-
Starting Materials: Unreacted 4-chlorobenzaldehyde, malonic acid, or other precursors.[4][5]
-
Side-Products: Intermediates or products from side reactions, such as 3-(4-Chlorophenyl)glutaric acid.[2]
-
Isomers: Positional isomers or enantiomers if the synthesis is not stereospecific.[6]
-
Inorganic Salts: Salts formed during pH adjustments or work-up procedures.
Logical Flow for Purification Strategy
The purification strategy for this compound typically involves leveraging its amphoteric nature (containing both an acidic carboxylic acid group and a basic amino group) and its solubility characteristics.
Caption: Workflow for purification via acid-base extraction.
Troubleshooting Emulsions and Poor Separation:
-
"Break" the Emulsion:
-
Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Patience: Allow the mixture to stand undisturbed for a longer period.
-
-
Ensure Complete pH Change: Use a pH meter or pH paper to confirm that the aqueous layer has reached the desired acidic or basic pH to ensure the product has fully transitioned into its salt form and moved into the aqueous layer.
-
Precipitation pH is Critical: When neutralizing the aqueous layer to precipitate the product, adjust the pH slowly. The isoelectric point (the pH at which the molecule has a net zero charge and minimum solubility) is key. For amino acids, this is typically near neutral pH. [7]Adding the base dropwise with good stirring will help form a crystalline solid rather than an oil.
Chiral Purity and Resolution
Q5: My synthesis is racemic, but I need a single enantiomer. How can I purify the desired enantiomer?
A5: The separation of enantiomers, known as chiral resolution, is a specialized purification step.
Common Methods for Chiral Resolution:
-
Diastereomeric Salt Formation: This is a classical and effective method.
-
Principle: React the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, and can be separated by fractional crystallization.
-
Example: (R)-(+)-3-Amino-3-(4-chlorophenyl)propanoic acid can be resolved from the racemate. [6]2. Chiral Chromatography:
-
Principle: Use a chiral stationary phase (CSP) in an HPLC or SFC (Supercritical Fluid Chromatography) system. The enantiomers will interact differently with the CSP, leading to different retention times and allowing for their separation.
-
Note: This method is often used for analytical assessment of enantiomeric excess (e.e.) but can also be used for preparative separation. [8]3. Enzymatic Resolution:
-
Principle: Use an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one.
-
III. Purity Assessment
Q6: How do I confirm the purity of my final product?
A6: A combination of techniques should be used to assess purity.
| Technique | Information Provided | Typical Purity Target |
| Melting Point | A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range. [9][10] | Literature value ± 2°C |
| HPLC/UPLC | Provides quantitative purity data (e.g., area percent). A single, sharp peak is desired. | >99.5% [7] |
| NMR Spectroscopy (¹H, ¹³C) | Confirms the chemical structure and can reveal the presence of impurities if their signals are visible. | No observable impurity peaks. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. [5] | Correct molecular ion peak. |
| Chiral HPLC | Determines the enantiomeric excess (e.e.) if the product is intended to be a single enantiomer. | >99% e.e. |
IV. References
-
Raut, C., et al. (n.d.). Novel Synthetic Industrial Approach for Efficient Synthesis of Baclofen through C–C Bond Formation. ACS Omega. Available at:
-
Tehrani, M. H. H., Farnia, M., & Nazer, M. S. (2003). Synthesis of Baclofen; an Alternative Approach. Iranian Journal of Pharmaceutical Research. Available at:
-
ChemicalBook. (n.d.). Baclofen synthesis. ChemicalBook. Available at:
-
Panda, S. S., et al. (2017). Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. Indian Journal of Chemistry, Section B. Available at:
-
Fernandes, P. R., et al. (2022). Green and Efficient Synthesis of Baclofen. Advanced Journal of Chemistry-Section B. Available at:
-
Wiley-VCH. (n.d.). 3. Wiley-VCH. Available at:
-
Google Patents. (1999). United States Patent. Google Patents. Available at:
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. Available at:
-
Witczuk, B., Khaunina, R. A., & Kupryszewski, G. (1980). 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity. Polish Journal of Pharmacology and Pharmacy. Available at:
-
Sigma-Aldrich. (n.d.). 3-Amino-3-(4-chlorophenyl)propionic acid 97%. Sigma-Aldrich. Available at:
-
Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Available at: [Link]
-
Chiral Technologies. (n.d.). Amino Acid Database. Chiral Technologies. Available at:
Sources
- 1. brieflands.com [brieflands.com]
- 2. Baclofen synthesis - chemicalbook [chemicalbook.com]
- 3. ajchem-b.com [ajchem-b.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. hplc.eu [hplc.eu]
- 9. 3-アミノ-3-(4-クロロフェニル)プロピオン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 3-Amino-3-(4-chlorophenyl)propionic Acid | 19947-39-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Technical Support Center: Chiral Integrity in 3-Amino-3-(4-chlorophenyl)propanoic Acid Synthesis
Welcome to the technical support center for the stereoselective synthesis of 3-Amino-3-(4-chlorophenyl)propanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of maintaining chiral purity during the synthesis of this valuable β-amino acid. Here, we will delve into the root causes of racemization and provide actionable strategies, troubleshooting guides, and detailed protocols to ensure the stereochemical integrity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of this compound?
A1: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture of equal parts of both enantiomers (a racemate). In the context of drug development, where this compound is a key chiral building block, each enantiomer can have drastically different pharmacological and toxicological profiles. For instance, in the related compound Baclofen, only the (R)-enantiomer is therapeutically active[1]. Therefore, controlling stereochemistry is not just a matter of purity but of safety and efficacy. Failure to prevent racemization can lead to a final product with diminished or altered biological activity and introduces significant challenges in purification.
Q2: What are the primary chemical mechanisms responsible for racemization during the synthesis of this β-amino acid?
A2: Racemization in the synthesis of amino acids, including our target molecule, primarily occurs through two mechanisms that involve the deprotonation and subsequent reprotonation of the chiral α-carbon:
-
Direct Enolization: Under basic conditions, a proton can be directly abstracted from the carbon atom alpha to the carbonyl group of the carboxylic acid (or its ester derivative). This forms a planar, achiral enolate intermediate. Subsequent protonation of this intermediate can occur from either face with equal probability, leading to a racemic mixture. The presence of the electron-withdrawing 4-chlorophenyl group can exacerbate this by increasing the acidity of the α-proton.
-
Oxazolone Formation: This is a particularly common pathway when the amino group is acylated (e.g., N-protected with a benzoyl group). The activated carboxyl group can undergo intramolecular cyclization to form a planar oxazolone (or azlactone) intermediate. The proton at the chiral center of this intermediate is highly acidic and readily abstracted by even weak bases. The resulting achiral intermediate, upon reaction with a nucleophile (like water or an alcohol during workup or subsequent steps), will yield a racemic product[2][3].
Q3: At which stages of the synthesis is racemization most likely to occur?
A3: Racemization is not limited to a single step but can occur whenever the chiral center is rendered vulnerable. Key stages to monitor are:
-
Amide Coupling/N-Protection: Activation of the carboxylic acid for coupling or protection is a high-risk step for oxazolone formation, especially if inappropriate coupling reagents or excessive base are used.
-
Ester Hydrolysis: Basic hydrolysis (e.g., using NaOH or KOH) of an ester intermediate to the final carboxylic acid can lead to racemization via direct enolization, particularly if harsh conditions (high temperature, prolonged reaction time) are employed.
-
Any step involving strong bases or elevated temperatures: These conditions provide the energy and chemical environment for proton abstraction at the chiral center.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant loss of enantiomeric excess (ee) after ester hydrolysis. | 1. Harsh basic conditions: High temperature or prolonged exposure to strong base (e.g., NaOH, KOH) is promoting enolization of the chiral center. | 1. Milder Hydrolysis Conditions: Consider enzymatic hydrolysis using a lipase under neutral or near-neutral pH. Alternatively, use milder chemical methods like saponification with lithium hydroperoxide (LiOOH) at low temperatures (e.g., 0 °C). |
| 2. Inappropriate solvent: The solvent may be stabilizing the enolate intermediate. | 2. Solvent Optimization: Screen less polar, aprotic solvents if the reaction chemistry allows. | |
| Racemization observed during amide bond formation (e.g., N-acylation). | 1. Highly reactive coupling reagent: Reagents like carbodiimides (e.g., DCC, EDC) without additives can strongly activate the carboxyl group, favoring oxazolone formation. | 1. Use Additives: Always use carbodiimides in conjunction with racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure. These additives form active esters that are less prone to racemization.[2] |
| 2. Strong or sterically unhindered base: Bases like triethylamine (TEA) can readily abstract the α-proton. | 2. Choose a Hindered Base: Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to minimize proton abstraction. | |
| 3. Elevated reaction temperature. | 3. Temperature Control: Perform the coupling at low temperatures (e.g., starting at 0 °C and allowing it to slowly warm to room temperature). | |
| Low stereoselectivity in asymmetric Mannich or Rodionov-type reactions. | 1. Suboptimal catalyst or chiral auxiliary: The chosen chiral source may not be providing sufficient steric or electronic control. | 1. Catalyst/Auxiliary Screening: Screen a panel of chiral catalysts (e.g., proline derivatives, cinchona alkaloids for organocatalysis; Cu(I)/BOX complexes for metal catalysis) or chiral auxiliaries (e.g., Evans oxazolidinones). |
| 2. Inappropriate reaction conditions: Solvent, temperature, and stoichiometry can significantly impact stereoselectivity. | 2. Condition Optimization: Systematically vary the solvent, temperature, and concentration. For Mannich reactions, ensure the imine is formed efficiently and is of high purity. |
Mechanisms and Prevention Strategies
Understanding the Enemy: Racemization Pathways
To effectively combat racemization, it is crucial to understand the underlying mechanisms. The following diagram illustrates the two primary pathways leading to the loss of stereochemical integrity.
Caption: Mechanisms of racemization in β-amino acid synthesis.
Recommended Protocols for Stereoselective Synthesis
Strategy 1: Asymmetric Mannich Reaction using Organocatalysis
The Mannich reaction, involving the condensation of 4-chlorobenzaldehyde, an amine source (like ammonia or a protected amine), and a malonic acid derivative, is a common route. Introducing chirality via an organocatalyst is a powerful strategy to prevent the formation of a racemic mixture from the outset.
Protocol: (S)-Proline Catalyzed Asymmetric Mannich Reaction
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-chlorobenzaldehyde (1.0 eq) and malonic acid monoester (e.g., monoethyl malonate, 1.2 eq) in a suitable solvent (e.g., anhydrous DMSO or a mixture of DMF/chloroform).
-
Catalyst Addition: Add (S)-proline (0.1 - 0.2 eq) to the mixture.
-
Amine Source: Add the amine source, such as p-anisidine (if a protected amine is desired for subsequent steps) or an ammonia source.
-
Reaction: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Causality: (S)-proline, a chiral secondary amine, reacts with the aldehyde to form a chiral enamine intermediate. This enamine then attacks the imine (formed in situ from the aldehyde and amine source) in a stereocontrolled manner, dictated by the catalyst's chirality, leading to an enantiomerically enriched product[4].
Strategy 2: Kinetic Resolution using Enzymatic Acylation
If a racemic synthesis is more practical, the resulting mixture can be resolved to obtain the desired enantiomer. Enzymatic kinetic resolution is a highly selective and mild method.
Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound Ester
-
Substrate Preparation: Synthesize the racemic methyl or ethyl ester of this compound using a standard method (e.g., Fischer esterification).
-
Enzymatic Reaction: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) containing a co-solvent (e.g., tert-butanol) to aid solubility, suspend the racemic ester (1.0 eq).
-
Enzyme Addition: Add a lipase enzyme (e.g., Novozym 435, an immobilized Candida antarctica lipase B) to the suspension.
-
Acyl Donor: Add an acyl donor, such as ethyl acetate. The enzyme will selectively acylate one enantiomer of the amino group.
-
Monitoring: Monitor the reaction progress by chiral HPLC, aiming for approximately 50% conversion. At this point, you will have a mixture of the unreacted (and now enantiomerically enriched) amino ester and the acylated amino ester of the opposite configuration.
-
Separation: Stop the reaction by filtering off the enzyme. Separate the unreacted amino ester from the acylated product by extraction or chromatography.
-
Hydrolysis: Hydrolyze the separated, enantiomerically enriched ester to the final amino acid product using mild conditions.
Causality: The lipase enzyme possesses a chiral active site that preferentially binds and catalyzes the acylation of one enantiomer over the other, allowing for the separation of the two based on their different reactivity[5][6].
Workflow for Preventing Racemization
The following diagram outlines a logical workflow for selecting a synthetic strategy while prioritizing chiral integrity.
Caption: Strategy selection for stereoselective synthesis.
Quantitative Data Summary
The choice of base and additives can have a profound impact on the level of racemization during coupling reactions. The following table provides a comparative overview based on studies of similar amino acid couplings.
| Coupling Reagent | Base | Additive | Typical Racemization (%) | Comments |
| DIC | TEA | None | 10-30% | High risk of racemization due to strong activation and basicity. |
| DIC | DIPEA | HOBt | < 2% | The combination of a hindered base and an additive significantly suppresses racemization.[2] |
| HATU | DIPEA | N/A | < 1% | HATU is a uronium-based coupling reagent known for low racemization levels. |
| EDC/CuCl₂ | DIPEA | HOBt | < 0.5% | The addition of Cu(II) salts has been shown to be highly effective in suppressing epimerization. |
References
- Córdova-Villanueva, F., Gendron, T., & Pelletier, G. (2018). Recent advances in the synthesis of (R)-baclofen. Tetrahedron: Asymmetry.
- Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher.
- Humphrey, G.R., et al. (2016). Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction. Organic Process Research & Development.
- Wenzel, A.G., & Jacobsen, E.N. (2002). Asymmetric catalytic Mannich reactions catalyzed by urea derivatives: Enantioselective synthesis of β-aryl-β-amino acids. Journal of the American Chemical Society.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BenchChem.
- Technical Support Center: Strategies to Minimize Epimeriz
- Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. BenchChem.
- Unprotected β‐amino acid synthesis via (Mukaiyama) Mannich‐type reactions.
- Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed.
- Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids. NIH.
- Chemically fuelled deracemization of amino acids. University of Groningen.
- Epimerisation in Peptide Synthesis.
- Synthesis of N-Betsylated Amino Acids Using Aqueous Buffered Sodium Hypochlorite Solution.
- 3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries.
- Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. PMC - PubMed Central.
- Lecture 16 Protecting groups and racemiz
- Mechanochemical asymmetric three-component Mannich reaction involving unreactive arylamines. Organic & Biomolecular Chemistry (RSC Publishing).
- β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.
- Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal.
- Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.
- 7.
- Asymmetric synthesis of aromatic β-amino acids using ω-transaminase: Optimizing the lipase concentration to obtain thermodynamically unstable β-keto acids. PubMed.
- Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
- Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. PMC - NIH.
- Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N ‐protected amino acids esters.
- Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemiz
- Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids. PubMed.
- Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews (RSC Publishing).
- Asymmetric synthesis of β-haloaryl β-amino acid deriv
- NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.
- Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2)
- Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids.
- Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI.
Sources
- 1. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Mechanochemical asymmetric three-component Mannich reaction involving unreactive arylamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling of Fmoc-3-Amino-3-(4-chlorophenyl)propanoic Acid
Welcome to the technical support center for optimizing the coupling conditions of Fmoc-3-Amino-3-(4-chlorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of incorporating this sterically hindered β-amino acid into peptide sequences. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure successful and efficient peptide synthesis.
Introduction: The Challenge of Hindered β-Amino Acids
Fmoc-3-Amino-3-(4-chlorophenyl)propanoic acid is a valuable building block in the synthesis of bioactive peptides and peptidomimetics.[1][2][3] Its β-amino acid structure and the bulky 4-chlorophenyl group introduce significant steric hindrance, which can lead to challenges such as slow reaction kinetics, incomplete coupling, and potential side reactions during solid-phase peptide synthesis (SPPS).[4] This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are most effective for Fmoc-3-Amino-3-(4-chlorophenyl)propanoic acid?
A1: Due to the steric hindrance of this β-amino acid, standard coupling reagents may not be sufficient. More potent activating reagents are generally recommended.[4]
-
Onium Salts (Uronium/Aminium and Phosphonium): Reagents like HATU, HBTU, and PyBOP are highly effective.[5][6] HATU is often considered one of the most powerful coupling reagents due to the formation of a highly reactive OAt-ester intermediate.[7] PyBOP is also an excellent choice for sterically hindered amino acids and can help minimize racemization.[6][8]
-
Carbodiimides with Additives: While less potent, a combination of Diisopropylcarbodiimide (DIC) with an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can be effective.[9][10][11] HOAt is generally superior to HOBt in accelerating the reaction and reducing side reactions.[11]
Q2: Why is pre-activation of the amino acid important?
A2: Pre-activation involves mixing the Fmoc-amino acid with the coupling reagent and a base (like DIPEA) for a short period before adding the mixture to the resin.[12] This allows for the formation of the highly reactive activated ester intermediate, which can significantly improve coupling efficiency, especially for hindered amino acids.[12][13]
Q3: What is the recommended solvent for the coupling reaction?
A3: N,N-Dimethylformamide (DMF) is the most commonly used solvent for SPPS due to its excellent solvating properties for both the resin and the reagents.[14][15] In some cases, N-Methyl-2-pyrrolidone (NMP) can be a suitable alternative, particularly for sequences prone to aggregation. Using high-purity, peptide-synthesis-grade solvents is crucial to avoid side reactions.[12]
Q4: How can I monitor the completion of the coupling reaction?
A4: The Kaiser test (or ninhydrin test) is a standard qualitative method to detect the presence of free primary amines on the resin.[9][12] A negative Kaiser test (the beads remain colorless or yellowish) indicates that the coupling reaction is complete. A positive test (blue or purple beads) signifies an incomplete reaction, requiring further action.
Q5: What are the typical causes of incomplete coupling for this amino acid?
A5: Several factors can contribute to incomplete coupling:
-
Steric Hindrance: The inherent bulkiness of the amino acid is the primary cause.[4]
-
Insufficient Reagent Excess: An inadequate amount of amino acid or coupling reagent may not drive the reaction to completion.
-
Peptide Chain Aggregation: As the peptide chain elongates, it can fold and aggregate, making the N-terminal amine less accessible.[16]
-
Suboptimal Reagents or Solvents: Degradation of coupling reagents or the use of low-quality solvents can reduce reaction efficiency.
Troubleshooting Guide
This section addresses specific issues you may encounter during the coupling of Fmoc-3-Amino-3-(4-chlorophenyl)propanoic acid.
Issue 1: Positive Kaiser Test After Initial Coupling
-
Symptom: The resin beads turn blue or purple after performing the Kaiser test post-coupling.
-
Underlying Cause: Incomplete reaction due to steric hindrance or insufficient reaction time.
-
Solutions:
-
Extend the Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., an additional 1-2 hours) and re-test.[17]
-
Perform a Double Coupling: If extending the time is ineffective, drain the reaction vessel and repeat the entire coupling procedure with a fresh solution of activated amino acid.[5]
-
Switch to a More Potent Coupling Reagent: If you are using a carbodiimide-based method and consistently see incomplete coupling, switch to a more powerful onium salt reagent like HATU or PyBOP for subsequent couplings of this residue.[6]
-
Issue 2: Low Yield of the Final Peptide
-
Symptom: After cleavage and purification, the overall yield of the desired peptide is significantly lower than expected.
-
Underlying Cause: This can be a cumulative effect of incomplete couplings at one or more steps, especially at the position of the hindered β-amino acid.
-
Solutions:
-
Optimize Reagent Stoichiometry: Increase the equivalents of the Fmoc-β-amino acid and coupling reagent. A 3-5 fold excess is often a good starting point for difficult couplings.[5][14]
-
Incorporate a Capping Step: After the coupling step, "cap" any unreacted free amines by acetylating them with a solution of acetic anhydride and a base like DIPEA or pyridine. This prevents the formation of deletion sequences.
-
Review Synthesis Strategy: For sequences prone to aggregation, consider using specialized resins or incorporating pseudoproline dipeptides in your synthesis strategy to disrupt secondary structure formation.
-
Issue 3: Presence of Deletion Sequences in Mass Spectrometry Analysis
-
Symptom: Mass spectrometry of the crude peptide shows a significant peak corresponding to the peptide sequence missing the Fmoc-3-Amino-3-(4-chlorophenyl)propanoic acid residue.
-
Underlying Cause: A failed coupling reaction at the step of incorporating the hindered amino acid.
-
Solutions:
-
Implement Rigorous Monitoring: Always perform a Kaiser test after coupling this specific amino acid to ensure the reaction has gone to completion before proceeding to the next deprotection step.
-
Employ Double Coupling and Capping: As a standard protocol for this residue, perform a double coupling followed by a capping step to minimize the formation of deletion sequences.
-
Experimental Protocols & Data
Recommended Reagent Ratios for Coupling
| Coupling Method | Fmoc-Amino Acid (eq.) | Coupling Reagent (eq.) | Additive (eq.) | Base (DIPEA) (eq.) | Pre-activation Time (min) | Typical Coupling Time (hr) |
| HATU | 3 - 5 | 2.9 - 4.9 | - | 6 - 10 | 2 - 5 | 1 - 4 |
| HBTU/HOBt | 2 - 5 | 1.9 - 4 | 2 - 5.5 (HOBt) | 4 - 8 | 2 - 5 | 1 - 4 |
| PyBOP | 2 - 4 | 2 - 4 | - | 4 - 8 | 5 - 10 | 2 - 6 |
| DIC/HOBt | 3 - 5 | 3 - 5.5 (DIC) | 3 - 5.5 (HOBt) | 1 - 2 | 5 - 10 | 2 - 12 |
Data compiled from multiple sources.[5][9][12][14]
Protocol 1: HATU-Mediated Coupling
This protocol is highly recommended for Fmoc-3-Amino-3-(4-chlorophenyl)propanoic acid due to its high efficiency.[7]
-
Resin Preparation: After successful Fmoc deprotection of the N-terminal amine on the resin-bound peptide (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (5-7 times).[12]
-
Pre-activation:
-
In a separate vessel, dissolve Fmoc-3-Amino-3-(4-chlorophenyl)propanoic acid (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) to the solution.
-
Gently agitate the mixture for 2-5 minutes.[12]
-
-
Coupling:
-
Add the pre-activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature for 1-4 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the absence of free amines.
-
If the test is negative, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).[12]
-
If the test is positive, consider extending the reaction time or performing a double coupling (repeat steps 2 and 3).
-
Protocol 2: DIC/HOBt-Mediated Coupling
A more cost-effective, albeit potentially slower, alternative.
-
Resin Preparation: Follow the same deprotection and washing steps as in Protocol 1.
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-3-Amino-3-(4-chlorophenyl)propanoic acid (3-5 eq.) and HOBt (3-5.5 eq.) in a minimal amount of DMF.
-
Add this solution to the resin.
-
Add DIC (3-5.5 eq.) to the resin slurry.[9]
-
Agitate the mixture at room temperature for 2-12 hours.
-
-
Monitoring and Washing:
-
Monitor the reaction progress using the Kaiser test.
-
Once the test is negative, drain the solution and wash the resin with DMF (5-7 times), followed by DCM (3 times) and DMF (3 times).[9]
-
Visual Workflows and Diagrams
Caption: Troubleshooting Decision Tree for Incomplete Coupling.
References
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
- Coupling Reagents. Aapptec Peptides. [Link]
- Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry. [Link]
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
- What is the protocol to form a peptide bond using DIC/HOAt and DCM as a solvent? How does Fmoc-Spps work?
- Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances. [Link]
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. file.globalso.com [file.globalso.com]
- 8. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 17. chem.uci.edu [chem.uci.edu]
troubleshooting guide for 3-Amino-3-(4-chlorophenyl)propanoic acid experiments
Welcome to the technical support guide for 3-Amino-3-(4-chlorophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for common experimental challenges. As a structural analog of Baclofen and a weak GABA-B receptor antagonist, this compound is of significant interest in neuroscience and medicinal chemistry.[1][2][3] This guide offers in-depth, question-and-answer-based troubleshooting for its synthesis, purification, characterization, and application in biological assays.
Section 1: Synthesis & Purification
This section addresses the common hurdles encountered during the chemical synthesis and subsequent purification of the target compound.
FAQ 1.1: I am experiencing low yields and impurities in my synthesis. What is a reliable protocol and what are the common pitfalls?
A frequently used and effective method for synthesizing racemic this compound is the reaction of 4-chlorobenzaldehyde with malonic acid and ammonium acetate in ethanol, which serves as both the solvent and a source for the amino group via the ammonium salt.[4][5] However, controlling reaction conditions is critical to maximizing yield and minimizing side-product formation.
Recommended Synthesis Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-chlorobenzaldehyde, malonic acid, and ammonium acetate in absolute ethanol.
-
Reflux: Heat the suspension to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically heated for 6-8 hours.[4]
-
Precipitation & Isolation: Upon cooling, the product often precipitates as a white solid. If precipitation is slow, cooling the mixture in an ice bath can facilitate it.
-
Washing: Filter the white precipitate and wash it thoroughly with cold ethanol to remove unreacted starting materials and soluble impurities.[4]
-
Drying: Dry the crude product under reduced pressure. This crude material is often pure enough for some applications but is typically recrystallized for high-purity needs.[4]
Caption: General workflow for the synthesis and purification of the compound.
Troubleshooting Common Synthesis Issues:
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Incomplete reaction. | Ensure the reaction is refluxed for the recommended duration (6-8 hours). Use TLC to monitor the consumption of the limiting reagent (4-chlorobenzaldehyde). |
| Loss of product during workup. | Ensure the reaction mixture is sufficiently cooled before filtration to maximize precipitation. Use ice-cold ethanol for washing to minimize redissolving the product. | |
| Oily or Gummy Product | Presence of unreacted starting materials or side products. | The crude product may need to be triturated with a non-polar solvent like diethyl ether to induce solidification before attempting recrystallization. |
| Water contamination. | Use absolute ethanol and ensure all glassware is thoroughly dried before starting the reaction. | |
| Product is Discolored | Formation of polymeric side products due to excessive heat or reaction time. | Avoid overheating and strictly monitor the reaction time. If the product is significantly colored, a charcoal treatment during recrystallization may be necessary. |
FAQ 1.2: My purified compound has a broad melting point, suggesting impurities. How can I improve the purification process?
A sharp melting point is a key indicator of purity. For this compound, the reported melting point is approximately 223°C with decomposition. A broad range indicates the presence of contaminants. Recrystallization is the most effective method for purification.
Optimized Recrystallization Protocol:
-
Solvent Selection: Ethanol is a commonly used and effective solvent for this compound.[4] Water can also be used, but solubility is lower.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot ethanol required to fully dissolve the solid. This is a critical step; using too much solvent will significantly reduce recovery yield.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes. Perform a hot filtration through celite or fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly under vacuum.
Troubleshooting Purification:
-
Problem: Product "oils out" instead of crystallizing.
-
Cause: The solution is supersaturated, or impurities are depressing the melting point.
-
Solution: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool even more slowly. Scratching the inside of the flask with a glass rod at the solvent line can initiate crystallization.
-
-
Problem: Very low recovery after recrystallization.
-
Cause: Too much solvent was used during dissolution, or the compound is more soluble than anticipated.
-
Solution: Concentrate the filtrate by boiling off some of the solvent and attempt to crystallize a second crop of the product. For future attempts, use less solvent initially.
-
Section 2: Physicochemical Properties & Characterization
Accurate characterization is essential for validating the identity, structure, and purity of your synthesized compound.
FAQ 2.1: What are the essential physicochemical properties of this compound?
Having key data on hand is crucial for experimental planning and safety.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₀ClNO₂ | [6][7][8] |
| Molecular Weight | 199.63 g/mol | [6][8] |
| CAS Number | 19947-39-8 | [6] |
| Appearance | Solid / White Powder | [4] |
| Melting Point | ~223 °C (with decomposition) | |
| Purity (Commercial) | Typically ≥97% | [6] |
| Storage Conditions | Room Temperature | [6][7] |
FAQ 2.2: How can I confirm the structure and purity using analytical techniques like NMR and MS?
Spectroscopic analysis provides definitive structural confirmation. Below are the expected data points for successful verification.
Expected Analytical Data:
| Technique | Expected Results | Interpretation |
| ¹H NMR | Signals corresponding to the aromatic protons (typically two doublets in the 7.3-7.4 ppm range), a multiplet for the chiral proton (-CH(NH₂)-), and multiplets for the two diastereotopic methylene protons (-CH₂COOH).[4] | Confirms the presence of all key proton environments in the molecule. Integration should match the number of protons. |
| ¹³C NMR | Signals for the carboxyl carbon (~172 ppm), aromatic carbons (including the carbon attached to Cl at ~134 ppm and others in the 127-139 ppm range), the chiral carbon (~49 ppm), and the methylene carbon (~40 ppm).[4] | Verifies the carbon backbone of the structure. |
| Mass Spec (MS) | The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at m/z corresponding to the molecular weight (199.63).[9] | Confirms the molecular weight of the compound. The isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) should be visible. |
Troubleshooting Analytical Results:
-
Problem: Unexpected peaks in the ¹H NMR spectrum.
-
Cause: Could be residual solvent (e.g., ethanol, ethyl acetate) or impurities from the synthesis.
-
Solution: Compare the unexpected peaks to known solvent shifts. If impurities are suspected, further purification is required. Common impurities could include unreacted 4-chlorobenzaldehyde or malonic acid.
-
-
Problem: The mass spectrum does not show the correct molecular ion peak.
-
Cause: The compound may be unstable under the ionization conditions, or the sample may be impure.
-
Solution: Try a softer ionization technique if available (e.g., ESI instead of EI). Re-purify the sample and ensure it is completely dry before analysis.
-
Section 3: Handling and Biological Assays
Proper handling and a logical approach to troubleshooting biological experiments are key to obtaining reliable data.
FAQ 3.1: What are the best practices for storing and handling this compound?
While generally stable, proper handling ensures the compound's integrity and user safety.
-
Storage: The compound is typically stored at room temperature in a well-sealed container, protected from light and moisture.[6][7]
-
Stability: As a simple amino acid, it is relatively stable. However, solutions prepared in aqueous buffers should ideally be made fresh for biological assays to avoid potential degradation or microbial growth.
-
Safety: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of the powder by handling it in a well-ventilated area or a fume hood.
FAQ 3.2: My biological assay shows weak or no activity. What steps should I take to troubleshoot?
This compound is known to be a weak GABA-B receptor antagonist, so a subtle effect may be expected.[1][2] If results are nonexistent, a systematic troubleshooting approach is necessary.
Caption: A logical workflow for troubleshooting unexpected biological assay results.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Solubility: Is the compound fully dissolved in your assay buffer at the tested concentration? Zwitterionic compounds can have complex solubility profiles. Consider using a small amount of DMSO to create a stock solution, ensuring the final concentration of DMSO in the assay is non-disruptive (typically <0.5%).
-
Purity: Re-confirm the purity of the batch being used. An impure sample will lead to an inaccurate concentration and potentially interfering effects.
-
-
Evaluate Assay Parameters:
-
Controls: Are your positive and negative controls behaving as expected? A known GABA-B agonist (like Baclofen) and antagonist should be run in parallel to validate the assay's responsiveness.
-
Concentration: As a weak antagonist, higher concentrations may be required to observe an effect. Perform a full dose-response curve rather than testing a single concentration.
-
-
Re-evaluate Biological Context:
-
Mechanism of Action: Remember this is a weak antagonist.[1][2] The observed effect may be a subtle modulation rather than a complete blockade. Ensure your assay is sensitive enough to detect such changes.
-
Receptor System: Confirm the specifics of the receptor system you are using (e.g., species, receptor subtype) and whether there is literature supporting the compound's activity in that specific system.
-
References
- Abbenante, G., Hughes, R., & Prager, R. H. (1997). Potential GABA B Receptor Antagonists. IX The Synthesis of this compound, 2-Amino-2-(4-chlorophenyl)ethylphosphonic Acid and 2-Amino-2-(4-chlorophenyl)ethanesulfonic Acid. Australian Journal of Chemistry, 50(6), 523-528. [Link]
- Abbenante, Giovanni, Hughes, Robert, & Prager, Rolf H. (1997). Potential GABAB receptor antagonists .9. The synthesis of this compound, 2-amino-2-(4-chlorophenyl)ethylphosphonic acid and 2-amino-2-(4-chlorophenyl)ethanesulfonic acid. UQ eSpace. [Link]
- SpectraBase. (n.d.). 3-Amino-3-(4-chlorophenyl)propionic acid. [Link]
- Shaanxi Lighte Optoelectronics Material Co., Ltd. (n.d.). (S)-3-Amino-3-(4-chlorophenyl)propanoic acid.
- Wiley-VCH. (n.d.). 3.
- PubChem. (n.d.). (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid. National Center for Biotechnology Information.
- Pharmaffiliates. (n.d.). 3-(4-Amino-3-(4-chlorophenyl)butanamido)-2-(4-chlorophenyl)propanoic Acid.
- Google Patents. (n.d.). United States Patent.
- Chebib, M., & Johnston, G. A. (1997). Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation. Clinical and Experimental Pharmacology and Physiology, 24(9-10), 821-823. [Link]
- O'Brien, P. E., & Horowitz, M. (1987). Gastric acid inhibitory action of a GABA-related compound, 3-amino-3-phenylpropionic acid, in the rat. Naunyn-Schmiedeberg's Archives of Pharmacology, 336(5), 556-560. [Link]
- Saulino, M., et al. (2016). Best Practices for Intrathecal Baclofen Therapy: Troubleshooting. Neuromodulation: Technology at the Neural Interface, 19(6), 632-641. [Link]
- Tehrani, M. H. H., Farnia, M., & Nazer, M. S. (2010). Synthesis of Baclofen; an Alternative Approach. Iranian Journal of Pharmaceutical Research, 2(1), 29-32. [Link]
Sources
- 1. connectsci.au [connectsci.au]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wiley-vch.de [wiley-vch.de]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. (S)-3-Amino-3-(4-chlorophenyl)propanoic acid-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 8. (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 684223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
stability issues of 3-Amino-3-(4-chlorophenyl)propanoic acid in solution
Introduction
Welcome to the technical support guide for 3-Amino-3-(4-chlorophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. As a β-amino acid, its stability can be influenced by a variety of factors, leading to potential inconsistencies in experimental results. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and underlying scientific principles to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the solvent composition. As a zwitterionic molecule, its solubility and potential for degradation are highly dependent on the pH of the solution.[1] Temperature can accelerate degradation kinetics, while exposure to UV light may induce photolytic degradation. The choice of solvent and the presence of excipients can also play a significant role.
Q2: What is the recommended pH range for preparing a stable solution of this compound?
A2: While specific data for this compound is not extensively published, related compounds like Baclofen (a structural analog) exhibit pH-dependent solubility and stability. For Baclofen, solutions are initially more soluble in a pH range of 6-8.[1] It is crucial to experimentally determine the optimal pH for your specific application, as extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation pathways.
Q3: Are there any known degradation products I should be aware of?
A3: Specific degradation pathways for this compound are not well-documented in publicly available literature. However, potential degradation routes for β-amino acids could include decarboxylation, deamination, or reactions involving the chlorophenyl ring, especially under stress conditions like high temperature or UV exposure. It is recommended to perform forced degradation studies to identify potential degradants in your specific formulation.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: Based on general best practices for similar compounds, solutions should be stored in tightly sealed, amber-colored containers to protect from light.[2][3] Refrigeration (2-8 °C) is generally recommended to minimize thermal degradation.[2][3] For long-term storage, consider storing at -20 °C or below, paying attention to freeze-thaw stability.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed in Solution
Symptoms:
-
Visible particulate matter or crystals forming in the solution over time.
-
A general haziness or cloudiness (turbidity) develops.
Potential Causes & Troubleshooting Workflow:
Caption: Workflow for troubleshooting precipitation.
In-Depth Analysis:
-
Solubility Limits: The solubility of this compound can be affected by the ionic strength and composition of the solvent. For instance, the related compound Baclofen is more soluble in artificial cerebrospinal fluid (aCSF) than in normal saline due to the presence of multivalent ions.[1] If you are working near the saturation point, slight temperature fluctuations can cause precipitation.
-
pH-Dependent Solubility: As a zwitterion, the net charge of the molecule changes with pH. At its isoelectric point (pI), the molecule has a net neutral charge and typically exhibits its lowest solubility. Adjusting the pH away from the pI can increase solubility.
Experimental Protocol: Determining Optimal pH for Solubility
-
Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., pH 4, 5, 6, 7, 7.5, 8, 9).
-
Saturated Solutions: Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Sample Collection and Analysis:
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in each buffer using a validated HPLC method.
-
-
Data Analysis: Plot the concentration against the pH to identify the pH range with the highest solubility.
Issue 2: Loss of Compound Potency or Inconsistent Assay Results
Symptoms:
-
A decrease in the measured concentration of the active compound over time.
-
High variability in results from the same stock solution.
-
Appearance of unexpected peaks in chromatograms.
Potential Causes & Troubleshooting Workflow:
Caption: Workflow for troubleshooting potency loss.
In-Depth Analysis:
-
Photostability: Aromatic compounds and those with heteroatoms can be susceptible to degradation upon exposure to UV or even ambient light. It is crucial to handle and store solutions in a manner that minimizes light exposure.[4][5]
-
Thermal Degradation: Chemical reactions, including hydrolysis and oxidation, are often accelerated at higher temperatures. Long-term stability studies have shown that compounds like Baclofen are stable for extended periods when stored at controlled room temperature or refrigerated.[6][7]
-
pH-Mediated Degradation: The pH of the solution can directly influence the rate of hydrolytic degradation. A pH stability profile should be established to identify the pH at which the compound is most stable.
Experimental Protocol: Forced Degradation Study
This protocol helps to identify potential degradation pathways and develop stability-indicating analytical methods.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution and expose it to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat at 60 °C for 24 hours (in a neutral solution).
-
Photodegradation: Expose to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][5]
-
-
Control Samples: Maintain control samples protected from stress conditions (e.g., in the dark at 2-8 °C).
-
Analysis:
-
At specified time points, neutralize the acid and base-stressed samples.
-
Analyze all stressed and control samples by a suitable analytical method, such as HPLC with UV or Mass Spectrometry (MS) detection.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Identify and characterize any significant degradation products.
-
Table 1: Quantitative Data Summary from a Hypothetical Forced Degradation Study
| Stress Condition | % Degradation | Number of Degradation Peaks |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 |
| 0.1 M NaOH, 60°C, 24h | 25.8% | 3 |
| 3% H₂O₂, RT, 24h | 8.5% | 1 |
| Heat (60°C), 24h | 5.1% | 1 |
| Photostability (ICH Q1B) | 12.3% | 2 |
Analytical Methodologies
A robust and validated analytical method is essential for accurately assessing the stability of this compound.
Recommended Technique: High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is a reliable technique for separating and quantifying the parent compound from its potential degradation products.
-
Column: A C18 reversed-phase column is a common starting point. For chiral compounds, a chiral stationary phase may be necessary to resolve enantiomers.
-
Mobile Phase: A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be controlled to ensure consistent retention and peak shape.
-
Detection: UV detection is often suitable for aromatic compounds. For higher sensitivity and structural elucidation of unknown degradation products, Mass Spectrometry (MS) is recommended.[8]
Protocol: Example HPLC Method for Stability Testing
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm or MS with Electrospray Ionization (ESI) in positive mode.
Note: This is a starting point and may require optimization for your specific application and instrumentation.
References
- El-Kamel, A., & El-Sayed, A. M. (2016). Baclofen Solution for Low-Volume Therapeutic Delivery. Neuromodulation: Technology at the Neural Interface, 19(7), 715-722. [Link]
- Yue, C., et al. (2019). Solubility and Stability of Baclofen 3 mg/mL Intrathecal Formulation and Its Compatibility With Implantable Programmable Intrathecal Infusion Systems. Neuromodulation: Technology at the Neural Interface, 22(6), 713-720. [Link]
- Yue, C., et al. (2019).
- Maran, P., et al. (2024). Stability Assessment of an Extemporaneous Baclofen Oral Suspension Using Commercial Tablets and X-Temp® Oral Suspension. Indian Journal of Pharmaceutical Sciences, 86(4), 786-794. [Link]
- Johnson, C. E., & Hart, S. M. (1993). Stability of an extemporaneously compounded baclofen oral liquid. American Journal of Hospital Pharmacy, 50(11), 2353-2355. [Link]
- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
- International Council for Harmonisation. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]
Sources
- 1. Baclofen Solution for Low-Volume Therapeutic Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Stability of an extemporaneously compounded baclofen oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. Solubility and Stability of Baclofen 3 mg/mL Intrathecal Formulation and Its Compatibility With Implantable Programmable Intrathecal Infusion Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-Amino-3-(4-chlorophenyl)propanoic Acid
Welcome to the technical support center for the synthesis of 3-Amino-3-(4-chlorophenyl)propanoic acid. This crucial β-amino acid serves as a key building block in pharmaceutical development, most notably as a precursor to Baclofen.[1] Achieving high purity is critical for downstream applications, yet the common synthetic routes, such as the Rodionov reaction, can present challenges related to byproduct formation.
This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity issues encountered during synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and optimize these methods for your specific experimental context.
Understanding the Core Synthesis and Potential Pitfalls
The most prevalent method for synthesizing this compound is a variation of the Rodionov reaction, which involves the condensation of 4-chlorobenzaldehyde, malonic acid, and a source of ammonia, typically ammonium acetate, in a suitable solvent like ethanol.[2][3]
While effective, this reaction is not always perfectly selective. Several side reactions can occur, leading to the formation of impurities that can be challenging to separate from the desired amphoteric product.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: My final product is contaminated with a significant amount of unreacted 4-chlorobenzaldehyde. How can I remove it?
Cause: This issue typically arises from using incorrect stoichiometric ratios of reactants or insufficient reaction time or temperature, leading to incomplete conversion. The non-polar nature of the aldehyde makes it distinct from the polar, zwitterionic amino acid product.
Solution: Liquid-Liquid Extraction
A straightforward liquid-liquid extraction can effectively remove the residual aldehyde.
Protocol: Post-Reaction Aldehyde Removal
-
Solvent Evaporation: After the reaction is complete, remove the reaction solvent (e.g., ethanol) under reduced pressure.
-
Acidification & Dissolution: Dissolve the crude solid residue in a dilute aqueous acid solution, such as 1M Hydrochloric Acid (HCl). This protonates the amino group of your desired product, forming the hydrochloride salt, which is highly soluble in water. The 4-chlorobenzaldehyde remains neutral and largely insoluble.
-
Organic Wash: Transfer the acidic aqueous solution to a separatory funnel. Extract the solution two to three times with a non-polar organic solvent like diethyl ether or ethyl acetate. The aldehyde will preferentially partition into the organic layer, while the protonated amino acid remains in the aqueous phase.
-
Phase Separation: Combine the organic layers and discard them (or save for recovery analysis). Retain the aqueous layer, which now contains your purified product's salt.
-
Product Precipitation: Slowly add a base, such as a saturated sodium bicarbonate (NaHCO₃) solution or dilute ammonium hydroxide, to the aqueous layer until the pH is neutral (~7). Your this compound product will precipitate out of the solution as it reaches its isoelectric point.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Verification: Confirm the absence of the aldehyde by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy of the dried product.
FAQ 2: My NMR spectrum shows signals consistent with 4-chlorocinnamic acid. What is the source of this byproduct and how is it removed?
Cause: 4-Chlorocinnamic acid is a common byproduct formed via a Knoevenagel condensation between 4-chlorobenzaldehyde and malonic acid.[4][5] This reaction can compete with the desired three-component Rodionov reaction, especially under certain temperature and concentration conditions. Since both the product and byproduct are carboxylic acids, separation requires exploiting a different functional handle.
Solution: pH-Controlled Biphasic Extraction
The key difference to exploit is that your desired product is amphoteric (possessing both an amino and a carboxylic acid group), while 4-chlorocinnamic acid is only acidic. This allows for selective separation based on solubility at different pH values.
Protocol: Selective Purification from Cinnamic Acid Derivatives
-
Dissolution: Dissolve the crude product mixture in an organic solvent like ethyl acetate.
-
Alkaline Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous base (e.g., 1M NaOH). Both the desired amino acid and the 4-chlorocinnamic acid will deprotonate and move into the aqueous layer.
-
Controlled Acidification: Separate the aqueous layer and carefully acidify it by dropwise addition of 1M HCl while monitoring the pH. As the pH drops to around 4-5, the 4-chlorocinnamic acid (pKa ~4.4) will become fully protonated and precipitate out of the solution, while the amino acid (with a protonated amino group) remains dissolved.
-
Isolate Byproduct: Filter the solution to remove the precipitated 4-chlorocinnamic acid.
-
Precipitate Product: Continue adjusting the pH of the filtrate to the isoelectric point of the desired amino acid (~pH 7). The pure product will now precipitate.
-
Final Isolation: Collect the pure product by vacuum filtration, wash with cold water, and dry.
FAQ 3: My product yield is low and it appears oily or fails to crystallize properly. What can I do?
Cause: Poor crystallization or "oiling out" can be caused by persistent impurities that disrupt the crystal lattice formation or by using an inappropriate crystallization solvent. The presence of excess moisture or salts can also hinder proper solidification.
Solution: Optimized Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[6][7] The key is selecting a solvent (or solvent system) in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7]
| Compound | Common Solvents for Recrystallization | Notes |
| This compound | Water, Ethanol/Water mixtures, Acetic Acid/Water mixtures | Being an amino acid, it has good solubility in polar protic solvents. Water is often a good choice.[8] For compounds with both polar and non-polar character, a mixed solvent system is often effective. |
| Impurities (e.g., Aldehyde, Cinnamic Acid) | Less soluble in hot water compared to the amino acid | The goal is to choose a solvent where impurities are either very soluble (stay in the mother liquor) or insoluble (can be filtered hot). |
Protocol: Recrystallization of this compound
-
Solvent Selection: Start with deionized water. Place your crude, dry solid in an Erlenmeyer flask with a stir bar.
-
Dissolution: Add a minimal amount of solvent and begin heating the mixture with stirring (e.g., on a hot plate). Continue adding small portions of hot solvent until the solid just completely dissolves.[6] Avoid adding excess solvent, as this will reduce your final yield.
-
Hot Filtration (Optional): If there are insoluble impurities present at the boiling temperature, perform a hot filtration through fluted filter paper to remove them.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize precipitation.[6]
-
Crystal Seeding: If crystals do not form, you can "seed" the solution by adding a tiny crystal of pure product or by scratching the inside of the flask with a glass rod at the solvent line.[6]
-
Isolation and Drying: Collect the pure crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
-
Purity Check: Assess the purity of the recrystallized product by measuring its melting point. A sharp melting point range close to the literature value (approx. 223 °C with decomposition) indicates high purity.
By systematically addressing these common issues with targeted purification strategies, researchers can reliably obtain high-purity this compound, ensuring the success of subsequent synthetic steps.
References
- 3. (n.d.). Wiley-VCH.
- United States Patent. (1999-11-29). Googleapis.com.
- Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. (2025-10-07).
- 3-Amino-3-(4-chlorophenyl)propionic acid 97 19947-39-8. Sigma-Aldrich.
- Recrystallization. (2020-01-10). YouTube.
- Fmoc-(S-3-amino-3-(4-chlorophenyl)propionic acid. Chem-Impex.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- 3-Amino-3-(4-chlorophenyl)propionic Acid. Vibrant Pharma Inc.
- 3-Amino-3-(4-chlorophenyl)propionic Acid 97.0+%, TCI America™. Fisher Scientific.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- 3-Amino-3-(4-chlorophenyl)propionic Acid | 19947-39-8. TCI Chemicals.
- (s)-3-(boc-amino)-3-(4-chlorophenyl)propionic acid. Sigma-Aldrich.
- Competitive Formation of ??-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. (2025-08-10). ResearchGate.
- 4-Chlorocinnamic acid | C9H7ClO2 | CID 637797. (n.d.). PubChem - NIH.
- 3-(4-Chlorophenyl)propanoic acid synthesis. ChemicalBook.
- 3-Amino-2-(4-chlorophenyl)propanoic acid. CPHI Online.
- 3-amino-3-(3-chlorophenyl)propanoic acid - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. PharmaCompass.com.
Sources
- 1. nbinno.com [nbinno.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chlorocinnamic acid | C9H7ClO2 | CID 637797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mt.com [mt.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of β-Amino Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of β-amino acids. This guide is designed to provide practical, in-depth assistance to researchers encountering challenges in their synthetic routes. As Senior Application Scientists, we understand that the path to pure, stereochemically-defined β-amino acids can be fraught with obstacles. This resource, structured in a flexible question-and-answer format, offers troubleshooting advice, detailed protocols, and insights into the causality behind experimental choices.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common synthetic strategies for β-amino acids?
-
How do I choose the appropriate protecting group strategy?
-
What are the key factors for achieving high stereoselectivity?
-
My purification by RP-HPLC is giving broad peaks and poor separation. What should I do?
-
-
Troubleshooting Common Synthetic Methods
-
Arndt-Eistert Synthesis: Low yields and side reactions.
-
Wolff Rearrangement: Competing reactions and ketene trapping issues.
-
Mannich-Type Reactions: Poor diastereoselectivity and reaction stalling.
-
-
Detailed Experimental Protocols
-
Protocol 1: Arndt-Eistert Homologation of an N-Protected α-Amino Acid.
-
Protocol 2: Asymmetric Mannich Reaction for β-Amino Ketone Synthesis.
-
-
Protecting Group Selection Guide
-
Purification Strategies and Troubleshooting
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for β-amino acids?
A1: Several robust methods are employed for the synthesis of β-amino acids, each with its own advantages and challenges. The most common strategies include:
-
Arndt-Eistert Synthesis: This is a popular method for the homologation of α-amino acids to their β-amino acid counterparts.[1][2] It involves the conversion of a carboxylic acid to an acid chloride, which then reacts with diazomethane to form a diazoketone. A subsequent Wolff rearrangement, typically catalyzed by a metal such as silver(I), generates a ketene that can be trapped by a nucleophile to yield the β-amino acid derivative.[3]
-
Mannich-Type Reactions: These reactions are fundamental for forming carbon-carbon bonds and are widely used to produce β-amino carbonyl compounds, which are precursors to β-amino acids.[4][5] The classic Mannich reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde and a primary or secondary amine.
-
Conjugate Addition Reactions: The addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds is another effective strategy for constructing the β-amino acid backbone.
-
Asymmetric Hydrogenation: The enantioselective hydrogenation of enamines or other suitable prochiral precursors is a powerful method for obtaining chiral β-amino acids.
Q2: How do I choose the appropriate protecting group strategy?
A2: The selection of protecting groups is critical to prevent unwanted side reactions and ensure the desired product's formation in high yield and purity.[6][7] The choice depends on the specific functional groups in your starting materials and the reaction conditions of your synthetic route. An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to the reaction conditions of subsequent steps.
-
Readily removed in high yield under mild conditions that do not affect other functional groups.
Commonly used protecting groups for the amino functionality include tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Benzyloxycarbonyl (Cbz).[6] The choice between these often depends on the overall synthetic strategy, particularly in peptide synthesis where orthogonal protection schemes are necessary.[8]
For a detailed guide on selecting protecting groups for various functional groups, please refer to the Protecting Group Selection Guide section.
Q3: What are the key factors for achieving high stereoselectivity?
A3: Controlling stereochemistry is a central challenge in β-amino acid synthesis. The key factors influencing stereoselectivity include:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction. The auxiliary is then removed in a later step.
-
Chiral Catalysts: The use of chiral catalysts, such as in asymmetric hydrogenation or enantioselective Mannich reactions, can provide a direct and atom-economical route to enantiomerically enriched β-amino acids.[9]
-
Substrate Control: The inherent stereochemistry of the starting material can influence the stereochemical outcome of the reaction. For instance, in the Arndt-Eistert synthesis, the stereocenter of the starting α-amino acid is typically retained.[3]
-
Reaction Conditions: Temperature, solvent, and the nature of the reagents can all play a significant role in determining the diastereoselectivity of a reaction. For example, in the Wolff rearrangement, photochemical conditions can sometimes offer different selectivity compared to thermal or metal-catalyzed conditions.[10]
Q4: My purification by RP-HPLC is giving broad peaks and poor separation. What should I do?
A4: Poor peak shape and resolution in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) of β-amino acids or peptides containing them are common issues.[11] Here are some troubleshooting steps:
-
Optimize Mobile Phase Composition:
-
pH: Ensure the mobile phase pH is at least one unit away from the pKa of your compound to ensure it is fully ionized or unionized.[12]
-
Ion-Pairing Reagent: For zwitterionic or highly polar β-amino acids, consider adding an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.
-
-
Adjust Gradient Profile: A shallower gradient can often improve the separation of closely eluting impurities.
-
Check for Aggregation: β-amino acid-containing peptides can be prone to aggregation.[11] Try dissolving the sample in a stronger solvent like DMSO or using a denaturant in the mobile phase.
-
Column Health: Ensure your column is not clogged or contaminated. A guard column can help protect the analytical column.[13]
-
Sample Overload: Injecting too much sample can lead to peak broadening.[12] Try injecting a smaller amount.
For more detailed guidance, refer to the Purification Strategies and Troubleshooting section.
Troubleshooting Common Synthetic Methods
This section addresses specific issues you might encounter during common synthetic procedures for β-amino acids.
Arndt-Eistert Synthesis: Low Yields and Side Reactions
Q: My Arndt-Eistert reaction is giving a low yield of the desired β-amino acid. What are the likely causes and solutions?
A: Low yields in the Arndt-Eistert synthesis can stem from several steps in the sequence. Here's a breakdown of potential problems and their remedies:
| Problem | Potential Cause | Troubleshooting Solution |
| Low yield of diazoketone | Incomplete conversion of the carboxylic acid to the acid chloride. | Ensure complete conversion using an excess of the chlorinating agent (e.g., thionyl chloride) and monitor by IR (disappearance of the broad O-H stretch). |
| Decomposition of the diazoketone by HCl generated in the previous step. | Use at least two equivalents of diazomethane. The second equivalent neutralizes the HCl. Alternatively, the Newman-Beal modification involves adding triethylamine to the diazomethane solution to scavenge HCl.[1] | |
| Low yield of β-amino acid from Wolff Rearrangement | Inefficient rearrangement of the diazoketone. | The choice of catalyst and reaction conditions is crucial. Silver(I) oxide or silver benzoate are common catalysts.[3][14] Sonication can sometimes promote the reaction at room temperature.[14] For sterically hindered substrates, photochemical conditions may be more effective than metal catalysis.[10] |
| Formation of side products. | The primary side product is often the α-chloromethyl ketone, formed by the reaction of the diazoketone with HCl.[1] Using excess diazomethane or a scavenger like triethylamine minimizes this.[1] | |
| Racemization | Epimerization during the reaction sequence. | The Arndt-Eistert synthesis is generally considered to preserve the stereochemistry of the α-amino acid.[3] However, prolonged exposure to harsh conditions or the presence of certain functional groups can lead to some racemization. Using mild conditions and minimizing reaction times is recommended. |
Experimental Workflow: Arndt-Eistert Synthesis
Caption: Workflow for the Arndt-Eistert synthesis highlighting the key steps and a common side product.
Wolff Rearrangement: Competing Reactions and Ketene Trapping Issues
Q: During the Wolff rearrangement of my α-diazoketone, I'm observing significant side products instead of the desired β-amino acid derivative. What's going wrong?
A: The highly reactive ketene intermediate generated in the Wolff rearrangement is susceptible to various competing reactions.[15] Understanding these pathways is key to optimizing your reaction.
-
Dimerization of the Ketene: If the concentration of the ketene is too high or the nucleophile is not reactive enough, the ketene can dimerize to form a β-lactone or other cyclic products.
-
Solution: Perform the reaction under dilute conditions and ensure the nucleophile is present in sufficient excess.
-
-
Reaction with Solvent: The choice of solvent is critical. Protic solvents can act as nucleophiles. If you are trying to trap the ketene with a specific alcohol or amine, ensure the reaction solvent is inert.
-
Carbene Intermediates: While the rearrangement can be concerted, it can also proceed through a carbene intermediate, especially under photochemical conditions.[10] This carbene can undergo other reactions, such as C-H insertion, leading to undesired byproducts.
Logical Relationship: Wolff Rearrangement Pathways
Caption: Possible reaction pathways of the ketene intermediate in the Wolff rearrangement.
Mannich-Type Reactions: Poor Diastereoselectivity and Reaction Stalling
Q: I'm performing a Mannich-type reaction to synthesize a β-amino ketone, but I'm getting a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
A: Achieving high diastereoselectivity in Mannich reactions can be challenging, especially when creating new stereocenters.[16] Here are some strategies to consider:
-
Catalyst Selection: The choice of catalyst can have a profound impact on stereoselectivity.
-
Lewis Acids: Lewis acid catalysts can coordinate to the reactants, organizing the transition state to favor the formation of one diastereomer.[17]
-
Organocatalysts: Chiral organocatalysts, such as proline and its derivatives, are known to promote highly diastereoselective and enantioselective Mannich reactions.[9]
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry. Experiment with a range of solvents to find the optimal conditions.
-
-
Substrate Modification: The steric bulk of the substituents on the enolate, imine, and aldehyde components can influence the facial selectivity of the reaction.
Q: My three-component Mannich reaction is not proceeding to completion, even after extended reaction times. What could be the issue?
A: Stalled Mannich reactions can be due to several factors:
-
Iminium Ion Formation: The formation of the reactive iminium ion from the aldehyde and amine can be slow or reversible.
-
Solution: Using a dehydrating agent or performing the reaction in a non-aqueous solvent can drive the equilibrium towards iminium ion formation. Some catalysts are specifically designed to facilitate this step.[18]
-
-
Enolate Formation: The deprotonation of the ketone or other carbonyl compound to form the enolate may be inefficient.
-
Solution: Ensure the base used is strong enough to deprotonate the carbonyl compound. For less acidic ketones, a pre-formed enolate (e.g., a silyl enol ether) can be used in a Mukaiyama-Mannich reaction.
-
-
Catalyst Deactivation: The catalyst may be deactivated by water or other impurities in the reaction mixture.
-
Solution: Use anhydrous solvents and reagents. Some catalysts are more water-tolerant than others.[17]
-
Detailed Experimental Protocols
Protocol 1: Arndt-Eistert Homologation of an N-Protected α-Amino Acid
This protocol is a general guideline and may require optimization for specific substrates.
-
Acid Chloride Formation:
-
To a solution of the N-protected α-amino acid (1.0 equiv) in an anhydrous solvent (e.g., DCM or THF) at 0 °C, add thionyl chloride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC or IR).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
-
Diazoketone Synthesis:
-
Dissolve the crude acid chloride in an anhydrous solvent (e.g., diethyl ether or THF).
-
At 0 °C, add a solution of diazomethane (2.5 equiv) in diethyl ether dropwise until a persistent yellow color is observed.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
-
Wolff Rearrangement and Ketene Trapping:
-
To the solution of the diazoketone at room temperature, add a suspension of silver(I) oxide (0.1 equiv) in water (or the desired alcohol or amine nucleophile).
-
Stir the reaction mixture at room temperature or with gentle heating until the evolution of nitrogen ceases and the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the silver catalyst.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Asymmetric Mannich Reaction for β-Amino Ketone Synthesis
This protocol is a general example using an organocatalyst.
-
Reaction Setup:
-
In a dry reaction vessel, combine the aldehyde (1.0 equiv), the ketone (1.5 equiv), and the chiral organocatalyst (e.g., a proline derivative, 0.1 equiv) in an appropriate solvent (e.g., DMSO, DMF, or acetonitrile).
-
-
Addition of Amine:
-
Add the amine (1.1 equiv) to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired β-amino ketone. The diastereomeric ratio can be determined by NMR analysis of the crude product.
-
Protecting Group Selection Guide
The choice of protecting groups is a critical aspect of a successful synthesis. This table provides a summary of common protecting groups for the amino functionality and their cleavage conditions.
| Protecting Group | Abbreviation | Introduction Method | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Boc-anhydride | Strong acids (e.g., TFA) | Stable to base, hydrogenation |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine) | Stable to acid, hydrogenation |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (H₂/Pd), strong acids (HBr/AcOH) | Stable to mild acid and base |
Orthogonality: In multi-step syntheses, especially peptide synthesis, it is crucial to use orthogonal protecting groups that can be removed under different conditions.[8] For example, the Fmoc/tBu strategy is widely used, where the Fmoc group is removed by a base and the tBu-based side-chain protecting groups are removed by a strong acid.
Purification Strategies and Troubleshooting
The purification of β-amino acids and their derivatives can be challenging due to their often-polar nature and potential for zwitterion formation.[11]
Common Impurities in β-Amino Acid Synthesis
-
Starting Materials: Unreacted starting materials are a common impurity.
-
Side Products: As discussed in the troubleshooting sections, various side reactions can lead to impurities.[19][20]
-
Diastereomers/Enantiomers: Incomplete stereocontrol will result in a mixture of stereoisomers.
-
Protecting Group-Related Impurities: Incomplete deprotection or side reactions during deprotection can lead to impurities.[19]
RP-HPLC Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Add a competing base (e.g., triethylamine) to the mobile phase, or use a column with better end-capping. |
| Sample overload. | Reduce the amount of sample injected. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Split Peaks | Column void or contamination at the head of the column. | Reverse flush the column or replace it. |
| Co-elution of two compounds. | Optimize the gradient or mobile phase composition. | |
| Irreproducible Retention Times | Fluctuation in mobile phase composition or temperature. | Ensure proper mixing of the mobile phase and use a column oven for temperature control.[12] |
| Column equilibration is insufficient. | Increase the column equilibration time between runs.[12] |
References
- Chemistry LibreTexts. (2023). Arndt–Eistert reaction. [Link]
- Al-Masum, M., & Al-Muntasir, S. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(39), 25299-25327. [Link]
- Ye, T., & McKervey, M. A. (2000). Asymmetric Wolff Rearrangement Reactions with α-Alkylated-α-diazoketones: Stereoselective Synthesis of α-Substituted-β-amino Acid Derivatives. Organic Letters, 2(21), 3417-3420. [Link]
- University of Vienna. (2022). A new method for the synthesis of β-amino acids. [Link]
- Wikipedia. (2023). Arndt–Eistert reaction. [Link]
- Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]
- Organic Chemistry Portal.
- Raundal, P., et al. (2016). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica, 8(24), 27-30. [Link]
- S. Sudha, S. & S. Nagarajan. (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. International Journal of Innovative Technology and Exploring Engineering, 2(5), 1-4. [Link]
- ChemRxiv. (2023).
- Slideshare.
- Ota, Y., et al. (2021). Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids. Chemistry – A European Journal, 27(2), 643-648. [Link]
- Organic Chemistry Portal. Wolff-Rearrangement. [Link]
- Jiang, H., & Schaus, S. E. (2011). Catalytic Diastereoselective Petasis Reactions. Angewandte Chemie International Edition, 50(39), 9184-9187. [Link]
- Carswell, E. L., et al. (2011). Enantio- and Diastereoselective Mannich Reactions of β-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. Organic Letters, 13(23), 6216-6219. [Link]
- Virk, S., et al. (2026). Enantioselective Mannich Reactions of γ,δ-Unsaturated β-Keto Esters and Application in the Synthesis of β'-Amino enones, 2,6-Disubstituted Piperidin-4-ones and (+)-241D.
- ResearchGate. (2025).
- Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]
- Lee, V., & Sarpong, R. (2011). Synthesis of Amino Acid-Derived Enaminones via Wolff Rearrangement Using Vinylogous Amides as Carbon Nucleophiles. Organic Letters, 13(10), 2574-2577. [Link]
- Wikipedia. (2023). Wolff rearrangement. [Link]
- The GPM. Amino acid protecting groups. [Link]
- ResearchGate. (2017). Synthesis of New β-Amino Acids via 5-Oxazolidinones and the Arndt–Eistert Procedure. [Link]
- VYDAC. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]
- ResearchGate.
- SciSpace. (2019). Amino Acid-Protecting Groups. [Link]
- ResearchGate. (2025). Protecting Groups in Peptide Synthesis. [Link]
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- ResearchGate. (2025). Arndt–Eistert Reaction for the Synthesis of β-Amino Acids. [Link]
- Royal Society of Chemistry. (2017).
- MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]
- Omizzur. 8 kinds of impurities which appear in peptide drugs synthesis. [Link]
- Regis Technologies. HPLC Troubleshooting Guide. [Link]
- YouTube. (2021).
Sources
- 1. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 2. Arndt-Eistert Synthesis [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. ijitee.org [ijitee.org]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. scispace.com [scispace.com]
- 8. peptide.com [peptide.com]
- 9. β-Amino ketone synthesis by addition [organic-chemistry.org]
- 10. Wolff-Rearrangement [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HPLC故障排除指南 [sigmaaldrich.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]
- 15. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 16. Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 18. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 19. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 20. omizzur.com [omizzur.com]
Technical Support Center: Enhancing the Enantiomeric Excess of 3-Amino-3-(4-chlorophenyl)propanoic acid
Welcome to the technical support center for the chiral synthesis and resolution of 3-Amino-3-(4-chlorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of enhancing the enantiomeric excess (ee) of this valuable compound. Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols to support your experimental work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Question 1: My chiral HPLC analysis shows a low enantiomeric excess (<50%) after a classical resolution attempt with a chiral resolving agent. What could be the issue?
Answer:
Achieving high enantiomeric excess in classical resolution is a multi-faceted challenge. Several factors could be contributing to the suboptimal outcome. Let's break down the potential causes and solutions:
-
Inadequate Resolving Agent: The choice of the resolving agent is critical. The formation of diastereomeric salts with significantly different solubilities is the cornerstone of this technique.[1] If the solubilities of the diastereomeric salts are too similar, efficient separation by crystallization will not be possible.
-
Solution: Screen a variety of chiral resolving agents. For an acidic compound like this compound, chiral bases such as (+)-tartaric acid, (-)-malic acid, or (-)-mandelic acid are common choices.[1] It is also crucial to ensure the enantiomeric purity of the resolving agent itself, as an impure agent will lead to a lower than expected ee.[2]
-
-
Suboptimal Crystallization Conditions: The crystallization process is highly sensitive to parameters like solvent, temperature, and cooling rate.
-
Solution: Conduct a systematic optimization of the crystallization conditions. This includes screening different solvents and solvent mixtures, varying the crystallization temperature, and controlling the cooling rate. A slower cooling rate often leads to more selective crystallization.
-
-
Incomplete Diastereomeric Salt Formation: The reaction between your racemic acid and the chiral resolving agent may not have gone to completion.
-
Solution: Ensure stoichiometric amounts of the resolving agent are used, or in some cases, a slight excess may be beneficial. Monitor the salt formation reaction to ensure it has reached equilibrium.
-
-
Analytical Method Validation: It's essential to rule out any artifacts from your analytical method.[3]
Question 2: I'm attempting an enzymatic kinetic resolution, but the reaction is slow and the enantiomeric excess of the remaining starting material is low. What should I investigate?
Answer:
Enzymatic resolutions are powerful but require careful optimization of reaction conditions to match the enzyme's optimal activity and selectivity.
-
Enzyme Selection and Activity: Not all enzymes will be effective for your specific substrate. The enzyme's activity and enantioselectivity are highly substrate-dependent.
-
Solution: Screen a panel of commercially available lipases or proteases. Candida antarctica lipase B (CALB) is a common choice for the resolution of amino acid derivatives.[4] Ensure the enzyme is active and properly stored.
-
-
Reaction Conditions: Enzyme activity is highly sensitive to pH, temperature, and solvent.
-
Solution: Optimize the reaction pH and temperature according to the enzyme's specifications. The choice of organic solvent can also significantly impact enzyme activity and selectivity.
-
-
Substrate and Product Inhibition: The enzyme's activity can be inhibited by high concentrations of the substrate or the product, leading to a stall in the reaction.
-
Solution: Monitor the reaction progress over time. If you observe a plateau in conversion, it could be due to inhibition. Try lowering the initial substrate concentration or removing the product as it forms.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis and chiral separation of this compound.
Question 1: What are the primary strategies for obtaining enantiomerically pure this compound?
Answer:
There are two main approaches to obtaining a single enantiomer of this compound:
-
Chiral Resolution: This involves separating the enantiomers from a racemic mixture. Common methods include:
-
Classical Resolution: Formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.[1]
-
Enzymatic Kinetic Resolution: Utilizing an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.[5][6]
-
Chiral Chromatography: Direct separation of the enantiomers on a chiral stationary phase (CSP) using HPLC.[7][8]
-
-
Asymmetric Synthesis: This involves synthesizing the desired enantiomer directly using chiral catalysts or auxiliaries.[9][10][11] This approach can be more efficient as it avoids the loss of 50% of the material inherent in resolution methods.
Question 2: How can I accurately determine the enantiomeric excess of my sample?
Answer:
The most common and reliable methods for determining the enantiomeric excess of amino acids and their derivatives are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique that uses a chiral stationary phase (CSP) to separate the enantiomers.[7] The ee is calculated from the relative peak areas of the two enantiomers.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to increase volatility, the enantiomers can be separated on a chiral GC column.[7][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent can induce chemical shift differences between the enantiomers, allowing for their quantification.
Question 3: Are there any known methods for the synthesis of racemic this compound?
Answer:
Yes, a common method for the synthesis of the racemic compound involves a Strecker-like synthesis starting from 4-chlorobenzaldehyde. A published procedure describes the reaction of 4-chlorobenzaldehyde with malonic acid and ammonium acetate in ethanol to yield the racemic amino acid.[13][14]
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments.
Protocol 1: Classical Resolution of Racemic this compound using (+)-Tartaric Acid
This protocol is a general guideline and may require optimization.
-
Dissolution: Dissolve 1 equivalent of racemic this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water).
-
Addition of Resolving Agent: To the hot solution, add a solution of 0.5 equivalents of (+)-tartaric acid dissolved in the same solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Amino Acid: Dissolve the collected diastereomeric salt in water and add a base (e.g., aqueous ammonia) to precipitate the free amino acid.
-
Purification and Analysis: Filter the precipitated amino acid, wash with water, and dry. Determine the enantiomeric excess using chiral HPLC.
-
Recovery of the Other Enantiomer: The mother liquor from the initial crystallization is enriched in the other diastereomeric salt. This can be treated with a base to recover the other enantiomer, which can then be further purified.
Protocol 2: Chiral HPLC Analysis of this compound
This is an example method and may need to be adapted for your specific instrument and column.
-
Column: Chiral stationary phase column, such as one based on a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC T) or a polysaccharide derivative.[8]
-
Mobile Phase: A typical mobile phase could be a mixture of an organic modifier (e.g., methanol, ethanol, or acetonitrile) and an aqueous buffer containing a small amount of acid (e.g., formic acid or acetic acid).[8]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., ~220 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection Volume: 5-20 µL.
-
Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Visualizations
Workflow for Enhancing Enantiomeric Excess
Caption: A workflow diagram illustrating the primary pathways for enhancing the enantiomeric excess of the target compound.
Data Summary
Table 1: Comparison of Chiral Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
| Classical Resolution | Formation and separation of diastereomeric salts.[1] | Scalable, well-established. | Often requires extensive optimization, loss of at least 50% of the material. |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer.[5][6] | High enantioselectivity, mild reaction conditions. | Enzyme cost and stability, limited to 50% theoretical yield for the unreacted enantiomer. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase.[7][8] | Direct separation, high accuracy for analysis. | Can be expensive for preparative scale, requires specialized columns. |
References
- BenchChem. (n.d.). Troubleshooting guide for low enantiomeric excess in chiral synthesis.
- Wiley-VCH. (2005). Supporting Information.
- BenchChem. (n.d.). Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids.
- Google Patents. (1999). United States Patent.
- Journal of the American Chemical Society. (n.d.). Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior.
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.).
- National Institutes of Health. (n.d.). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography.
- Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers.
- ResearchGate. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
- MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- MDPI. (2021). Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction.
- Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research.
- Royal Society of Chemistry. (n.d.). Organocatalytic asymmetric synthesis of β3-amino acid derivatives.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. renyi.hu [renyi.hu]
- 10. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
- 11. Organocatalytic asymmetric synthesis of β3-amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
common pitfalls in handling 3-Amino-3-(4-chlorophenyl)propanoic acid
Technical Support Center: 3-Amino-3-(4-chlorophenyl)propanoic Acid
Introduction: Navigating the Nuances of a Key Building Block
Welcome to the technical support guide for this compound. This non-natural β-amino acid is a critical intermediate in pharmaceutical synthesis, most notably as a precursor to Baclofen, and a valuable building block in the development of novel peptides and bioactive molecules.[1][2] Its unique structure, featuring a chiral center, a hydrophobic chlorophenyl group, and the characteristic β-amino acid backbone, presents specific challenges that can lead to experimental setbacks if not properly managed.
This guide is structured not as a rigid manual, but as a dynamic troubleshooting resource. We will address common pitfalls encountered in the laboratory, from basic handling and dissolution to complex reaction chemistry and analysis. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, anticipate challenges, and efficiently troubleshoot your experiments.
Compound Profile & Key Data
Before delving into troubleshooting, a firm grasp of the compound's fundamental properties is essential. These parameters dictate its behavior in various experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀ClNO₂ | [3] |
| Molecular Weight | 199.63 g/mol | [3][4] |
| Appearance | White to off-white or yellow solid/powder | [1][5] |
| Melting Point | ~223 °C (with decomposition) | [5] |
| CAS Number | 19947-39-8 (for the racemate) | [4] |
| Storage | Room temperature or 0-8 °C, sealed, in a dry environment | [1][5][6] |
Section 1: Storage and Stability FAQs
Proper storage is the first line of defense against experimental variability. While generally stable, improper handling can compromise the integrity of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, keep the compound in a tightly sealed container in a cool, dry place; storage at 0-8 °C is recommended.[1] For routine lab use, storage at room temperature away from direct light and moisture is acceptable.[5][6] The key is to minimize exposure to atmospheric moisture and oxygen.
Q2: I left the container open on the bench overnight. Is the material still usable?
A2: It is likely still usable, but with caveats. The compound is not acutely hygroscopic, but prolonged exposure to humid air can lead to water absorption, affecting accurate weighing. More critically, it may promote slow degradation or microbial growth. Before use, visually inspect for any change in appearance (e.g., clumping, discoloration). For sensitive quantitative experiments, it is best practice to use a fresh, properly stored sample or to dry the exposed material under vacuum.
Q3: What are the primary degradation pathways I should be aware of?
A3: While specific degradation studies for this molecule are not widely published, general knowledge of amino acid chemistry suggests potential pathways. Under harsh conditions (e.g., strong acid/base, high heat, UV light), potential degradation could involve decarboxylation, deamination, or oxidation.[7] The aromatic chlorine is generally stable but can be susceptible to reductive dehalogenation under certain catalytic hydrogenation conditions if not properly controlled.
Section 2: Troubleshooting Dissolution and Solubility
This is one of the most common sources of frustration. The molecule's zwitterionic nature, combined with the bulky, hydrophobic 4-chlorophenyl group, results in complex solubility behavior.
Q4: I'm struggling to dissolve the compound in common organic solvents like DCM, Ethyl Acetate, or THF. What am I doing wrong?
A4: You are not doing anything wrong; this is expected behavior. Due to its zwitterionic character (possessing both a positive ammonium group and a negative carboxylate group at neutral pH), the compound has high lattice energy, making it behave more like a salt than a typical organic molecule. Consequently, it has very poor solubility in non-polar aprotic solvents.
Q5: What is the best solvent to use for this compound?
A5: The ideal solvent depends on the application.
-
For reactions: Polar aprotic solvents like DMSO or DMF can be effective, though heating may be required.
-
For aqueous buffers: Solubility is highly pH-dependent. The compound is most soluble at acidic pH (below ~pKa of the carboxylic acid) or basic pH (above ~pKa of the amino group), where it exists as a single charged species (cationic or anionic, respectively). It will exhibit its lowest aqueous solubility at its isoelectric point (pI).
-
For NMR: DMSO-d₆ is a common choice. For aqueous NMR, D₂O with acidification (DCl) or basification (NaOD) is necessary.
Q6: I need to use this compound in a reaction with a base-sensitive reagent. How can I dissolve it without adding a strong base?
A6: This is a classic challenge. One effective strategy is to first convert the amino acid into its methyl or ethyl ester.[8] Esterification of the carboxylic acid neutralizes the zwitterionic character, making the resulting compound (methyl 3-amino-3-(4-chlorophenyl)propanoate) significantly more soluble in common organic solvents like dichloromethane (DCM) or ethyl acetate.[8][9] This allows for homogeneous reaction conditions with base-sensitive reagents. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step if required.
Workflow: Troubleshooting Solubility Issues
This decision tree outlines a systematic approach to achieving dissolution.
Caption: A decision tree for systematically troubleshooting solubility.
Section 3: Pitfalls in Reaction and Synthesis
As a non-natural β-amino acid, incorporating this molecule into larger structures, especially peptides, requires special consideration.
Q7: My peptide coupling reaction is low-yielding and I see a lot of unreacted starting material. What's going wrong?
A7: This is a frequent issue when working with β-amino acids or sterically hindered building blocks. Several factors could be at play:
-
Aggregation: The hydrophobic 4-chlorophenyl group can promote intermolecular aggregation, especially as the peptide chain grows on a solid-phase support.[10] This sequesters the reactive ends, preventing efficient coupling.
-
Steric Hindrance: The β-position of the amino group is inherently more sterically hindered than the α-position in standard amino acids, slowing down coupling kinetics.
-
Incomplete Activation: The carboxylic acid may not be fully activated by your coupling reagent.
Protocol: Optimizing a Peptide Coupling Step
-
Solvent Choice: Switch from standard DCM or DMF to a more "chaotropic" (structure-disrupting) solvent system. A mixture of DMF with 5-20% DMSO can significantly improve yields by breaking up aggregates.[11]
-
Coupling Reagents: Use a high-potency coupling reagent combination. For difficult couplings, HATU or HCTU are generally superior to HOBt/DIC.
-
Double Coupling: Perform the coupling reaction twice. After the first coupling cycle (e.g., 1-2 hours), drain the resin, wash, and then subject it to a second, fresh aliquot of activated amino acid and coupling reagents.
-
Microwave Assistance: If available, microwave-assisted peptide synthesis can provide the energy needed to overcome kinetic barriers and reduce aggregation, dramatically improving coupling efficiency.[10]
Q8: I am trying to synthesize Baclofen by reducing a cyano-propanoic acid precursor. What are the critical parameters to control?
A8: The reduction of the nitrile in 3-(4-chlorophenyl)-3-cyanopropanoic acid to the primary amine to form Baclofen is a key transformation.[12][13] The most critical parameter is controlling the catalyst and reaction conditions to avoid side reactions.
-
Catalyst: Raney Nickel is commonly used.[12][13] Ensure the catalyst is active and used in sufficient loading.
-
Hydrogen Pressure: A pressure of 8-10 kg is often cited, which requires specialized hydrogenation equipment.[12]
-
Solvent/Additives: The reaction is typically run in aqueous ammonia. The ammonia helps to prevent side reactions and maintain a basic pH.[12][13]
-
Temperature: A staged temperature profile, starting at room temperature and then gently heating to 60-65 °C, can ensure a controlled and complete reaction.[12]
Workflow: Key Pitfalls in Peptide Synthesis
This diagram illustrates the synthetic cycle and highlights common failure points.
Caption: Standard solid-phase peptide synthesis cycle with key failure points.
Section 4: Analytical Characterization FAQs
Verifying the identity and purity of your compound is non-negotiable.
Q9: My HPLC chromatogram shows a broad peak for the compound. How can I improve the peak shape?
A9: Peak broadening is often due to secondary interactions with the column stationary phase or poor solubility in the mobile phase.
-
Mobile Phase pH: As an amino acid, the compound's charge state is pH-dependent. If using a standard C18 column, ensure the mobile phase pH is low (e.g., 2.5-3.0) by adding 0.1% trifluoroacetic acid (TFA) or formic acid. This protonates the carboxylic acid and ensures a single cationic species, leading to sharper peaks.
-
Ion Pairing: If peak tailing persists, consider adding an ion-pairing reagent like sodium hexanesulfonate to the mobile phase, which can improve peak shape for zwitterionic compounds.[12]
-
Sample Diluent: Ensure your sample is fully dissolved in the mobile phase before injection. Injecting a sample dissolved in a strong solvent like pure DMSO can cause peak distortion.
Q10: I'm having trouble getting a clean mass spectrum. What could be the issue?
A10: In electrospray ionization (ESI), this compound should ionize well in both positive and negative modes.
-
Positive Mode (ESI+): You should observe the [M+H]⁺ ion.
-
Negative Mode (ESI-): You should observe the [M-H]⁻ ion. If you are not seeing a clear molecular ion, it could be due to poor solubility in the infusion solvent, the presence of non-volatile salts (e.g., from phosphate buffers), or in-source fragmentation. Ensure your sample is desalted and dissolved in a suitable LC-MS grade solvent like 50:50 acetonitrile:water with 0.1% formic acid.
Section 5: Safety and Handling
Q11: What are the primary safety hazards associated with this compound?
A11: According to available Safety Data Sheets (SDS), this compound and its derivatives are classified as irritants.[14][15]
-
Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[14]
-
Handling Precautions: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, gloves (e.g., nitrile), and a lab coat.[15]
-
First Aid: In case of skin contact, wash thoroughly with soap and water.[14] In case of eye contact, rinse cautiously with water for several minutes.[14] If inhaled, move to fresh air.[16] Seek medical attention if irritation persists.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 684223, (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid. PubChem. [Link]
- Patel, S. R., et al. (2017). An improved process for the preparation of baclofen and its intermediate.
- Ahmadi, A., & Khalili, M. (2006). Synthesis of Baclofen; an Alternative Approach. Iranian Journal of Pharmaceutical Research, 5(4), 249-252. [Link]
- Sahu, P. K., et al. (2018). Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. World Journal of Pharmaceutical Research, 7(15), 656-666.
- MySkinRecipes. Product Page for this compound. MySkinRecipes. [Link]
- MBL International. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Shaanxi Lighte Optoelectronics Material Co., Ltd. Product Page for (S)-3-Amino-3-(4-chlorophenyl)propanoic acid. [Link]
- Gopi, H., & Ganesan, A. (2016). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 7(10), 875–880. [Link]
- Ivan, E. S., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 179. [Link]
- Pharmaffiliates. Product Page for 3-(4-Amino-3-(4-chlorophenyl)butanamido)-2-(4-chlorophenyl)propanoic Acid. [Link]
- Seebach, D., et al. (2005). Supporting Information for β-Peptidic Peptidomimetics. Wiley-VCH.
- AAPPTec. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Al-Warhi, T., et al. (2021). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis.
- Al-Masoudi, N. A., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(19), 11215-11226. [Link]
- Meazza, G., et al. (1999). Dipeptide compounds with a fungicidal activity.
- Bermejo, M. D., et al. (2011). Hydrothermal Degradation of Amino Acids. ChemSusChem, 4(8), 1114-1129. [Link]
- LibreTexts Biology. (2022). 18.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 440311, 3-Amino-3-(4-hydroxyphenyl)propanoic acid. PubChem. [Link]
- Al-Masoudi, N. A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3169. [Link]
- Al-Masoudi, N. A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. brieflands.com [brieflands.com]
- 3. (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 684223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-3-(4-chlorophenyl)propionic Acid 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. This compound [myskinrecipes.com]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. (S)-3-AMINO-3-(4-CHLORO-PHENYL)-PROPIONIC ACID METHYL ESTER | 283159-95-5 [chemicalbook.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate - Google Patents [patents.google.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
Technical Support Center: Scaling Up the Synthesis of 3-Amino-3-(4-chlorophenyl)propanoic Acid
Welcome to the technical support center for the synthesis of 3-Amino-3-(4-chlorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the successful scale-up of this important β-amino acid. As a key building block in the development of various pharmaceuticals, ensuring a robust and scalable synthesis is paramount.[1][2] This guide will cover both classical chemical synthesis and modern biocatalytic approaches, providing you with the necessary tools to navigate the challenges of your experimental work.
Chemical Synthesis: The Rodionov Reaction
The Rodionov reaction is a well-established and cost-effective method for the synthesis of β-amino acids.[3] It involves a three-component condensation of an aldehyde, malonic acid, and ammonia (in the form of ammonium acetate) in an alcoholic solvent.
Reaction Workflow
The overall workflow for the chemical synthesis of racemic this compound is depicted below.
Caption: Chemical Synthesis Workflow via Rodionov Reaction.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of racemic this compound.[4][5]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (on a 40.0 mmol scale) |
| 4-Chlorobenzaldehyde | 140.57 | 5.62 g |
| Malonic Acid | 104.06 | 4.16 g |
| Ammonium Acetate | 77.08 | 3.08 g |
| Ethanol (95%) | 46.07 | 50 mL |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobenzaldehyde (5.62 g, 40.0 mmol), malonic acid (4.16 g, 40.0 mmol), and ammonium acetate (3.08 g, 40.0 mmol).
-
Solvent Addition: To the flask, add 50 mL of 95% ethanol.
-
Reflux: Heat the mixture to reflux with vigorous stirring. The reaction mixture will initially become a clear solution and then a precipitate will gradually form.[5] Continue refluxing for 8 hours.
-
Cooling and Filtration: After 8 hours, cool the reaction mixture to room temperature. The product will precipitate out as a white solid. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with cold ethanol to remove unreacted starting materials and by-products.
-
Drying: Dry the product under reduced pressure to obtain racemic this compound.
Expected Yield: Approximately 65% (5.20 g, 26.1 mmol).[4]
Troubleshooting Guide: Chemical Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure the reflux temperature is maintained for the full duration. - Check the quality of the reagents, especially the ammonium acetate, which can be hygroscopic. |
| Product loss during work-up. | - Ensure the reaction mixture is sufficiently cooled before filtration to maximize precipitation. - Use minimal cold ethanol for washing to avoid dissolving the product. | |
| Side reactions. | The formation of 4-chlorocinnamic acid and 4-chlorobenzylidene malonic acid can occur.[3] Ensure the molar ratios of the reactants are correct. | |
| Product is an oil or sticky solid | Presence of impurities. | - The crude product may contain unreacted starting materials or by-products. Recrystallization from a suitable solvent system (e.g., water/ethanol) can improve purity.[6] |
| Incomplete drying. | - Dry the product thoroughly under vacuum, possibly at a slightly elevated temperature (e.g., 40-50 °C) if the compound is stable. | |
| Inconsistent Results on Scale-up | Inefficient heat transfer. | - For larger scale reactions, use a mechanical stirrer for efficient mixing. - Ensure uniform heating of the reaction vessel. |
| Exothermic reaction control. | While the initial mixing is not highly exothermic, on a large scale, the heat of dissolution and reaction can become more significant. Consider a more controlled addition of reagents for very large batches. |
Safety Information
| Reagent | Hazards | Safety Precautions |
| 4-Chlorobenzaldehyde | Harmful if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and is toxic to aquatic life.[7][8][9][10] | Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Avoid release to the environment.[8] |
| Malonic Acid | Harmful if swallowed, causes serious eye damage. | Wear protective gloves and eye protection. Wash skin thoroughly after handling. |
| Ammonium Acetate | Generally considered low hazard. | Handle in a well-ventilated area. Avoid ingestion. |
| Ethanol | Highly flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area. |
Biocatalytic Synthesis: A Greener, Chiral Approach
For pharmaceutical applications, obtaining enantiomerically pure this compound is often a requirement. Biocatalysis offers a highly selective and environmentally friendly alternative to classical chemical methods.[11][12] Two main enzymatic routes are particularly promising: the use of nitrilases and transaminases.
Nitrilase-Catalyzed Hydrolysis
This approach involves the enantioselective hydrolysis of a β-aminonitrile precursor. Nitrilases can directly convert the nitrile group to a carboxylic acid.[13][14][15][16]
Caption: Nitrilase-Catalyzed Kinetic Resolution.
General Protocol Outline:
-
Enzyme Selection: Screen a panel of commercially available nitrilases for activity and enantioselectivity towards 3-amino-3-(4-chlorophenyl)propanenitrile.
-
Reaction Conditions: A typical reaction would involve suspending the substrate in a buffered aqueous solution (e.g., phosphate buffer, pH 7-8) containing the nitrilase.
-
Reaction Monitoring: The progress of the reaction can be monitored by HPLC, measuring the decrease in the substrate and the formation of the amino acid product.
-
Work-up: After the desired conversion is reached (typically around 50% for a kinetic resolution), the enzyme is removed by centrifugation or filtration. The product and remaining substrate are then separated.
-
Purification: The desired amino acid can be purified by crystallization or chromatography.
Transaminase-Catalyzed Asymmetric Synthesis
Transaminases can catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, producing a chiral amine with high enantiomeric excess.[2][11][12][17]
Caption: Transaminase-Catalyzed Asymmetric Synthesis.
General Protocol Outline:
-
Enzyme and Substrate: Select an appropriate transaminase (either (R)- or (S)-selective) and the corresponding β-keto acid or ester precursor.
-
Reaction Setup: The reaction is typically run in a buffered aqueous solution containing the keto-substrate, a suitable amine donor (e.g., isopropylamine or L-alanine), and the transaminase enzyme with its cofactor, pyridoxal-5'-phosphate (PLP).
-
Equilibrium Shift: To drive the reaction to completion, the by-product of the amine donor (e.g., acetone from isopropylamine) may need to be removed.
-
Work-up and Purification: Similar to the nitrilase reaction, the enzyme is removed, and the product is purified from the reaction mixture.
Troubleshooting Guide: Biocatalytic Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | Inappropriate reaction conditions (pH, temperature). | - Optimize pH and temperature for the specific enzyme used. Refer to the manufacturer's specifications. |
| Enzyme inhibition by substrate or product. | - Perform substrate and product inhibition studies. If inhibition is observed, consider a fed-batch approach for the substrate or in-situ product removal. | |
| Absence of cofactor (for transaminases). | - Ensure sufficient concentration of pyridoxal-5'-phosphate (PLP) is present in the reaction mixture. | |
| Low Enantioselectivity | Suboptimal enzyme choice. | - Screen a wider range of enzymes to find one with higher enantioselectivity for the target substrate. |
| Racemization of product. | - Analyze the product's enantiomeric excess over time to check for racemization. If observed, consider shorter reaction times or milder work-up conditions. | |
| Difficult Product Purification | Similar properties of substrate and product. | - For nitrilase-catalyzed kinetic resolutions, the separation of the amino acid product from the unreacted aminonitrile can be challenging. Investigate different chromatographic or extraction conditions. |
| Presence of by-products from the amine donor. | - For transaminase reactions, ensure the work-up procedure effectively removes the by-product (e.g., pyruvate or acetone). |
Quality Control: Analytical Methods
Ensuring the purity and, if required, the enantiomeric excess of the final product is crucial. High-Performance Liquid Chromatography (HPLC) is a key analytical technique for this purpose.
-
Purity Analysis (Reversed-Phase HPLC): The chemical purity of this compound can be determined using a reversed-phase HPLC method, typically with a C18 column. A common mobile phase would be a gradient of acetonitrile in water with an additive like trifluoroacetic acid (TFA).
-
Chiral Analysis (Chiral HPLC): To determine the enantiomeric excess, a chiral stationary phase (CSP) is required. Several types of chiral columns are available, and the choice of column and mobile phase will need to be optimized for the specific compound.[18][19][20][21]
Frequently Asked Questions (FAQs)
Q1: Can the Rodionov reaction be performed with other solvents?
A1: While ethanol is commonly used, other alcohols like butan-1-ol have also been reported for similar reactions.[22] The choice of solvent can influence the reaction rate and the solubility of the product, which may affect the yield and ease of purification.
Q2: How can I improve the yield of the Rodionov reaction when scaling up?
A2: On a larger scale, ensuring efficient mixing is critical. A mechanical stirrer is recommended over a magnetic stirrer. Also, careful control of the reflux temperature and reaction time is important. A slow, controlled cooling process can also improve the crystallization and recovery of the product.
Q3: For biocatalytic synthesis, is it better to use a whole-cell catalyst or an isolated enzyme?
A3: Both approaches have their advantages. Whole-cell catalysts can be cheaper as they eliminate the need for enzyme purification, and the cellular environment can protect the enzyme. However, side reactions from other enzymes in the cell can be a problem. Isolated enzymes offer a cleaner reaction system, but the purification process adds to the cost and the enzyme may be less stable.
Q4: What are the key considerations for scaling up a biocatalytic process?
A4: Key considerations include enzyme stability under operational conditions, the cost of the enzyme and any necessary cofactors, mass transfer limitations (especially with whole-cell catalysts), and the development of an efficient downstream process for product purification.
Q5: Are there any alternatives to the Rodionov reaction for the chemical synthesis of β-amino acids?
A5: Yes, other methods exist, such as the Reformatsky reaction followed by amination, and various asymmetric synthesis routes using chiral auxiliaries or catalysts. However, the Rodionov reaction is often favored for its simplicity and the low cost of the starting materials.
References
- Wiley-VCH. (n.d.). 3.
- RSC Publishing. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells.
- Green Chemistry (RSC Publishing). (n.d.). Transaminase biocatalysis: optimization and application.
- PubChem. (n.d.). 4-Chlorobenzaldehyde.
- Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- Microbial Cell Factories. (n.d.). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research.
- Bio-Synthesis. (2025). Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid.
- Google Patents. (1999). United States Patent.
- ResearchGate. (2025). Synthesis of novel N-protected β 3-amino nitriles: study of their hydrolysis involving a nitrilase-catalyzed step.
- Bentham Science. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact.
- White Rose Research Online. (2018). Recent advances in ω-transaminase-mediated biocatalysis for the enantioselective synthesis of chiral amines.
- Google Patents. (n.d.). US20130288315A1 - Nitrilases.
- MDPI. (n.d.). Recent Progress in the Production of Cyanide-Converting Nitrilases—Comparison with Nitrile-Hydrolyzing Enzymes.
- Frontiers. (n.d.). Protein engineering of amine transaminases.
- University of Greifswald. (2022). Discovery, Engineering and Application of Transaminases in Biocatalysis.
- Chiral Technologies. (n.d.). Amino Acid Database - HPLC.
- MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
- PubChem. (n.d.). (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid.
- Arkivoc. (n.d.). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.
- ResearchGate. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid.
- ResearchGate. (2025). Competitive Formation of ??-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium.
- Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds.
- MDPI. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds.
- Fisher Scientific. (n.d.). 3-Amino-3-(4-chlorophenyl)propionic Acid 97.0+%, TCI America™.
- ResearchGate. (2025). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid.
- ResearchGate. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells.
- PubMed. (2022). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes.
- ResearchGate. (n.d.). Novel route to bio-based β-amino acid esters via direct catalytic....
Sources
- 1. nbinno.com [nbinno.com]
- 2. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. 4-Chlorobenzaldehyde | C7H5ClO | CID 7726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. d-nb.info [d-nb.info]
- 14. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 15. US20130288315A1 - Nitrilases - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 18. hplc.eu [hplc.eu]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 22. 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Analytical Challenges in Characterizing 3-Amino-3-(4-chlorophenyl)propanoic acid
Welcome to the technical support center for the analytical characterization of 3-Amino-3-(4-chlorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this unique β-amino acid. Its structure, containing a chiral center, a basic amino group, an acidic carboxyl group, and a halogenated aromatic ring, presents distinct analytical hurdles. This document provides in-depth, field-proven insights and troubleshooting strategies to ensure data integrity and methodological robustness.
Part 1: Chromatographic Challenges & Troubleshooting
The amphoteric and chiral nature of this compound makes its chromatographic analysis particularly challenging. This section addresses the most frequently encountered issues in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (tailing) for my main analyte peak in reversed-phase HPLC?
A1: Peak tailing for this compound is a common issue in reversed-phase chromatography and is typically caused by secondary interactions between the analyte and the stationary phase.[1] The primary cause is the electrostatic interaction of the protonated primary amine group with exposed, acidic silanol groups (Si-OH) on the silica-based column packing material. This leads to a portion of the analyte being more strongly retained, resulting in an asymmetrical peak shape.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective way to mitigate this is to adjust the mobile phase pH. Operate at a low pH (e.g., 2.5-3.5) using a buffer like phosphate or formate. At this pH, the analyte's carboxylic acid group is protonated (neutral), while the amino group is protonated (positive charge). Crucially, the surface silanol groups are also protonated and thus neutral, minimizing ionic interactions.
-
Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol sites and improve peak symmetry.
-
Use a Modern, End-Capped Column: Employ a high-purity silica column with advanced end-capping (e.g., C18 columns designed for polar compounds or those with "polar-embedded" groups). These columns have a lower density of accessible silanol groups.
-
Consider an Alternative Mode: If peak shape remains problematic, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative for polar, zwitterionic compounds like amino acids.[2]
Logical Workflow for Troubleshooting Peak Tailing:
Caption: Troubleshooting workflow for poor HPLC peak shape.
Q2: How can I effectively separate the enantiomers of this compound?
A2: As a chiral compound, separating the enantiomers is critical for pharmacological and toxicological assessment. Direct separation without derivatization is often preferred to avoid introducing analytical errors.[3] This is best achieved using Chiral Stationary Phases (CSPs).
Recommended Approaches:
-
Macrocyclic Glycopeptide CSPs: Columns based on selectors like teicoplanin (e.g., Astec CHIROBIOTIC T) are highly effective for the direct separation of underivatized α- and β-amino acids.[3][4] They can operate in reversed-phase, polar organic, or polar ionic modes, offering great flexibility.
-
Ligand-Exchange Chromatography (LEC): LEC is a powerful technique for separating amino acid enantiomers. This can be done using a chiral stationary phase containing a complexed metal ion (often copper) or by adding a chiral selector and a metal salt to the mobile phase.[5]
-
Pirkle-type or Polysaccharide-based CSPs: While often requiring derivatization of the amino acid to improve interaction with the CSP, these are also viable options. Derivatization with reagents like FMOC-Cl can improve retention and selectivity on these phases.
Q3: My current HPLC method isn't stability-indicating. How do I develop one?
A3: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or excipients.[6] For this compound, potential degradation pathways could include oxidation, decarboxylation, or reactions involving the amino group.
Method Development Strategy:
-
Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, peroxide, heat, light) to generate potential degradation products.[2]
-
Detector Selection: A photodiode array (PDA) detector is essential. It allows you to assess peak purity across the entire UV spectrum of a peak. If a degradant co-elutes with the main peak, the peak will not be spectrally pure.
-
Chromatographic Optimization: The goal is to resolve the main peak from all degradant peaks. Gradient elution is typically necessary to separate compounds with a range of polarities.[6]
-
Start with a broad gradient: e.g., 5% to 95% Acetonitrile (with 0.1% acid) over 30 minutes.
-
Analyze stressed samples: Identify the retention times of all degradants.
-
Optimize the gradient: Adjust the slope and duration of the gradient to maximize resolution between the main peak and the closest eluting impurities.
-
| Stress Condition | Potential Degradation Pathway | Expected Outcome |
| 0.1 M HCl, 80°C | Hydrolysis (unlikely for this structure) | Minimal degradation expected. |
| 0.1 M NaOH, 80°C | Racemization, other base-catalyzed reactions | Potential formation of the other enantiomer, check with chiral method. |
| 3% H₂O₂, RT | Oxidation of the amino group | Formation of more polar impurities.[2] |
| 105°C, solid state | Thermal decomposition, decarboxylation | Formation of various related substances. |
| ICH Photostability | Photolytic degradation | Formation of new chromophoric impurities. |
Part 2: Spectroscopic Characterization
Accurate structural confirmation is paramount. This section details the expected spectroscopic features and how to interpret them.
Frequently Asked Questions (FAQs)
Q4: What are the key signals to look for in the ¹H and ¹³C NMR spectra?
A4: The NMR spectrum provides a definitive fingerprint of the molecule's structure. Spectral data for this compound is available in public databases.[7][8]
Expected ¹H NMR Signals (in D₂O or similar polar solvent):
-
Aromatic Protons: Two doublets in the aromatic region (~7.2-7.5 ppm), characteristic of a 1,4-disubstituted (para) benzene ring. Each doublet will integrate to 2H.
-
Methine Proton (-CH(NH₂)-): A triplet or doublet of doublets (~4.2-4.5 ppm) coupled to the adjacent methylene protons. This is the proton at the chiral center.
-
Methylene Protons (-CH₂-COOH): A doublet or a more complex multiplet (~2.7-3.0 ppm) coupled to the methine proton. These two protons can be diastereotopic, leading to a more complex splitting pattern.
Expected ¹³C NMR Signals:
-
Carbonyl Carbon (-COOH): ~175-180 ppm
-
Aromatic Carbons: Four signals. The carbon attached to chlorine will be in the ~130-135 ppm range. The ipso-carbon (attached to the propanoic acid chain) will be around ~140-145 ppm. The other two carbons will be in the ~128-130 ppm range.
-
Methine Carbon (-CH(NH₂)-): ~50-55 ppm
-
Methylene Carbon (-CH₂-): ~40-45 ppm
Q5: How can I confirm the structure using mass spectrometry (MS), and what fragmentation patterns are expected?
A5: Mass spectrometry is crucial for confirming the molecular weight and providing structural information through fragmentation analysis. The nominal mass of this compound (C₉H₁₀ClNO₂) is 199.[9]
Expected Observations (Electrospray Ionization - ESI+):
-
Parent Ion: The protonated molecule [M+H]⁺ at m/z 200. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should be visible at m/z 200 and m/z 202.
-
Key Fragmentation Pathways: In tandem MS (MS/MS), the most common losses from protonated amino acids are water (H₂O), ammonia (NH₃), and the carboxylic acid group (loss of H₂O + CO, or 46 Da).[10]
-
Loss of H₂O: A fragment at m/z 182 [M+H - H₂O]⁺.
-
Loss of NH₃: A fragment at m/z 183 [M+H - NH₃]⁺. This is often a prominent fragment for primary amines.[11]
-
Loss of COOH group (decarboxylation): A fragment corresponding to the loss of 45 Da, leading to an ion at m/z 155.
-
Cleavage resulting in the chlorophenyl fragment: A prominent ion corresponding to the chlorobenzyl cation or a related structure at m/z 125/127.
-
MS/MS Fragmentation Workflow:
Caption: Expected ESI-MS/MS fragmentation pathways.
Part 3: Solid-State Characterization
The solid-state properties of an API can significantly impact its stability, solubility, and bioavailability.
Frequently Asked Questions (FAQs)
Q6: This compound may exhibit polymorphism. How can I screen for and characterize different solid forms?
A6: Polymorphism, the ability of a substance to exist in two or more crystalline forms, is common for amino acids.[12] Different polymorphs can have different physicochemical properties. A comprehensive polymorphic screen is essential during drug development.
Key Characterization Techniques:
-
X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying and distinguishing different crystalline forms. Each polymorph will produce a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal events. It can identify melting points, solid-solid phase transitions, and desolvation events, helping to differentiate polymorphs and identify solvates or hydrates. The reported melting point is around 223°C (with decomposition).[9][13]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to determine if a form is a hydrate or solvate by quantifying the loss of water or solvent upon heating.
-
Vibrational Spectroscopy (FTIR/Raman): Infrared and Raman spectroscopy are sensitive to the local molecular environment. Different hydrogen bonding and crystal packing arrangements in polymorphs will result in distinct shifts in the vibrational spectra.
Polymorph Screening Strategy:
-
Crystallization Studies: Attempt to crystallize the compound from a wide variety of solvents with different polarities and under various conditions (e.g., fast evaporation, slow cooling, anti-solvent addition).
-
Characterize Each Batch: Analyze each new solid batch using the techniques listed above (starting with XRPD) to determine if a new form has been produced.
References
- Peter, A., Arki, A., Varg, E., Tourwe, D., Lazar, L., Fulop, F., & Armstrong, D. W. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. [Link]
- SpectraBase. (n.d.). 3-Amino-3-(4-chlorophenyl)propionic acid. [Link]
- MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
- Patel, K. M., et al. (2011). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 3(6), 225-233. [Link]
- Boldyreva, E. V. (2008). High-pressure polymorphism in amino acids. Crystallography Reviews, 14(2), 143-183. [Link]
- Regnier, F. E., et al. (2002). Recognizing Single Amino Acid Polymorphism in Proteins. Analytical Chemistry, 74(1), 19-25. [Link]
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
- Sugahara, T., & Asano, Y. (2022). Crystallization and Polymorphism of Amino Acids Controlled by High-Repetition-Rate Femtosecond Laser Pulses. In High-Energy Chemistry. IntechOpen. [Link]
- Chiral Technologies. (n.d.).
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
- Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
- Boldyreva, E. V. (2004). Polymorphism of crystalline amino acids. The role of non-covalent interactions. Acta Crystallographica Section A: Foundations of Crystallography, 60(s1), s164-s164. [Link]
- Liu, S., et al. (2012). Quantitative detection of single amino acid polymorphisms by targeted proteomics. Journal of Molecular Cell Biology, 4(1), 47-54. [Link]
- Al-Qubaisi, M., et al. (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... ACS Omega, 6(31), 20436-20446. [Link]
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Khan, I., et al. (2019). Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 10(5), 2214-2223. [Link]
- Chemistry LibreTexts. (2023).
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000237). [Link]
- Sanborn, J. R., et al. (2001). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of Agricultural and Food Chemistry, 49(12), 5657-5665. [Link]
- Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 1-11. [Link]
- Doc Brown's Chemistry. (n.d.). Mass spectrum of propanoic acid. [Link]
- Doc Brown's Chemistry. (n.d.). ¹H proton NMR spectrum of propanoic acid. [Link]
- FooDB. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (FDB002253). [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
- Zhang, P., et al. (2018). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 8(1), 1-10. [Link]
- Wermann, M., et al. (2019). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Frontiers in Chemistry, 7, 635. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. spectrabase.com [spectrabase.com]
- 8. (R)-3-AMINO-3-(4-CHLORO-PHENYL)-PROPIONIC ACID(131690-61-4) 1H NMR [m.chemicalbook.com]
- 9. 3-Amino-3-(4-chlorophenyl)propionic acid 97 19947-39-8 [sigmaaldrich.com]
- 10. scispace.com [scispace.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 13. This compound [myskinrecipes.com]
Technical Support Center: Troubleshooting Peptide Synthesis with Hindered Amino Acids
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating sterically hindered amino acids into peptide sequences. Steric hindrance presents a significant hurdle in solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions, low yields, and impure products. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific challenges, grounded in established chemical principles and field-proven laboratory practices.
The Challenge of Steric Hindrance
Sterically hindered amino acids, such as β-branched residues (Val, Ile, Thr) and α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib), possess bulky side chains that physically obstruct the approach of an activated carboxyl group to the N-terminal amine of the growing peptide chain.[1] This obstruction slows down the kinetics of peptide bond formation, often resulting in incomplete coupling under standard SPPS conditions.[1] Furthermore, sequences rich in hydrophobic and hindered residues are prone to aggregation and the formation of secondary structures like β-sheets on the resin, which can render the N-terminus inaccessible.[1][2]
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with a hindered amino acid (e.g., Val, Aib) is incomplete. What are the most likely causes and immediate troubleshooting steps?
A1: Incomplete coupling of hindered amino acids is a common issue primarily due to steric hindrance and peptide aggregation on the resin.[1]
Immediate Troubleshooting Steps:
-
Assess Coupling Completion: Before proceeding, confirm the incomplete coupling using a qualitative method like the Kaiser test (for primary amines) or a TNBS test. A positive result indicates the presence of unreacted N-terminal amines.[1]
-
Perform a Double Coupling: The most straightforward initial response is to repeat the coupling step with a fresh preparation of the activated amino acid.[3] This provides a second opportunity for the reaction to go to completion.
-
Switch to a More Potent Coupling Reagent: If double coupling fails, your activating reagent may not be potent enough. Standard carbodiimides like DCC and DIC are often insufficient for sterically demanding couplings.[4] Switching to a uronium/aminium salt (e.g., HATU, HBTU, HCTU) or a phosphonium salt (e.g., PyBOP, PyAOP) is highly recommended as they form more reactive activated esters.[4]
Q2: I'm still experiencing poor coupling efficiency even after trying a stronger coupling reagent and double coupling. What other factors should I consider?
A2: If initial troubleshooting fails, you should investigate reaction conditions and the overall synthesis strategy more deeply.
-
Reaction Time and Temperature: Steric hindrance slows reaction kinetics.[4] Extend the coupling time significantly, for instance, from 1-2 hours to overnight, to allow the reaction to proceed to completion.[4] Gentle heating can also be effective, but must be applied cautiously to avoid racemization.[4]
-
Microwave-Assisted SPPS: Microwave energy is a highly effective tool for driving difficult couplings to completion by rapidly and efficiently heating the reaction mixture.[5][6][7][8] This method can significantly reduce reaction times and improve yields for hindered couplings.[5][6][7]
-
Solvent Choice: Proper solvation of the peptide-resin complex is critical.[4] If the peptide chain aggregates, the N-terminus becomes inaccessible. N-methylpyrrolidone (NMP) generally has superior solvating properties compared to Dimethylformamide (DMF).[4] For particularly "difficult sequences," a solvent mixture such as DCM/DMF/NMP or the inclusion of "magic mixtures" like DMSO/DMF can disrupt secondary structures.[4][9]
Q3: What are α,α-disubstituted amino acids, and why are they particularly challenging to incorporate?
A3: α,α-disubstituted amino acids, such as Aib, have two substituents on the α-carbon, replacing the α-hydrogen.[10][11] This high degree of substitution creates significant steric bulk directly adjacent to the reacting carboxyl and amino groups, making peptide bond formation extremely difficult.[12] These residues are often incorporated to induce specific secondary structures, like helices, in the resulting peptide.[13][14][15] For these exceptionally hindered couplings, even powerful uronium reagents may not be sufficient. In such cases, converting the amino acid to a more reactive acyl fluoride using a reagent like TFFH can be an effective strategy.[4][16]
Q4: How can I proactively manage peptide aggregation during the synthesis of sequences containing hindered amino acids?
A4: Peptide aggregation is a major contributor to synthesis failure. Proactive strategies are key.
-
Pseudoproline Dipeptides: This is one of the most effective strategies. Pseudoproline (ψ-Pro) dipeptides are derivatives of Ser, Thr, or Cys that are introduced during synthesis.[17][18] They induce a "kink" in the peptide backbone, similar to proline, which disrupts the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation.[17][18][19] This keeps the peptide chain well-solvated and accessible for subsequent couplings. It is crucial to use pre-formed dipeptides, as coupling an amino acid directly to a pseudoproline monomer is inefficient due to steric hindrance.[17][19][20]
-
Strategic Amino Acid Substitution: In some cases, it may be possible to substitute a residue prone to aggregation with a less problematic one, if it does not impact the peptide's function.
-
Segmented Synthesis: For very long or complex peptides, synthesizing shorter fragments and then ligating them together can be a successful approach.[21]
Troubleshooting Workflow & Protocols
Diagram: Troubleshooting a Failed Coupling Reaction
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 10. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]
- 11. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thieme.de [thieme.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bachem.com [bachem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chempep.com [chempep.com]
- 19. Pseudoproline - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: Investigating the Degradation of 3-Amino-3-(4-chlorophenyl)propanoic Acid
Welcome to the technical support center for researchers investigating the degradation pathways of 3-Amino-3-(4-chlorophenyl)propanoic acid. This guide is designed to provide you with the foundational knowledge, experimental strategies, and troubleshooting advice necessary to navigate the complexities of studying the metabolism of this synthetic β-amino acid. Given that the specific degradation pathways of this compound are not extensively documented in publicly available literature, this resource will focus on hypothesized routes based on established principles of microbial and enzymatic degradation of related molecules, including aromatic compounds, chlorinated substances, and β-amino acids.
Our approach is grounded in providing not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions and adapt methodologies to your specific experimental context.
Frequently Asked Questions (FAQs)
Here we address common initial questions researchers may have when beginning their investigation.
Q1: What are the likely initial steps in the degradation of this compound?
A1: Based on analogous compounds, the initial enzymatic attacks are likely to target one of three sites: the amino group, the aromatic ring, or the propanoic acid side chain. Potential initial steps include:
-
Deamination: The removal of the amino group to form a keto acid is a common step in amino acid catabolism[1].
-
Hydroxylation of the Aromatic Ring: Microbial degradation of chlorinated aromatic compounds often begins with hydroxylation of the ring, which can facilitate subsequent ring cleavage[2].
-
Side Chain Oxidation: While less common for β-amino acids, oxidation of the propanoic acid side chain is a possibility.
Q2: Is this compound likely to be easily biodegradable?
A2: Not necessarily. β-amino acids are known for their high stability towards enzymatic degradation compared to their α-amino acid counterparts[3][4]. The presence of a chloro-substituent on the phenyl ring can also increase its recalcitrance to microbial degradation. However, specific microbial enzymes, such as β-peptidyl aminopeptidases, have been identified that can cleave β-amino acids[5].
Q3: What analytical techniques are most suitable for identifying the parent compound and its metabolites?
A3: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly with a high-resolution mass spectrometer, is the most powerful tool for this type of investigation.[6][7][8]. This technique allows for the separation of compounds in a complex mixture and their identification based on their mass-to-charge ratio. Gas Chromatography-Mass Spectrometry (GC-MS) may also be useful, especially for more volatile derivatives of the metabolites[8][9].
Q4: Where can I obtain analytical standards for potential metabolites?
A4: Since the degradation pathway is not well-established, it is unlikely that all potential metabolite standards are commercially available. You may need to consider custom chemical synthesis for key hypothesized intermediates to confirm their identity in your samples.
Hypothetical Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound based on known metabolic routes of similar compounds. These are proposed routes that require experimental validation.
Caption: Hypothesized degradation pathways of this compound.
Troubleshooting Guide
This section provides solutions to common problems encountered during the experimental investigation of degradation pathways.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No degradation of the parent compound is observed. | - The microbial culture or enzyme preparation lacks the necessary enzymes. - Experimental conditions (pH, temperature, co-factors) are not optimal. - The compound is toxic to the microorganisms at the tested concentration. | - Screen a wider variety of microbial strains, especially those known to degrade chlorinated or aromatic compounds. - Optimize reaction conditions. - Perform a toxicity assay and adjust the starting concentration of the parent compound. |
| Multiple new peaks appear in the chromatogram, but they cannot be identified. | - Metabolites are novel and not present in databases. - In-source fragmentation in the mass spectrometer is creating artifact peaks. | - Use high-resolution mass spectrometry to obtain accurate mass and predict elemental composition.[6] - Perform MS/MS fragmentation to obtain structural information and compare it to hypothesized structures. - Vary the ionization source parameters to minimize in-source fragmentation. |
| Poor chromatographic peak shape or resolution. | - Inappropriate HPLC column or mobile phase. - Sample matrix interference. | - Screen different HPLC columns (e.g., C18, Phenyl-Hexyl, HILIC). - Optimize the mobile phase gradient and pH. - Implement a sample clean-up step (e.g., solid-phase extraction) prior to analysis. |
| Inconsistent results between experimental replicates. | - Instability of metabolites during sample storage or preparation. - Inconsistent inoculation or enzyme concentration. | - Analyze samples immediately after preparation or store them at -80°C. - Ensure accurate and consistent pipetting of microbial cultures or enzyme solutions. |
Experimental Protocols
The following are detailed protocols for key experiments in the study of this compound degradation.
Protocol 1: Microbial Degradation Assay
Objective: To determine if a microbial culture can degrade this compound.
Methodology:
-
Prepare a minimal salt medium.
-
Inoculate the medium with the microbial strain of interest.
-
Add a stock solution of this compound to a final concentration of 50-100 mg/L.
-
Set up a control flask with the compound but no microbial inoculum.
-
Incubate the flasks at the optimal growth temperature and shaking speed for the microorganism.
-
Withdraw aliquots at regular time intervals (e.g., 0, 24, 48, 72 hours).
-
Centrifuge the aliquots to remove microbial cells.
-
Analyze the supernatant by HPLC-MS to quantify the parent compound and identify potential metabolites.
Protocol 2: Metabolite Identification using HPLC-MS/MS
Objective: To identify and structurally characterize metabolites of this compound.
Methodology:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Full Scan Analysis: Acquire data over a mass range of m/z 50-500 to detect the parent compound and its metabolites.
-
Tandem MS (MS/MS) Analysis: For peaks of interest, perform fragmentation to obtain structural information.
-
Caption: General workflow for metabolite identification using HPLC-MS/MS.
References
- Gehringer, D., et al. (2006). Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides. Chemistry & Biodiversity, 3(12), 1325-1348. [Link]
- TUM University Library. (2006). Enzymatic degradation of β- and mixed α,β-oligopeptides. Technical University of Munich. [Link]
- Hook, A. L., et al. (2019). β-Aminopeptidases: enzymatic degradation and synthesis of β-amino acid containing peptides and kinetic resolution of β-amino acid amides. Applied Microbiology and Biotechnology, 103(21-22), 8647-8657. [Link]
- Moof University. (2016). Amino Acid Oxidation Pathways (Part 4 of 10) - Amino Acids Degraded to Acetyl-CoA. YouTube. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 440311, 3-Amino-3-(4-hydroxyphenyl)propanoic acid. PubChem. [Link]
- Alseekh, S., et al. (2021). Major problems and solutions associated with metabolite identification in metabolomic datasets.
- Wishart, D. (2018).
- Rabinowitz, J. D., & Kimball, E. (2007). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual review of biochemistry, 76, 499-526. [Link]
- Markus, A., et al. (1993). Microbial Degradation of Chlorinated Acetophenones. Applied and Environmental Microbiology, 59(9), 2736-2741. [Link]
- Dunn, W. B., et al. (2011). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. Metabolites, 1(1), 44-63. [Link]
- Toth, T., et al. (2015). Degradation of Amino Acids and Structure in Model Proteins and Bacteriophage MS2 by Chlorine, Bromine, and Ozone. Environmental Science & Technology, 49(23), 13849-13857. [Link]
- Tzin, V., & Galili, G. (2010). A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals. Frontiers in Plant Science, 1, 1-15. [Link]
- Kim, S., et al. (2019). Microbial Degradation of Amino Acid-Containing Compounds Using the Microcystin-Degrading Bacterial Strain B-9. Toxins, 11(11), 629. [Link]
- Wiefel, L., & Zeeck, A. (2007). Microbial degradation of poly(amino acid)s. Applied microbiology and biotechnology, 74(4), 747-56. [Link]
- Park, S., et al. (2018). Anaerobic degradation of amino acids generated from the hydrolysis of sewage sludge. Water Science and Technology, 78(10), 2211-2219. [Link]
- Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703-711. [Link]
- LibreTexts Biology. (2021). 18.
- Wang, T., et al. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Toxics, 12(4), 282. [Link]
Sources
- 1. Anaerobic degradation of amino acids generated from the hydrolysis of sewage sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial degradation of chlorinated acetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the GABA-B Receptor Activity of 3-Amino-3-(4-chlorophenyl)propanoic Acid and Baclofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the pharmacological activity of 3-Amino-3-(4-chlorophenyl)propanoic acid and the well-characterized drug, baclofen, at the γ-aminobutyric acid type B (GABA-B) receptor. This document is intended to serve as a technical resource, synthesizing available experimental data to elucidate the distinct pharmacological profiles of these structurally related compounds.
Introduction: A Tale of Two Isomers and Their Divergent Activities
At first glance, this compound and baclofen (4-Amino-3-(4-chlorophenyl)butanoic acid) appear to be closely related molecules. Both possess a 4-chlorophenyl ring and an amino acid moiety. However, a critical structural distinction dictates their profoundly different interactions with the GABA-B receptor. Baclofen is a γ-amino acid, while this compound is a β-amino acid. This seemingly subtle shift in the position of the amino group relative to the carboxylic acid function leads to a complete reversal in their pharmacological activity at the GABA-B receptor.
Baclofen is a potent and selective agonist of the GABA-B receptor, the activation of which leads to inhibitory effects on neuronal transmission.[1] This mechanism underpins its clinical use as a muscle relaxant for the treatment of spasticity.[2] In stark contrast, experimental evidence demonstrates that this compound acts as a weak but specific antagonist at the GABA-B receptor. This fundamental difference highlights the stringent structural requirements for ligand recognition and activation of the GABA-B receptor.
Comparative Pharmacological Activity at the GABA-B Receptor
The most direct comparison of the activity of these two compounds comes from quantitative pharmacological assays. The available data unequivocally demonstrate their opposing effects at the GABA-B receptor.
| Compound | Chemical Structure | Pharmacological Activity | Potency/Affinity |
| Baclofen | 4-Amino-3-(4-chlorophenyl)butanoic acid | GABA-B Receptor Agonist | Ki: ~6 µM (racemic) EC50: ~0.27 µM |
| This compound | This compound | GABA-B Receptor Antagonist | pA2: 3.5 |
Data Interpretation:
-
Baclofen's low micromolar and sub-micromolar Ki and EC50 values indicate its high affinity and potency as an agonist at the GABA-B receptor.[3][4] The lower the Ki value, the higher the binding affinity, and the lower the EC50 value, the greater the potency in eliciting a functional response.
-
This compound's pA2 value of 3.5 signifies its activity as a weak competitive antagonist. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A lower pA2 value indicates weaker antagonist potency.
Mechanistic Insights: Agonism vs. Antagonism at the GABA-B Receptor
The divergent activities of baclofen and this compound stem from their differential interactions with the GABA-B receptor, a G-protein coupled receptor (GPCR).
Baclofen (Agonist) Action:
As an agonist, baclofen binds to the GABA-B receptor and induces a conformational change that activates the associated heterotrimeric G-protein (Gi/o). This activation leads to downstream signaling events that ultimately result in neuronal inhibition.[5] The key effects include:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This results in potassium ion efflux, hyperpolarization of the neuronal membrane, and a decreased likelihood of action potential firing.
-
Inhibition of voltage-gated calcium channels: This reduces the influx of calcium ions into the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters.
This compound (Antagonist) Action:
As a competitive antagonist, this compound binds to the same site on the GABA-B receptor as baclofen but does not induce the conformational change necessary for G-protein activation. By occupying the binding site, it prevents agonists like GABA or baclofen from binding and eliciting their inhibitory effects. A weak antagonist, such as this compound, will require higher concentrations to effectively compete with an agonist.
Experimental Protocols for Assessing GABA-B Receptor Activity
The determination of agonist and antagonist activity at the GABA-B receptor relies on a combination of in vitro assays.
Radioligand Binding Assay for GABA-B Receptor
This assay is used to determine the binding affinity (Ki) of a test compound for the GABA-B receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize rat brain tissue in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet multiple times to remove endogenous GABA.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Reaction:
-
Incubate the prepared cell membranes with a constant concentration of a radiolabeled GABA-B receptor ligand (e.g., [³H]-baclofen).
-
Add varying concentrations of the unlabeled test compound (e.g., baclofen or this compound).
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the test compound.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Functional Assay for GABA-B Receptor Activation
This functional assay measures the activation of G-proteins following agonist binding to the GABA-B receptor, providing a measure of agonist efficacy and potency (EC50).
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing GABA-B receptors as described for the binding assay.
-
Assay Reaction:
-
Incubate the membranes with the test compound (agonist) at various concentrations.
-
Add a constant concentration of [³⁵S]GTPγS (a non-hydrolyzable analog of GTP) and GDP.
-
Incubate to allow for G-protein activation and [³⁵S]GTPγS binding.
-
-
Separation and Detection:
-
Separate bound from free [³⁵S]GTPγS by rapid filtration.
-
Measure the radioactivity on the filters.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the concentration of the agonist.
-
Determine the EC50 value from the resulting concentration-response curve.
-
Schild Analysis for Antagonist Potency
To determine the pA2 value of a competitive antagonist like this compound, a Schild analysis is performed using a functional assay.
Methodology:
-
Generate Agonist Concentration-Response Curves:
-
Perform a functional assay (e.g., [³⁵S]GTPγS assay or an electrophysiological measurement) to generate a concentration-response curve for a known GABA-B agonist (e.g., baclofen).
-
Repeat the agonist concentration-response curve in the presence of several fixed concentrations of the antagonist (this compound).
-
-
Calculate Dose Ratios:
-
For each concentration of the antagonist, determine the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
-
Construct the Schild Plot:
-
Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.
-
-
Determine pA2:
Conclusion: Structure is Key to Divergent Pharmacological Profiles
The comparison between this compound and baclofen serves as a compelling case study in structure-activity relationships. Despite their chemical similarity, the seemingly minor difference in the position of the amino group on the propanoic versus butanoic acid backbone results in a complete switch from a potent GABA-B receptor agonist (baclofen) to a weak antagonist (this compound). This underscores the high degree of stereospecificity and structural precision required for effective ligand binding and receptor activation at the GABA-B receptor. For researchers in drug discovery and development, this comparison highlights the critical importance of subtle structural modifications in determining the pharmacological outcome of a molecule and provides a clear example of how a small change can lead to a diametrically opposed biological effect.
References
- Abbenante, G., Hughes, R., & Prager, R. H. (1997). Potential GABAB Receptor Antagonists. IX The Synthesis of this compound, 2-Amino-2-(4-chlorophenyl)ethylphosphonic Acid and 2-Amino-2-(4-chlorophenyl)ethanesulfonic Acid. Australian Journal of Chemistry, 50(6), 523-528.
- Bettler, B., Kaupmann, K., Mosbacher, J., & Gassmann, M. (2004). Molecular structure and physiological functions of GABAB receptors. Physiological reviews, 84(3), 835-867.
- Bowery, N. G., Hill, D. R., Hudson, A. L., Doble, A., Middlemiss, D. N., Shaw, J., & Turnbull, M. (1980). (–)-Baclofen decreases neurotransmitter release in the mammalian CNS by an action at a novel GABA receptor.
- Chen, Y., Taddese, A., & Johnson, S. W. (2005). GABAB receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area. British journal of pharmacology, 144(6), 805–811.
- Colquhoun, D. (2007). Why the Schild method is better than plotting inhibition curves. Trends in pharmacological sciences, 28(12), 608-614.
- Froestl, W. (2010). Chemistry and pharmacology of GABAB receptor ligands. In GABAB Receptor Pharmacology (pp. 3-60). Springer, Vienna.
- Guyon, A., Kussrow, A., & Bornhop, D. J. (2013). Baclofen and other GABAB receptor agents are allosteric modulators of the CXCL12 chemokine receptor CXCR4. Journal of Neuroscience, 33(28), 11623-11633.
- Kenakin, T. (2017).
- Kerr, D. I., & Ong, J. (2001). GABAB receptors. Pharmacology & therapeutics, 91(3), 119-156.
- Pin, J. P., & Bettler, B. (2016). Organization and functions of GABAB receptors. In The GABAB Receptor (pp. 3-34). Springer, Cham.
- Urwyler, S., Mosbacher, J., Lingenhoehl, K., Heid, J., Hofstetter, K., Froestl, W., ... & Kaupmann, K. (2001). Positive allosteric modulation of native and recombinant GABAB receptors by 2, 6-Di-tert-butyl-4-(3-hydroxy-2, 2-dimethyl-propyl)-phenol (CGP7930) and its orally active analog, CGP13501. Molecular pharmacology, 60(5), 963-971.
- Wood, M. D., Murkitt, G. S., & Medhurst, A. D. (2008). The GABAB receptor: a promising target for the development of new analgesics. Current opinion in investigational drugs (London, England: 2000), 9(1), 60-66.
Sources
- 1. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA(B) receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are GABA receptor agonists and how do they work? [synapse.patsnap.com]
- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 7. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Amino-3-(4-chlorophenyl)propanoic Acid for Pharmaceutical Research
Introduction
3-Amino-3-(4-chlorophenyl)propanoic acid is a pivotal, non-proteinogenic β-amino acid that serves as a critical building block in the synthesis of various pharmacologically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas. The efficient and selective synthesis of this compound is therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, objective comparison of three prominent synthetic routes to this compound: the Rodionov-type reaction, a biocatalytic approach utilizing Rhodococcus species, and the Mannich reaction. Each method will be evaluated based on its underlying chemical principles, experimental protocol, and key performance indicators, offering field-proven insights to aid in the selection of the most appropriate route for your research needs.
Route 1: The Rodionov-Type Reaction
The Rodionov reaction is a classic and straightforward one-pot method for the synthesis of β-amino acids from an aldehyde, malonic acid, and ammonia (or a source thereof, such as ammonium acetate).[1][2] This approach is often favored for its operational simplicity and the ready availability of starting materials.
Causality Behind Experimental Choices
The choice of an alcoholic solvent, typically ethanol, is crucial as it effectively dissolves the reactants while facilitating the precipitation of the final product upon cooling. Ammonium acetate serves as both the ammonia source and a catalyst. The thermal conditions (reflux) are necessary to drive the condensation and subsequent decarboxylation steps to completion. The reaction is typically performed on a racemic basis, yielding a mixture of enantiomers.
Experimental Protocol
A detailed protocol for the synthesis of racemic this compound is as follows[3]:
-
To a round-bottom flask equipped with a reflux condenser, add 4-chlorobenzaldehyde (40.0 mmol), malonic acid (40.0 mmol), and ammonium acetate (80.0 mmol).
-
Add ethanol (100 mL) to the flask.
-
Heat the mixture to reflux with stirring for 8 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Collect the crude product by filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a colorless solid.
A reported yield for this procedure is approximately 65%.[3]
Reaction Mechanism
The reaction proceeds through a cascade of transformations within a single pot. Initially, the aldehyde reacts with ammonia (from ammonium acetate) to form an imine. Concurrently, the malonic acid can undergo a Knoevenagel condensation with the aldehyde. The imine then acts as an electrophile and reacts with the enolate of malonic acid in a Michael-type addition. Finally, the intermediate undergoes decarboxylation under the reaction conditions to afford the desired β-amino acid.[4]
Caption: Simplified workflow of the Rodionov-type reaction.
Route 2: Biocatalytic Synthesis via Rhodococcus Species
The use of whole-cell biocatalysts, particularly from the genus Rhodococcus, offers a green and highly selective alternative for the synthesis of β-amino acids.[5] These microorganisms possess a nitrile hydratase and amidase enzyme cascade that can enantioselectively hydrolyze β-aminonitriles to the corresponding β-amino acids.[6] This route is especially attractive for the production of enantiomerically pure compounds, which is often a critical requirement in pharmaceutical development.
Causality Behind Experimental Choices
This method is a two-step process, starting with the synthesis of the precursor, 3-amino-3-(4-chlorophenyl)propionitrile. This nitrile is then subjected to enzymatic hydrolysis. The choice of a whole-cell system over isolated enzymes is often more cost-effective as it circumvents the need for extensive enzyme purification. The reaction is carried out in an aqueous buffer at or near physiological pH and mild temperatures to maintain the catalytic activity of the enzymes. The enantioselectivity of the amidase is the key to obtaining an enantiomerically enriched product.
Experimental Protocol
Step 1: Synthesis of racemic 3-Amino-3-(4-chlorophenyl)propionitrile
The nitrile precursor can be synthesized via a Strecker-type reaction:
-
In a sealed vessel, combine 4-chlorobenzaldehyde, ammonia, and a cyanide source (e.g., potassium cyanide) in a suitable solvent.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).
-
Work up the reaction to isolate the crude 3-amino-3-(4-chlorophenyl)propionitrile.
Step 2: Enzymatic Hydrolysis
A representative protocol using Rhodococcus erythropolis cells is as follows:
-
Cultivate Rhodococcus erythropolis cells in a suitable growth medium to induce the expression of nitrile hydratase and amidase.
-
Harvest the cells by centrifugation and wash with a phosphate buffer (e.g., 50 mM, pH 7.0).
-
Prepare a suspension of the cells in the same buffer.
-
Add the racemic 3-amino-3-(4-chlorophenyl)propionitrile to the cell suspension.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the progress of the reaction by HPLC, observing the formation of the β-amino acid and the corresponding β-amino amide from the unreacted enantiomer of the nitrile.
-
Upon completion (or desired conversion), separate the cells by centrifugation.
-
Isolate and purify the enantiomerically enriched this compound from the supernatant, often by ion-exchange chromatography or crystallization.
Reaction Mechanism
The biocatalytic conversion involves a two-enzyme cascade. The nitrile hydratase first converts the nitrile group of both enantiomers of the substrate to an amide. Subsequently, the amidase enantioselectively hydrolyzes one enantiomer of the β-amino amide to the corresponding β-amino acid, leaving the other enantiomer of the amide largely unreacted. This kinetic resolution allows for the separation of the desired enantiomer of the β-amino acid.
Caption: Enzymatic cascade for the synthesis of β-amino acids.
Route 3: The Mannich Reaction
The Mannich reaction is a three-component condensation reaction involving an aldehyde, a primary or secondary amine, and an active hydrogen compound (e.g., a ketone or malonate).[7] While it classically produces β-amino carbonyl compounds, this route can be adapted to synthesize β-amino acids.
Causality Behind Experimental Choices
This is typically a two-step process for the synthesis of the target molecule. The first step is the Mannich reaction itself to form a β-amino ester, followed by hydrolysis to the carboxylic acid. The use of a pre-formed imine or in situ imine formation is central to the reaction. A catalyst, often a Lewis or Brønsted acid, is employed to activate the imine towards nucleophilic attack by the enolate of the active hydrogen compound. The final hydrolysis step requires acidic or basic conditions to convert the ester to the desired carboxylic acid.
Experimental Protocol
Step 1: Synthesis of the β-Amino Ester via Mannich Reaction
A representative protocol is as follows:
-
In a reaction vessel, dissolve 4-chlorobenzaldehyde and an amine source (e.g., aniline or a protected ammonia equivalent) in a suitable solvent.
-
Add a catalyst (e.g., a Lewis acid like ZnI2).
-
To this mixture, add a malonic acid ester (e.g., diethyl malonate).
-
Stir the reaction at room temperature or with gentle heating until the formation of the β-amino ester is complete.
-
Isolate and purify the intermediate β-amino ester.
Step 2: Hydrolysis to the β-Amino Acid
-
Dissolve the purified β-amino ester in a suitable solvent (e.g., an alcohol/water mixture).
-
Add a strong acid (e.g., HCl) or a strong base (e.g., NaOH) and heat the mixture to reflux.
-
Monitor the reaction for the disappearance of the ester.
-
Upon completion, neutralize the reaction mixture to the isoelectric point of the amino acid to induce precipitation.
-
Collect the product by filtration and purify by recrystallization.
Reaction Mechanism
The Mannich reaction begins with the formation of an iminium ion from the aldehyde and the amine. The active hydrogen compound then forms an enolate, which acts as a nucleophile and attacks the iminium ion, forming a new carbon-carbon bond. The resulting β-amino carbonyl compound is then hydrolyzed in a separate step to yield the final β-amino acid.
Caption: General workflow of the Mannich reaction for β-amino acid synthesis.
Comparative Analysis
| Feature | Rodionov-Type Reaction | Biocatalytic Synthesis (Rhodococcus) | Mannich Reaction |
| Starting Materials | 4-Chlorobenzaldehyde, malonic acid, ammonium acetate | 4-Chlorobenzaldehyde, cyanide source, ammonia, microbial cells | 4-Chlorobenzaldehyde, amine, malonic ester |
| Number of Steps | One-pot | Two steps (nitrile synthesis + enzymatic hydrolysis) | Two steps (Mannich reaction + hydrolysis) |
| Reaction Conditions | High temperature (reflux) | Mild (ambient temperature, neutral pH) | Mild to moderate temperature |
| Stereoselectivity | Racemic | Potentially high enantioselectivity | Racemic (asymmetric variants exist) |
| Yield | Moderate (ca. 65%) | Variable, dependent on enzyme activity and substrate | Moderate to good (stepwise yields) |
| Purification | Crystallization | Chromatographic separation often required | Chromatography and crystallization |
| Key Advantages | Operational simplicity, low cost | High enantioselectivity, green chemistry | Versatility in substrate scope |
| Key Disadvantages | Lack of stereocontrol, potential for byproducts[1] | Requires expertise in biocatalysis, multi-step | Multi-step process, may require protecting groups |
Conclusion
The choice of a synthetic route for this compound is contingent upon the specific requirements of the research.
-
The Rodionov-type reaction is a robust and cost-effective method for obtaining the racemic product on a laboratory scale. Its one-pot nature makes it an attractive option when enantioselectivity is not a primary concern.
-
The biocatalytic approach using Rhodococcus is the preferred method for accessing enantiomerically pure this compound. This "green" methodology aligns with the principles of sustainable chemistry and is highly valuable in the context of developing stereospecific pharmaceuticals.
-
The Mannich reaction offers a versatile, albeit multi-step, route. While the classical approach yields a racemic product, a wide array of asymmetric Mannich reactions have been developed, providing another avenue to enantiomerically enriched β-amino acids.
Ultimately, a thorough evaluation of the desired product specifications (racemic vs. enantiopure), available resources, and scalability will guide the discerning researcher to the most suitable synthetic strategy.
References
- HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS - Farmacia Journal.
- THE MECHANISM OF FORMATION OF BETA-ARYL-BETA-AMINO FATTY ACIDS BY THE CONDENSATION OF AROMATIC ALDEHYDES WITH MALONIC ACID AND ITS DERIVATIVES1 | Journal of the American Chemical Society.
- Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer - PMC - NIH.
- Competitive Formation of b-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium.
- CN103497119B - Preparation method of Beta-amino acid - Google Patents.
- Nitrile biotransformations for asymmetric synthesis of β-amino acid and β-amino acid amide.
- Competitive Formation of ??-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium - ResearchGate.
- Highly E cient One-Pot Three-Component Mannich Reaction Under Solvent-Free Conditions - Scientia Iranica.
- One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid - ThaiScience.
- β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal.
- Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides.
- Three component one pot synthesis of β-amino ketones mediated by (bromodimethyl)sulfonium bromide.
- A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF - ResearchGate.
- Highly Efficient Fe(HSO4)3-Catalyzed One-Pot Mannich-Type Reactions: Three Component Synthesis of β-amino Carbonyl Compounds - ResearchGate.
- The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents.
- Nitrile hydratase of Rhodococcus erythropolis: characterization of the enzyme and the use of whole cells for biotransformation of nitriles - PMC - PubMed Central.
- Enantioselective Synthesis of β-amino acids: A Review - Hilaris Publisher.
- Gordonia hydrophobica Nitrile Hydratase for Amide Preparation from Nitriles - MDPI.
- NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES Reported by Samuel Albright February 14, 2023 INTROD - Chemistry | Illinois.
- Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion.
- Aldoxime Dehydratase Co-existing with Nitrile Hydratase and Amidase in the Iron-Type Nitrile Hydratase- Producer Rhodococcus sp. N-771.
- Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals - MDPI.
- US5334745A - Preparation of 3-aminopropionitriles - Google Patents.
- Wiley-VCH 2005 - Supporting Information.
- A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - MDPI.
- (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid - PubChem.
- Three-component stereoselective enzymatic synthesis of amino diols and amino-polyols | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
Sources
- 1. pleiades.online [pleiades.online]
- 2. CN103497119B - Preparation method of Beta-amino acid - Google Patents [patents.google.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. thaiscience.info [thaiscience.info]
A Comparative Guide to the Biological Efficacy of 3-Amino-3-(4-chlorophenyl)propanoic acid and other GABA Analogues
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the biological efficacy of 3-Amino-3-(4-chlorophenyl)propanoic acid against other prominent gamma-aminobutyric acid (GABA) analogues. Moving beyond a simple product overview, we will dissect the mechanistic nuances, compare quantitative performance data, and provide the experimental frameworks necessary for their evaluation. This document is designed to serve as a practical resource for informed decision-making in neuroscience research and therapeutic development.
Introduction: The GABAergic System and its Modulators
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter within the mammalian central nervous system, crucial for maintaining the delicate balance between neuronal excitation and inhibition.[1] Its physiological effects are mediated through two primary receptor classes:
-
GABA-A Receptors: These are ionotropic, ligand-gated chloride channels that mediate fast synaptic inhibition.[2]
-
GABA-B Receptors: These are metabotropic, G-protein coupled receptors that produce slower, more prolonged inhibitory signals.[3]
Given the central role of GABA in regulating neuronal excitability, the development of GABA analogues—structural derivatives of GABA—has been a cornerstone of neuropharmacology for treating conditions ranging from epilepsy and neuropathic pain to anxiety and muscle spasticity.[1][4] However, not all analogues are created equal. Subtle changes in chemical structure can lead to profound differences in receptor affinity, functional activity, and clinical utility.
This guide focuses on this compound, comparing its biological profile to three other key GABA analogues: baclofen, phenibut, and pregabalin.
GABAergic Signaling Pathway Overview
The following diagram illustrates the fundamental actions of GABA at a synapse, highlighting the distinct mechanisms of GABA-A and GABA-B receptors.
Caption: GABAergic synapse showing GABA-A and GABA-B receptor mechanisms.
Profiles of Selected GABA Analogues
This compound
This compound is a lower homologue of baclofen, meaning it has a shorter carbon chain.[5] While its structure suggests activity at GABA-B receptors, its pharmacological profile is strikingly different from its parent compound. Crucially, it functions not as an agonist, but as a weak, specific GABA-B receptor antagonist .[5] Its primary utility is not as a direct therapeutic agent but as a research tool and a structural scaffold in medicinal chemistry for developing other bioactive molecules.[6][7][8]
Baclofen
Chemically known as β-(4-chlorophenyl)-γ-aminobutyric acid, baclofen is the archetypal GABA-B receptor agonist .[9][10] Its therapeutic effects, primarily muscle relaxation for treating spasticity, are mediated by the (R)-enantiomer, which is the pharmacologically active form.[10][11] Baclofen's high selectivity for the GABA-B receptor makes it a valuable tool for isolating and studying this specific pathway.
Phenibut
Phenibut (β-phenyl-γ-aminobutyric acid) is a close structural analogue of baclofen, differing only by the absence of the chlorine atom on the phenyl ring.[9] Like baclofen, it is a GABA-B receptor agonist . However, research indicates that it possesses a more complex pharmacological profile, also exhibiting binding activity at the α2-δ subunit of voltage-gated calcium channels (VDCCs), a target it shares with gabapentin and pregabalin.[9][12]
Pregabalin
Pregabalin is a well-known GABA analogue that, paradoxically, does not exert its primary effects through GABA receptors .[13][14] Instead, it binds with high affinity to the α2-δ subunit of VDCCs .[13][15][16] This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate and substance P.[16][17] This distinct mechanism of action makes it an essential comparator for understanding the diverse activities within the GABA analogue class.
Comparative Analysis of Biological Efficacy
Efficacy is a composite of receptor affinity, functional activity, and potency. Here, we dissect how these parameters differ across the selected analogues.
Receptor Binding Affinity and Functional Activity
The most significant distinction lies in their functional activity. While baclofen and phenibut activate the GABA-B receptor, this compound blocks it. Pregabalin circumvents this receptor entirely, acting on a different target.
-
Agonists (Baclofen, Phenibut): By activating GABA-B receptors, these compounds mimic the effect of endogenous GABA, leading to downstream signaling that hyperpolarizes neurons and reduces neuronal excitability. This agonist activity is the basis for their muscle relaxant and anxiolytic effects.[9]
-
Antagonist (this compound): As an antagonist, this molecule binds to the GABA-B receptor but does not activate it. Instead, it prevents GABA or GABA-B agonists from binding and eliciting a response. Its utility lies in experiments designed to block GABA-B signaling to study its physiological role.
-
Modulator (Pregabalin): By binding to the α2-δ VDCC subunit, pregabalin modulates neuronal function indirectly. It doesn't activate or block a neurotransmitter receptor but rather reduces the machinery of neurotransmitter release, effectively dampening hyperexcitable neuronal states.[14][15]
Potency and Selectivity
Quantitative binding data reveals significant differences in potency. (R)-Baclofen is a highly potent agonist at GABA-B receptors, with a reported IC50 in the nanomolar-to-low-micromolar range.[18] In stark contrast, this compound is characterized as a weak antagonist, with a pA2 value of 3.5, indicating much lower affinity.[5]
Phenibut demonstrates moderate affinity for the GABA-B receptor but also engages the α2-δ VDCC subunit, making it less selective than baclofen.[12] Pregabalin shows very high and selective affinity for the α2-δ subunit, with a Ki value in the nanomolar range.[12]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each analogue, providing a clear basis for comparison.
| Compound | Primary Target(s) | Binding Affinity | Functional Activity |
| This compound | GABA-B Receptor | pA₂ = 3.5[5] | Weak Antagonist[5] |
| (R)-Baclofen | GABA-B Receptor | IC₅₀ = 0.14 µM[18] | Potent Agonist[3] |
| (R)-Phenibut | GABA-B Receptor, α2-δ VDCC | IC₅₀ ≈ 92 µM (GABA-B)[12]Kᵢ = 23 µM (α2-δ)[12] | Agonist (GABA-B)[9]Ligand (α2-δ)[12] |
| Pregabalin | α2-δ VDCC | Kᵢ = 0.05 µM[12] | Subunit Ligand /Release Modulator[13][16] |
Methodologies for Efficacy Determination
To ensure scientific rigor, the data presented above must be generated through validated experimental protocols. Below are two foundational methodologies for characterizing these compounds.
Protocol 1: Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Kᵢ or IC₅₀) of an unlabeled compound by measuring its ability to displace a known radiolabeled ligand from a receptor.
Objective: To quantify the affinity of test compounds for the GABA-B receptor.
Workflow Diagram:
Caption: Workflow for a radioligand competition binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat brain tissue (e.g., cortex or cerebellum) in ice-cold buffer (e.g., 50 mM Tris-HCl). Centrifuge the homogenate to pellet the membranes, which are rich in GABA-B receptors. Wash the pellets multiple times by resuspension and centrifugation to remove endogenous GABA.[19][20]
-
Assay Setup: In assay tubes, combine the prepared membranes, a fixed concentration of a GABA-B specific radioligand (e.g., -baclofen), and varying concentrations of the unlabeled test compound (e.g., this compound, phenibut).[20]
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.
-
Termination & Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. Wash the filters rapidly with ice-cold buffer to reduce non-specific binding.
-
Quantification: Place the filters into scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.[20]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Electrophysiological Recording (Whole-Cell Patch-Clamp)
This technique measures the functional activity of a compound by recording the ion currents flowing through channels in the membrane of a single cell expressing the target receptor.
Objective: To determine if a compound is a GABA-B receptor agonist or antagonist.
Step-by-Step Methodology:
-
Cell Preparation: Use a cell line (e.g., HEK293) or primary neurons that express GABA-B receptors. Cells are plated on coverslips for recording.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of a microscope and perfuse with an extracellular solution. A glass micropipette filled with an intracellular solution is carefully brought into contact with a single cell to form a high-resistance seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, establishing electrical and chemical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: Clamp the cell's membrane potential at a fixed value (e.g., -60 mV).
-
Agonist Application: To test for agonist activity, apply the test compound (e.g., baclofen) to the cell via the perfusion system. An agonist will activate GABA-B receptors, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and a measurable outward K⁺ current.[21][22]
-
Antagonist Application: To test for antagonist activity, first apply a known GABA-B agonist (like baclofen) to elicit a stable outward current. Then, co-apply the test compound (e.g., this compound) with the agonist. An antagonist will reduce or abolish the agonist-induced current.
-
Data Analysis: Analyze the magnitude of the recorded currents to generate dose-response curves and determine potency (EC₅₀ for agonists) or inhibitory potency (IC₅₀ for antagonists).
Conclusion
This guide demonstrates that while GABA analogues share a common structural heritage, their biological efficacies can be profoundly divergent.
-
This compound is not a functional equivalent of baclofen. It is a weak GABA-B antagonist , making it a tool for probing GABA-B receptor function rather than a direct therapeutic agent in the same class as baclofen.
-
Baclofen remains the benchmark as a potent and selective GABA-B agonist .
-
Phenibut acts as a GABA-B agonist but with lower potency and additional activity at α2-δ VDCC subunits, suggesting a broader, less specific mechanism of action.
-
Pregabalin represents a distinct mechanistic class, achieving its therapeutic effects by modulating neurotransmitter release via the α2-δ VDCC subunit, completely independent of direct GABA receptor interaction.
For researchers and drug developers, this comparison underscores the critical importance of comprehensive pharmacological characterization. A minor structural modification—the length of a carbon chain—can invert a compound's function from an agonist to an antagonist. Understanding these distinctions is paramount for designing selective therapeutic agents and for accurately interpreting experimental results in the complex field of neuropharmacology.
References
- Wikipedia. (n.d.). Pregabalin.
- Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. PubMed.
- Dr.Oracle. (2025). What is the mechanism of action of Pregabalin (Lyrica)?.
- Krogsgaard-Larsen, P., Falch, E., & Peet, M. J. (1986). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. Journal of Neurochemistry.
- Cleveland Clinic Center for Continuing Education. (n.d.). Pregabalin (Lyrica®):Part I.
- Patsnap Synapse. (2024). What is the mechanism of Pregabalin?.
- Deisz, R. A. (1983). Comparison of GABA analogues at the crayfish stretch receptor neurone. PubMed.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Phenibut vs. Baclofen: A Comparative Look at GABA-B Agonists.
- PDSP. (2011). GABAA Receptor Binding Assay Protocol. UNC Chapel Hill.
- Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. PubMed Central.
- Abbenante, G., Hughes, R., & Prager, R. H. (1995). Potential GABAB receptor antagonists .9. The synthesis of this compound, 2-amino-2-(4-chlorophenyl)ethylphosphonic acid and 2-amino-2-(4-chlorophenyl)ethanesulfonic acid. UQ eSpace.
- Akk, G., & Steinbach, J. H. (2008). Methods for recording and measuring tonic GABAA receptor-mediated inhibition. Frontiers in Molecular Neuroscience.
- BenchChem. (2025). A Comparative Analysis of Gamibetal's Off-Target Effects Versus Other GABA Analogues.
- Chem-Impex. (n.d.). Fmoc-(S-3-amino-3-(4-chlorophenyl)propionic acid.
- Sallard, E., et al. (2021). Electrophysiology of ionotropic GABA receptors. Institut Pasteur.
- Sallard, E., et al. (2021). Electrophysiology of ionotropic GABA receptors. PubMed.
- Chem-Impex. (n.d.). (R-3-Amino-3-(4-chlorophenyl)propionic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid.
- Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry.
- Drugs.com. (2023). Gamma-aminobutyric acid analogs.
- Duke, R. K., et al. (1998). Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R. PubMed.
- Babel, L., et al. (2021). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. PubMed Central.
- Ghanavatian, S., & Derian, A. (2023). Baclofen. StatPearls - NCBI Bookshelf.
- Sieghart, W. (n.d.). 3 Binding Affinities (nM) of Benzodiazepine Site Ligands to GABA A... ResearchGate.
- Olsen, R. W., & Betz, H. (2006). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry - NCBI Bookshelf.
Sources
- 1. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Pregabalin - Wikipedia [en.wikipedia.org]
- 14. Pharmacotherapy Update | Pregabalin (Lyrica®):Part I [clevelandclinicmeded.com]
- 15. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 18. Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PDSP - GABA [kidbdev.med.unc.edu]
- 20. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Methods for recording and measuring tonic GABAA receptor-mediated inhibition [frontiersin.org]
- 22. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural and Functional Dissection: Phenylalanine vs. 3-Amino-3-(4-chlorophenyl)propanoic Acid
A Comparative Guide for Researchers in Drug Development
In the landscape of drug discovery and medicinal chemistry, the subtle modification of molecular architecture can lead to profound shifts in biological activity. Understanding these structure-activity relationships is paramount. This guide provides a detailed structural and functional comparison between the canonical alpha-amino acid, L-phenylalanine, and its synthetic analogue, 3-Amino-3-(4-chlorophenyl)propanoic acid, a non-proteinogenic beta-amino acid. By dissecting their structural nuances, physicochemical properties, and resultant biological implications, we aim to provide researchers with a foundational understanding for the rational design of novel therapeutics.
Core Structural Distinctions: The Alpha vs. Beta Architecture
The most fundamental difference between phenylalanine and this compound lies in the relative positions of their amino and carboxylic acid functional groups. Phenylalanine is an α-amino acid, meaning the amino group is attached to the same carbon atom (the α-carbon) as the carboxyl group.[1][2] In contrast, this compound is a β-amino acid, where the amino group is attached to the β-carbon, one carbon atom removed from the carboxyl group.[1][3]
This seemingly minor shift has significant stereochemical and conformational consequences:
-
Increased Flexibility: The additional carbon in the backbone of β-amino acids introduces greater conformational flexibility compared to their α-amino acid counterparts.[4] This allows β-amino acid-containing peptides to adopt unique secondary structures, such as helices and sheets, that are distinct from those formed by natural proteins.[5][6]
-
Altered Side-Chain Projection: The spatial orientation of the side chain (the phenyl group) relative to the backbone differs significantly, influencing how the molecule presents itself for intermolecular interactions with biological targets like enzymes and receptors.
Beyond the alpha/beta distinction, two other key structural modifications differentiate these molecules:
-
Aromatic Substitution: Phenylalanine possesses an unsubstituted benzyl side chain.[][8] In this compound, the phenyl ring is substituted with a chlorine atom at the para (4) position. This halogenation introduces changes in electronics and lipophilicity.
-
Chirality: In L-phenylalanine, the α-carbon is the chiral center. In this compound, the chiral center is the β-carbon, the point of attachment for the 4-chlorophenyl group.
Figure 1. Core structural differences between L-Phenylalanine and the β-amino acid analogue.
Physicochemical Properties: A Quantitative Comparison
The structural variations manifest as distinct physicochemical properties, which are critical determinants of a molecule's pharmacokinetics and pharmacodynamics.
| Property | L-Phenylalanine | This compound | Rationale for Difference |
| Molecular Formula | C₉H₁₁NO₂[9] | C₉H₁₀ClNO₂[10] | Addition of Chlorine, removal of one Hydrogen. |
| Molar Mass | 165.19 g/mol [9][11] | 199.63 g/mol [10][12] | The higher atomic mass of chlorine compared to hydrogen. |
| Melting Point (°C) | ~283 (decomposes) | ~223 (decomposes)[12][13] | Differences in crystal lattice packing and intermolecular forces due to structural and electronic changes. |
| pKa (Carboxyl) | 1.83[9][11] | Not Experimentally Reported | The electron-withdrawing nature of the chlorophenyl group may slightly alter acidity. |
| pKa (Amino) | 9.13[9][11] | Not Experimentally Reported | The greater distance from the carboxyl group in the β-amino acid will influence the pKa of the amino group. |
| XLogP3 (Calculated) | -1.5[11] | -0.8[10] | The chlorine atom increases lipophilicity, resulting in a higher (less negative) logP value. |
| Solubility in Water | 14.11 g/L at 25°C[9] | Not Experimentally Reported | The increased lipophilicity from the chlorine atom would suggest potentially lower aqueous solubility. |
Biological Implications and Divergent Roles
The structural and physicochemical disparities between these two molecules lead to fundamentally different roles in biological systems.
L-Phenylalanine: An Essential Building Block
As one of the 20 proteinogenic amino acids, L-phenylalanine is essential for human life and must be obtained from the diet.[] Its biological functions are vast and well-characterized:
-
Protein Synthesis: It is a fundamental component of proteins, where its hydrophobic benzyl side chain contributes to protein structure and stability through non-polar interactions.[][8]
-
Metabolic Precursor: Phenylalanine is the precursor for the synthesis of tyrosine, which in turn is converted into critical catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine.[9][14] This metabolic pathway is central to mood regulation, stress response, and cognitive function.[] A defect in the enzyme phenylalanine hydroxylase, which converts phenylalanine to tyrosine, leads to the genetic disorder phenylketonuria (PKU).[9][15]
Figure 2. Major metabolic pathways of L-Phenylalanine.
This compound: A Neuromodulatory Scaffold
Being a synthetic β-amino acid, this compound is not incorporated into proteins. Its structure, however, makes it a valuable scaffold in medicinal chemistry, particularly for targeting the central nervous system. The β-amino acid backbone can mimic γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.
-
Potential GABA Receptor Agonism: Molecules with a similar structure, such as Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), are potent GABA-B receptor agonists used clinically as muscle relaxants.[16] It is plausible that this compound or its derivatives could exhibit activity at GABA receptors, leading to sedative, anxiolytic, or anticonvulsant effects.[16][17] GABA receptor agonists work by enhancing the inhibitory effects of GABA, often by opening chloride ion channels to hyperpolarize neurons.[16]
-
Resistance to Degradation: Peptides containing β-amino acids are often more resistant to enzymatic degradation by peptidases compared to natural peptides, a highly desirable trait for therapeutic development.[18]
-
Pharmaceutical Intermediate: The compound serves as a key building block for synthesizing more complex molecules with potential therapeutic applications in neurological disorders.[19][20]
Experimental Characterization: Protocols and Workflows
To experimentally validate the structural and functional differences discussed, a multi-pronged approach is necessary. Below are detailed protocols for key analytical techniques.
Protocol 1: Conformational Analysis by NMR Spectroscopy
Objective: To compare the solution-state conformation and flexibility of the two molecules.
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides information on the chemical environment and spatial proximity of atoms within a molecule. Coupling constants (J-values) between protons on adjacent carbons can be used to determine dihedral angles and thus infer the preferred conformation in solution.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of each compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a 1D proton (¹H) NMR spectrum for initial characterization and chemical shift assignment.
-
Acquire a 2D Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling networks.
-
Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum to identify protons that are close in space, providing further conformational constraints.
-
-
Data Analysis:
-
Integrate proton signals to confirm relative numbers of protons.
-
Measure the ³J(H,H) coupling constants from the high-resolution 1D ¹H spectrum.
-
Use the Karplus equation to correlate the observed coupling constants to dihedral angles, providing insight into the rotational freedom around the Cα-Cβ (for Phe) and Cβ-Cα (for the β-amino acid) bonds.
-
Analyze NOESY cross-peaks to confirm through-space proximities.
-
Figure 3. Experimental workflow for NMR-based conformational analysis.
Protocol 2: Solid-State Structure by X-ray Crystallography
Objective: To determine the precise three-dimensional atomic coordinates and crystal packing of each molecule.
Rationale: X-ray crystallography provides an unambiguous, high-resolution snapshot of a molecule's structure in the solid state, revealing exact bond lengths, bond angles, and intermolecular interactions.
Methodology:
-
Crystal Growth: Grow single crystals of each compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern using a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model against the experimental data, adjusting atomic positions and thermal parameters until the calculated and observed diffraction patterns match closely.
-
Protocol 3: Predicting Biological Interactions via Molecular Docking
Objective: To computationally predict and compare the binding modes of both molecules within the active site of a relevant biological target (e.g., the GABA-B receptor).
Rationale: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor) to form a stable complex.[21][22] It is widely used in drug design to screen virtual libraries and rationalize structure-activity relationships.[21][23]
Methodology:
-
Preparation of Receptor and Ligands:
-
Obtain the 3D structure of the target receptor (e.g., from the Protein Data Bank). Prepare the protein by adding hydrogen atoms, assigning partial charges, and removing water molecules.
-
Generate 3D structures of L-phenylalanine and this compound. Minimize their energy and assign appropriate charges.
-
-
Docking Simulation:
-
Define the binding site (active site) on the receptor.
-
Use a docking algorithm (e.g., AutoDock, GOLD) to systematically sample different conformations and orientations of each ligand within the binding site.[22]
-
Score each generated "pose" using a scoring function that estimates the binding affinity based on factors like electrostatic and van der Waals interactions.[23]
-
-
Analysis of Results:
-
Analyze the top-ranked poses for each ligand.
-
Compare their predicted binding energies and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.
-
Visualize the docked poses to understand how structural differences (α vs. β, chlorination) influence the binding mode.
-
Figure 4. Workflow for computational molecular docking.
Conclusion
The comparison between L-phenylalanine and this compound serves as a compelling case study in medicinal chemistry. The shift from an α- to a β-amino acid backbone, coupled with the introduction of a chloro-substituent, transforms a fundamental building block of life into a synthetic scaffold with potential for neuromodulation. The increased conformational flexibility and altered physicochemical properties of the β-amino acid analogue open up new possibilities for interacting with biological targets, particularly GABA receptors, while also offering enhanced resistance to enzymatic degradation. For drug development professionals, a thorough understanding of these foundational structural differences, validated through the experimental and computational workflows detailed herein, is essential for the rational design of next-generation therapeutics.
References
- Wikipedia. Phenylalanine. [Link]
- Wikipedia. GABA receptor agonist. [Link]
- Pediaa. Difference Between Alpha and Beta Amino Acid. [Link]
- PubChem. Phenylalanine and Tyrosine Metabolism. [Link]
- Aapptec Peptides. Beta Amino Acids and Beta Homo Amino Acids. [Link]
- Patsnap Synapse. What are GABA receptor agonists and how do they work? [Link]
- Difference Wiki. Alpha Amino Acid vs.
- PubMed. GABA receptor agonists: pharmacological spectrum and therapeutic actions. [Link]
- Taylor & Francis Online. GABA receptor agonist – Knowledge and References. [Link]
- PathWhiz. Phenylalanine Metabolism. [Link]
- MetwareBio. Phenylalanine: Essential Roles, Metabolism, and Health Impacts. [Link]
- Wikipedia. GABAA receptor agonist. [Link]
- Reactome. Phenylalanine metabolism. [Link]
- Scirp.org. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. [Link]
- PubMed. Conformational studies on beta-amino acid-containing peptides. I. [Link]
- Quora. How do alpha, beta and gamma amino acids differ in terms of structure, function and occurrence? [Link]
- ResearchGate. A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals. [Link]
- Mol-Instincts. Phenylalanine. [Link]
- National Center for Biotechnology Information. Protein–Ligand Docking in the Machine-Learning Era. [Link]
- World Scientific.
- ChemBK. 3-AMINO-3-(4-CHLOROPHENYL)PROPIONIC ACID - Physico-chemical Properties. [Link]
- PubChem. L-Phenylalanine. [Link]
- PubChem. (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid. [Link]
- Wiley-VCH.
- ACS Publications. HybridDock: A Hybrid Protein–Ligand Docking Protocol Integrating Protein- and Ligand-Based Approaches. [Link]
- ResearchGate. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. [Link]
- ACS Publications. Conformational analysis of amino acids and peptides using specific isotope substitution. II. Conformation of serine, tyrosine, phenylalanine, aspartic acid, asparagine, and aspartic acid .beta.
- Purdue University. Phenylalanine Formula & Structure. [Link]
- PubMed Central. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. [Link]
- Wikipedia. Protein–ligand docking. [Link]
- Leiden University. Molecular docking and computation of protein-protein interactions. [Link]
- Google Patents. Dipeptide compounds with a fungicidal activity.
- MySkinRecipes. This compound. [Link]
- Pharmaffiliates. 3-(4-Amino-3-(4-chlorophenyl)butanamido)-2-(4-chlorophenyl)propanoic Acid. [Link]
- Shaanxi Lighte Optoelectronics Material Co., Ltd. (S)-3-Amino-3-(4-chlorophenyl)propanoic acid. [Link]
- Chemdad. 3-AMINO-3-(4-CHLOROPHENYL)PROPIONIC ACID. [Link]
Sources
- 1. difference.wiki [difference.wiki]
- 2. echemi.com [echemi.com]
- 3. differencebetween.com [differencebetween.com]
- 4. researchgate.net [researchgate.net]
- 5. Conformational studies on beta-amino acid-containing peptides. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. worldscientific.com [worldscientific.com]
- 8. Phenylalanine (Phe) Overview - Creative Peptides [creative-peptides.com]
- 9. Phenylalanine - Wikipedia [en.wikipedia.org]
- 10. (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 684223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-氨基-3-(4-氯苯基)-丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 3-AMINO-3-(4-CHLOROPHENYL)PROPIONIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]
- 15. Reactome | Phenylalanine metabolism [reactome.org]
- 16. What are GABA receptor agonists and how do they work? [synapse.patsnap.com]
- 17. GABA receptor agonist - Wikipedia [en.wikipedia.org]
- 18. peptide.com [peptide.com]
- 19. This compound [myskinrecipes.com]
- 20. chemimpex.com [chemimpex.com]
- 21. Protein–Ligand Docking in the Machine-Learning Era - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protein–ligand docking - Wikipedia [en.wikipedia.org]
- 23. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protecting Groups for 3-Amino-3-(4-chlorophenyl)propanoic Acid: A Senior Application Scientist's Perspective
In the landscape of pharmaceutical and peptide synthesis, the strategic selection of protecting groups is a cornerstone of success, dictating the efficiency, yield, and purity of the final product. 3-Amino-3-(4-chlorophenyl)propanoic acid is a valuable chiral building block, notably utilized in the development of novel therapeutics, particularly those targeting neurological disorders.[1][2][3] Its successful incorporation into larger, more complex molecules hinges on the temporary masking of its reactive amino group to prevent unwanted side reactions.
This guide offers an in-depth comparative analysis of three of the most widely employed amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—as applied to this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear comparison to empower researchers in making informed decisions for their synthetic strategies.
The Imperative of Orthogonality in Amine Protection
The primary differentiator between Boc, Cbz, and Fmoc lies in their cleavage conditions, a concept known as orthogonality.[4][5] Orthogonal protecting groups can be selectively removed in the presence of one another, a critical feature in multi-step syntheses where various functional groups require protection.[4][6][7]
-
Boc (tert-Butoxycarbonyl): This group is labile to acidic conditions, typically cleaved with trifluoroacetic acid (TFA).[5][8]
-
Cbz (Carboxybenzyl): Removal of the Cbz group is classically achieved through catalytic hydrogenolysis.[5][9]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast, the Fmoc group is cleaved under basic conditions, commonly with a solution of piperidine.[5][10]
This inherent difference in lability forms the basis of their strategic deployment in complex synthetic routes.
Comparative Overview of Protecting Groups for this compound
The choice of an appropriate protecting group is contingent upon the overall synthetic strategy, including the stability of other functional groups within the molecule and the desired deprotection method. The following table summarizes the key characteristics of Boc, Cbz, and Fmoc in the context of protecting this compound.
| Characteristic | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Structure | (CH₃)₃C-O-(C=O)- | Benzyl-O-(C=O)- | Fluorenyl-CH₂-O-(C=O)- |
| Lability | Acid-Labile[5] | Hydrogenolysis[5] | Base-Labile[5] |
| Typical Deprotection | Trifluoroacetic Acid (TFA); HCl in Dioxane[4][8] | H₂, Pd/C; Transfer Hydrogenation[4] | 20-50% Piperidine in DMF[4] |
| Stability | Stable to base and hydrogenolysis.[4] | Stable to mild acid and base.[4] | Stable to acid and hydrogenolysis.[4][10] |
| Key Advantages | Robust and well-established for both solution-phase and solid-phase synthesis. The protected product often exhibits good solubility.[11] | Stable over a wide range of non-reductive conditions, making it suitable for solution-phase synthesis.[6][9] The protected product is often crystalline and easy to purify.[12] | Mild deprotection conditions are compatible with sensitive functional groups. Orthogonal to Boc and Cbz. Widely used in automated solid-phase peptide synthesis (SPPS).[6][10] |
| Potential Limitations | Requires strong acid for cleavage, which may not be suitable for acid-sensitive substrates.[4] The formation of the tert-butyl cation during deprotection can lead to side reactions.[13] | The catalyst for hydrogenolysis can be pyrophoric and may interfere with other functional groups (e.g., alkenes, alkynes, or sulfur-containing residues). Not suitable for solid-phase synthesis.[4] | The fluorene byproduct can be challenging to remove completely. The dibenzofulvene intermediate can form adducts with the deprotected amine.[4] |
Experimental Protocols and Mechanistic Insights
The following sections provide detailed, representative protocols for the protection of this compound with Boc, Cbz, and Fmoc, along with their subsequent deprotection.
Boc Protection and Deprotection
The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and the general stability of the protected amine.[8][14]
Protection Workflow:
Caption: Boc Deprotection Workflow
Detailed Protocol for Boc Protection:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1).
-
Basification: Add sodium hydroxide (1.1 eq) to the solution and stir until the amino acid is completely dissolved.
-
Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in THF.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure. Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a 1 M HCl solution.
-
Extraction: Extract the product with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-3-amino-3-(4-chlorophenyl)propanoic acid. [11][15][16] Detailed Protocol for Boc Deprotection:
-
Dissolution: Dissolve the Boc-protected amino acid (1.0 eq) in dichloromethane (DCM).
-
Acid Treatment: Add trifluoroacetic acid (TFA, 10-20 eq) to the solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Concentration: Remove the solvent and excess TFA under reduced pressure.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected amino acid as its TFA salt.
-
Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. [8][14]
Cbz Protection and Deprotection
The Cbz group, introduced by Bergmann and Zervas in 1932, was a pivotal development in peptide chemistry. [9]It remains a valuable protecting group, particularly in solution-phase synthesis.
Protection Workflow:
Caption: Cbz Protection Workflow
Deprotection Workflow:
Caption: Cbz Deprotection Workflow
Detailed Protocol for Cbz Protection (Schotten-Baumann Conditions):
-
Dissolution: Dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium bicarbonate (2.5 eq) with cooling in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C. [17]3. Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. [17]4. Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate. [17]5. Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. [17]6. Extraction: Extract the product with ethyl acetate. [17]7. Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid. [17] Detailed Protocol for Cbz Deprotection by Catalytic Hydrogenolysis:
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 eq) in methanol or ethanol. [17]2. Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%). [17]3. Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. [17]4. Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by TLC. [17]5. Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet. [17]6. Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed. [17]
Fmoc Protection and Deprotection
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its mild, base-labile deprotection conditions. [6][10] Protection Workflow:
Caption: Fmoc Protection Workflow
Deprotection Workflow:
Caption: Fmoc Deprotection Workflow
Detailed Protocol for Fmoc Protection:
-
Dissolution: To a mixture of this compound (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of dioxane and water (1:1), add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.05 eq) in dioxane.
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up: Pour the reaction mixture into ice-water and acidify with concentrated HCl to pH 2.
-
Extraction: Extract the product with ethyl acetate.
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization. [18][19] Detailed Protocol for Fmoc Deprotection:
-
Resin Swelling (for SPPS): Swell the Fmoc-protected amino acid-loaded resin in dimethylformamide (DMF).
-
Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes at room temperature.
-
Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and the dibenzofulvene-piperidine adduct.
-
Confirmation: A qualitative test (e.g., Kaiser test) can be performed to confirm the presence of the free amine before proceeding to the next coupling step. [20]
Conclusion: Selecting the Optimal Protecting Group
The choice between Boc, Cbz, and Fmoc for the protection of this compound is a critical decision that should be guided by the specific requirements of the synthetic route.
-
Boc protection is a robust and versatile choice, particularly for solution-phase synthesis, where its stability to a wide range of conditions is advantageous.
-
Cbz protection offers excellent stability and is a cost-effective option for solution-phase synthesis, provided that the substrate is compatible with catalytic hydrogenolysis.
-
Fmoc protection is the undisputed champion for solid-phase peptide synthesis, where its mild deprotection conditions and orthogonality to acid-labile side-chain protecting groups are paramount.
By understanding the nuances of each protecting group and carefully considering the overall synthetic strategy, researchers can confidently select the optimal protecting group to achieve their synthetic goals with high efficiency and purity.
References
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.).
- Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. (2025, October 7).
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (n.d.).
- Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
- Wiley-VCH 2005 - Supporting Information. (n.d.).
- Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7).
- Boosting Drug Discovery: The Role of Specialty Amino Acids. (2026, January 6).
- N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. (n.d.).
- Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. (2025, August 12).
- BOC deprotection - Hebei Boze Chemical Co.,Ltd. (2023, July 4).
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (n.d.).
- Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27).
- Boc-(r)-3-amino-3-(4-chlorophenyl)propionic acid - PubChemLite. (n.d.).
- Protecting Groups List - SynArchive. (n.d.).
- Amino Acid-Protecting Groups. (2019, November 19).
- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
- Cbz-Protected Amino Groups. (2019, October 2).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (n.d.).
- Protective Groups - Organic Chemistry Portal. (n.d.).
- Fmoc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
- 3-amino-3-(3-chlorophenyl)propanoic acid - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP - PharmaCompass.com. (n.d.).
- An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - The Royal Society of Chemistry. (n.d.).
- Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. (2019, November 14).
- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.).
- WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents. (n.d.).
- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. total-synthesis.com [total-synthesis.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 13. BOC deprotection [ms.bzchemicals.com]
- 14. jk-sci.com [jk-sci.com]
- 15. PubChemLite - Boc-(r)-3-amino-3-(4-chlorophenyl)propionic acid (C14H18ClNO4) [pubchemlite.lcsb.uni.lu]
- 16. 3-N-Boc-Amino-3-(4-chlorophenyl)propionic acid | 284493-65-8 [chemicalbook.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chemimpex.com [chemimpex.com]
- 19. jk-sci.com [jk-sci.com]
- 20. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Spectroscopic Differentiation of 3-Amino-3-(4-chlorophenyl)propanoic Acid Isomers
In the landscape of pharmaceutical development and molecular research, the unequivocal identification of stereoisomers is not merely a matter of analytical rigor but a cornerstone of safety and efficacy. The subtle, yet profound, differences in the three-dimensional arrangement of atoms in chiral molecules can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of spectroscopic methodologies for the differentiation of the (R) and (S) enantiomers of 3-Amino-3-(4-chlorophenyl)propanoic acid, a compound of interest in medicinal chemistry.
The Challenge of Enantiomeric Differentiation
Enantiomers, being mirror images of each other, possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Consequently, their response to most standard spectroscopic techniques is identical. In achiral environments, the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra of (R) and (S)-3-Amino-3-(4-chlorophenyl)propanoic acid will be indistinguishable. The key to their differentiation lies in the introduction of a chiral environment that interacts differently with each enantiomer, breaking their spectroscopic equivalence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Chiral Analysis
While a standard ¹H or ¹³C NMR spectrum of a racemic mixture of this compound will show a single set of peaks, the use of chiral auxiliary agents can induce diastereomeric interactions, leading to the resolution of signals for the individual enantiomers.
Chiral Solvating Agents (CSAs)
The addition of a chiral solvating agent to the NMR sample can lead to the formation of transient diastereomeric complexes. These complexes will have distinct chemical shifts for the corresponding protons and carbons of the (R) and (S) enantiomers.
A notable example of a CSA is a thiourea derivative which has been shown to be effective in the enantiodifferentiation of N-3,5-dinitrobenzoyl (N-DNB) amino acids.[1] By derivatizing the amino group of our target molecule with a DNB group, we can leverage this methodology. In the presence of the thiourea-based CSA, the protons and carbons of the N-DNB derivatives of (R) and (S)-3-Amino-3-(4-chlorophenyl)propanoic acid would be expected to exhibit different chemical shifts. For instance, the aromatic protons of the DNB moiety often show significant separation.[1]
Experimental Protocol: NMR Analysis with a Chiral Solvating Agent
-
Derivatization: React the racemic this compound with 3,5-dinitrobenzoyl chloride to form the N-DNB derivative.
-
Sample Preparation: Prepare NMR samples of the derivatized analyte in a suitable deuterated solvent (e.g., CDCl₃).
-
CSA Addition: Add a stoichiometric amount of a suitable chiral solvating agent, such as a thiourea-based CSA.
-
Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra.
-
Analysis: Compare the spectra of the derivatized analyte with and without the CSA. In the presence of the CSA, look for the splitting of signals corresponding to the two enantiomers.
Expected ¹H NMR Spectral Data for this compound (Racemic, without CSA)
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (C₆H₄) | ~7.3 | Multiplet | 4H |
| Methine (CH) | ~4.5 | Triplet | 1H |
| Methylene (CH₂) | ~2.8 | Doublet | 2H |
Note: This is a generalized prediction. Actual chemical shifts may vary based on solvent and concentration.
Visualization of the Chiral Differentiation Workflow
Caption: Workflow for NMR-based chiral differentiation using a chiral solvating agent.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS): Indirect Methods for Chiral Distinction
Standard IR and MS techniques are generally insensitive to chirality. However, they can be powerful tools when coupled with a chiral separation method.
Infrared Photodissociation (IRPD) Spectroscopy
A more advanced technique, Infrared Photodissociation (IRPD) spectroscopy of mass-selected ions, has shown promise in identifying amino acid isomers.[2] This method involves tagging the ions of the separated enantiomers with a messenger molecule (e.g., water) and then irradiating them with an IR laser. The resulting fragmentation pattern can be isomer-specific. While this is a complex research technique, it highlights the potential for gas-phase IR spectroscopy in chiral analysis.
Mass Spectrometry Coupled with Chiral Chromatography
The most common approach for using MS in chiral analysis is to couple it with a chiral chromatography technique, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
-
Column Selection: Choose a chiral HPLC column appropriate for the separation of amino acid derivatives.
-
Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the (R) and (S) enantiomers.
-
MS Detection: Couple the HPLC system to a mass spectrometer. The MS will detect the separated enantiomers as they elute from the column.
-
Data Analysis: The retention times of the two peaks will correspond to the (R) and (S) enantiomers, and the mass spectrometer will confirm their identity by providing their mass-to-charge ratio.
Expected Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | Notes |
| [M+H]⁺ | 200.05 | Molecular ion with a proton adduct |
| [M-H₂O+H]⁺ | 182.04 | Loss of water from the molecular ion |
Note: The fragmentation pattern will be identical for both enantiomers.
Visualization of Chiral HPLC-MS Workflow
Caption: Experimental workflow for the separation and identification of enantiomers using Chiral HPLC-MS.
Conclusion
The spectroscopic differentiation of the (R) and (S) isomers of this compound requires moving beyond standard analytical techniques. Chiral NMR spectroscopy, particularly with the use of chiral solvating agents, offers a direct and powerful method for in-solution analysis and quantification of enantiomeric excess. For unambiguous identification and separation, the hyphenated technique of chiral HPLC-MS remains the industry standard. The choice of methodology will ultimately depend on the specific requirements of the analysis, including the need for quantitative results, the complexity of the sample matrix, and the available instrumentation.
References
- A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy | The Journal of Organic Chemistry - ACS Publications. (2021-05-21).
- 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing). (2023-08-18).
- Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - NIH.
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH.
- A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids - MDPI.
- 3-Amino-3-(4-chlorophenyl)propionic acid - SpectraBase.
- Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds - ResearchGate. (2025-08-06).
- Enantiodetection of Chiral Molecules via Two-Dimensional Spectroscopy.
- Microwave Three-Wave Mixing Spectroscopy of Chiral Molecules in Weakly Bound Complexes | The Journal of Physical Chemistry Letters - ACS Publications. (2023-08-11).
- Making it easier to differentiate chiral molecules - Spectroscopy Europe. (2022-07-08).
- Wiley-VCH 2005 - Supporting Information.
- (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid - PubChem.
- 3-(4-Chlorophenyl)propionic acid - the NIST WebBook.
- IDENTIFICATION OF AMINO ACID ISOMERS BY INFRARED PHOTODISSOCIATION SPECTROSCOPY OF MASS-SELECTED IONS. Tyler M. Nguyen1, Douglas.
- (S)-3-Amino-3-(4-chlorophenyl)propanoic acid.
- low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes.
- database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry.
- mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes.
Sources
A Comparative Guide to the Bioactivity of (R)- and (S)-Enantiomers of 3-Amino-3-(4-chlorophenyl)propanoic Acid
For researchers and drug development professionals navigating the complexities of GABAergic modulation, understanding the stereospecificity of bioactive compounds is paramount. This guide provides a detailed comparison of the bioactivity of the (R)- and (S)-enantiomers of 3-Amino-3-(4-chlorophenyl)propanoic acid. Due to the limited direct comparative data on this specific molecule, this guide will draw heavily on the extensive research conducted on its close structural analog, Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), to infer and illustrate the anticipated stereoselective effects. The biological activity of racemic Baclofen is known to reside almost exclusively in the (R)-(+)-enantiomer.[1]
Introduction: The Significance of Chirality in GABAB Receptor Modulation
This compound is a chiral molecule possessing a stereocenter at the C3 position. This chirality gives rise to two enantiomers, (R) and (S), which are non-superimposable mirror images of each other. In pharmacology, it is a well-established principle that enantiomers can exhibit profoundly different biological activities. This is due to the three-dimensional nature of biological targets, such as receptors and enzymes, which selectively interact with only one enantiomer.
The primary target for this class of compounds is the γ-aminobutyric acid type B (GABAB) receptor, a metabotropic G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission in the central nervous system.[2] Activation of GABAB receptors leads to a cascade of downstream effects, including the inhibition of adenylyl cyclase and the modulation of K+ and Ca2+ channel activity, ultimately resulting in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Comparative Bioactivity: A Tale of Two Enantiomers
The bioactivity of the enantiomers of this compound is expected to mirror the stark differences observed with the enantiomers of Baclofen.
The (R)-Enantiomer: The Active Moiety
The (R)-enantiomer of Baclofen is a potent and selective agonist of the GABAB receptor.[1][3] It is this enantiomer that is responsible for the therapeutic effects of racemic Baclofen, which include muscle relaxation and the reduction of spasticity. The (R)-enantiomer effectively binds to the GABAB receptor and initiates the downstream signaling cascade. Studies have shown that (R)-Baclofen is approximately twice as active as the racemic mixture.[3][4] In the context of alcohol-related behaviors, (R)-(+)-Baclofen has been shown to suppress alcohol intake.[3]
The (S)-Enantiomer: The Inactive Counterpart
In stark contrast, the (S)-enantiomer of Baclofen is considered to be behaviorally inactive, even at doses significantly higher than the effective dose of the (R)-enantiomer.[4] Some studies have even suggested that the (S)-(-)-enantiomer may have opposing effects, such as stimulating alcohol intake in certain models, though it is generally regarded as being devoid of significant GABAB agonist activity.[3][5]
While direct studies on the enantiomers of this compound are less common, one study has characterized it as a weak specific antagonist of the GABAB receptor.[6][7] This suggests a different pharmacological profile compared to Baclofen, but the principle of stereoselectivity would still apply.
Quantitative Comparison of Baclofen Enantiomers
The following table summarizes the expected differences in bioactivity, using data from Baclofen as a reference.
| Parameter | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |
| Primary Target | GABAB Receptor | GABAB Receptor | GABAB Receptor |
| Activity | Potent Agonist | Inactive/Weak Antagonist | Agonist |
| Relative Potency | High | Very Low/None | Moderate |
| Behavioral Effects | Inhibition of sexual behavior, locomotor activity, and motor execution.[4] | Inactive in behavioral studies.[4] | Similar to (R)-enantiomer but with half the potency.[4] |
GABAB Receptor Signaling Pathway
The differential activity of the enantiomers can be understood by examining the GABAB receptor signaling pathway. The (R)-enantiomer, with its specific stereochemistry, fits into the binding pocket of the GABAB receptor, inducing a conformational change that initiates downstream signaling. The (S)-enantiomer, being a mirror image, does not fit correctly and therefore cannot activate the receptor.
Caption: GABAB receptor signaling pathway initiated by the (R)-enantiomer.
Experimental Protocols for Bioactivity Assessment
To empirically determine and compare the bioactivity of the (R)- and (S)-enantiomers of this compound, the following experimental workflows are recommended.
A. Radioligand Binding Assay
This assay quantifies the affinity of each enantiomer for the GABAB receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of the (R)- and (S)-enantiomers for the GABAB receptor.
Materials:
-
Cell membranes prepared from cells expressing recombinant GABAB receptors (e.g., CHO or HEK293 cells).
-
Radioligand, e.g., [3H]-GABA or a specific GABAB antagonist radioligand.
-
(R)-3-Amino-3-(4-chlorophenyl)propanoic acid.
-
(S)-3-Amino-3-(4-chlorophenyl)propanoic acid.
-
Non-specific binding control (e.g., a high concentration of unlabeled GABA).
-
Assay buffer.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds (R- and S-enantiomers).
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation.
B. [35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.
Objective: To determine the potency (EC50) and efficacy (Emax) of the (R)- and (S)-enantiomers in activating G-proteins via the GABAB receptor.
Materials:
-
Cell membranes expressing GABAB receptors.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
(R)-3-Amino-3-(4-chlorophenyl)propanoic acid.
-
(S)-3-Amino-3-(4-chlorophenyl)propanoic acid.
-
Assay buffer.
Procedure:
-
Incubate the cell membranes with GDP and varying concentrations of the test compounds.
-
Add [35S]GTPγS to initiate the reaction.
-
Incubate to allow for [35S]GTPγS binding to activated G-proteins.
-
Terminate the reaction and separate bound and free [35S]GTPγS.
-
Quantify the amount of bound [35S]GTPγS.
-
Plot the data to determine EC50 and Emax values.
Caption: Experimental workflows for assessing enantiomer bioactivity.
Conclusion
The bioactivity of this compound is expected to be highly stereospecific, with the (R)-enantiomer being the primary active form, likely acting as a GABAB receptor modulator. The (S)-enantiomer is anticipated to be significantly less active or inactive. This profound difference underscores the critical importance of chiral separation and analysis in drug discovery and development. For researchers working with this and related compounds, a thorough characterization of the individual enantiomers is essential to accurately interpret experimental data and to develop compounds with improved therapeutic profiles and reduced off-target effects. The provided experimental protocols offer a robust framework for such a comparative analysis.
References
- Paredes, R. G., & Agmo, A. (1989). Stereospecific actions of baclofen on sociosexual behavior, locomotor activity and motor execution. Psychopharmacology, 97(3), 358–364.
- Abbenante, G., & Prager, R. H. (1997). Potential GABAB Receptor Antagonists. IX The Synthesis of this compound, 2-Amino-2-(4-chlorophenyl)ethylphosphonic Acid and 2-Amino-2-(4-chlorophenyl)ethanesulfonic Acid. Australian Journal of Chemistry, 50(6), 523-528.
- Lecca, D., et al. (2016). Sex-related differences in the efficacy of Baclofen enantiomers on self-administered alcohol in a binge drinking pattern and dopamine release in the core of the nucleus accumbens. Frontiers in Behavioral Neuroscience, 10, 194.
- Abbenante, G., & Prager, R. H. (1997). Potential GABAB receptor antagonists. 9. The synthesis of this compound, 2-amino-2-(4-chlorophenyl)ethylphosphonic acid and 2-amino-2-(4-chlorophenyl)ethanesulfonic acid. UQ eSpace.
- Maccioni, P., et al. (2015). R(+)-Baclofen, but Not S(−)
- Moore, E. M., et al. (2014). Bidirectional enantioselective effects of the GABAB receptor agonist baclofen in two mouse models of excessive ethanol consumption. Psychopharmacology, 232(8), 1383-1394.
- Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven.
Sources
- 1. Frontiers | Sex-related differences in the efficacy of Baclofen enantiomers on self-administered alcohol in a binge drinking pattern and dopamine release in the core of the nucleus accumbens [frontiersin.org]
- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | R(+)-Baclofen, but Not S(−)-Baclofen, Alters Alcohol Self-Administration in Alcohol-Preferring Rats [frontiersin.org]
- 4. Stereospecific actions of baclofen on sociosexual behavior, locomotor activity and motor execution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bidirectional enantioselective effects of the GABAB receptor agonist baclofen in two mouse models of excessive ethanol consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectsci.au [connectsci.au]
- 7. UQ eSpace [espace.library.uq.edu.au]
A Comparative Efficacy Analysis of 3-Amino-3-(4-chlorophenyl)propanoic Acid Across Diverse Cell Lines
This guide provides an in-depth, objective comparison of the efficacy of 3-Amino-3-(4-chlorophenyl)propanoic acid, commonly known as Baclofen, across various cancer and non-cancerous cell lines. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from multiple studies, presents supporting experimental data, and details the methodologies required to validate these observations.
Introduction: Beyond the Neuromuscular Junction
This compound is a synthetic derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] For decades, its primary clinical application has been as a muscle relaxant for treating spasticity, owing to its function as a selective agonist for the GABA-B receptor.[1][2] However, an emerging body of evidence reveals a more complex role for GABAergic signaling in oncology.[3][4]
GABA-B receptors are expressed in numerous non-neuronal tissues and have been identified in various cancer cell types.[5] Activation of these receptors by Baclofen can trigger diverse downstream signaling cascades that influence cell proliferation, migration, apoptosis, and even interaction with the immune system.[6][7][8] This guide dissects the context-dependent efficacy of Baclofen, comparing its effects across different cell lineages and against relevant alternative compounds to provide a clear perspective on its potential as a modulator of cancer cell biology.
Core Mechanism of Action: The GABA-B Receptor Signaling Axis
Baclofen exerts its effects by binding to and activating the GABA-B receptor, a heterodimeric G-protein coupled receptor (GPCR) composed of GABAB1 and GABAB2 subunits.[3] This activation initiates a cascade of intracellular events that are highly dependent on the cellular context.
The canonical pathway involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][9] This reduction in cAMP can impact the activity of Protein Kinase A (PKA) and downstream transcription factors like CREB.[5] Furthermore, GABA-B receptor activation can modulate ion channels and influence other critical signaling pathways, including MAPK/ERK, PI3K/Akt, and NF-κB, which are central regulators of cell fate.[5][10]
The following diagram illustrates the primary signaling pathways initiated by Baclofen upon binding to the GABA-B receptor.
Caption: GABA-B receptor signaling cascade initiated by Baclofen.
Comparative Efficacy in Cancer Cell Lines
The anti-neoplastic effects of Baclofen are highly variable and depend on the specific cancer type and cell line. While it shows promise in some contexts, it can be ineffective or even promote malignancy in others. This section provides a comparative overview of its efficacy.
| Cell Line | Cancer Type | Effect of Baclofen | Key Findings & Citations |
| U251, GBM | Glioblastoma | Inhibitory | Dose-dependently inhibits proliferation and migration while promoting apoptosis.[7][11][12] This effect is linked to the regulation of YAP phosphorylation.[7][12] |
| Bel-7402 | Hepatocellular Carcinoma | Inhibitory | Induces G0/G1 phase cell cycle arrest, associated with decreased cAMP levels and upregulation of p21.[9] |
| SKOV3 | Ovarian Cancer | Inhibitory | Inhibits proliferation, migration, invasion, and epithelial-mesenchymal transition (EMT).[8] |
| HT29 | Colorectal Cancer | Inhibitory | Significantly inhibits proliferation by arresting cells in the G1 phase via the GSK-3β/NF-κB signaling pathway.[10][13] |
| Lung Adenocarcinoma Cells | Lung Cancer | Inhibitory | Suppresses proliferation.[14] |
| MDA-MB-231 | Breast Cancer | No direct anti-proliferative effect | Does not affect cell proliferation in vitro. However, it upregulates and stabilizes PD-L1, suggesting a potential role in enhancing immunotherapy.[6][15] |
| C4-2 | Prostate Cancer | Promotive (Invasion) | While not affecting proliferation, Baclofen was found to enhance the invasion of C4-2 cells, possibly by promoting MMP-3 production.[5] |
Expert Interpretation:
The data clearly demonstrates that the efficacy of this compound is not universal. Its anti-proliferative effects are pronounced in glioblastoma, hepatocellular, ovarian, and colorectal cancer cell lines, often mediated by cell cycle arrest. The causality here is linked to the modulation of core signaling pathways like NF-κB and YAP.[7][10]
Experimental Protocols & Methodologies
To ensure the reproducibility and validity of efficacy studies, standardized and well-controlled experimental protocols are paramount. Here, we detail the methodologies for two cornerstone assays used to evaluate the effects of Baclofen: the MTT assay for cell viability and the Annexin V/PI assay for apoptosis.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[16] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and any comparator compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (medium with the same solvent concentration used for the drug) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[16]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[16]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT Cell Viability Assay.
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for quantifying apoptosis.[18] In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[20] This dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Healthy, viable cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (rarely, primary necrosis).
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with Baclofen or control compounds for the desired time.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
-
Washing: Wash the cells (1-5 x 10⁵) once with cold 1X PBS and centrifuge. Carefully discard the supernatant.[20]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂).[20][21]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution (e.g., 50 µg/mL).[19][20] Gently mix.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[20][21]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[20]
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants correctly.[18]
Caption: Workflow for the Annexin V & PI Apoptosis Assay.
Conclusion and Future Directions
This compound (Baclofen) demonstrates significant, but highly context-dependent, anti-cancer properties. Its efficacy as a direct inhibitor of cell proliferation is evident in glioblastoma, hepatocellular carcinoma, and other cancer types, primarily through the induction of cell cycle arrest. However, its role is not universally inhibitory and requires careful empirical validation for each cancer type.
The most intriguing future direction lies in exploring its immunomodulatory functions. The discovery that Baclofen can stabilize PD-L1 in breast cancer cells without affecting their proliferation opens a new avenue for its use as an adjuvant to enhance immune checkpoint blockade therapies.[6][15]
For researchers, this guide underscores the importance of:
-
Cell Line Specificity: Always validate the effects of Baclofen in the specific cell line of interest.
-
Mechanism-Driven Inquiry: Use GABA-B receptor antagonists like Phaclofen to confirm that the observed effects are indeed mediated by the target receptor.[9]
-
Multi-Faceted Analysis: Combine viability assays (MTT) with mechanistic assays (Annexin V, cell cycle analysis) to build a comprehensive picture of the compound's effects.
Continued investigation into the nuanced roles of the GABAergic system in cancer will undoubtedly uncover novel therapeutic strategies and refine our understanding of tumor biology.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Wang, T., Huang, W., & Chen, F. (2013). GABAB Receptor Complex as a Potential Target for Tumor Therapy. PMC - PubMed Central.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- Ma, G., Liu, J., Ke, Y., Liu, X., & Li, L. (2017). GABAB R/GSK-3β/NF-κB signaling pathway regulates the proliferation of colorectal cancer cells. PubMed.
- Augustine, G. J. (2001). GABAergic Signaling Beyond Synapses - An Emerging Target for Cancer Therapy. PMC.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- ResearchGate. (2017). (PDF) GABAB R/GSK-3β/NF-κB signaling pathway regulates the proliferation of colorectal cancer cells.
- Zhang, Y., et al. (2024). GABA/baclofen stabilizes PD-L1 and enhances immunotherapy of breast cancer. NIH.
- ResearchGate. (n.d.). Baclofen inhibited proliferation and migration and promoted apoptosis of GBM cells.
- Liu, Y., et al. (2008). Baclofen, a GABAB receptor agonist, inhibits human hepatocellular carcinoma cell growth in vitro and in vivo. PubMed.
- ResearchGate. (2021). Mechanism of Baclofen Inhibiting the Proliferation and Metastasis of GBM by Regulating YAP.
- ResearchGate. (2023). Insights into the leveraging of GABAergic signaling in cancer therapy.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NIH.
- Wang, D., et al. (2021). Effects of activating GABAB1 receptor on proliferation, migration, invasion and epithelial-mesenchymal transition of ovarian cancer cells. PMC - PubMed Central.
- Horton, T. (1994). MTT Cell Assay Protocol.
- Zhang, Y., et al. (2024). GABA/baclofen stabilizes PD-L1 and enhances immunotherapy of breast cancer. PubMed.
- ResearchGate. (n.d.). Baclofen suppresses proliferation of lung adenocarcinoma cells.
- ProQuest. (2021). Mechanism of Baclofen Inhibiting the Proliferation and Metastasis of GBM by Regulating YAP.
- Zhang, T., et al. (2018). Baclofen Protects Primary Rat Retinal Ganglion Cells from Chemical Hypoxia-Induced Apoptosis Through the Akt and PERK Pathways. PMC - NIH.
- Guyon, A., et al. (2013). Baclofen and other GABAB receptor agents are allosteric modulators of the CXCL12 chemokine receptor CXCR4. PubMed.
- Kerr, D. I., et al. (1988). Inhibition of baclofen binding to rat cerebellar membranes by phaclofen, saclofen, 3-aminopropylphosphonic acid and related GABAB receptor antagonists. PubMed.
- Ragozzino, D., & Eusebi, F. (1990). Baclofen inhibits with high affinity an L-type-like voltage-dependent calcium channel in cerebellar granule cell cultures. PubMed.
- Naik, S. R., Guidotti, A., & Costa, E. (1976). Central GABA receptor agonists: comparison of muscimol and baclofen. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Central GABA receptor agonists: comparison of muscimol and baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAergic Signaling Beyond Synapses - An Emerging Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GABAB Receptor Complex as a Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABA/baclofen stabilizes PD-L1 and enhances immunotherapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of activating GABAB1 receptor on proliferation, migration, invasion and epithelial-mesenchymal transition of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Baclofen, a GABAB receptor agonist, inhibits human hepatocellular carcinoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GABAB R/GSK-3β/NF-κB signaling pathway regulates the proliferation of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of Baclofen Inhibiting the Proliferation and Metastasis of GBM by Regulating YAP - ProQuest [proquest.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. GABA/baclofen stabilizes PD-L1 and enhances immunotherapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. kumc.edu [kumc.edu]
A Pharmacokinetic Comparison of 3-Amino-3-(4-chlorophenyl)propanoic Acid Derivatives: A Guide for Researchers
This guide provides a detailed pharmacokinetic comparison of key derivatives of 3-Amino-3-(4-chlorophenyl)propanoic acid, a core structure for neurologically active compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the absorption, distribution, metabolism, and excretion (ADME) profiles of these molecules, offering insights to inform preclinical and clinical research.
Introduction: The Significance of the this compound Scaffold
The this compound backbone is a privileged scaffold in medicinal chemistry, most notably forming the basis for baclofen, a widely used muscle relaxant and antispasmodic agent. Baclofen, chemically known as β-(4-chlorophenyl)-γ-aminobutyric acid, exerts its effects as a selective agonist for the GABA-B receptor.[1] The therapeutic efficacy of compounds derived from this scaffold is intrinsically linked to their pharmacokinetic properties, which dictate their onset of action, duration of effect, and potential for adverse events.
This guide will focus on a comparative analysis of baclofen and its advanced prodrug, arbaclofen placarbil. Additionally, it will touch upon other derivatives, including GABA-B receptor antagonists like saclofen and phaclofen, to provide a broader context of the structure-activity relationships within this chemical class.
Comparative Pharmacokinetic Profiles
A critical aspect of drug development is optimizing the pharmacokinetic profile to enhance therapeutic efficacy and patient compliance. The following sections compare the key ADME parameters of baclofen and its derivatives.
Baclofen: The Parent Compound
Baclofen is administered as a racemic mixture of its R- and S-enantiomers.[2] The R-enantiomer is the pharmacologically active component.[3] Despite its clinical utility, baclofen possesses several pharmacokinetic limitations, including a narrow absorption window primarily in the upper small intestine and a relatively short elimination half-life, necessitating frequent dosing.[1][3]
Arbaclofen Placarbil: A Prodrug Approach to Enhanced Pharmacokinetics
To overcome the limitations of baclofen, arbaclofen placarbil, a prodrug of the active R-baclofen, was developed.[3] This innovative approach involves chemical modification to improve the drug's absorption characteristics. Arbaclofen placarbil is designed to be absorbed along the entire length of the intestine via both passive and active transport mechanisms, utilizing the monocarboxylate type 1 transporter (MCT-1).[3] Following absorption, it is rapidly converted to the active R-baclofen by carboxylesterases in various tissues.[3]
This prodrug strategy results in a more favorable pharmacokinetic profile characterized by sustained plasma concentrations of R-baclofen, which may lead to a more consistent therapeutic effect and a reduced dosing frequency.[3]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for baclofen and R-baclofen (from administration of racemic baclofen or arbaclofen placarbil).
| Parameter | Racemic Baclofen (10 mg) | R-Baclofen (from 10 mg Racemic Baclofen) | R-Baclofen (from Arbaclofen Placarbil) |
| Tmax (hours) | ~1.25 - 2.0[4][5] | ~2.0[3] | Sustained Release[3] |
| Cmax (ng/mL) | ~138.8 - 739.5[4][5] | ~45.2 (pooled plasma)[3] | Lower peak-to-trough fluctuation[3] |
| AUC (ng*h/mL) | ~726.8 - 4066.7[4][5] | - | 5-fold higher exposure in rats (colonic)[3] |
| Half-life (hours) | ~3.0 - 4.5[5][6] | ~5.3[3] | Prolonged exposure[3] |
Note: Values are compiled from multiple studies and may vary depending on the study design, patient population, and analytical methods used.
Other Derivatives: Saclofen and Phaclofen
Saclofen and phaclofen are antagonists of the GABA-B receptor and are structurally related to baclofen.[7] While they are valuable pharmacological tools for research, comprehensive in vivo pharmacokinetic data for these compounds is limited in the public domain. Their primary use is in experimental settings to probe the function of the GABA-B receptor system.
Experimental Methodologies for Pharmacokinetic Analysis
The determination of pharmacokinetic parameters relies on robust and validated experimental protocols. Below are outlines of key methodologies employed in preclinical in vivo studies.
In Vivo Pharmacokinetic Study in Rats (Oral Administration)
This protocol outlines a typical procedure for assessing the pharmacokinetics of a this compound derivative following oral administration in rats.
Protocol Outline:
-
Animal Model: Male Wistar rats (200-250g) are commonly used.[8] Animals should be fasted overnight prior to dosing.[9]
-
Drug Formulation and Administration: The test compound is formulated in a suitable vehicle (e.g., water, saline, or a suspension). A single dose is administered via oral gavage.[8]
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[8][10]
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.[11]
-
Bioanalysis: The concentration of the drug in plasma is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry).[8][12]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using non-compartmental analysis.[10]
Diagram of a Typical In Vivo Pharmacokinetic Workflow
Caption: Workflow for an in vivo pharmacokinetic study.
Bioanalytical Method: HPLC for Plasma Drug Concentration
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for quantifying drug concentrations in biological matrices.[12]
Protocol Outline for HPLC Analysis:
-
Sample Preparation: Plasma samples are thawed and subjected to protein precipitation by adding an organic solvent (e.g., acetonitrile or methanol). The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Extraction: The supernatant containing the drug is transferred to a clean tube and may be further concentrated or diluted as needed.[11]
-
Chromatographic Separation: An aliquot of the prepared sample is injected into the HPLC system. The drug is separated from other components on a suitable analytical column (e.g., a C18 column).
-
Detection: The concentration of the drug is measured as it elutes from the column using a detector. A UV detector is often suitable for compounds with a chromophore, while a mass spectrometer provides higher sensitivity and selectivity.[12]
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the drug in the unknown samples.
Diagram of the HPLC Bioanalytical Process
Caption: Steps in HPLC-based bioanalysis of plasma samples.
Conclusion and Future Directions
The pharmacokinetic profiles of this compound derivatives are diverse and highly dependent on their specific chemical structures. Baclofen, the archetypal compound, exhibits limitations that have been successfully addressed by the prodrug arbaclofen placarbil, which demonstrates improved absorption and sustained exposure. This highlights the power of medicinal chemistry to rationally design molecules with enhanced drug-like properties.
Further research is warranted to fully characterize the pharmacokinetics of other derivatives, such as the antagonists saclofen and phaclofen, to better understand their potential as research tools and therapeutic agents. The experimental methodologies outlined in this guide provide a framework for conducting such preclinical studies, which are essential for advancing our understanding of this important class of compounds and for the development of new and improved therapies for neurological disorders.
References
- Lal, R., Sukbuntherng, J., Luo, W., & Cundy, K. C. (2009). Arbaclofen placarbil, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen. Journal of Pharmacology and Experimental Therapeutics, 330(3), 911–921. [Link]
- Sanchez-Ponce, R., Marschall, E., Li, H., & Cundy, K. C. (2012). Metabolic and Pharmacokinetic Differentiation of STX209 and Racemic Baclofen in Humans. Metabolites, 2(4), 1037–1050. [Link]
- van den Brink, W., van der Sluis, S., van Amersfoort, T., van den Berg, C., & Goudriaan, A. E. (2018). Population pharmacokinetics of oral baclofen in pediatric patients with cerebral palsy. European Journal of Pharmaceutical Sciences, 123, 238–245. [Link]
- Simon, N., Moirand, R., Dematteis, M., Bordet, R., Deplanque, D., & Rolland, B. (2019). Full-Profile Pharmacokinetic Study of High Dose Baclofen in Subjects With Alcohol Use Disorder.
- Leggio, L., & Garbutt, J. C. (2018). Pharmacokinetic Studies of Baclofen Are Not Sufficient to Establish an Optimized Dosage for Management of Alcohol Disorder.
- AxisPharm. (2022, October 24).
- ResearchGate. (2024, September 28). For the PK study how to process the blood sample- plasma isolation and detection of drug using HPLC?[Link]
- El-Sayed, Y. M., & El-Koussi, A. A. (2012). Development and Validation of a High-Performance Liquid Chromatography Method for Determination of Cefquinome Concentrations in Sheep Plasma and Its Application to Pharmacokinetic Studies. Antimicrobial Agents and Chemotherapy, 56(1), 389–393. [Link]
- ResearchGate. (2025, August 6). HPLC and UPLC for determining drugs in blood (a review). [Link]
- Lee, H., Lee, S., Kim, J., & Kim, Y. (2018). Pharmacokinetic comparison and bioequivalence evaluation of two 10-mg baclofen formulations in healthy male subjects. Clinical Therapeutics, 40(1), 167–173. [Link]
- U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. [Link]
- Semantic Scholar. (n.d.). Arbaclofen Placarbil, a Novel R-Baclofen Prodrug: Improved Absorption, Distribution, Metabolism, and Elimination Properties Compared with R-Baclofen. [Link]
- Lal, R., Sukbuntherng, J., Luo, W., & Cundy, K. C. (2009). Arbaclofen placarbil, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen. Journal of Pharmacology and Experimental Therapeutics, 330(3), 911–921. [Link]
- Shimadzu Corporation. (n.d.). Direct Analysis of Drugs in Blood Plasma using 2D-HPLC for Bioanalysis “Co-Sense for BA”. [Link]
- Shafaati, A., & Zarghi, A. (2004). Bioequivalence Studies of Two Formulations of Baclofen Tablet in Healthy Volunteers. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 12(3), 99-103. [Link]
- Zhang, Y., Wang, Y., Li, X., & Sun, J. (2018).
- Sheng, H., Spasojevic, I., Tse, D. C., & Batinic-Haberle, I. (2012). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Free Radical Biology and Medicine, 52(9), 1674–1680. [Link]
- Rayees, S., & Ahmad, S. (2015). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration.
- ResearchGate. (n.d.). Arbaclofen Placarbil, a Novel R-Baclofen Prodrug: Improved Absorption, Distribution, Metabolism, and Elimination Properties Compared with R-Baclofen. [Link]
- National Center for Biotechnology Information. (n.d.). Phaclofen. PubChem Compound Summary for CID 1641. [Link]
- Kerr, D. I., & Ong, J. (1987). Phaclofen: a peripheral and central baclofen antagonist. Brain Research, 405(1), 150–154. [Link]
- Wikipedia. (n.d.). Saclofen. [Link]
- Cambridge MedChem Consulting. (2019, November 25). ADME Properties. [Link]
- El-Mas, M. M., & Abdel-Rahman, A. A. (2016). Quantitative pharmacokinetic–pharmacodynamic modelling of baclofen‐mediated cardiovascular effects using BP and heart rate in rats. British Journal of Pharmacology, 173(20), 3020–3033. [Link]
- Ali, J., & Arora, S. (2018). In vivo comparative study of different dosage forms of baclofen. Asian Journal of Pharmaceutics, 11(4). [Link]
- Wikipedia. (n.d.). Baclofen. [Link]
Sources
- 1. Pharmacokinetic Studies of Baclofen Are Not Sufficient to Establish an Optimized Dosage for Management of Alcohol Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic and Pharmacokinetic Differentiation of STX209 and Racemic Baclofen in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic comparison and bioequivalence evaluation of two 10-mg baclofen formulations in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Population pharmacokinetics of oral baclofen in pediatric patients with cerebral palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saclofen | GABAB Receptors | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods for the determination of Plasma Concentration | AxisPharm [axispharm.com]
- 12. Development and Validation of a High-Performance Liquid Chromatography Method for Determination of Cefquinome Concentrations in Sheep Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 3-Amino-3-(4-chlorophenyl)propanoic acid: Unveiling its Pharmacological Profile at the GABA-B Receptor
This guide provides a comprehensive framework for characterizing the pharmacological activity of 3-Amino-3-(4-chlorophenyl)propanoic acid. We move beyond simple protocol recitation to explain the strategic rationale behind a multi-assay approach, designed to build a robust and defensible pharmacological profile. By benchmarking against well-established GABA-B receptor modulators, researchers can precisely determine the compound's mechanism of action, potency, and efficacy.
Introduction: The GABA-B Receptor as a Therapeutic Target
The γ-aminobutyric acid (GABA) type B receptor (GABA-B) is a critical G-protein coupled receptor (GPCR) that mediates slow and prolonged synaptic inhibition in the central nervous system.[1] Its dysfunction is implicated in a range of neurological and psychiatric disorders, including spasticity, epilepsy, anxiety, and addiction.[1] Unlike the ionotropic GABA-A receptors, GABA-B receptors are metabotropic and function as obligate heterodimers of GABA-B1 and GABA-B2 subunits. This unique structure and its role in modulating neurotransmitter release make it a compelling target for therapeutic intervention.[2][3]
This compound is a compound of interest due to its structural similarity to known GABAergic molecules and its potential application in developing treatments for neurological disorders.[4][5] To ascertain its therapeutic potential, a rigorous pharmacological evaluation is necessary. This guide outlines a systematic benchmarking strategy to elucidate its activity profile in comparison to gold-standard GABA-B receptor ligands.
The GABA-B Receptor Signaling Cascade: A Mechanistic Overview
Understanding the downstream signaling of the GABA-B receptor is fundamental to designing and interpreting functional assays. Upon agonist binding to the Venus Flytrap (VFT) domain of the GABA-B1 subunit, a conformational change is induced across the heterodimer.[1] This activates the associated inhibitory G-protein (Gαi/o). The activated G-protein dissociates into Gαi/o and Gβγ subunits, which then mediate the receptor's inhibitory effects through two primary pathways:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit directly modulates ion channel activity by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization, and inhibiting voltage-gated calcium channels (VGCCs), which suppresses neurotransmitter release.[1]
Caption: GABA-B receptor signaling pathway.
Benchmark Compounds: The Gold Standards for Comparison
A robust benchmarking study requires well-characterized reference compounds. The following have been selected to represent distinct modes of action at the GABA-B receptor.
| Compound | Class | Mechanism of Action | Key Parameters |
| Baclofen | Orthosteric Agonist | Selectively binds to and activates GABA-B receptors, mimicking the effect of endogenous GABA.[6][7] | Standard agonist for efficacy comparison. |
| SKF-97541 | Orthosteric Agonist | A highly potent GABA-B agonist, often more potent than Baclofen.[8][9][10] | EC50 ≈ 50 nM.[10] |
| CGP-55845 | Competitive Antagonist | A potent and selective antagonist that binds to the orthosteric site, blocking agonist activation.[11][12] | IC50 ≈ 5 nM.[12] |
| GS39783 | Positive Allosteric Modulator (PAM) | Binds to an allosteric site on the receptor to enhance the potency and/or efficacy of orthosteric agonists like GABA, but has little to no activity on its own.[13][14] | Used to probe for allosteric effects. |
A Multi-Pronged Experimental Strategy for Comprehensive Profiling
No single assay can fully define a compound's pharmacology. We employ a tiered approach, moving from direct binding to functional G-protein activation and finally to a downstream cellular response. This strategy provides a self-validating system where results from each assay corroborate and build upon the last.
Caption: Tiered experimental workflow for compound characterization.
Tier 1: Radioligand Binding Assay
Rationale: This is the foundational assay to determine if this compound directly interacts with the GABA-B receptor. By measuring the displacement of a high-affinity radiolabeled antagonist, we can calculate the binding affinity (Ki) of the test compound. This confirms a direct interaction and quantifies its potency in binding. Protocols for radioligand binding to GABA receptors are well-established.[15][16]
Detailed Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from rat brain tissue or from cells stably expressing recombinant human GABA-B1b/B2 receptors.
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2.
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of assay buffer.
-
25 µL of radioligand (e.g., [3H]CGP-54626 at a final concentration of 1-2 nM).
-
25 µL of varying concentrations of the test compound or benchmark standards.
-
100 µL of the membrane preparation (50-100 µg protein).
-
-
Non-Specific Binding: Define non-specific binding using a high concentration of an unlabeled ligand (e.g., 10 µM Baclofen).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Termination: Terminate the assay by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
Tier 2: [³⁵S]GTPγS Binding Assay
Rationale: This functional assay directly measures the first step in signal transduction: G-protein activation.[17][18] It allows for the differentiation between agonists (which stimulate [³⁵S]GTPγS binding), antagonists (which block agonist-stimulated binding), and inverse agonists (which reduce basal binding).[19] This assay is crucial for determining the functional nature of the compound's interaction with the receptor.
Detailed Protocol:
-
Membrane Preparation: Use membranes as prepared for the binding assay.
-
Assay Buffer: Use a buffer such as 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
Membrane preparation (10-20 µg protein).
-
GDP (e.g., 30 µM final concentration) to ensure G-proteins are in their inactive state.
-
Varying concentrations of the test compound or benchmark standards. For antagonist mode, include a fixed concentration of an agonist like Baclofen (e.g., 10 µM).
-
[³⁵S]GTPγS (e.g., 0.1 nM final concentration).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Quantification: Terminate the reaction by filtration as described for the binding assay. Measure incorporated radioactivity via scintillation counting.
-
Data Analysis:
-
Agonist Mode: Plot stimulated binding against compound concentration to determine EC50 and Emax (maximum effect) relative to a full agonist like Baclofen.
-
Antagonist Mode: Plot the inhibition of agonist-stimulated binding against compound concentration to determine the IC50.
-
Tier 3: cAMP Accumulation Assay
Rationale: This assay measures a key downstream consequence of GABA-B receptor activation: the inhibition of adenylyl cyclase activity.[13][20] It provides a robust, cell-based functional readout that validates the findings from the more proximal GTPγS assay.
Detailed Protocol:
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human GABA-B receptor.
-
Cell Plating: Plate cells in a 96-well plate and grow to near confluency.
-
Assay Procedure:
-
Pre-incubate cells with an adenylyl cyclase stimulator (e.g., 10 µM Forskolin) to generate a measurable baseline of cAMP.
-
Simultaneously add varying concentrations of the test compound or benchmark standards.
-
Incubate at 37°C for 30 minutes.
-
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the percentage inhibition of Forskolin-stimulated cAMP levels against compound concentration. Calculate the IC50 for agonists or the rightward shift in the agonist dose-response curve for antagonists.
Data Interpretation: Building the Pharmacological Profile
The data from these three assays are synthesized to create a comprehensive profile. Below is a table illustrating hypothetical but realistic outcomes for this compound if it were acting as a partial agonist.
| Assay | Parameter | Baclofen (Full Agonist) | CGP-55845 (Antagonist) | Test Compound (Hypothetical) | Interpretation |
| Radioligand Binding | Ki (nM) | 500 | 5 | 150 | The test compound binds to the GABA-B receptor with moderate affinity. |
| [³⁵S]GTPγS Binding | EC50 (nM) | 1,000 | N/A | 800 | The test compound is an agonist, with potency similar to Baclofen. |
| Emax (% of Baclofen) | 100% | 0% | 65% | The test compound is a partial agonist, as it cannot elicit the full response of Baclofen. | |
| cAMP Accumulation | IC50 (nM) | 800 | N/A | 650 | The compound functionally inhibits adenylyl cyclase, confirming its agonist activity in a cellular context. |
References
- Lujan, R., et al. "CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus." Neuropharmacology, 1993. [Link]
- Harrison, C., and Traynor, J.R. "Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors." PubMed Central, 2003. [Link]
- Colombo, G., et al. "Positive allosteric modulators of the GABAB receptor: a new class of ligands with therapeutic potential for alcohol use disorder." Alcohol and Alcoholism, 2024. [Link]
- Dr. Oracle. "What is the mechanism of action of Baclofen (GABA receptor agonist)?" 2025. [Link]
- Synapse. "What are GABAB receptor positive allosteric modulators and how do they work?" 2024. [Link]
- Creative Bioarray. "GTPγS Binding Assay." Accessed January 8, 2026. [Link]
- Assay Guidance Manual. "GTPγS Binding Assays." NCBI Bookshelf, 2012. [Link]
- Maccioni, P., et al. "The Novel Positive Allosteric Modulator of the GABAB Receptor, KK-92A, Suppresses Alcohol Self-Administration and Cue-Induced Reinstatement of Alcohol Seeking in Rats." Frontiers in Pharmacology, 2019. [Link]
- Dr. Oracle. "What is the use of Baclofen (GABA receptor agonist)?" 2025. [Link]
- Maccioni, P., et al. "GABAB receptor positive allosteric modulators with different efficacies affect neuroadaptation to and self-administration of alcohol and cocaine." Addiction Biology, 2019. [Link]
- ResearchGate. "[35S]GTPgammaS binding in G protein-coupled receptor assays." 2008. [Link]
- Evans, S.M., and Reed, S.C. "Using Baclofen to Explore GABA-B Receptor Function in Alcohol Dependence: Insights From Pharmacokinetic and Pharmacodynamic Measures.
- Enna, S.J. "Saturation assays of radioligand binding to receptors and their allosteric modulatory sites." Current Protocols in Pharmacology, 2006. [Link]
- Mares, P., and Lojková, D. "Anticonvulsant action of GABA-B receptor agonist SKF97541 differs from that of baclofen." Physiological Research, 2003. [Link]
- Dutta, R., et al.
- Traynor, J.R., and Nahorski, S.R. "Use of the [35S]GTPγS Binding Assay to Determine Ligand Efficacy at G Protein‐Coupled Receptors." Current Protocols in Pharmacology, 2001. [Link]
- Enna, S.J., and Möhler, H. "Characterization of GABA Receptors." PubMed Central, 2007. [Link]
- Leggio, L., et al. "A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder.
- Krintel, C., et al. "The GABA B Receptor—Structure, Ligand Binding and Drug Development." MDPI, 2021. [Link]
- Geng, Y., et al. "Structural mechanism of ligand activation in human GABAB receptor.
- Gatch, M.B., and Taylor, C.M.
- Van der Veldt, S., et al.
- George, O., et al. "GABAB receptor allosteric modulators exhibit pathway-dependent and species-selective activity." British Journal of Pharmacology, 2017. [Link]
- Pin, J.P., and Prézeau, L. "Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective." Current Neuropharmacology, 2007. [Link]
- ResearchGate. "GABA B receptor allosteric modulators exhibit pathway-dependent and species-selective activity." 2017. [Link]
- Chem-Impex. "(R)-3-Amino-3-(4-chlorophenyl)propionic acid." Accessed January 8, 2026. [Link]
- Chem-Impex. "(S)-3-Amino-3-(4-chlorophenyl)propionic acid." Accessed January 8, 2026. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. "Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid." 2025. [Link]
- PubChem. "(3S)-3-Amino-3-(4-chlorophenyl)propanoic acid." Accessed January 8, 2026. [Link]
- Chem-Impex. "Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid." Accessed January 8, 2026. [Link]
- Pharmaffiliates. "3-(4-Amino-3-(4-chlorophenyl)butanamido)-2-(4-chlorophenyl)propanoic Acid." Accessed January 8, 2026. [Link]
- Chemdad. "3-AMINO-3-(4-CHLOROPHENYL)PROPIONIC ACID." Accessed January 8, 2026. [Link]
- Royal Society of Chemistry. "3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells." 2020. [Link]
- MDPI. "Structure-Dependent Activity of Natural GABA(A)
Sources
- 1. Structural mechanism of ligand activation in human GABAB receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Using Baclofen to Explore GABA-B Receptor Function in Alcohol Dependence: Insights From Pharmacokinetic and Pharmacodynamic Measures [frontiersin.org]
- 3. A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. SKF 97541 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 9. medkoo.com [medkoo.com]
- 10. rndsystems.com [rndsystems.com]
- 11. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CGP 55845 hydrochloride | GABA-B Receptor Antagonists: R&D Systems [rndsystems.com]
- 13. GABAB receptor allosteric modulators exhibit pathway‐dependent and species‐selective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Frontiers | The Novel Positive Allosteric Modulator of the GABAB Receptor, KK-92A, Suppresses Alcohol Self-Administration and Cue-Induced Reinstatement of Alcohol Seeking in Rats [frontiersin.org]
A Comparative Guide to the Cross-Reactivity Profile of 3-Amino-3-(4-chlorophenyl)propanoic Acid
This guide provides a comprehensive framework for evaluating the cross-reactivity of 3-Amino-3-(4-chlorophenyl)propanoic acid, a compound of significant interest due to its structural similarity to known neuroactive agents. As researchers and drug development professionals, understanding a molecule's selectivity is paramount for predicting its therapeutic potential and identifying potential safety liabilities. This document moves beyond a simple listing of data points to explain the causality behind the experimental design, ensuring a robust and self-validating approach to molecular characterization.
Introduction: The Imperative of Selectivity
This compound is a GABA (γ-aminobutyric acid) derivative, sharing a core structure with established therapeutic agents like Baclofen and the widely discussed compound Phenibut.[1][2] Baclofen is a selective agonist for the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the central nervous system (CNS).[3][4] Phenibut also acts as a GABA-B agonist, though its affinity is reported to be lower than that of Baclofen.[1]
Given this structural heritage, the primary pharmacological target of this compound is hypothesized to be the GABA-B receptor. However, even minor structural modifications can drastically alter a compound's interaction with biological targets. Unintended interactions, or "off-target effects," can lead to unforeseen side effects, toxicity, or even desirable polypharmacology.[5] Therefore, a rigorous cross-reactivity study is not merely a regulatory checkbox but a fundamental step in defining the compound's true biological activity.[6][7] This guide compares the binding and functional profile of this compound against key comparators at the primary target and a representative off-target.
Experimental Strategy: A Multi-Faceted Approach
To build a comprehensive selectivity profile, we employ a two-tiered strategy:
-
Binding Affinity Assays: These determine the strength of the physical interaction between the compound and a target receptor.
-
Functional Assays: These reveal the downstream biological consequence of that binding—whether the compound activates (agonism), blocks (antagonism), or has no effect on the receptor's signaling pathway.
This dual approach is critical; high binding affinity without functional activity (as in the case of a silent antagonist) has vastly different implications than high-affinity agonism. For this guide, we will compare our test compound against Baclofen (a selective GABA-B agonist) and Phenibut.
Target Affinity Profiling: Competitive Radioligand Binding
Competitive binding assays indirectly measure the affinity of a test compound (the "competitor") for a receptor by quantifying its ability to displace a known radiolabeled ligand.[8][9] The resulting inhibition constant (Ki) is a measure of the compound's binding affinity; a lower Ki value indicates a higher affinity.
Comparative Binding Affinity Data
The following table presents hypothetical, yet plausible, data from a competitive binding study. The targets selected are the primary hypothesized target (GABA-B), the most abundant CNS inhibitory ion channel (GABA-A), and a representative unrelated GPCR (Serotonin Receptor 5-HT2A) to assess broader selectivity.
| Compound | GABA-B Receptor Ki (nM) | GABA-A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |
| This compound | 150 | >10,000 | >10,000 |
| Baclofen (Comparator 1) | 120 | >10,000 | >10,000 |
| Phenibut (Comparator 2) | 1800 | >10,000 | >10,000 |
Data are hypothetical and for illustrative purposes.
Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps for determining the Ki of a test compound at the human GABA-B receptor.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution appropriate for membrane preparations (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2).
-
Radioligand: Use a known high-affinity GABA-B radioligand, such as [³H]-CGP54626. Prepare a working solution at a concentration approximately equal to its Kd value.
-
Membrane Preparation: Utilize a commercially available membrane preparation from cells stably expressing the human GABA-B receptor.
-
Test Compounds: Prepare serial dilutions of this compound, Baclofen, and Phenibut.
-
-
Assay Procedure: [10]
-
In a 96-well plate, add assay buffer, the membrane preparation, and the serially diluted test compounds.
-
Define wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known non-radioactive ligand, e.g., unlabeled Baclofen).
-
Initiate the binding reaction by adding the [³H]-CGP54626 radioligand to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the reaction to reach equilibrium.
-
-
Harvesting and Detection:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the total and non-specific binding controls.
-
Plot the percent inhibition against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) from the curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[11]
-
Functional Activity Assessment: cAMP Inhibition Assay
The GABA-B receptor is a Gi/o-coupled GPCR.[12][13] Its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[13] A functional assay can therefore measure a compound's ability to elicit this response.
Comparative Functional Activity Data
The table below shows hypothetical results from a cAMP inhibition assay, indicating each compound's potency (EC50, the concentration required to produce 50% of the maximum response) and efficacy (the maximum possible response relative to a full agonist).
| Compound | GABA-B Receptor EC50 (nM) | GABA-B Receptor % Efficacy (vs. GABA) |
| This compound | 350 | 95% |
| Baclofen (Comparator 1) | 280 | 98% |
| Phenibut (Comparator 2) | 4500 | 85% |
Data are hypothetical and for illustrative purposes.
Protocol: HTRF-Based cAMP Functional Assay
This protocol uses Homogeneous Time-Resolved Fluorescence (HTRF) to quantify changes in intracellular cAMP.
-
Cell Culture and Plating:
-
Use a cell line (e.g., HEK293) stably co-expressing the human GABA-B receptor and a biosensor for cAMP.
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add serial dilutions of the test compounds (this compound, Baclofen, Phenibut) and a known full agonist (GABA) to the appropriate wells.
-
Add Forskolin to all wells. Forskolin directly activates adenylyl cyclase, raising cAMP levels. An effective GABA-B agonist will counteract this effect.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
-
Detection:
-
Lyse the cells and add the HTRF detection reagents (a cAMP-specific antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore).
-
Incubate to allow the detection reagents to bind.
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two different wavelengths.
-
-
Data Analysis:
-
The ratio of the two emission signals is inversely proportional to the amount of cAMP produced in the cells.
-
Plot the HTRF signal ratio against the log concentration of the test compound to generate a dose-response curve.
-
Calculate the EC50 and maximum efficacy for each compound from the curve.
-
Visualization of Experimental Workflows
Diagrams provide a clear, high-level overview of the processes involved in characterizing a compound.
Caption: High-level workflow for cross-reactivity profiling.
Caption: Simplified GABA-B receptor signaling pathway.
Interpretation and Conclusion
Based on the illustrative data presented:
-
Selectivity: this compound demonstrates high selectivity for the GABA-B receptor over the GABA-A and 5-HT2A receptors, similar to the benchmark compound Baclofen.
-
Affinity & Potency: Its binding affinity (Ki) and functional potency (EC50) appear comparable to Baclofen and significantly stronger than Phenibut. The proximity of its binding (Ki = 150 nM) and functional (EC50 = 350 nM) values suggests efficient coupling between receptor binding and downstream signaling.
-
Efficacy: With an efficacy of 95%, it acts as a full agonist at the GABA-B receptor, capable of eliciting a maximal physiological response, again similar to Baclofen.
References
- Competition Assay Protocol.
- Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]
- A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Reveal Biosciences. [Link]
- Tissue Cross-Reactivity Study and its Applications.
- Whitepaper: Tissue Cross-Reactivity. Precision For Medicine. [Link]
- Cross-reactivity among drugs: Clinical problems.
- The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]
- Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations.
- Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). LinkedIn. [Link]
- Functional assay for GABA receptor subtypes of a cockroach giant interneuron. PubMed. [Link]
- Unedited - Advance copy Pre-Review Report: PHENIBUT.
- Anti‐GABA B Receptor - Diagnostic Tests. MitogenDx. [Link]
- An Unusual Presentation of an Uncommon Drug: A Case Report on Phenibut Overdose.
- GABA Receptor.
- GABA Receptor Physiology and Pharmacology.
- The GABAB receptor as a target for antidepressant drug action.
Sources
- 1. cdn.who.int [cdn.who.int]
- 2. An Unusual Presentation of an Uncommon Drug: A Case Report on Phenibut Overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. histologix.com [histologix.com]
- 7. Tissue Cross-Reactivity Study and its Applications - AnaPath [anapath.ch]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti‐GABAB Receptor - MitogenDx [mitogendx.com]
- 13. The GABAB receptor as a target for antidepressant drug action - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vitro Validation of 3-Amino-3-(4-chlorophenyl)propanoic acid
For researchers, scientists, and drug development professionals navigating the complexities of GABAergic signaling, the rigorous in vitro validation of investigational compounds is paramount. This guide provides an in-depth technical comparison of key in vitro assays for the characterization of 3-Amino-3-(4-chlorophenyl)propanoic acid, a compound known clinically as Baclofen and colloquially in some forms as Phenibut.[1][2][3] This guide is designed to move beyond mere procedural lists, offering insights into the causal logic behind experimental choices and ensuring a self-validating system for robust and reproducible data.
Introduction to this compound: A GABA-B Receptor Agonist
This compound is a derivative of the endogenous inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] Its primary mechanism of action is as an agonist at the GABA-B receptor, a metabotropic G-protein coupled receptor (GPCR).[1][2][3][4][5] Unlike the ionotropic GABA-A receptor, which mediates fast synaptic inhibition, the GABA-B receptor elicits a slower, more prolonged inhibitory response.[6][7] This is achieved through the activation of Gαi/o proteins, leading to downstream effects such as the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels.[6][7][8] These actions collectively reduce neuronal excitability.
The validation of compounds targeting the GABA-B receptor requires a multi-faceted approach, employing assays that probe different aspects of the ligand-receptor interaction and subsequent cellular response. This guide will compare two fundamental in vitro assays: the direct assessment of binding affinity through Radioligand Binding Assays and the characterization of functional activity using [35S]GTPγS Binding Assays.
Comparative Analysis of Key In Vitro Assays
The selection of an appropriate in vitro assay is a critical decision in the drug discovery pipeline. The choice depends on the specific question being addressed, from initial hit identification to lead optimization and characterization. Here, we compare two gold-standard assays for evaluating GABA-B receptor agonists.
Assay Comparison: Radioligand Binding vs. [35S]GTPγS Functional Assay
| Feature | Radioligand Binding Assay | [35S]GTPγS Binding Assay |
| Principle | Measures the direct interaction of a radiolabeled ligand with the receptor, quantifying affinity (Ki). | Measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog ([35S]GTPγS) to the Gα subunit.[9][10] |
| Primary Output | Dissociation constant (Kd) of the radioligand and the inhibition constant (Ki) of the unlabeled test compound. | Potency (EC50) and efficacy (Emax) of the agonist.[11] |
| Information Gained | Provides a direct measure of the compound's affinity for the receptor binding site. | Provides information on the compound's ability to activate the receptor and initiate G-protein signaling. Can differentiate between full agonists, partial agonists, and antagonists.[9][11] |
| Advantages | - Direct measurement of binding.- Well-established and robust methodology.[12]- High throughput potential. | - Provides functional information, which is more physiologically relevant than binding affinity alone.[9]- Can characterize the nature of the compound's activity (agonist, antagonist, etc.).[9][11]- Relatively simple for a functional assay.[9] |
| Disadvantages | - Does not provide information on the functional activity of the compound (i.e., whether it is an agonist or antagonist).- Use of radioactive materials requires specialized handling and disposal.[12] | - Indirect measure of receptor activation.- Signal can be influenced by factors downstream of the receptor.- Also relies on radioactivity.[9] |
Quantitative Performance Data for this compound Analogs
The following table summarizes published in vitro data for Baclofen and Phenibut, illustrating the type of quantitative output generated by different assays.
| Compound | Assay Type | Parameter | Value (µM) | Source |
| Baclofen | Radioligand Binding ([3H]CGP54626) | Ki | 6.0 ± 1 | [13] |
| (R)-Phenibut | Radioligand Binding ([3H]CGP54626) | Ki | 92 ± 3 | [13] |
| (rac)-Phenibut | Radioligand Binding ([3H]CGP54626) | Ki | 177 ± 2 | [13] |
| Baclofen | Electrophysiology (Dopamine Neuron Firing) | EC50 | 0.27 | [10] |
Experimental Protocols
To ensure scientific integrity, the following are detailed, step-by-step methodologies for the two primary assays discussed. These protocols are based on established methods and provide a framework for self-validating experiments.
Radioligand Binding Assay for GABA-B Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABA-B receptor using a radiolabeled antagonist.
Experimental Workflow Diagram:
Caption: Workflow for a GABA-B Receptor Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize rat brain cortices in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation three times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4) to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound at various concentrations.
-
Radioligand (e.g., [3H]CGP54626) at a final concentration near its Kd.
-
Membrane preparation.
-
-
For determining non-specific binding, a saturating concentration of a known non-radiolabeled GABA-B ligand (e.g., 100 µM Baclofen) is used in place of the test compound.
-
Total binding is determined in the absence of any competing ligand.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Assay Termination and Detection:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the competition curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Functional Assay for GABA-B Receptors
This protocol measures the ability of a test compound to stimulate G-protein activation downstream of the GABA-B receptor.
Experimental Workflow Diagram:
Caption: Workflow for a GABA-B Receptor [35S]GTPγS Functional Assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Prepare cell membranes as described in the radioligand binding assay protocol.
-
-
[35S]GTPγS Binding Assay:
-
In a 96-well plate, add the following in order:
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS to a final concentration of 0.05-0.1 nM.
-
Incubate for 30-60 minutes at 30°C.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Basal binding is measured in the absence of the test compound.
-
-
Assay Termination and Detection:
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding stimulated by the test compound by subtracting basal binding.
-
Plot the percentage of stimulation over basal against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve using non-linear regression analysis.
-
GABA-B Receptor Signaling Pathway
Understanding the downstream signaling cascade of the GABA-B receptor is crucial for interpreting functional assay data and for designing further experiments to explore the mechanism of action of compounds like this compound.
Caption: Simplified GABA-B Receptor Signaling Pathway.
Upon agonist binding, the GABA-B receptor activates the Gαi/o protein, causing its dissociation into Gαi/o and Gβγ subunits.[6][7] The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, resulting in potassium efflux and membrane hyperpolarization.[6][7] Additionally, the Gβγ subunit inhibits presynaptic voltage-gated calcium channels, which in turn reduces neurotransmitter release.[6][7][8]
Alternative and Complementary In Vitro Assays
While radioligand binding and [35S]GTPγS assays are foundational, a comprehensive validation strategy should consider complementary assays to provide a more complete pharmacological profile.
-
cAMP Assays: These assays measure the downstream consequence of adenylyl cyclase inhibition. They can be performed in whole cells and are often available in non-radioactive formats (e.g., HTRF, ELISA). This provides a more integrated measure of receptor function within a cellular context.
-
Calcium Mobilization Assays: While GABA-B receptors primarily inhibit calcium channels, in recombinant systems co-expressing chimeric G-proteins (e.g., Gαqi5), receptor activation can be coupled to phospholipase C activation and subsequent intracellular calcium release. This allows for a high-throughput, fluorescence-based functional readout.
-
Electrophysiology (Patch Clamp): This technique provides the most direct measure of ion channel modulation by GABA-B receptor activation in native neurons or cells expressing recombinant receptors. It offers high temporal and spatial resolution, allowing for detailed characterization of the effects on ion channel kinetics.
Conclusion
The in vitro validation of this compound and other GABA-B receptor modulators requires a carefully considered, multi-assay approach. By combining direct binding assays to determine affinity with functional assays such as [35S]GTPγS binding to assess potency and efficacy, researchers can build a robust and reliable pharmacological profile. The choice of assay should be guided by the specific research question, with an understanding of the strengths and limitations of each technique. The experimental protocols and workflows provided in this guide are intended to serve as a foundation for developing self-validating systems that ensure the generation of high-quality, reproducible data essential for advancing our understanding of GABAergic pharmacology and facilitating the development of novel therapeutics.
References
- Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. PMC - PubMed Central.
- Molecular mechanisms of metabotropic GABAB receptor function. PMC - PubMed Central.
- GABA B receptors: Structure, functions, and clinical implications. Neurology.org.
- Schematic representation of the signaling pathway mediated by GABA B... ResearchGate.
- How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube.
- Technical Note 106: SPR Microscopy vs Radioligand Binding Analysis. Biosensing Instrument.
- Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PubMed Central.
- GTPγS Binding Assays. Assay Guidance Manual - NCBI Bookshelf.
- Radioligands vs. Fluorescent Ligands: Binding Assays. Celtarys Research.
- Comparative pharmacological activity of optical isomers of phenibut. ResearchGate.
- Advantages and drawbacks of different binding assays presented in this article. ResearchGate.
- Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. ResearchGate.
- Baclofen‐stimulated [³⁵S]GTPγS binding to postmortem human prefrontal... ResearchGate.
- Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. PMC - PubMed Central.
- Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. PubMed.
- Chronic baclofen desensitizes GABA(B)-mediated G-protein activation and stimulates phosphorylation of kinases in mesocorticolimbic rat brain. PubMed.
- Characterization of GABA Receptors. PMC - PubMed Central.
- A case of phenibut withdrawal and treatment with baclofen. World Journal of Emergency Medicine.
- Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. ResearchGate.
- Qualitative Analysis of Baclofen in In-Vitro experimental Model: a Repurposing Approach. IOSR Journal of Pharmacy and Biological Sciences.
- Back Pedaling on Baclofen: Highlighting Concerns Surrounding Baclofen use in Phenibut Withdrawal. ResearchGate.
- [Differences and similarity in the interaction of fenibut, baclofen and diazepam with phenylethylamine]. PubMed.
- GABA(B) receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area. PubMed.
- Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. PMC - PubMed Central.
- (PDF) Identification of Orthosteric GABA B Receptor Ligands by Virtual Screening and In Vitro Validation. ResearchGate.
- Highlighting Concerns Surrounding Baclofen Use in Phenibut Withdrawal: Letter to the Editor Response. PubMed.
- Bi-Directional Effect of Increasing Doses of Baclofen on Reinforcement Learning. PMC.
- (PDF) GABA B receptor allosteric modulators exhibit pathway-dependent and species-selective activity. ResearchGate.
- Phenolics as GABAA Receptor Ligands: An Updated Review. MDPI.
Sources
- 1. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. wjem.com.cn [wjem.com.cn]
- 6. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. GABA(B) receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to the Computational Modeling of 3-Amino-3-(4-chlorophenyl)propanoic Acid at the GABA B Receptor
This guide provides a comprehensive comparative analysis of computational models for studying the interaction of 3-Amino-3-(4-chlorophenyl)propanoic acid with its putative biological target, the γ-aminobutyric acid (GABA) type B receptor (GABAB). As researchers and drug development professionals, the ability to accurately predict and analyze molecular interactions is paramount. This document will navigate the theoretical underpinnings and practical applications of key computational techniques, offering a framework for their use in elucidating the pharmacological profile of this compound.
Introduction: The Significance of this compound and its Link to the GABAB Receptor
This compound is a synthetic aromatic amino acid.[1] Its structural similarity to known central nervous system depressants, such as baclofen and phenibut, strongly suggests that it may exert its biological effects through the GABAB receptor.[2][3] The GABAB receptor, a metabotropic G-protein coupled receptor (GPCR), is a crucial mediator of inhibitory neurotransmission in the brain.[4][5] It exists as an obligate heterodimer of GABAB1 and GABAB2 subunits, with the agonist binding site located on the extracellular Venus flytrap (VFT) domain of the GABAB1 subunit.[6][7]
The activation of the GABAB receptor is implicated in a range of physiological and pathological processes, making it a significant target for therapeutic intervention in conditions like spasticity, anxiety, and addiction.[8][9] While this compound has been synthesized and is commercially available, its precise pharmacological activity at the GABAB receptor is not extensively documented in publicly available literature. One study suggests it may act as a weak antagonist, a crucial detail that will be considered in our comparative analysis of computational models.[1][10]
This guide will, therefore, use the well-characterized GABAB receptor as the biological target to compare and contrast the utility of three major computational modeling techniques: molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) calculations. We will explore how each method can be employed to predict the binding mode, affinity, and dynamic behavior of this compound, and how these predictions can be validated against experimental data.
Comparative Analysis of Computational Models
The choice of a computational model is dictated by the specific scientific question being addressed, the desired level of accuracy, and the available computational resources. Here, we provide an in-depth comparison of three widely used techniques.
Molecular Docking: A Rapid Assessment of Binding Plausibility
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] It is a powerful tool for virtual screening and for generating initial hypotheses about the binding mode of a ligand.
Causality Behind Experimental Choices:
For this compound, molecular docking is the logical first step to quickly assess whether it can favorably bind to the agonist binding site of the GABAB1 subunit. Given the availability of high-resolution crystal structures of the GABAB receptor, such as PDB IDs 4MS4 (bound to the agonist baclofen) and 7C7Q (also in an active state with baclofen), we have a reliable receptor model for our docking studies.[4][12] The choice of a specific crystal structure should be guided by the research question. For instance, to investigate agonism, a structure in the active conformation is preferable.
Self-Validating System:
A robust docking protocol should include cross-docking experiments. This involves docking a known co-crystallized ligand back into its binding site to ensure the docking software and parameters can reproduce the experimentally observed binding pose. Furthermore, comparing the docking scores of our test molecule with those of known agonists and antagonists can provide a preliminary indication of its potential activity.
Experimental Protocol: Molecular Docking of this compound into the GABAB Receptor
-
Receptor Preparation:
-
Download the crystal structure of the human GABAB receptor extracellular domain bound to baclofen (e.g., PDB ID: 4MS4) from the RCSB Protein Data Bank.[12]
-
Remove water molecules and any non-essential co-factors.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH.
-
Define the binding site based on the location of the co-crystallized ligand (baclofen).
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound.
-
Generate a low-energy conformation of the ligand and assign appropriate atom types and partial charges using a suitable force field (e.g., GAFF).
-
-
Docking Simulation:
-
Utilize a molecular docking program such as AutoDock Vina or Glide.
-
Perform the docking calculation, allowing for flexibility of the ligand within the defined binding site.
-
Analyze the resulting docking poses and their corresponding scores. The top-ranked poses represent the most likely binding modes.
-
Data Presentation: Predicted Binding Interactions from Molecular Docking
| Interacting Residue (GABAB1) | Interaction Type with this compound | Corresponding Interaction with Baclofen (for comparison) |
| Tyr366 | π-π stacking with the chlorophenyl ring | π-π stacking |
| Tyr395 | Potential hydrogen bond with the amino group | Hydrogen bond |
| Gln312 | Hydrogen bond with the carboxylic acid group | Hydrogen bond |
| Ser269 | Hydrogen bond with the amino group | Hydrogen bond |
This table represents a hypothetical outcome for illustrative purposes.
Visualization of the Docking Workflow:
Caption: A generalized workflow for molecular dynamics simulations.
Quantum Mechanics/Molecular Mechanics (QM/MM): For a Deeper Dive into Electronic Effects
QM/MM methods provide a higher level of theory by treating a small, critical region of the system (the QM region, typically the ligand and key active site residues) with quantum mechanics, while the rest of the system (the MM region) is treated with a classical force field. [13]This approach is particularly useful for studying chemical reactions and for obtaining more accurate binding energies.
Causality Behind Experimental Choices:
If the research question involves understanding the precise electronic interactions, charge transfer, or the potential for covalent bond formation, QM/MM is the method of choice. For this compound, QM/MM could be used to refine the binding energy calculations and to investigate the role of the chlorine substituent on the phenyl ring in the binding affinity. Density Functional Theory (DFT) is a commonly used QM method for these types of calculations due to its balance of accuracy and computational cost.
Self-Validating System:
The results from QM/MM calculations should be consistent with the findings from molecular docking and MD simulations. For instance, the key interactions identified in the classical simulations should be maintained and potentially refined in the QM/MM model. Comparing the QM/MM-calculated binding energies with experimental values for a set of known ligands can help to validate the accuracy of the computational setup.
Experimental Protocol: QM/MM Calculation of Binding Energy
-
System Preparation:
-
Select representative snapshots from the stable trajectory of the MD simulation.
-
Define the QM region (e.g., this compound and the side chains of key interacting residues like Tyr366, Tyr395, Gln312, and Ser269).
-
The rest of the protein and the solvent constitute the MM region.
-
-
QM/MM Calculation:
-
Use a QM/MM-capable software package (e.g., Gaussian in conjunction with a classical MD engine).
-
Perform a geometry optimization of the QM region in the presence of the MM environment.
-
Calculate the binding energy using a suitable QM method (e.g., DFT with a functional like B3LYP) and basis set.
-
Data Presentation: Comparison of Binding Energy Calculations
| Method | Calculated Binding Energy (kcal/mol) |
| Molecular Docking (Scoring Function) | -7.5 |
| MD with MM/PBSA | -8.5 ± 1.2 |
| QM/MM | -10.2 |
This table represents a hypothetical outcome for illustrative purposes.
Visualization of the QM/MM Logic:
Caption: The division of a system in a QM/MM calculation.
Experimental Validation: The Ground Truth
Computational models, no matter how sophisticated, are approximations of reality. Therefore, their predictions must be validated against experimental data. For this compound and its interaction with the GABAB receptor, the following experimental approaches would be invaluable for validation:
-
Binding Assays: Radioligand binding assays using a known radiolabeled GABAB receptor ligand (e.g., [3H]baclofen) could be used to determine the binding affinity (Ki or IC50) of this compound. [14]This would provide a direct quantitative measure to compare with the computationally derived binding energies.
-
Functional Assays: Functional assays, such as measuring the modulation of adenylyl cyclase activity or ion channel function in cells expressing the GABAB receptor, can determine whether the compound acts as an agonist, antagonist, or allosteric modulator. [15]* X-ray Crystallography or Cryo-EM: Obtaining a high-resolution structure of the GABAB receptor in complex with this compound would provide the ultimate validation of the predicted binding mode.
Conclusion: An Integrated Approach for a Comprehensive Understanding
The computational modeling of this compound at the GABAB receptor requires a multi-faceted approach. Molecular docking serves as an excellent starting point for generating initial binding hypotheses. Molecular dynamics simulations are then crucial for assessing the stability of these predictions and for understanding the dynamic nature of the interaction. Finally, QM/MM calculations can provide a more accurate picture of the electronic interactions that govern binding.
It is imperative to underscore that computational predictions should always be interpreted in the context of experimental data. The synergy between in silico modeling and experimental validation is the most powerful strategy for advancing our understanding of the pharmacological properties of novel compounds and for guiding future drug discovery efforts.
References
- Geng, Y., Bush, M., Mosyak, L., Wang, F., & Fan, Q. R. (2013). Crystal structure of the extracellular domain of human GABA(B) receptor bound to the agonist baclofen.
- Evenseth, L., Gabrielsen, M., & Sylte, I. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 25(11), 2743. [Link]
- Mao, C., Shen, C., Li, C., Shen, D. D., Xu, C., Zhang, S., ... & Zhang, Y. (2020). Cryo-EM structure of the baclofen/BHFF-bound human GABA(B) receptor in active state.
- Geng, Y., Bush, M., Mosyak, L., Wang, F., & Fan, Q. R. (2013). Structural mechanism of ligand activation in human GABA(B) receptor.
- Costantino, G., Macchiarulo, A., Entrena Guadix, A., & Pellicciari, R. (2001). QSAR and molecular modeling studies of baclofen analogues as GABA(B) agonists. Insights into the role of the aromatic moiety in GABA(B) binding and activation. Journal of medicinal chemistry, 44(11), 1827–1832. [Link]
- Geng, Y., Bush, M., Mosyak, L., Wang, F., & Fan, Q. R. (2013). Crystal structure of the extracellular domain of human GABA(B) receptor bound to the antagonist SCH50911.
- Senn, H. M., & Thiel, W. (2009). QM/MM methods for biomolecular systems. Angewandte Chemie International Edition, 48(7), 1198-1229. [Link]
- Wikipedia. (2024). Phenibut. [Link]
- Chem-Impex. (n.d.). Fmoc-(S-3-amino-3-(4-chlorophenyl)propionic acid. [Link]
- Bettler, B., Kaupmann, K., Mosbacher, J., & Gassmann, M. (2004). Molecular structure and physiological functions of GABAB receptors. Physiological reviews, 84(3), 835-867. [Link]
- Abbenante, G., & Hughes, R. (1997). Potential GABAB Receptor Antagonists. IX The Synthesis of this compound, 2-Amino-2-(4-chlorophenyl)ethylphosphonic Acid and 2-Amino-2-(4-chlorophenyl)ethanesulfonic Acid. Australian Journal of Chemistry, 50(6), 523-528. [Link]
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. [Link]
- Wikipedia. (2024). GABA. [Link]
- PubChem. (n.d.). (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid. [Link]
- Malcangio, M. (2018). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. ACS chemical neuroscience, 9(3), 389–397. [Link]
- Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Inhibitory constant (Ki). [Link]
- Agabio, R., & Colombo, G. (2014). A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder.
- Navickas, A., Petrikaite, V., & Matulis, D. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 27(19), 6543. [Link]
- Ghavami, T., Lindsley, C. W., & Conn, P. J. (2021). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS omega, 6(20), 13076–13086. [Link]
- Pharmaffiliates. (n.d.). 3-(4-Amino-3-(4-chlorophenyl)butanamido)-2-(4-chlorophenyl)propanoic Acid. [Link]
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]
- SpectraBase. (n.d.). 3-Amino-3-(4-chlorophenyl)propionic acid. [Link]
Sources
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. 4ms4 - Crystal structure of the extracellular domain of human GABA(B) receptor bound to the agonist baclofen - Summary - Protein Data Bank Japan [pdbj.org]
- 3. [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Activation of the γ-Aminobutyric Acid Type B (GABA(B)) Receptor by Agonists and Positive Allosteric Modulators. | Semantic Scholar [semanticscholar.org]
- 6. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural mechanism of ligand activation in human GABA(B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. connectsci.au [connectsci.au]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
- 13. droracle.ai [droracle.ai]
- 14. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Guide to the Proper Disposal of 3-Amino-3-(4-chlorophenyl)propanoic Acid: A Protocol for Laboratory Professionals
As Senior Application Scientists, our role extends beyond product application to ensuring the safety and integrity of the entire research lifecycle. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Amino-3-(4-chlorophenyl)propanoic acid (CAS RN: 19947-39-8), ensuring the protection of laboratory personnel and the environment.
Hazard Assessment: The Principle of Prudent Practice
The first and most critical step in any disposal plan is a thorough hazard assessment. A review of available Safety Data Sheets (SDS) for this compound reveals some conflicting information. While one supplier classifies the compound as not a hazardous substance under European CLP regulations[1], another source assigns it a Water Hazard Class of 3 (WGK 3), indicating it is severely hazardous to water.[2] Furthermore, closely related, structurally similar compounds are documented as causing skin, eye, and respiratory irritation.[3][4][5]
Causality: This discrepancy necessitates a conservative approach. In laboratory settings, the principle of "prudent practice" dictates that when faced with conflicting or incomplete data, the substance should be handled as if it possesses the higher level of risk.[6] The presence of a chlorinated aromatic ring, a structural feature often associated with environmental persistence and potential toxicity, further supports this cautious stance.
Therefore, for the purpose of disposal, This compound should be treated as a hazardous chemical waste.
Personal Protective Equipment (PPE) Requirements
Before handling the compound for disposal, ensure all personnel are equipped with the appropriate PPE to prevent accidental exposure through inhalation, ingestion, or direct contact.[2][7][8]
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: For handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is recommended to prevent inhalation.[2]
-
Protective Clothing: A standard laboratory coat is required.
Expert Insight: The primary risk when handling the solid form of this compound is the generation of airborne dust. All transfers should be conducted in a manner that minimizes dust creation, preferably within a chemical fume hood or a designated powder handling enclosure.[1]
Waste Characterization and Segregation Protocol
Proper segregation is crucial to prevent dangerous chemical reactions within waste containers and to ensure compliant disposal by licensed waste management facilities.[9][10]
-
Waste Classification: This compound must be classified as a Halogenated Organic Solid Waste . The presence of chlorine in the molecule is the determining factor for this classification.
-
Segregation:
Trustworthiness: This segregation strategy is a self-validating system. By correctly classifying and separating the waste at the point of generation, you prevent downstream complications, ensure the safety of waste handlers, and facilitate environmentally sound disposal, often through high-temperature incineration designed for chlorinated compounds.[11]
Summary of Safety and Handling Information
| Property | Value | Source |
| CAS Number | 19947-39-8 | [1][2] |
| Molecular Formula | C₉H₁₀ClNO₂ | [2] |
| Physical Form | Solid / Powder | [2] |
| Known Hazards | Combustible Solid, Severe Water Hazard (WGK 3) | [2] |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact | [1][3] |
| Required PPE | Safety Goggles, Gloves, Lab Coat, N95 Respirator (for powder) | [2] |
| Storage Class | 11 (Combustible Solids) | [2] |
Step-by-Step Disposal and Decontamination Workflow
This protocol outlines the procedure from the point of generation to readiness for pickup by a certified waste disposal service.
Experimental Protocol: Waste Collection and Container Management
-
Container Selection:
-
Obtain a designated hazardous waste container suitable for solid chemical waste. The container must be made of a material that does not react with the chemical (e.g., a high-density polyethylene (HDPE) pail or a glass jar).[10][12]
-
Ensure the container has a secure, tight-fitting lid to prevent spills or the release of dust.[10]
-
-
Waste Labeling:
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[10][12]
-
Complete the label with the following information:
-
The full chemical name: "this compound" (do not use abbreviations or formulas).[10]
-
The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
The date when the first quantity of waste is added (Accumulation Start Date).
-
-
-
Waste Accumulation:
-
Carefully transfer the solid waste into the labeled container, minimizing dust generation.
-
Store the container in a designated, secondary containment-equipped Satellite Accumulation Area (SAA) within the laboratory.[10] The SAA must be at or near the point of generation.
-
Keep the container securely closed at all times, except when adding waste.
-
-
Container Decontamination:
-
Any "empty" container that held the original product must be decontaminated before being disposed of as regular trash.[6]
-
Under federal regulations, a container is considered "empty" if all waste has been removed by standard practice and no more than 3% by weight of the original contents remains.[6]
-
For acute hazardous materials, triple rinsing is required. While this compound is not formally listed as acutely hazardous, it is best practice to triple rinse the container with a suitable solvent (e.g., methanol or acetone).
-
Crucially, the rinsate from this process must be collected and disposed of as liquid halogenated hazardous waste. [6]
-
-
Final Disposal:
-
Once the waste container is full (do not overfill; leave at least 10% headspace[12]), seal it securely and arrange for pickup.
-
Disposal must be conducted through your institution's Environmental Health & Safety (EHS) department and handled by a licensed and approved waste disposal contractor.[1][13]
-
Visualization of Disposal Workflow
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures: Spill and Leak Management
In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.[1]
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, perform this action only if it is safe to do so without risking further exposure.
-
Control: Prevent the spill from spreading or entering drains.[1]
-
Clean-up:
-
Wearing the full PPE described in Section 2, carefully sweep or scoop up the spilled solid material.
-
Avoid creating dust. If necessary, gently moisten the powder with a non-reactive liquid to prevent it from becoming airborne.
-
Place the collected material and all contaminated cleaning supplies into a labeled hazardous waste container for proper disposal.[4]
-
-
Report: Report the incident to your laboratory supervisor and institutional EHS department in accordance with your site-specific emergency action plan.[14]
By adhering to this comprehensive disposal guide, you contribute to a culture of safety and environmental stewardship, building trust in our collective scientific practice.
References
- Properly Managing Chemical Waste in Labor
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- How to Safely Dispose of Labor
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Management of Waste.
- 3-Amino-3-(4-chlorophenyl)
- 3-Amino-3-(4-chlorophenyl)propionic acid 97. Sigma-Aldrich.
- OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
- Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA.
- OSHA Regulations and Hazardous Waste Disposal: Wh
- SAFETY DATA SHEET - 3-(Boc-amino)-3-(4-chlorophenyl)propionicacid. Thermo Fisher Scientific.
- Hazardous Waste - Overview.
- 2-Amino-3-(3-chlorophenyl)
- SAFETY D
- SAFETY DATA SHEET - 3-(Boc-amino)-3-(4-chlorophenyl)propionicacid. Fisher Scientific.
- 3-(3-Aminophenyl)
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 3-Amino-3-(4-chlorophenyl)propionic acid 97 19947-39-8 [sigmaaldrich.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.duralabel.com [resources.duralabel.com]
- 8. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 14. cleanmanagement.com [cleanmanagement.com]
Comprehensive Safety and Handling Guide for 3-Amino-3-(4-chlorophenyl)propanoic acid
This guide provides essential safety protocols and operational directives for the handling and disposal of 3-Amino-3-(4-chlorophenyl)propanoic acid (CAS No. 19947-39-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety practices to ensure minimal exposure and promote a secure laboratory environment.
While some suppliers classify this compound as not hazardous under Regulation (EC) No 1272/2008, others recommend specific personal protective equipment, including eye protection, gloves, and respiratory protection.[1][2][3] Given this variance and the fact that the toxicological properties have not been fully investigated, a conservative approach to safety is paramount.[3] This guide is founded on the principle of minimizing all chemical exposure, a cornerstone of robust laboratory safety culture.
Hazard Assessment and Risk Mitigation
This compound is a white to off-white solid, typically in powder or crystalline form.[4] The primary risks associated with handling this compound stem from its physical form and potential, though not fully characterized, biological activity.
-
Inhalation: As a fine solid, it can readily form dust, which may be inhaled. The Safety Data Sheet (SDS) for a structurally similar compound, 3-(Boc-amino)-3-(4-chlorophenyl)propionic acid, indicates that it may cause respiratory irritation. Prudence dictates assuming a similar risk for the un-protected analog.
-
Dermal and Ocular Contact: Direct contact with the skin and eyes should always be avoided. The aforementioned "Boc-" protected analog is classified as a skin and serious eye irritant. While some data sheets for the title compound indicate no hazard, the potential for irritation cannot be dismissed without comprehensive data.[2][3]
-
Ingestion: Accidental ingestion must be prevented through strict adherence to laboratory hygiene protocols.
Due to these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is based on a conservative assessment of the potential risks. The following table summarizes the required equipment for handling this compound.
| Protection Type | Required PPE | Justification & Standard |
| Eye & Face Protection | Chemical Safety Goggles | Provides a seal around the eyes to protect against airborne dust and accidental splashes. Must conform to EU Standard EN166 or OSHA 29 CFR 1910.133. |
| Hand Protection | Nitrile Gloves | Offers protection against incidental contact. Inspect gloves for integrity before each use and change them frequently, especially if contact occurs. |
| Respiratory Protection | N95 (US) or FFP2 (EU) Dust Mask | Recommended by some suppliers and essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and personal clothing from contamination. |
Operational Handling: A Step-by-Step Workflow
Adherence to a systematic workflow is critical for minimizing exposure and preventing contamination.
Preparation and Engineering Controls
-
Designate Work Area: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.
-
Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational.
Weighing and Transfer
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Tare Balance: Place a clean weigh boat on the analytical balance and tare it.
-
Dispense Solid: Carefully dispense the required amount of the compound onto the weigh boat using a clean spatula. Avoid any actions that could generate dust. If a significant amount of dust is observed, a higher level of respiratory protection should be considered.
-
Record Weight: Securely close the primary container immediately after dispensing. Record the exact weight.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel or dissolution solvent.
Post-Handling
-
Decontamination: Clean all equipment and the work surface thoroughly.
-
Doff PPE: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent self-contamination.
-
Personal Hygiene: Wash hands and face thoroughly with soap and water after handling is complete.[1]
The following diagram illustrates the logical flow of the safe handling procedure.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
